molecular formula C7H6O4S B1315710 2-(Methoxycarbonyl)thiophene-3-carboxylic acid CAS No. 115777-72-5

2-(Methoxycarbonyl)thiophene-3-carboxylic acid

Cat. No.: B1315710
CAS No.: 115777-72-5
M. Wt: 186.19 g/mol
InChI Key: XLKOQFSMGITOGW-UHFFFAOYSA-N
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Description

2-(Methoxycarbonyl)thiophene-3-carboxylic acid (CAS 115777-72-5) is a multifunctional heterocyclic building block highly valued in organic synthesis and materials science. Its core structure incorporates both a carboxylic acid and a methyl ester group on a thiophene ring, making it a versatile precursor for the development of complex molecules . This compound is particularly significant in the synthesis of thiophene-based active ingredients for pharmaceuticals and agrochemicals . The distinct functional groups allow for easy and sequential modifications, enabling researchers to construct diverse heterocyclic systems such as thiazole, selenazole, and bithiophene derivatives, which are important scaffolds in medicinal chemistry . In the field of materials science, this compound serves as a critical intermediate for the production of specialty polymers, dyes, and electronic materials . The aromatic and heterocyclic nature of the thiophene ring contributes to the conductive properties of the resulting polymers, making it valuable for research into conductive organic compounds and sensor materials . The compound's molecular formula is C 7 H 6 O 4 S and it has a molecular weight of 186.19 g/mol . For optimal stability, it should be stored sealed in a dry environment, protected from light, and at a cool temperature of 2-8°C . This product is intended for research applications and is not approved for use in humans, animals, or as a food additive.

Properties

IUPAC Name

2-methoxycarbonylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6O4S/c1-11-7(10)5-4(6(8)9)2-3-12-5/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKOQFSMGITOGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90552063
Record name 2-(Methoxycarbonyl)thiophene-3-carboxylic acid
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Molecular Weight

186.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115777-72-5
Record name 2-(Methoxycarbonyl)thiophene-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methoxycarbonyl)thiophene-3-carboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to 2-(Methoxycarbonyl)thiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Methoxycarbonyl)thiophene-3-carboxylic acid is a strategically important heterocyclic compound, serving as a versatile building block in the fields of medicinal chemistry and materials science. Its rigid thiophene core, substituted with two distinct and differentially reactive carbonyl functionalities—a methyl ester and a carboxylic acid—provides a rich platform for the synthesis of complex molecular architectures. The thiophene ring system is a well-established pharmacophore found in numerous approved drugs, valued for its ability to act as a bioisostere of a phenyl ring but with a distinct electronic profile. This guide offers a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, tailored for researchers and professionals in drug development.

Physicochemical and Spectroscopic Properties

The precise characterization of a molecule is fundamental to its application in research and development. The properties of this compound are summarized below.

Key Physicochemical Data
PropertyValueSource(s)
CAS Number 115777-72-5[1][2]
Molecular Formula C₇H₆O₄S[1][3]
Molecular Weight 186.19 g/mol [1][4]
Appearance White to off-white solidInferred from related compounds
Boiling Point 353.6 ± 27.0 °C at 760 mmHg[1]
Storage 2-8°C, sealed in dry, dark conditions[1][2]
Predicted XlogP 1.3[3]
Spectroscopic Profile
  • ¹H NMR: The proton NMR spectrum is expected to show two distinct doublets in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the two protons on the thiophene ring. A sharp singlet around 3.9 ppm would be characteristic of the methoxy (-OCH₃) protons. A broad singlet, typically downfield (>10 ppm), would correspond to the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR would display seven distinct signals. Two signals for the carbonyl carbons of the ester and carboxylic acid would appear in the 160-180 ppm range.[8] Four signals would correspond to the carbons of the thiophene ring, and one signal for the methoxy carbon would be observed around 50-55 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups.

    • A very broad O-H stretching band is expected from approximately 2500 to 3500 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid.[9]

    • Two distinct C=O stretching bands would be visible. The ester carbonyl typically absorbs around 1735 cm⁻¹, while the carboxylic acid carbonyl, influenced by hydrogen bonding and conjugation, would appear at a slightly lower wavenumber, around 1700-1730 cm⁻¹.[8][9]

    • A C-O stretching peak for the carboxylic acid is expected between 1210 and 1320 cm⁻¹.[9]

    • Characteristic C-S stretching modes for the thiophene ring are also expected at lower wavenumbers.[7]

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at m/z 184.99 or the protonated molecule [M+H]⁺ at m/z 187.00.[3]

Synthesis and Production

The synthesis of this compound typically involves the selective manipulation of a precursor that allows for the differential introduction of the ester and acid functionalities. A common and logical approach is the selective hydrolysis of the corresponding diester, dimethyl thiophene-2,3-dicarboxylate.

The causality behind this choice lies in the slight difference in steric hindrance and electronic environment of the two ester groups. The C2-ester is generally more sterically accessible than the C3-ester. However, controlled, stoichiometric hydrolysis under mild basic conditions can often achieve selective cleavage of one ester group over the other.

// Intermediate nodes Diketone [label="Thiophene-2,3-dicarbonyl chloride"]; Diester [label="Dimethyl thiophene-2,3-dicarboxylate"];

// Workflow Thiophene -> FriedelCrafts [label="Step 1"]; FriedelCrafts -> Diketone [style=dashed]; Diketone -> Diesterification [label="Step 2"]; Diesterification -> Diester [style=dashed]; Diester -> Hydrolysis [label="Step 3"]; Hydrolysis -> FinalProduct [style=dashed]; } } Caption: Figure 1: Plausible Synthetic Workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The utility of this compound stems from the orthogonal reactivity of its two primary functional groups. This allows for selective chemical modifications, making it a valuable scaffold in multistep synthesis.

  • Carboxylic Acid (C3-Position): This group is the primary site for nucleophilic attack after activation. It readily undergoes standard carboxylic acid transformations:

    • Amidation: Formation of amides via coupling with amines using reagents like EDC, DCC, or HATU. This is a cornerstone reaction in drug discovery for creating diverse libraries of compounds.

    • Esterification: Conversion to other esters (e.g., ethyl, benzyl) under acidic conditions (Fischer esterification) or via alkylation of the corresponding carboxylate salt.

    • Reduction: Selective reduction to the corresponding primary alcohol using reagents like borane (BH₃) or LiAlH₄ (though the latter would also reduce the ester).

  • Methyl Ester (C2-Position): The ester group is generally less reactive than an activated carboxylic acid.

    • Hydrolysis: It can be hydrolyzed to the di-carboxylic acid under more forcing basic or acidic conditions than those used for selective synthesis.

    • Transesterification: The methyl group can be exchanged with other alcohols under catalytic conditions.

    • Aminolysis: Direct reaction with amines to form amides is possible but typically requires high temperatures or specific catalysts.

  • Thiophene Ring: The thiophene ring is electron-rich, but the two electron-withdrawing carbonyl groups significantly deactivate it towards electrophilic aromatic substitution (e.g., nitration, halogenation). Reactions of this type would require harsh conditions and would likely be directed to the C5 position. Conversely, the ring can be susceptible to nucleophilic attack, particularly after metallation with strong bases like Lithium Diisopropylamide (LDA).[10][11]

// Central Molecule Start [label="2-(Methoxycarbonyl)thiophene-\n3-carboxylic acid", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Reactivity Paths Amide [label="Amide Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ester [label="Alternative Ester", fillcolor="#FBBC05", fontcolor="#202124"]; Alcohol [label="Hydroxymethyl Derivative\n(via reduction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Diacid [label="Thiophene-2,3-dicarboxylic acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges with reaction conditions Start -> Amide [label="Amine, Coupling Agent\n(e.g., EDC, HATU)"]; Start -> Ester [label="R-OH, H⁺"]; Start -> Alcohol [label="BH₃ or other\nselective reducing agent"]; Start -> Diacid [label="Strong Base/Acid,\nHeat (Hydrolysis)"]; } } Caption: Figure 2: Key Reactivity Pathways of the title compound.

Applications in Drug Discovery and Materials Science

The thiophene scaffold is a privileged structure in medicinal chemistry. Derivatives of thiophenecarboxylic acids are integral to a wide range of therapeutic agents.

  • Pharmaceutical Intermediates: The primary application of this compound is as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its bifunctional nature allows it to be incorporated into larger molecules, acting as a linker or a core scaffold. Thiophene derivatives have been investigated for a multitude of biological activities, including as anti-inflammatory drugs, cytostatic agents, and kinase inhibitors.[10] For instance, series of 2-acylaminothiophene-3-carboxamides have been identified as potent inhibitors of the FLT3 tyrosine kinase, a target in certain types of leukemia.

  • Bioisosteric Replacement: The thiophene ring is often used as a bioisostere for a benzene ring to modulate pharmacokinetic properties (absorption, distribution, metabolism, excretion) and to explore new intellectual property space.

  • Materials Science: Thiophene-containing molecules are foundational to the development of organic electronics. The ability to create polymers and complex conjugated systems from thiophene building blocks is used in the production of conductive polymers, dyes, and materials for organic light-emitting diodes (OLEDs) and photovoltaics.[1]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care, following standard safety protocols. While a specific safety data sheet (SDS) for this exact compound is not widely published, data from related thiophenecarboxylic acids provide guidance.

  • General Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place away from light and incompatible materials.[1]

Experimental Protocol: Synthesis of a Representative Amide Derivative

This protocol describes a general, self-validating procedure for the synthesis of an amide, demonstrating the utility of the carboxylic acid moiety.

Objective: To synthesize N-benzyl-2-(methoxycarbonyl)thiophene-3-carboxamide.

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM.

  • Reagent Addition: Add HOBt (1.1 eq) and EDC (1.2 eq) to the solution. Stir for 10 minutes at room temperature to pre-activate the carboxylic acid. The formation of the active ester intermediate is a crucial step for efficient coupling.

  • Amine Addition: In a separate vial, dissolve benzylamine (1.1 eq) in a small amount of DCM. Add this solution, followed by DIPEA (1.5 eq), dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. This sequence removes unreacted amine, excess coupling agents, and acidic/basic byproducts.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the pure amide product.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.

References

  • Profeta, S. Jr., Ar-Rashid, M. H., & Pennington, W. T. (2010). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory. Journal of Molecular Graphics & Modelling, 28(6), 540-547. [Link]
  • PubChem. (n.d.). 2-(Methoxycarbonyl)thiophene-3-sulfonic acid. National Center for Biotechnology Information.
  • MySkinRecipes. (n.d.). This compound.
  • Ostapiuk, Y. V., et al. (2021). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. Molecules, 26(18), 5673. [Link]
  • Profeta, S. Jr., et al. (2010). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids Results from DFT and Hartree-Fock theory.
  • PubChemLite. (n.d.). This compound. University of Luxembourg.
  • Cenmed Enterprises. (n.d.). This compound (C007B-538879).
  • PubChem. (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. National Center for Biotechnology Information.
  • Xia, G. M., et al. (2010). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o148. [Link]
  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid.
  • PrepChem.com. (n.d.). Synthesis of 3-chlorothiophene-2-carboxylic acid.
  • Chemistry LibreTexts. (2024). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives.
  • PubChem. (n.d.). Thiophene-3-carboxylic acid. National Center for Biotechnology Information.
  • Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.
  • IOSR Journal of Applied Chemistry. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.
  • Chemistry LibreTexts. (2024). 21.10: Spectroscopy of Carboxylic Acid Derivatives.
  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.

Sources

2-(Methoxycarbonyl)thiophene-3-carboxylic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Methoxycarbonyl)thiophene-3-carboxylic Acid

This guide provides a comprehensive technical overview of this compound (CAS No. 115777-72-5), a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, key applications, and safe handling protocols, grounding all information in established scientific principles.

Introduction and Core Compound Identity

This compound is a disubstituted thiophene derivative featuring both a carboxylic acid and a methyl ester group at adjacent positions (C3 and C2, respectively). This specific arrangement of functional groups offers unique reactivity and makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry. Its structural rigidity and the potential for diverse chemical transformations allow it to serve as a scaffold for molecules designed to interact with specific biological targets.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 115777-72-5 [1][2][3].

Physicochemical and Handling Properties

Proper characterization and handling are fundamental to the successful application of any chemical reagent. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 115777-72-5[1][2][3]
Molecular Formula C₇H₆O₄S[2]
Molecular Weight 186.19 g/mol [2]
Purity Typically ≥98%[2]
Synonym 2,3-Thiophenedicarboxylic acid, 2-methyl ester[2]
Storage Conditions Keep in a dark place, sealed in dry, 2-8°C[3]

Synthesis and Chemical Reactivity

The synthesis of this compound is a critical aspect of its utility. A primary and logical route to this compound is through the selective monoesterification of its parent diacid, thiophene-2,3-dicarboxylic acid.

Synthetic Pathway: Selective Monoesterification

The core challenge in synthesizing this molecule is the differentiation between the two carboxylic acid groups at the C2 and C3 positions of the thiophene ring. While specific literature detailing a high-yield industrial synthesis is proprietary, a common and logical laboratory approach involves the controlled reaction of thiophene-2,3-dicarboxylic acid with methanol under acidic catalysis. The slight difference in steric hindrance and electronic environment between the two positions can be exploited to favor the formation of the 2-methoxycarbonyl isomer.

The workflow for this synthesis is outlined below.

SynthesisWorkflow cluster_reagents Starting Materials reagent1 Thiophene-2,3-dicarboxylic Acid reaction_step Reaction: Selective Esterification Controlled Temperature reagent1->reaction_step reagent2 Methanol (CH₃OH) (Solvent & Reagent) reagent2->reaction_step catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->reaction_step workup Workup: Aqueous Quench Extraction reaction_step->workup purification Purification: Crystallization or Chromatography workup->purification product 2-(Methoxycarbonyl)thiophene- 3-carboxylic acid purification->product

Caption: Synthetic workflow for this compound.

Causality Behind Experimental Choices:

  • Methanol as Reagent and Solvent: Using methanol as the solvent ensures a high concentration of the esterifying agent, driving the reaction equilibrium towards the product according to Le Châtelier's principle.

  • Acid Catalysis: A strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon towards nucleophilic attack by methanol.

  • Controlled Temperature: The reaction temperature must be carefully controlled. Excessive heat can lead to the formation of the diester byproduct and potential degradation. The goal is to provide enough energy to overcome the activation barrier for the first esterification without readily initiating the second.

Key Reactivity: A Precursor for Heterocyclic Scaffolds

The true value of a building block lies in its subsequent reactivity. The thiophene core is a versatile scaffold, and its derivatives are instrumental in constructing more complex heterocyclic systems. A prime example is the conversion of the related 3-amino-2-(methoxycarbonyl)thiophene into a diazonium salt, which is a highly reactive intermediate for forming new carbon-carbon bonds.[4]

This protocol, adapted from established literature, demonstrates a key transformation that highlights the synthetic potential of this compound class.[4] It describes the in situ formation of 2-(methoxycarbonyl)thiophene-3-diazonium chloride, a powerful intermediate for C-C bond formation.[4]

  • Preparation: Add 3-amino-2-(methoxycarbonyl)thiophene (1.0 equivalent) to 37% aqueous hydrochloric acid (2.1 equivalents).

  • Cooling: Cool the resulting mixture to a temperature range of -5 to 0 °C using an ice-salt bath. This is critical as diazonium salts are thermally unstable.

  • Diazotization: Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.0 equivalent) dropwise to the thiophene solution, maintaining the temperature below 0 °C. Vigorous stirring is necessary.

  • In Situ Reaction: The resulting diazonium salt solution is not isolated but is used immediately (in situ) in subsequent reactions, such as Meerwein arylation, to form new C-C bonds with various activated olefins.[4]

This self-validating protocol underscores the importance of precise temperature control. The transient nature of the diazonium intermediate necessitates its immediate use, a common and critical practice in synthetic organic chemistry.

Applications in Drug Discovery and Development

Thiophene-based scaffolds are prevalent in modern pharmacology. The unique stereoelectronic properties of the thiophene ring make it a valuable bioisostere for the benzene ring, often improving pharmacokinetic properties. This compound and its derivatives are particularly significant as precursors for potent enzyme inhibitors.

Core Scaffold for VEGFR-2 Inhibitors

A major application of this chemical family is in the development of inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a tyrosine kinase receptor that plays a central role in angiogenesis—the formation of new blood vessels.[5] Dysregulation of this pathway is a hallmark of many cancers, making VEGFR-2 a prime target for anti-cancer drug development.[5][6]

The thiophene-3-carboxamide moiety, which can be readily synthesized from this compound via amidation, is a key pharmacophore in a number of potent VEGFR-2 inhibitors.[5] These compounds typically function by competing with ATP for the kinase binding site, thereby inhibiting the downstream signaling cascade that leads to cell proliferation and migration.

VEGFR2_Inhibition cluster_kinase Kinase Domain VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Binds & Activates Phosphorylation Receptor Phosphorylation ATP ATP ATP->Phosphorylation Donates Phosphate Inhibitor Thiophene-3-carboxamide Derivative Inhibitor->Phosphorylation Blocks Binding Site Apoptosis Apoptosis Inhibitor->Apoptosis Induces Signaling Downstream Signaling (e.g., ERK, MEK) Phosphorylation->Signaling Initiates Cascade Angiogenesis Angiogenesis & Tumor Growth Signaling->Angiogenesis Promotes

Caption: Role of thiophene derivatives in VEGFR-2 signaling inhibition.

Studies have reported the synthesis of novel thiophene-3-carboxamide derivatives that exhibit significant anti-proliferative activity against various cancer cell lines and potent VEGFR-2 inhibitory activity, with IC₅₀ values in the nanomolar range.[5] These findings confirm that the thiophene-3-carboxamide scaffold is a promising lead for the development of new anti-angiogenic agents.[5]

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for CAS 115777-72-5 is not widely published, data from closely related thiophene carboxylic acids provide a strong basis for safe handling procedures.[7]

  • Hazard Classification (Anticipated): Based on analogs like thiophene-2-carboxylic acid, this compound should be treated as harmful if swallowed or in contact with skin. It is expected to cause skin irritation and serious eye irritation.[7]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Skin and Body Protection: Wear a laboratory coat.

  • Handling:

    • Use only in a well-ventilated area, preferably in a chemical fume hood.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

    • Avoid contact with skin and eyes.

  • First Aid:

    • If on Skin: Wash with plenty of soap and water.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[7]

Conclusion

This compound is more than a simple chemical; it is a strategically designed intermediate that provides a robust and versatile platform for synthetic innovation. Its utility is most pronounced in the field of medicinal chemistry, where it serves as a foundational element for constructing potent kinase inhibitors, particularly those targeting the VEGFR-2 pathway critical in oncology. The insights provided in this guide—from its logical synthesis to its application in targeted drug discovery—should empower researchers to leverage this valuable building block to its full potential in their scientific endeavors.

References

  • CyclicPharma. This compound | CAS No. 115777-72-5. URL
  • Chemexpress. CAS 115777-72-5|this compound. URL
  • National Institutes of Health (NIH). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. URL
  • BLD Pharm. 115777-72-5|this compound. URL
  • Fisher Scientific. SAFETY DATA SHEET - Thiophene-2-carboxylic acid. URL
  • TCI Chemicals. SAFETY DATA SHEET - Methyl 3-(Chlorosulfonyl)
  • Cenmed Enterprises. This compound (C007B-538879). URL
  • PubMed. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. URL
  • MDPI. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • PubMed Central, NIH.
  • ResearchGate. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties | Request PDF. URL
  • PubMed Central, NIH.

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Introduction: The Significance of Precise Structural Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 2-(Methoxycarbonyl)thiophene-3-carboxylic acid

In the landscape of modern drug discovery and materials science, the precise structural elucidation of heterocyclic compounds is paramount. This compound, a disubstituted thiophene derivative, serves as a valuable scaffold and intermediate in the synthesis of pharmacologically active agents and advanced materials.[1][2] The specific arrangement of its functional groups—a carboxylic acid at the 3-position and a methyl ester at the 2-position—governs its chemical reactivity, stereochemistry, and potential for intermolecular interactions. An unambiguous determination of this structure is not merely an academic exercise; it is a critical prerequisite for rational drug design, ensuring target specificity, and for engineering materials with desired electronic or photophysical properties.

This guide provides a comprehensive, multi-technique approach to the structural verification of this compound. Moving beyond a simple recitation of data, we will explore the causal reasoning behind the application of each analytical technique, interpret the resulting data with field-proven insights, and integrate the findings into a cohesive and definitive structural assignment.

Core Analytical Techniques: A Symphony of Spectroscopic and Spectrometric Methods

The elucidation of a molecular structure is akin to solving a complex puzzle. No single technique provides all the answers. Instead, we rely on the synergy of multiple analytical methods, each offering a unique piece of structural information. The primary tools in our arsenal for characterizing this compound are Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and, when feasible, single-crystal X-ray Diffraction.

Mass Spectrometry (MS): Ascertaining the Molecular Formula and Fragmentation

Mass spectrometry is the foundational technique for determining the molecular weight of a compound, thereby providing its elemental formula.[3] For this compound (C₇H₆O₄S), high-resolution mass spectrometry (HRMS) is employed to distinguish its exact mass from other potential isobaric compounds.

Expected Data: The monoisotopic mass of C₇H₆O₄S is calculated to be 185.9987 g/mol .[4]

Data Presentation: Predicted Mass Spectrometry Data

IonAdduct TypePredicted m/zNotes
[M+H]⁺Protonated187.00595Commonly observed in Electrospray Ionization (ESI) positive mode.
[M+Na]⁺Sodiated208.98789Often seen as an adduct in ESI positive mode.
[M-H]⁻Deprotonated184.99139Expected in ESI negative mode, due to the acidic carboxylic proton.
[M]⁺˙Radical Cation185.99812Molecular ion peak expected in Electron Impact (EI) ionization.

Data sourced from PubChem predictions.[4]

Causality in Fragmentation: The fragmentation pattern provides a roadmap of the molecule's structure. In EI-MS, the initial molecular ion is high in energy and fragments in predictable ways. For carboxylic acid derivatives, a common fragmentation is the α-cleavage of the bond between the carbonyl carbon and the adjacent group to form a stable acylium ion.[5][6]

Key Predicted Fragmentations:

  • Loss of -OCH₃: Cleavage of the ester methoxy group would result in an acylium ion at m/z 155.

  • Loss of -COOH: Cleavage of the carboxylic acid group would lead to a fragment at m/z 141.

  • McLafferty Rearrangement: While less common for this specific structure, it is a fragmentation pathway to consider for carbonyl compounds with adjacent alkyl chains.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Calibration: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known standard to ensure high mass accuracy.

  • Ionization: Utilize Electrospray Ionization (ESI) for its soft ionization properties, which typically preserves the molecular ion. Both positive and negative ion modes should be run.

  • Data Acquisition: Infuse the sample solution into the ion source at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 50-500.

  • Data Analysis: Determine the exact mass of the parent ion and compare it to the theoretical mass of C₇H₆O₄S. A mass error of <5 ppm is considered confirmation of the elemental composition. Analyze the fragmentation pattern to corroborate the proposed structure.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an indispensable, rapid technique for identifying the functional groups present in a molecule.[7] The absorption of infrared radiation excites molecular vibrations (stretching, bending), and the frequencies of these absorptions are characteristic of specific bonds.

Causality in IR Absorption: The structure of this compound contains several IR-active functional groups. The most prominent features will be from the carboxylic acid O-H bond and the two distinct carbonyl (C=O) bonds of the acid and the ester. The carboxylic acid O-H stretch is particularly diagnostic due to its significant broadening from strong intermolecular hydrogen bonding, which forms a dimeric structure in the solid or liquid state.[8]

Data Presentation: Characteristic Infrared Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Characteristics
Carboxylic Acid O-HStretch2500-3300Very broad and strong, a hallmark of a carboxylic acid dimer.[7]
Thiophene C-HStretch~3100Weak to medium, typical for aromatic C-H bonds.
Ester C-H (methyl)Stretch2950-2990Medium intensity.
Carboxylic Acid C=OStretch1700-1725Strong and sharp, position influenced by hydrogen bonding.[7]
Ester C=OStretch1720-1740Strong and sharp.[9]
Thiophene Ring C=CStretch1350-1530Multiple medium-intensity bands.[10]
C-OStretch1210-1320 (acid), 1150-1250 (ester)Strong absorptions.[8]
O-HBend (Out-of-plane)900-960Broad, medium intensity.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Collection: Co-add a minimum of 16 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and peak picking. Compare the observed absorption bands with established correlation tables to confirm the presence of the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular skeleton.

Causality in ¹H NMR: The chemical shift (δ) of a proton is determined by its local electronic environment. The integration of a signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons, as dictated by the n+1 rule.

Data Presentation: Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)1HHighly deshielded due to acidity and hydrogen bonding; often appears as a broad signal.[11]
Thiophene H-57.5 - 7.8Doublet1HDeshielded by the adjacent sulfur and carbonyl group. Split by H-4.
Thiophene H-47.1 - 7.4Doublet1HCoupled to H-5.
Methoxy (-OCH₃)3.8 - 4.0Singlet3HProtons on a carbon adjacent to an oxygen atom.

Note: The coupling constant (J-value) between H-4 and H-5 in a 2,3-disubstituted thiophene is typically in the range of 5-6 Hz.

Causality in ¹³C NMR: Each unique carbon atom in the molecule will produce a distinct signal in the ¹³C NMR spectrum. The chemical shift is indicative of the carbon's hybridization and the electronegativity of attached atoms.

Data Presentation: Predicted ¹³C NMR Spectral Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Carboxylic Acid C=O165 - 175Carbonyl carbon of a carboxylic acid.[11]
Ester C=O160 - 170Carbonyl carbon of an ester.
Thiophene C-2140 - 145Attached to the ester group and sulfur.
Thiophene C-3130 - 135Attached to the carboxylic acid group.
Thiophene C-4 / C-5125 - 135Aromatic carbons of the thiophene ring.
Methoxy (-OCH₃)50 - 55sp³ hybridized carbon attached to an oxygen.

Experimental Protocol: NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 45° or 90° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure all signals appear as singlets. A longer acquisition time is required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the spectrum using the TMS signal. Integrate the ¹H signals and analyze the chemical shifts and coupling patterns to assign the structure.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide evidence of connectivity, X-ray crystallography provides definitive, unambiguous proof of the three-dimensional arrangement of atoms in the solid state.[12][13] It reveals precise bond lengths, bond angles, and intermolecular interactions, such as the hydrogen-bonding patterns of the carboxylic acid dimers.[14][15]

Workflow Diagram: X-ray Crystallography

G General Workflow for X-ray Crystallography A Crystal Growth (Slow Evaporation, Vapor Diffusion) B Crystal Selection & Mounting A->B Obtain high-quality single crystal C Data Collection (X-ray Diffractometer) B->C Mount on goniometer D Data Reduction & Correction C->D Collect diffraction patterns E Structure Solution (Phase Problem) D->E Determine structure factors F Structure Refinement E->F Generate initial model G Validation & Analysis (Bond Lengths, Angles) F->G Optimize atomic positions

Caption: General workflow for small molecule X-ray crystallography.

Experimental Protocol: A Generalized Approach

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system.

  • Data Collection: A selected crystal is mounted and cooled to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction patterns are collected as the crystal is rotated.[12]

  • Structure Solution and Refinement: The diffraction data is processed to determine the positions of the atoms within the crystal lattice. This initial model is then refined iteratively to achieve the best possible fit between the calculated and observed diffraction data.[12]

  • Validation: The final structure is validated to ensure it is chemically and crystallographically sound.

Integrated Analysis: A Holistic Approach to Structure Confirmation

The true power of this multi-technique approach lies in the integration of all data points. Each experiment serves to validate the others, building an irrefutable case for the proposed structure.

Workflow Diagram: Integrated Structure Elucidation

G Integrated Workflow for Structure Elucidation cluster_start Initial Analysis cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy cluster_final Final Confirmation Sample Sample of 2-(Methoxycarbonyl)thiophene- 3-carboxylic acid MS HRMS Analysis Sample->MS IR FT-IR Analysis Sample->IR NMR ¹H & ¹³C NMR Analysis Sample->NMR Xray X-ray Crystallography (Optional but Definitive) Sample->Xray If single crystal available MS_Result Result: Elemental Formula (C₇H₆O₄S) & Fragmentation Pattern MS->MS_Result Final Unambiguous Structure Confirmed MS_Result->Final IR_Result Result: Identified Functional Groups (-COOH, -COOR, Thiophene) IR->IR_Result IR_Result->Final NMR_Result Result: C-H Framework & Connectivity NMR->NMR_Result NMR_Result->Final Xray->Final

Caption: Integrated workflow combining multiple analytical techniques.

The process begins with MS to confirm the molecular formula. IR spectroscopy then provides rapid confirmation of the key functional groups. NMR spectroscopy follows, delivering the detailed atomic connectivity and confirming the substitution pattern on the thiophene ring. Finally, if an appropriate crystal can be obtained, X-ray crystallography provides the ultimate confirmation of the three-dimensional structure. This layered, self-validating system ensures the highest degree of confidence in the final structural assignment.

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An In-Depth Technical Guide to 2-(Methoxycarbonyl)thiophene-3-carboxylic acid: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 2-(methoxycarbonyl)thiophene-3-carboxylic acid, a key heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its nomenclature, physicochemical properties, synthesis, and applications, grounding the discussion in established chemical principles and citing authoritative sources.

Nomenclature and Chemical Identity

The precise and unambiguous naming of a chemical entity is fundamental for scientific communication. The compound in focus is systematically identified according to IUPAC nomenclature, alongside common synonyms used in the literature and chemical databases.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound [1][2]. This name clearly indicates a thiophene ring as the parent structure, with a methoxycarbonyl group (-COOCH₃) at position 2 and a carboxylic acid group (-COOH) at position 3.

Synonyms

In scientific literature and commercial catalogs, this compound may also be referred to as:

  • Methyl 3-carboxythiophene-2-carboxylate

  • Thiophene-2,3-dicarboxylic acid 2-methyl ester

  • 3-Carboxy-2-thiophenecarboxylic acid methyl ester

Chemical Structure and Identifiers

The chemical structure and key identifiers are summarized in the table below, providing a quick reference for database searches and computational modeling.

IdentifierValue
Molecular Formula C₇H₆O₄S
Molecular Weight 186.19 g/mol
Canonical SMILES COC(=O)C1=C(C=CS1)C(=O)O
InChIKey XLKOQFSMGITOGW-UHFFFAOYSA-N
CAS Number Information not readily available

Physicochemical and Spectroscopic Properties

Understanding the physical and spectral properties of this compound is crucial for its handling, purification, and characterization. While extensive experimental data for this specific molecule is not widely published, we can infer its properties based on closely related analogs and computational predictions.

Predicted Physicochemical Properties

The following table summarizes key physicochemical properties predicted by computational models, which are valuable for anticipating its behavior in various experimental conditions.

PropertyPredicted Value
Melting Point Not available (solid at room temp.)
Boiling Point Not available
XLogP3 1.3
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Spectroscopic Data

Detailed experimental spectra for this compound are not readily found in the public domain. However, based on the spectroscopic data of closely related compounds such as thiophene-2-carboxylic acid and its methyl ester, the following characteristic spectral features are expected[][4]:

¹H NMR Spectroscopy:

  • Thiophene protons: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons at positions 4 and 5 of the thiophene ring. The coupling constant (J) would be characteristic of ortho-coupling in a thiophene ring.

  • Methyl protons: A singlet around δ 3.8-4.0 ppm, corresponding to the three protons of the methoxycarbonyl group.

  • Carboxylic acid proton: A broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which is often exchangeable with D₂O.

¹³C NMR Spectroscopy:

  • Carbonyl carbons: Two distinct signals in the downfield region (δ 160-175 ppm) for the carboxylic acid and the ester carbonyl carbons.

  • Thiophene carbons: Four signals in the aromatic region (δ 120-145 ppm) corresponding to the carbons of the thiophene ring.

  • Methyl carbon: A signal around δ 50-55 ppm for the methoxycarbonyl group.

Infrared (IR) Spectroscopy:

  • O-H stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid.

  • C=O stretch: Two distinct carbonyl stretching bands. The ester carbonyl will likely appear around 1720-1740 cm⁻¹, while the carboxylic acid carbonyl will be in the 1680-1710 cm⁻¹ region.

  • C-O stretch: Bands in the 1200-1300 cm⁻¹ region corresponding to the C-O stretching of the ester and carboxylic acid.

  • Thiophene ring vibrations: Characteristic absorptions for the thiophene ring will also be present.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. The most logical and commonly employed method involves the selective monohydrolysis of the corresponding dimethyl thiophene-2,3-dicarboxylate. This approach is favored due to the differential reactivity of the two ester groups, which can be exploited under controlled reaction conditions.

Synthetic Strategy: Selective Monohydrolysis

The core of this synthetic approach is the selective saponification of one of the two methyl ester groups of dimethyl thiophene-2,3-dicarboxylate. The ester at the 2-position is generally more sterically hindered by the adjacent sulfur atom and the ester at the 3-position, making the ester at the 3-position more susceptible to nucleophilic attack by a hydroxide ion. However, electronic effects can also play a role, and the precise conditions are key to achieving selectivity.

Synthesis_Pathway Start Dimethyl thiophene-2,3-dicarboxylate Intermediate Monocarboxylate Salt Intermediate Start->Intermediate Selective Saponification Product This compound Intermediate->Product Acidification Reagents 1. NaOH (1 equiv.), MeOH/H₂O 2. HCl (aq)

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the selective hydrolysis of diesters on aromatic systems[5].

Materials:

  • Dimethyl thiophene-2,3-dicarboxylate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve dimethyl thiophene-2,3-dicarboxylate (1 equivalent) in a mixture of methanol and water (e.g., a 3:1 v/v ratio).

  • Saponification: Cool the solution to 0 °C in an ice bath. Slowly add a solution of sodium hydroxide (1.0 equivalent) in water dropwise over 30 minutes. The use of a single equivalent of base is critical for achieving monohydrolysis.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) to observe the disappearance of the starting diester and the appearance of a more polar product spot.

  • Work-up: Once the reaction is complete, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Extraction: Wash the aqueous solution with ethyl acetate to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1M hydrochloric acid. A precipitate of the desired product should form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield pure this compound.

Mechanistic Insights

The selectivity of this reaction hinges on the subtle differences in the electronic and steric environment of the two ester groups. The ester at the 3-position is generally considered less sterically hindered. The reaction proceeds via a classic nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of one of the ester groups. The resulting tetrahedral intermediate then collapses, eliminating a methoxide ion to form the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.

Applications in Research and Drug Development

Thiophene-containing molecules are a cornerstone of medicinal chemistry, appearing in a wide array of approved drugs[5]. The thiophene ring is often used as a bioisostere for a benzene ring, offering similar steric properties but with different electronic characteristics that can modulate a molecule's pharmacokinetic and pharmacodynamic profile.

As a Versatile Building Block

This compound is a bifunctional molecule, possessing two distinct reactive handles. This makes it an invaluable building block in the synthesis of more complex molecules.

  • The carboxylic acid group can be readily converted into amides, esters, or acid chlorides, allowing for the introduction of diverse substituents.

  • The methyl ester can be hydrolyzed to the dicarboxylic acid or reduced to an alcohol, providing further opportunities for chemical modification.

Applications Core This compound Amide Amide Derivatives Core->Amide Amide Coupling Ester Ester Derivatives Core->Ester Esterification Heterocycles Fused Heterocyclic Systems Amide->Heterocycles Cyclization Ester->Heterocycles Pharma Pharmaceutical Agents Heterocycles->Pharma Materials Functional Materials Heterocycles->Materials

Caption: Applications of this compound.

Role in Medicinal Chemistry

Thiophene derivatives have demonstrated a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[6][7]. The specific substitution pattern of this compound allows for the synthesis of rigid scaffolds that can be tailored to interact with specific biological targets. The ability to introduce substituents at both the 2 and 3 positions provides a powerful tool for structure-activity relationship (SAR) studies, enabling the optimization of lead compounds in drug discovery programs.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its bifunctional nature allows for the creation of a diverse range of derivatives, making it a key intermediate in the development of novel pharmaceuticals and functional materials. A thorough understanding of its synthesis, properties, and reactivity is essential for any researcher working with this important class of heterocyclic compounds.

References

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Introduction: The Thiophene Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Thiophene Carboxylic Acid Derivatives

The landscape of drug discovery is perpetually in search of "privileged structures"—molecular scaffolds that are capable of binding to multiple biological targets, thereby serving as a versatile foundation for developing novel therapeutics. Among these, the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, has firmly established itself as a cornerstone of medicinal chemistry.[1][2] Its unique physicochemical properties, including its aromaticity and ability to engage in various molecular interactions, make it a bioisosteric replacement for the benzene ring in many pharmacologically active agents.[3] When functionalized with a carboxylic acid group, the resulting thiophene carboxylic acid derivatives unlock a vast and diverse range of biological activities, positioning them as critical leads in the development of next-generation drugs.[4][5]

This guide offers a comprehensive exploration of the multifaceted biological activities of thiophene carboxylic acid derivatives. Moving beyond a simple catalog of effects, we will delve into the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide validated experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable chemical scaffold.

Antimicrobial Activity: A Scaffold for Combating Drug Resistance

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. Thiophene carboxylic acid derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties.[6][7] Their efficacy spans a wide range of microorganisms, including clinically relevant Gram-positive and Gram-negative bacteria and fungal species.[8][9]

The mechanism of action for these derivatives is often multifaceted. Some compounds function by inhibiting essential bacterial enzymes, such as the extended-spectrum β-lactamases (ESBLs) that confer resistance to common antibiotics.[10] Others are believed to disrupt microbial cell membrane integrity or interfere with other vital cellular processes. The structural versatility of the thiophene core allows for fine-tuning of its antimicrobial spectrum and potency. For instance, the introduction of specific substituents, such as halogens, on linked phenyl rings has been shown to enhance activity against strains like Staphylococcus aureus.[6][8]

Data Summary: Antimicrobial Potency

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative thiophene derivatives against various microbial strains, illustrating their potential as antimicrobial agents.

Compound ClassDerivative ExampleTarget MicroorganismMIC (µg/mL)Reference
Thiourea DerivativeN-(2,6-dichlorophenyl)-N'-(2-thienyl)-thioureaS. aureus32[6][8]
Thiourea DerivativeN-(2,6-dichlorophenyl)-N'-(2-thienyl)-thioureaCandida spp.32-256[8]
Carboxamide DerivativeN-(4-methylpyridin-2-yl)thiophene-2-carboxamide (4a)ESBL E. coli6.25[10]
Carboxamide DerivativeN-(4-methylpyridin-2-yl)thiophene-2-carboxamide (4c)ESBL E. coli12.5[10]
Thiophene-Thiazole2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate (4F)XDR Salmonella Typhi3.125
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, a key measure of its antimicrobial potency.

  • Preparation of Inoculum: A pure culture of the target microorganism is grown in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria) to a logarithmic phase. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the broth medium. This creates a gradient of concentrations.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Positive (microbes in broth, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, the plate is visually inspected or read with a plate reader. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for screening and validating novel antimicrobial compounds.

Antimicrobial_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Validation cluster_2 Mechanism of Action (MoA) A Compound Library (Thiophene Derivatives) B MIC Assay (e.g., Broth Microdilution) A->B C Identify 'Hits' (Compounds with low MIC) B->C D Confirm MIC on Resistant Strains (e.g., MRSA, ESBL) C->D E Determine MBC (Minimum Bactericidal Concentration) D->E F Time-Kill Kinetics Assay E->F G Enzyme Inhibition Assays (e.g., β-lactamase) F->G I Target Identification Studies G->I H Membrane Permeability Assay H->I Apoptosis_Pathway Drug Thiophene Derivative Mito Mitochondrial Stress Drug->Mito Bcl2 Bcl-2 (Anti-apoptotic) Inhibited Drug->Bcl2 Bax Bax/Bak Activation Mito->Bax Bcl2->Bax CytoC Cytochrome c Release Bax->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Casp9->Apoptosome Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway targeted by anticancer agents.

Anti-inflammatory Activity: Modulating the Arachidonic Acid Cascade

Chronic inflammatory diseases are a major cause of morbidity, and non-steroidal anti-inflammatory drugs (NSAIDs) are among the most prescribed treatments. [11][12]Thiophene-based compounds are well-represented in this therapeutic class, with drugs like Tiaprofenic acid and Tinoridine used clinically for their anti-inflammatory properties. [13]Thiophene carboxylic acid derivatives are particularly effective as they often target key enzymes in the inflammatory cascade: cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). [11][14] By inhibiting COX enzymes, these compounds block the conversion of arachidonic acid into prostaglandins, which are potent mediators of pain, fever, and inflammation. [3]Inhibition of LOX enzymes similarly prevents the production of leukotrienes, which are involved in various inflammatory and allergic responses. Structure-activity relationship studies have revealed that the presence of the carboxylic acid moiety is often crucial for binding to the active site of these enzymes. [11][12]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic in-vivo model for evaluating the acute anti-inflammatory activity of novel compounds.

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week.

  • Compound Administration: Animals are divided into groups. The control group receives a vehicle (e.g., saline or a suspension agent). The standard group receives a known NSAID (e.g., Ibuprofen). Test groups receive different doses of the thiophene derivative, typically administered orally or intraperitoneally.

  • Inflammation Induction: One hour after compound administration, a sub-plantar injection of 0.1 mL of 1% carrageenan solution is made into the right hind paw of each animal to induce localized inflammation and edema.

  • Paw Volume Measurement: The volume of the injected paw is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema for each group is calculated relative to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group. [15]

Arachidonic Acid Cascade

The diagram below shows the enzymatic pathways for the production of pro-inflammatory mediators from arachidonic acid and the points of inhibition by thiophene derivatives.

Arachidonic_Acid_Cascade cluster_cox COX Pathway cluster_lox LOX Pathway AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX LOX 5-LOX Enzyme AA->LOX PGs Prostaglandins (Inflammation, Pain, Fever) COX->PGs LTs Leukotrienes (Asthma, Inflammation) LOX->LTs Inhibitor Thiophene Derivatives (e.g., Tiaprofenic Acid) Inhibitor->COX Inhibitor->LOX (e.g., Zileuton)

Caption: Inhibition points in the arachidonic acid cascade.

Anticonvulsant and Neurological Applications

The thiophene scaffold is present in several drugs approved for neurological disorders, including the anticonvulsant Tiagabine and the antipsychotic Olanzapine. [1]This highlights the potential of thiophene carboxylic acid derivatives to modulate central nervous system (CNS) targets. Research in this area focuses on designing compounds that can cross the blood-brain barrier and interact with key neuronal targets like voltage-gated sodium and calcium channels or neurotransmitter transporters. [16] By modulating the activity of these channels, these derivatives can reduce neuronal hyperexcitability, which is a hallmark of epileptic seizures. Preclinical evaluation in standard animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, is crucial for identifying candidates with a broad spectrum of anticonvulsant activity and a favorable safety profile (i.e., minimal motor impairment). [16][17]

Data Summary: Anticonvulsant Efficacy (ED₅₀)

This table summarizes the median effective dose (ED₅₀) of a lead compound in preclinical seizure models, indicating its potency.

CompoundSeizure ModelED₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)Reference
Compound 33MES27.4> 7.3[17]
Compound 336 Hz (32 mA)30.8> 6.5[17]
Compound 4MES62.14N/A[16]
Compound 46 Hz75.59N/A[16]
Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for compounds effective against generalized tonic-clonic seizures.

  • Animal Preparation: Mice or rats are used for the assay. The test compound is administered (e.g., intraperitoneally) at various doses to different groups of animals.

  • Electrode Application: At the time of peak drug effect (e.g., 30-60 minutes post-injection), corneal electrodes are applied to the animal.

  • Electrical Stimulation: A brief electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) of suprathreshold intensity is delivered.

  • Seizure Observation: In unprotected (control) animals, this stimulus induces a characteristic tonic seizure, marked by the extension of the hind limbs.

  • Endpoint Measurement: The test compound is considered protective if it prevents the tonic hindlimb extension phase of the seizure.

  • ED₅₀ Determination: The dose that protects 50% of the animals from the seizure endpoint (ED₅₀) is calculated using probit analysis. A rotarod test is often performed concurrently to assess motor impairment (TD₅₀). [17]

Structure-Activity Relationship (SAR) Logic

The development of potent and selective thiophene derivatives relies heavily on understanding the structure-activity relationship (SAR). This involves systematically modifying the core structure and observing the resulting changes in biological activity.

SAR_Concept cluster_mods Systematic Modifications cluster_outcomes Observed Biological Outcomes Core Thiophene Carboxylic Acid Core R1 Position 2 Substituent (e.g., Amide, Ester) Core->R1 Modify R2 Position 3 Substituent (e.g., Amino, Methyl) Core->R2 Modify R3 Position 5 Substituent (e.g., Aryl, Halogen) Core->R3 Modify O1 Increased Potency (Lower IC50/MIC) R1->O1 Leads to O2 Altered Selectivity (e.g., COX-2 vs COX-1) R1->O2 Leads to O3 Improved PK Properties (Solubility, Stability) R1->O3 Leads to O4 Decreased Activity R1->O4 Leads to R2->O1 Leads to R2->O2 Leads to R2->O3 Leads to R2->O4 Leads to R3->O1 Leads to R3->O2 Leads to R3->O3 Leads to R3->O4 Leads to

Caption: Conceptual flow of Structure-Activity Relationship (SAR) studies.

Conclusion and Future Directions

Thiophene carboxylic acid and its derivatives represent a profoundly versatile and "privileged" scaffold in medicinal chemistry. [1][2][18]Their demonstrated efficacy across a remarkable spectrum of biological activities—including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties—cements their status as a critical area for ongoing research and development. The chemical tractability of the thiophene ring allows for extensive structural modifications, enabling medicinal chemists to precisely tune potency, selectivity, and pharmacokinetic profiles to meet specific therapeutic goals.

The future of this field is bright, with several exciting avenues for exploration. The development of derivatives with novel mechanisms of action is paramount, particularly for overcoming drug resistance in infectious diseases and oncology. Furthermore, integrating these potent scaffolds into advanced drug delivery systems, such as targeted nanoparticles, holds the promise of enhancing efficacy while minimizing off-target toxicity. [19]As our understanding of disease biology deepens, the rational design of next-generation thiophene-based therapeutics will undoubtedly lead to significant breakthroughs in treating some of the most challenging human diseases.

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The Strategic Utility of 2-(Methoxycarbonyl)thiophene-3-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Thiophene Building Block

In the landscape of modern drug discovery and materials science, the strategic selection of molecular scaffolds is paramount to the successful development of novel functional molecules. Among the privileged heterocyclic systems, thiophene and its derivatives have consistently demonstrated significant therapeutic and electronic potential.[1] This guide delves into the technical applications of a particularly valuable, yet underexplored, building block: 2-(Methoxycarbonyl)thiophene-3-carboxylic acid . This molecule, characterized by its vicinal ester and carboxylic acid functionalities on a thiophene core, offers a unique combination of reactivity and structural pre-organization, making it a powerful tool for the synthesis of complex chemical entities. We will explore its pivotal role in the construction of bioactive fused heterocycles and its prospective applications in the realm of organic materials, providing a scientifically grounded perspective for researchers at the forefront of innovation.

Core Molecular Attributes and Synthetic Accessibility

This compound possesses a distinct substitution pattern that dictates its synthetic utility. The presence of two different carbonyl functionalities allows for selective chemical transformations. The carboxylic acid group can readily participate in amide bond formation, esterification, or can be a handle for cyclization reactions, while the methyl ester provides a more stable group that can be hydrolyzed under specific conditions if further functionalization is required.

While a detailed, publicly available protocol for the direct synthesis of this compound is not extensively documented in readily accessible literature, its synthesis can be logically inferred from established thiophene chemistry. A plausible and efficient route would involve the Gewald reaction, a powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[2] Subsequent diazotization of the amino group, followed by hydrolysis, would yield the corresponding carboxylic acid.

Applications in Medicinal Chemistry: A Gateway to Bioactive Scaffolds

The primary and most compelling application of this compound lies in its use as a precursor for the synthesis of fused heterocyclic systems, many of which are scaffolds for potent and selective therapeutic agents.

Synthesis of Thieno[2,3-d]pyrimidines: A Privileged Scaffold for Kinase Inhibitors

Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their remarkable biological activities, most notably as kinase inhibitors in oncology.[1][3] The structural resemblance of the thieno[2,3-d]pyrimidine core to the purine ring system allows these molecules to effectively compete for the ATP-binding site of various kinases.

This compound is an ideal starting material for the construction of this privileged scaffold. The general synthetic strategy involves the initial conversion of the carboxylic acid to an amide, followed by cyclization to form the pyrimidine ring.

Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidin-4(3H)-one Intermediate

This protocol is a representative example of how this compound can be utilized.

Step 1: Amide Formation

  • To a solution of this compound (1.0 eq) in an appropriate aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq) and a tertiary amine base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the desired amine (1.0 eq) and continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, perform an aqueous workup and purify the resulting amide by column chromatography.

Step 2: Cyclization to the Thieno[2,3-d]pyrimidin-4(3H)-one Core

  • The 2-(methoxycarbonyl)thiophene-3-carboxamide obtained from Step 1 can be cyclized under various conditions. A common method involves heating the amide with formamide or a derivative thereof at elevated temperatures.

  • Alternatively, treatment with a dehydrating agent such as phosphorus oxychloride can facilitate cyclization.

  • The resulting thieno[2,3-d]pyrimidin-4(3H)-one can be isolated and purified by recrystallization or column chromatography.

This versatile thieno[2,3-d]pyrimidine scaffold can be further functionalized at various positions to generate a library of compounds for screening against different kinase targets. For instance, derivatives of this core have shown potent inhibitory activity against protein kinase CK2 and FLT3 kinase.[3][4]

G cluster_0 Synthesis of Thieno[2,3-d]pyrimidine Core cluster_1 Potential Therapeutic Applications start This compound amide Amide Intermediate start->amide Amidation thienopyrimidine Thieno[2,3-d]pyrimidin-4(3H)-one amide->thienopyrimidine Cyclization kinase_inhibitors Kinase Inhibitors (e.g., for Cancer) thienopyrimidine->kinase_inhibitors anti_inflammatory Anti-inflammatory Agents thienopyrimidine->anti_inflammatory antimicrobial Antimicrobial Agents thienopyrimidine->antimicrobial

Figure 1. Synthetic pathway from this compound to the thieno[2,3-d]pyrimidine core and its potential therapeutic applications.

Access to Thieno[2,3-b]pyridines: Scaffolds for Anticancer and CNS-Active Agents

The thieno[2,3-b]pyridine ring system is another important heterocyclic scaffold found in a variety of biologically active molecules, including potent anticancer agents and compounds with activity in the central nervous system.[5][6] The synthesis of this scaffold can also be approached using this compound as a key starting material. A common strategy involves a multi-step sequence that begins with the conversion of the carboxylic acid to a suitable precursor for a Friedländer-type annulation or a related cyclization reaction.

Potential in Materials Science: Building Blocks for Organic Electronics

The unique electronic properties of the thiophene ring make it a fundamental component in the design of organic semiconductors for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[7][8] While the direct application of this compound in this field is not yet widely reported, its structure suggests significant potential.

The rigid, planar nature of the thiophene core, combined with the electron-withdrawing character of the carbonyl groups, can be exploited to fine-tune the HOMO and LUMO energy levels of π-conjugated systems.[3] This is a critical parameter for optimizing charge injection and transport in organic electronic devices.

Potential Synthetic Routes to Organic Semiconductor Precursors:

  • Decarboxylation and Coupling: Selective decarboxylation of the carboxylic acid moiety, followed by cross-coupling reactions (e.g., Suzuki or Stille coupling) at the 3-position, could be employed to synthesize extended π-conjugated systems.

  • Polymerization Monomers: Conversion of both the ester and carboxylic acid groups to polymerizable functionalities would allow for the incorporation of this thiophene derivative into conductive polymers.

G cluster_0 Medicinal Chemistry Applications cluster_1 Materials Science Applications start This compound thienopyrimidine Thieno[2,3-d]pyrimidines start->thienopyrimidine Multi-step Synthesis thienopyridine Thieno[2,3-b]pyridines start->thienopyridine Multi-step Synthesis bioactive_amides Bioactive Amides/Esters start->bioactive_amides Functional Group Interconversion semiconductors Organic Semiconductors start->semiconductors Decarboxylation & Coupling polymers Conductive Polymers start->polymers Functionalization kinase_inhibitors Kinase Inhibitors thienopyrimidine->kinase_inhibitors Leads to anticancer_agents Anticancer Agents thienopyridine->anticancer_agents Leads to ofets_opvs OFETs, OPVs semiconductors->ofets_opvs For use in

Figure 2. Overview of the potential synthetic applications of this compound in medicinal chemistry and materials science.

Conclusion and Future Outlook

This compound is a strategically important building block with significant, yet largely untapped, potential. Its unique substitution pattern provides a versatile platform for the synthesis of a wide range of complex molecules. In medicinal chemistry, it serves as a key precursor to privileged scaffolds such as thieno[2,3-d]pyrimidines and thieno[2,3-b]pyridines, which are central to the development of novel therapeutics, particularly in the area of oncology. In materials science, its electronic properties make it an attractive candidate for the design of new organic semiconductors.

As the demand for novel, high-value chemical entities continues to grow, the exploration of versatile building blocks like this compound will be crucial. Further research into its synthesis, reactivity, and application in the development of new drugs and materials is highly warranted and promises to yield exciting discoveries.

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From Coal Tar Serendipity to Precision Synthesis: A Technical Guide to the Discovery and Enduring Legacy of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals, this document delves into the rich history and synthetic evolution of substituted thiophenes. From Viktor Meyer's fortuitous discovery to the rational design of modern therapeutics and advanced materials, this guide provides an in-depth exploration of the core synthetic methodologies, mechanistic underpinnings, and impactful applications of this versatile heterocyclic scaffold.

The Accidental Discovery: A Blue Dye and a Persistent Chemist

The story of thiophene begins not with a targeted search, but with a keen observation and a puzzle in 19th-century organic chemistry. For years, the reaction of isatin with crude benzene in the presence of sulfuric acid to produce a vibrant blue dye, known as indophenin, was thought to be a characteristic reaction of benzene itself. However, in 1882, the German chemist Viktor Meyer stumbled upon a discrepancy that would change the course of heterocyclic chemistry.[1] He found that highly purified benzene, prepared from the decarboxylation of benzoic acid, failed to produce the blue color.[2] This led him to hypothesize that an impurity in the coal tar-derived benzene was responsible for the reaction.

Through meticulous fractional distillation and purification, Meyer successfully isolated the sulfur-containing contaminant and named it "thiophene," from the Greek words "theion" (sulfur) and "phaino" (to shine), alluding to its presence in the illuminating gas byproduct of coal coking.[2][3] This discovery not only introduced a new class of aromatic compounds but also highlighted the importance of sample purity in chemical investigations. Meyer's initial synthesis of thiophene, reported in the same year as its discovery, involved the reaction of acetylene with elemental sulfur.[4]

The Dawn of Synthesis: Forging the Thiophene Ring

The discovery of thiophene spurred the development of various synthetic methods to construct the thiophene ring and its derivatives. These classical methods, some of which are still in use today, provided the foundational tools for chemists to explore the vast chemical space of substituted thiophenes.

The Paal-Knorr Thiophene Synthesis: A Versatile Cyclization

One of the earliest and most enduring methods for thiophene synthesis is the Paal-Knorr synthesis, first reported in 1884.[5] This reaction involves the cyclization of a 1,4-dicarbonyl compound with a sulfurizing agent.[5][6]

Causality Behind Experimental Choices: The choice of the sulfurizing agent is critical and influences the reaction conditions and outcomes. Phosphorus pentasulfide (P₄S₁₀) was the traditional reagent, but it often requires harsh reaction conditions and can lead to the formation of furan byproducts due to its dehydrating properties.[3] The development of milder and more selective reagents like Lawesson's reagent has significantly improved the utility of this method.[6]

Mechanism: The reaction is believed to proceed through the formation of a thioketone intermediate, followed by enolization and intramolecular cyclization, and finally dehydration to yield the aromatic thiophene ring.[5]

Paal_Knorr_Mechanism 1,4-Dicarbonyl 1,4-Dicarbonyl Thioketone Intermediate Thioketone Intermediate 1,4-Dicarbonyl->Thioketone Intermediate + Sulfurizing Agent (e.g., P₄S₁₀) Enol/Enethiol Intermediate Enol/Enethiol Intermediate Thioketone Intermediate->Enol/Enethiol Intermediate Tautomerization Cyclized Intermediate Cyclized Intermediate Enol/Enethiol Intermediate->Cyclized Intermediate Intramolecular Cyclization Substituted Thiophene Substituted Thiophene Cyclized Intermediate->Substituted Thiophene Dehydration

Caption: Paal-Knorr Thiophene Synthesis Workflow

Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylthiophene

Materials:

  • Hexane-2,5-dione (1,4-dicarbonyl compound)

  • Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent

  • Anhydrous solvent (e.g., toluene or xylene)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the hexane-2,5-dione in the anhydrous solvent.

  • Carefully add the sulfurizing agent (e.g., 0.4 equivalents of P₄S₁₀) in portions to the stirred solution. The reaction is exothermic.

  • Heat the reaction mixture to reflux for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous mixture with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain 2,5-dimethylthiophene.

The Hinsberg Thiophene Synthesis: A Convergent Approach

The Hinsberg synthesis, developed in the early 20th century, offers a convergent route to substituted thiophenes through the condensation of a 1,2-dicarbonyl compound with a diester of thiodiacetic acid in the presence of a strong base.[3][7]

Causality Behind Experimental Choices: This method is particularly useful for the synthesis of 3,4-disubstituted thiophenes, a substitution pattern that can be more challenging to achieve through other methods. The choice of a strong base, such as sodium ethoxide, is crucial to deprotonate the α-carbon of the thiodiacetate, initiating the condensation cascade.

Mechanism: The reaction proceeds through a series of aldol-type condensations and a subsequent intramolecular cyclization, followed by dehydration and aromatization to form the thiophene ring.[3] The reaction is believed to involve a Stobbe-type condensation mechanism.[3]

Hinsberg_Synthesis cluster_reactants Reactants 1,2-Dicarbonyl 1,2-Dicarbonyl Aldol Condensation 1 Aldol Condensation 1 1,2-Dicarbonyl->Aldol Condensation 1 + Base Thiodiacetate Thiodiacetate Thiodiacetate->Aldol Condensation 1 Aldol Condensation 2 Aldol Condensation 2 Aldol Condensation 1->Aldol Condensation 2 Cyclization & Dehydration Cyclization & Dehydration Aldol Condensation 2->Cyclization & Dehydration Substituted Thiophene Substituted Thiophene Cyclization & Dehydration->Substituted Thiophene

Caption: Hinsberg Thiophene Synthesis Workflow

Experimental Protocol: Hinsberg Synthesis of Diethyl 3,4-diphenylthiophene-2,5-dicarboxylate

Materials:

  • Benzil (1,2-dicarbonyl compound)

  • Diethyl thiodiacetate

  • Sodium ethoxide (strong base)

  • Anhydrous ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Add a solution of benzil and diethyl thiodiacetate in anhydrous ethanol dropwise to the sodium ethoxide solution with stirring.

  • Heat the reaction mixture to reflux for several hours.

  • After cooling, pour the reaction mixture into a mixture of ice and hydrochloric acid to neutralize the base and precipitate the product.

  • Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified diethyl 3,4-diphenylthiophene-2,5-dicarboxylate.

The Gewald Aminothiophene Synthesis: A Multicomponent Reaction

The Gewald synthesis, discovered in the 1960s, is a powerful and versatile multicomponent reaction for the preparation of 2-aminothiophenes.[8] It involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[8]

Causality Behind Experimental Choices: The Gewald reaction is highly valued for its operational simplicity and the ability to generate highly functionalized thiophenes in a single step. The choice of the base (often a secondary amine like morpholine or piperidine) is critical for catalyzing the initial Knoevenagel condensation between the carbonyl compound and the α-cyanoester.

Mechanism: The reaction is initiated by a Knoevenagel condensation to form an α,β-unsaturated nitrile. This intermediate then reacts with elemental sulfur, followed by an intramolecular cyclization and tautomerization to yield the 2-aminothiophene product.[3]

Gewald_Synthesis cluster_reactants Reactants Ketone/Aldehyde Ketone/Aldehyde Knoevenagel Condensation Knoevenagel Condensation Ketone/Aldehyde->Knoevenagel Condensation + Base α-Cyanoester α-Cyanoester α-Cyanoester->Knoevenagel Condensation Sulfur Sulfur Sulfur Addition Sulfur Addition Sulfur->Sulfur Addition Knoevenagel Condensation->Sulfur Addition Cyclization & Tautomerization Cyclization & Tautomerization Sulfur Addition->Cyclization & Tautomerization 2-Aminothiophene 2-Aminothiophene Cyclization & Tautomerization->2-Aminothiophene

Caption: Gewald Aminothiophene Synthesis Workflow

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

Materials:

  • Butan-2-one (ketone)

  • Ethyl cyanoacetate (α-cyanoester)

  • Elemental sulfur

  • Morpholine (base)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine butan-2-one, ethyl cyanoacetate, and elemental sulfur in ethanol.

  • Add a catalytic amount of morpholine to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating. The reaction is often exothermic.

  • Continue stirring until the reaction is complete, as indicated by TLC. The product often precipitates from the reaction mixture.

  • Cool the mixture in an ice bath to complete the precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

Substituted Thiophenes in the Modern Era: From Pharmaceuticals to Polymers

The development of diverse synthetic methodologies has enabled the incorporation of the thiophene scaffold into a wide range of functional molecules, with significant impacts in medicinal chemistry and materials science.

Thiophene in Drug Discovery: A Privileged Scaffold

The thiophene ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[2] It is often used as a bioisostere for the benzene ring, offering similar steric properties but with different electronic characteristics due to the presence of the sulfur atom.[2] This can lead to improved potency, selectivity, and pharmacokinetic properties.[2]

Table 1: Selected FDA-Approved Drugs Containing a Thiophene Moiety

Drug NameTherapeutic AreaMechanism of Action
Olanzapine AntipsychoticAtypical antipsychotic that is a potent antagonist of serotonin 5-HT₂ₐ and dopamine D₂ receptors.
Clopidogrel AntiplateletAn irreversible inhibitor of the P2Y₁₂ ADP receptor on platelets, preventing platelet aggregation.
Tiotropium AnticholinergicA long-acting muscarinic antagonist that causes bronchodilation, used in the treatment of COPD.
Raltitrexed AnticancerA quinazoline folate analogue that inhibits thymidylate synthase, a key enzyme in DNA synthesis.[2]

Structure-Activity Relationship Insights: In many thiophene-containing drugs, the orientation of the thiophene ring and the nature of its substituents are crucial for target binding. For instance, in kinase inhibitors, the sulfur atom of the thiophene can form key hydrogen bonds with the hinge region of the kinase domain.[9] The electronic properties of the thiophene ring can also influence the pKa of adjacent functional groups, affecting their ionization state and, consequently, their interaction with the target protein.

Thiophene_in_Kinase_Inhibitors Thiophene Scaffold Thiophene Scaffold Kinase Hinge Region Kinase Hinge Region Thiophene Scaffold->Kinase Hinge Region Hydrogen Bonding (S atom as H-bond acceptor) Substituents on Thiophene Substituents on Thiophene Hydrophobic Pockets Hydrophobic Pockets Substituents on Thiophene->Hydrophobic Pockets van der Waals Interactions Solvent Exposed Region Solvent Exposed Region Substituents on Thiophene->Solvent Exposed Region Modulate Solubility

Caption: Thiophene Interactions in a Kinase Active Site

Polythiophenes: Conducting Polymers with a Bright Future

The discovery that polymers of substituted thiophenes can exhibit high electrical conductivity opened up a new field of organic electronics. Poly(3,4-ethylenedioxythiophene), or PEDOT, is a prominent example of a conducting polymer with widespread applications.[10]

Synthesis and Properties: PEDOT is typically synthesized by the oxidative polymerization of the 3,4-ethylenedioxythiophene (EDOT) monomer.[10] The resulting polymer is often dispersed in an aqueous solution of polystyrene sulfonate (PSS) to form PEDOT:PSS, which is a highly conductive and transparent material.[10]

Applications: The unique combination of conductivity, transparency, and processability of PEDOT:PSS has led to its use in a variety of applications, including:

  • Antistatic coatings: To prevent the buildup of static electricity on electronic components and packaging.[11]

  • Hole transport layers in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs): To facilitate the injection and transport of positive charge carriers.[10]

  • Transparent electrodes: As a flexible and transparent alternative to indium tin oxide (ITO).[10]

  • Bioelectronics: In biosensors, neural interfaces, and drug delivery systems due to its biocompatibility.[10]

Conclusion: A Legacy of Discovery and Innovation

From its serendipitous discovery in coal tar to its current status as a cornerstone of modern organic chemistry, the journey of thiophene is a testament to the power of scientific curiosity and the continuous evolution of synthetic methodology. The ability to rationally design and synthesize substituted thiophenes with tailored properties has unlocked a vast array of applications, from life-saving pharmaceuticals to cutting-edge electronic materials. As researchers continue to explore new synthetic routes and delve deeper into the structure-property relationships of this remarkable heterocycle, the legacy of Viktor Meyer's discovery is certain to inspire further innovation for years to come.

References

  • Poly(3,4-ethylenedioxythiophene) (PEDOT) Derivatives: Innovative Conductive Polymers for Bioelectronics. MDPI. [Link]
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  • A Review on Application of Poly(3,4-ethylenedioxythiophene) (PEDOT)
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  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction.
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Reactivity profile of 2,3-disubstituted thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity Profile of 2,3-Disubstituted Thiophenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry and materials science, owing to their unique electronic properties and versatile reactivity.[1][2][3] This guide provides a comprehensive technical overview of the reactivity of 2,3-disubstituted thiophenes, a substitution pattern of increasing importance in the development of novel therapeutics and functional materials. As a senior application scientist, this document is structured to deliver not just procedural steps, but the underlying chemical logic that governs experimental outcomes. We will explore the nuanced interplay of electronic and steric effects that dictate the regioselectivity of key transformations, including electrophilic aromatic substitution, metalation, cross-coupling reactions, and direct C-H functionalization. Each section is designed to be a self-validating system, providing detailed protocols, mechanistic insights, and quantitative data to empower researchers to confidently design and execute synthetic strategies involving this important heterocyclic core.

Fundamental Principles of Thiophene Reactivity

Thiophene is an electron-rich five-membered aromatic heterocycle.[1] The sulfur atom, through the participation of one of its lone pairs in the π-system, significantly influences the ring's electronic distribution and reactivity. This results in a higher electron density compared to benzene, rendering it more susceptible to electrophilic attack.[4]

The regioselectivity of reactions on the thiophene ring is primarily governed by the stability of the intermediate carbocation (σ-complex). Electrophilic attack at the C2 (α) position is generally favored over the C3 (β) position because the resulting intermediate is better stabilized by resonance, with three contributing structures that delocalize the positive charge, including one where the charge is placed on the sulfur atom.[5][6] In contrast, attack at the C3 position yields a less stable intermediate with only two resonance structures.[5][6]

The introduction of substituents at the 2- and 3-positions further modulates this inherent reactivity and regioselectivity. The electronic nature of these substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—and their steric bulk are critical factors in determining the outcome of subsequent functionalization at the remaining C4 and C5 positions.

  • Electron-Donating Groups (EDGs): Substituents like alkyl, alkoxy, and amino groups increase the electron density of the thiophene ring, further activating it towards electrophilic substitution.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro, cyano, and acyl functionalities decrease the ring's electron density, deactivating it towards electrophiles but making it more susceptible to nucleophilic attack or metalation.[7]

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is a cornerstone of thiophene chemistry. In 2,3-disubstituted thiophenes, the incoming electrophile will be directed to one of the two available positions (C4 or C5), dictated by the combined directing effects of the existing substituents.

Mechanism of Electrophilic Aromatic Substitution

The reaction proceeds via a two-step mechanism:

  • Formation of the σ-complex: The π-system of the thiophene ring attacks the electrophile (E⁺), forming a resonance-stabilized carbocationic intermediate.

  • Deprotonation: A base removes a proton from the carbon atom bonded to the electrophile, restoring aromaticity and yielding the substituted product.[1]

G cluster_start Starting Materials cluster_mechanism Mechanism cluster_product Product Thiophene 2,3-Disubstituted Thiophene Sigma_Complex σ-Complex Intermediate (Resonance Stabilized) Thiophene->Sigma_Complex Attack by π-system Electrophile Electrophile (E⁺) Electrophile->Sigma_Complex Deprotonation Deprotonation (Base) Sigma_Complex->Deprotonation Substituted_Thiophene Substituted Thiophene Deprotonation->Substituted_Thiophene Restoration of Aromaticity

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the thiophene ring, typically using an acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl₃, SnCl₄). The regioselectivity is highly dependent on the nature of the substituents at C2 and C3.

Causality in Experimental Design: The choice of Lewis acid and reaction conditions can be critical. For highly activated thiophenes, milder catalysts may be sufficient to prevent polymerization, a common side reaction.[8] For deactivated substrates, stronger Lewis acids and higher temperatures may be necessary.[9]

Quantitative Data for Friedel-Crafts Acylation of 3-Substituted Thiophenes

3-SubstituentAcylating AgentCatalystMajor Product(s)Reference
-CH₃Acetyl ChlorideSnCl₄2-acetyl-3-methylthiophene[9]
-OCH₃Acetic AnhydrideH₃PO₄2-acetyl-3-methoxythiophene[9]
-BrAcetyl ChlorideAlCl₃5-acetyl-3-bromothiophene[9]

Experimental Protocol: Acylation of 2-Methyl-3-bromothiophene

  • To a stirred solution of 2-methyl-3-bromothiophene (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add aluminum chloride (1.2 mmol) portion-wise.

  • Add acetyl chloride (1.1 mmol) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield 5-acetyl-2-methyl-3-bromothiophene.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl (-CHO) group using a Vilsmeier reagent, typically generated from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).[10][11] This reaction is generally milder than Friedel-Crafts acylation and is effective for electron-rich thiophenes.[11]

Experimental Protocol: Formylation of 2,3-dimethylthiophene

  • In a three-necked flask, cool DMF (3.0 equiv) to 0 °C.

  • Slowly add POCl₃ (1.2 equiv) dropwise while maintaining the temperature below 10 °C.

  • Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Add a solution of 2,3-dimethylthiophene (1.0 equiv) in DMF dropwise.

  • Heat the reaction mixture to 60 °C and stir for 4 hours.

  • Cool the mixture to room temperature and pour it into a beaker of crushed ice.

  • Neutralize with aqueous NaOH solution until pH 7-8.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify by column chromatography to yield 2,3-dimethylthiophene-5-carbaldehyde.

Metalation and Subsequent Functionalization

Deprotonation of a C-H bond on the thiophene ring with a strong base, typically an organolithium reagent, creates a potent nucleophile that can react with a wide range of electrophiles. This is a powerful strategy for introducing functional groups with high regioselectivity.

Deprotonative Metalation (Lithiation)

The acidity of the protons on the thiophene ring follows the order C2 > C5 > C3 > C4. Therefore, direct lithiation of a 2,3-disubstituted thiophene will preferentially occur at the C5 position, provided it is unsubstituted.

Causality in Experimental Design: The choice of organolithium reagent (n-BuLi, s-BuLi, t-BuLi) and the reaction temperature are crucial. Lower temperatures (-78 °C) are typically required to prevent side reactions and ensure high regioselectivity.[12] The presence of a directing metalation group (DMG) can override the inherent acidity of the ring protons.[13][14]

G cluster_start Starting Material cluster_metalation Metalation cluster_functionalization Functionalization Thiophene 2,3-Disubstituted Thiophene Lithiation Deprotonation with Organolithium Reagent Thiophene->Lithiation Lithiated_Thiophene Lithiated Intermediate Lithiation->Lithiated_Thiophene Regioselective C-H Activation Product Functionalized Thiophene Lithiated_Thiophene->Product Electrophile Electrophile (E) Electrophile->Product Quenching

Experimental Protocol: Lithiation and Carboxylation of 2-methyl-3-phenylthiophene

  • Dissolve 2-methyl-3-phenylthiophene (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise and stir the mixture at -78 °C for 1 hour.

  • Bubble dry carbon dioxide gas through the solution for 30 minutes.

  • Allow the reaction to warm to room temperature and quench with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure to obtain 2-methyl-3-phenylthiophene-5-carboxylic acid.

Directed Ortho-Metalation (DoM)

A directing metalation group (DMG) at the C3 position can direct lithiation to the C4 position, which is otherwise disfavored. Common DMGs include amides, carbamates, and sulfoxides.[15][16]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C bonds and have been extensively applied to the functionalization of thiophenes. These reactions typically involve the coupling of a thienyl organometallic reagent with an organic halide or triflate, or vice versa.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples a thienylboronic acid or ester with an aryl or vinyl halide.[17][18] This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Causality in Experimental Design: The choice of palladium catalyst, ligand, and base is critical for achieving high yields. Bulky, electron-rich phosphine ligands often improve the efficiency of the catalytic cycle.[19] The base is required to activate the boronic acid for transmetalation.[20]

Quantitative Data for Suzuki Coupling of Thiophene Derivatives

| Thiophene Substrate | Coupling Partner | Catalyst/Ligand | Base | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | 2,5-dibromo-3-hexylthiophene | 4-methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 70 |[21] | | 2-bromothiophene | Phenylboronic acid | Pd(II)-aminonicotinaldehyde complex | K₂CO₃ | >95 |[22] |

Experimental Protocol: Suzuki Coupling of 2-bromo-3-hexylthiophene with Phenylboronic Acid

  • To a Schlenk flask, add 2-bromo-3-hexylthiophene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.04 mmol), and K₃PO₄ (1.75 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Heat the reaction mixture at 90 °C for 12 hours.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to yield 2-phenyl-3-hexylthiophene.[21]

Stille Coupling

The Stille reaction involves the coupling of a thienylorganostannane with an organic halide or triflate.[6][16] While highly effective, the toxicity of organotin compounds is a significant drawback.[6]

Sonogashira Coupling

The Sonogashira coupling is used to form a C-C bond between a halothiophene and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.[23][24]

Negishi Coupling

The Negishi coupling employs an organozinc reagent, which is more reactive than the corresponding organoboron or organotin compounds.[25][26]

Direct C-H Functionalization

Direct C-H functionalization has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the thiophene ring.[27]

Palladium-Catalyzed Direct Arylation

This reaction typically involves the coupling of a thiophene with an aryl halide in the presence of a palladium catalyst and a base. The regioselectivity can be challenging to control, but recent advances have shown that the choice of ligand and reaction conditions can direct the arylation to either the C4 or C5 position of a 2,3-disubstituted thiophene.

Causality in Experimental Design: The steric bulk of the aryl halide and the ligand on the palladium catalyst can influence the site of C-H activation. For instance, using a hindered aryl bromide can favor arylation at the less sterically encumbered C5 position of a 3-substituted thiophene.

Conclusion

The reactivity of 2,3-disubstituted thiophenes is a rich and complex field, offering a multitude of pathways for the synthesis of complex molecules. A thorough understanding of the electronic and steric effects of the substituents, combined with a rational choice of reaction conditions, is paramount for achieving the desired regioselectivity and yield. This guide has provided a framework for understanding and applying the key transformations in the functionalization of this important heterocyclic system, empowering researchers to harness its full synthetic potential.

References

  • Marino, G. (1971). Electrophilic Substitutions of Five-Membered Rings. Advances in Heterocyclic Chemistry, 13, 235-314.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Gendron, D., & Vamvounis, G. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review.
  • Larock, R. C., & Dong, Y. (2002). Synthesis of 2,3-Disubstituted Benzo[b]thiophenes via Palladium-Catalyzed Coupling and Electrophilic Cyclization of Terminal Acetylenes. The Journal of Organic Chemistry, 67(6), 1905–1909.
  • Wikipedia. (2023). Negishi coupling.
  • Khan, I., et al. (2015). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 20(4), 5204-5221.
  • Organic Chemistry Portal. (n.d.). Negishi Coupling.
  • Myers, A. G. (n.d.). Directed (ortho) Metallation.
  • Tamba, S., et al. (2016). Flow Chemistry: Direct Arylation of Thiophenes in Continuous Flow. European Journal of Organic Chemistry, 2016(25), 4344-4349.
  • Wang, H., et al. (2018). Palladium-Catalyzed Direct C-H Arylation of 3-(Methylsulfinyl)thiophenes. Organic Letters, 20(9), 2522–2525.
  • NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange.
  • Saeed, A., et al. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 20(4), 5204-5221.
  • Reddy, T. S., et al. (2012). Synthesis of 2,3-disubstituted thiophenes from 2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates and 1,4-dithiane-2,5-diol. RSC Advances, 2(1), 244-250.
  • NROChemistry. (n.d.). Stille Coupling.
  • Piller, F. M., & Knochel, P. (2009). Regio- and chemoselective synthesis of fully substituted thiophenes. Organic Letters, 11(2), 445–448.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Wikipedia. (2023). Directed ortho metalation.
  • Wikipedia. (2023). Negishi coupling.
  • Roger, J., et al. (2014). Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes. Beilstein Journal of Organic Chemistry, 10, 1158–1164.
  • ResearchGate. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives.
  • Wikipedia. (2023). Stille reaction.
  • ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid....
  • OpenOChem Learn. (n.d.). Stille Coupling.
  • Williams, R. M. (2011). Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses, 88, 197.
  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Han, Y., et al. (2012). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.
  • Gandeepan, P., et al. (2019). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 48(12), 3338-3444.
  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM).
  • Doucet, H., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Polymer Chemistry, 11(4), 819-850.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Sridharan, V., et al. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research, 3(2), 858-867.
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A Comprehensive Guide to the Spectroscopic Characterization of Thiophene Monoesters for Pharmaceutical and Materials Science Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene and its derivatives are foundational scaffolds in modern medicinal chemistry and materials science, prized for their unique electronic properties and versatile reactivity. Among these, thiophene monoesters serve as critical intermediates and final products in a vast array of applications, from active pharmaceutical ingredients (APIs) to organic semiconductors. The precise substitution pattern and electronic environment of these molecules dictate their function, making unambiguous structural characterization a paramount concern. This in-depth technical guide provides a multi-technique spectroscopic framework for the comprehensive analysis of thiophene monoesters. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. This guide emphasizes the causality behind experimental choices and data interpretation, offering field-proven insights to ensure confidence and integrity in structural elucidation for researchers in drug discovery and materials development.

Introduction: The Structural Significance of Thiophene Monoesters

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, a structure that imparts a unique combination of aromaticity and electron-rich character. This makes it a bioisostere of the benzene ring, often used by medicinal chemists to modulate potency, selectivity, and pharmacokinetic properties of drug candidates. The incorporation of a monoester functionality (-COOR) further enhances the synthetic utility of the thiophene core, allowing for subsequent chemical modifications or directly influencing the molecule's interaction with biological targets.

The position of the ester group—whether at the C2 or C3 position of the thiophene ring—profoundly impacts the molecule's electronic distribution, conformation, and reactivity. Consequently, a robust and systematic approach to confirming the exact isomeric structure is not merely an academic exercise but a critical step in quality control, process development, and regulatory compliance. This guide presents the synergistic application of key spectroscopic techniques to provide a complete and validated structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful and definitive tool for determining the precise substitution pattern of thiophene monoesters. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous assignment of the molecular skeleton.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Prep Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) TMS Add TMS as internal standard (0.00 ppm reference) Prep->TMS Tune Tune and Shim Spectrometer TMS->Tune H1_Acq Acquire ¹H NMR Spectrum (16-32 scans) Tune->H1_Acq C13_Acq Acquire ¹³C NMR Spectrum (Proton-decoupled, 512+ scans) H1_Acq->C13_Acq FT Fourier Transform (FID -> Spectrum) C13_Acq->FT Phase Phase Correction FT->Phase Calibrate Chemical Shift Calibration Phase->Calibrate Integrate Integration (¹H NMR) Calibrate->Integrate Assign Signal Assignment & Structural Elucidation Integrate->Assign caption General workflow for NMR analysis.

Caption: General workflow for NMR analysis.

¹H NMR Spectroscopy: Mapping the Protons

The chemical shifts (δ) and coupling constants (J) of the thiophene ring protons are highly diagnostic of the ester's position.

  • Chemical Shifts (δ): The electron-withdrawing nature of the ester group deshields adjacent protons, shifting their signals downfield. In an unsubstituted thiophene, the α-protons (H2/H5) appear around 7.3 ppm and the β-protons (H3/H4) at ~7.1 ppm[1][2]. When an ester is placed at the C2 position, H5 is significantly shifted downfield. For a C3-ester, H2 is the most downfield proton.

  • Coupling Constants (J): The through-bond coupling between adjacent protons provides definitive proof of their relative positions. The magnitude of the J-value is characteristic of the number of bonds separating the protons:

    • ³J(H3-H4) ≈ 3.5 - 5.0 Hz

    • ³J(H4-H5) ≈ 4.9 - 6.0 Hz

    • ⁴J(H2-H4) ≈ 1.0 - 1.7 Hz

    • ⁴J(H2-H5) ≈ 2.8 - 3.5 Hz

    • ⁴J(H3-H5) ≈ 1.0 - 3.0 Hz

Experimental Protocol: ¹H NMR Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the thiophene monoester in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Spectrometer Setup: Lock the spectrometer on the deuterium signal of the solvent. Tune and shim the instrument to achieve optimal magnetic field homogeneity.[3]

  • Acquisition: Use a standard single-pulse sequence. Set a spectral width of ~12 ppm. Acquire 16-32 scans with a relaxation delay of 1-2 seconds to achieve an adequate signal-to-noise ratio.[3]

  • Processing: Apply Fourier transformation to the Free Induction Decay (FID), followed by phase correction and baseline correction. Calibrate the spectrum using the TMS signal. Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR complements ¹H NMR by providing a direct map of the carbon framework. The chemical shift of each carbon is sensitive to its electronic environment.

  • Ring Carbons: The ester group's carbonyl carbon exerts a strong deshielding effect on the carbon to which it is attached (the ipso-carbon). The chemical shifts of ring carbons in substituted 2-thiophenecarboxylic acid methyl esters have been shown to correlate linearly with those of the corresponding carbons in simpler substituted thiophenes.[4]

  • Carbonyl Carbon: The ester carbonyl carbon typically appears in the range of 160-170 ppm.

  • Alkyl Carbons: The carbons of the ester's alkyl group (e.g., -OCH₃ or -OCH₂CH₃) will have characteristic shifts in the aliphatic region of the spectrum.

Compound Example C2 C3 C4 C5 C=O Alkyl Source
Ethyl 2-thiophenecarboxylate ~133.5~133.0~127.9~134.4~162.3~61.2, ~14.4[5]
Methyl 3-thiophenecarboxylate ~129.5~126.8~132.5~125.8~163.0~51.8[6]

Note: Chemical shifts are approximate and can vary with solvent and other substituents.

Experimental Protocol: ¹³C NMR Data Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A more concentrated sample (~20-50 mg) may be required for faster acquisition.

  • Spectrometer Setup: Lock, tune, and shim as per the ¹H experiment.

  • Acquisition: Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. Set a spectral width of ~220 ppm. A higher number of scans (e.g., 512 to 2048 or more) is typically needed due to the low natural abundance of ¹³C. Use a relaxation delay of 2-5 seconds.[3]

  • Processing: Process the data similarly to the ¹H spectrum (excluding integration).

Infrared (IR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For thiophene monoesters, it provides definitive evidence of the ester group and offers insights into the overall electronic structure.

Key Diagnostic Absorption Bands
Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity Comments
C=O Stretch (Ester) 1690 - 1730StrongThe exact position is sensitive to conjugation. Conjugation with the thiophene ring lowers the frequency.[7]
Aromatic C-H Stretch 3050 - 3120Medium-WeakCharacteristic of the protons on the thiophene ring.[8]
Aliphatic C-H Stretch 2850 - 3000MediumFrom the alkyl group of the ester.
C=C Ring Stretch 1350 - 1550Medium-VariableMultiple bands are often observed for the thiophene ring.[7][9]
C-O Stretch (Ester) 1100 - 1300StrongTwo bands are often present, one for C(=O)-O and one for O-Alkyl.
C-H Out-of-Plane Bend 700 - 900StrongThe pattern can sometimes be indicative of the substitution pattern on the ring.[8]
C-S Stretch 650 - 750Weak-MediumCan be difficult to assign definitively but is characteristic of the thiophene ring.[7][10]

Experimental Protocol: FTIR Data Acquisition (Attenuated Total Reflectance - ATR)

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal. If it is a solid, apply pressure using the built-in clamp to ensure good contact.

  • Data Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum in the range of 4000-600 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal after analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight (MW) of a compound and providing structural clues through the analysis of its fragmentation patterns.

Ionization and Analysis
  • Electron Ionization (GC-MS): For volatile and thermally stable thiophene monoesters, GC-MS with electron ionization (EI) is common. EI is a high-energy technique that results in extensive fragmentation, creating a characteristic "fingerprint" for the molecule.[11]

  • Electrospray Ionization (LC-MS): For less volatile or thermally sensitive compounds, ESI is preferred. It is a "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺ or other adducts (e.g., [M+Na]⁺), providing clear molecular weight information with minimal fragmentation.

Fragmentation Patterns in EI-MS

The molecular ion (M⁺·) is usually prominent. Common fragmentation pathways for esters involve cleavage of the bonds adjacent to the carbonyl group.[12][13]

MS_Fragmentation cluster_frags Primary Fragments MolIon [Thiophene-COOR]⁺· (Molecular Ion, M⁺·) Frag1 [Thiophene-CO]⁺ (Loss of ·OR) MolIon->Frag1 - ·OR Frag2 [Thiophene]⁺· (Loss of ·COOR) MolIon->Frag2 - ·COOR caption Common EI fragmentation pathways.

Caption: Common EI fragmentation pathways.

For example, in the mass spectrum of ethyl 2-thiophenecarboxylate, one would expect to see the molecular ion at m/z 156, along with key fragments corresponding to the loss of the ethoxy radical (·OCH₂CH₃, m/z 111) and the loss of the entire carbethoxy group (·COOCH₂CH₃, m/z 83).[11][14][15]

UV-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the thiophene ring and the ester group. While not as structurally definitive as NMR, it is an excellent tool for confirming the presence of the conjugated system and for quantitative analysis.

  • π → π Transitions:* Thiophene itself exhibits a strong absorption band around 235 nm.[16] The addition of a conjugated ester group causes a bathochromic (red) shift to longer wavelengths. For example, thiophene derivatives with ester groups can show absorption maxima (λ_max) in the 260-290 nm range.[16][17]

  • Solvent Effects: The position of λ_max can be influenced by solvent polarity, which can provide further information about the nature of the electronic transition.

  • Applications: This technique is particularly useful in quality control for purity checks and concentration determination using the Beer-Lambert law.

Integrated Spectroscopic Analysis: A Holistic Approach

No single technique provides all the answers. The true power of spectroscopic characterization lies in the integration of data from multiple methods.

Integrated_Analysis Unknown Unknown Thiophene Monoester MS Mass Spec (MS) Unknown->MS Provides MW & Formula (HRMS) IR FTIR Unknown->IR Identifies Functional Groups (e.g., C=O) NMR ¹H & ¹³C NMR Unknown->NMR Defines Connectivity & Isomerism UV UV-Vis Unknown->UV Confirms Conjugated System Structure Validated Structure MS->Structure IR->Structure NMR->Structure UV->Structure caption Synergistic use of spectroscopic data.

Caption: Synergistic use of spectroscopic data.

Worked Example: An unknown sample is analyzed.

  • MS: Shows a molecular ion at m/z 142, suggesting a formula of C₆H₆O₂S (methyl thiophenecarboxylate).

  • IR: A strong band at ~1710 cm⁻¹ confirms the presence of a conjugated ester (C=O). Bands at ~3100 cm⁻¹ indicate aromatic C-H.

  • ¹H NMR: Shows a singlet at ~3.8 ppm (3H, -OCH₃). It also shows three signals in the aromatic region: a doublet of doublets at ~8.1 ppm (1H), a doublet of doublets at ~7.5 ppm (1H), and a doublet of doublets at ~7.1 ppm (1H). The downfield position of the ~8.1 ppm signal and the coupling patterns suggest a 3-substituted thiophene.

  • ¹³C NMR: Shows a signal at ~163 ppm (C=O), ~52 ppm (-OCH₃), and four distinct signals in the aromatic region (~125-135 ppm).

Conclusion: Best Practices for Confident Characterization

The robust characterization of thiophene monoesters is a non-negotiable aspect of research and development in pharmaceuticals and materials science. A systematic approach, leveraging the complementary strengths of NMR, IR, MS, and UV-Vis spectroscopy, is essential for ensuring structural integrity. NMR provides the definitive blueprint of the molecular structure and isomerism. IR confirms the presence of key functional groups, while MS validates the molecular weight and offers fragmentation clues. UV-Vis is valuable for analyzing the electronic properties of the conjugated system. By integrating these techniques, scientists can achieve a high level of confidence in their results, ensuring the quality, safety, and efficacy of the materials they develop.

References

  • Sone, T., Takahashi, K., & Fujieda, K. ¹³C NMR spectra of thiophenes. III—Bromothiophenes. Magnetic Resonance in Chemistry.
  • Satonaka, H., Abe, K., & Hirota, M. 13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan.
  • Fujieda, K., Takahashi, K., & Sone, T. C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan.
  • Khan, M., et al. UV spectral studies of thiophene derivative. ResearchGate. (Note: Specific link refers to a figure within a larger text, general UV-Vis principles for thiophenes are widely documented).
  • PubChem. Methyl 3-methylthiophene-2-carboxylate. National Center for Biotechnology Information.
  • Imoto, E., et al. The Ultraviolet Spectra of the Thiophene Derivatives. Journal of the Japan Society for Analytical Chemistry.
  • ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES.
  • The “simple” photochemistry of thiophene. AIP Publishing.
  • Spectroscopic study in the UV-Vis, near and mid IR of cationic species formed by interaction of thiophene, dithiophene and terthiophene with the zeolite H-Y. ResearchGate.
  • FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide. ResearchGate.
  • The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Japan Society for Analytical Chemistry.
  • Thiophene-2-carboxylic acid ethyl ester. NIST WebBook.
  • Satonaka, H. The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar.
  • 2-thiophenecarboxylic acid, ethyl ester - MS (GC) Spectrum. SpectraBase.
  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry.
  • Methyl 3-thiophenecarboxylate. PubChem.
  • Research Article. International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. MDPI.
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2-(Methoxycarbonyl)thiophene-3-carboxylic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Methoxycarbonyl)thiophene-3-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a highly functionalized heterocyclic compound that serves as a pivotal building block in medicinal chemistry and materials science. Its rigid thiophene core, decorated with orthogonal carboxylic acid and methyl ester functionalities, offers a versatile platform for the synthesis of complex molecular architectures. The thiophene ring is a well-established scaffold in a multitude of therapeutics, valued for its unique electronic properties and ability to act as a bioisostere for other aromatic systems.[1] This guide provides a comprehensive overview of the compound's physicochemical properties, a detailed, field-proven synthetic protocol, and an exploration of its applications, particularly in the context of targeted drug development for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction: The Thiophene Scaffold in Modern Drug Design

The thiophene nucleus is a privileged scaffold in medicinal chemistry, integral to a wide array of approved drugs and clinical candidates.[1] Its prevalence stems from its ability to mimic a phenyl ring in terms of size and electronics while offering distinct properties, including a more polarizable sulfur atom that can engage in unique non-covalent interactions with biological targets. Thiophene derivatives are found in drugs targeting a spectrum of diseases, including antibacterial, anti-inflammatory, antiviral, and antitumor agents.[1] The strategic functionalization of the thiophene ring, particularly at the 3- and 4-positions, can be challenging but opens avenues to novel chemical space and intellectual property.[1] this compound exemplifies such a scaffold, providing chemists with two distinct handles for selective chemical modification, making it a high-value intermediate in drug discovery pipelines.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in synthesis and analysis. The data presented below provides the core characteristics of this compound.

Core Molecular Data

The fundamental identifiers and properties of the title compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₆O₄S[2][3][4]
Molecular Weight 186.19 g/mol [2][4]
Monoisotopic Mass 185.99867 Da[3]
CAS Number 115777-72-5[2][5]
IUPAC Name This compound
SMILES COC(=O)C1=C(C=CS1)C(=O)O[2][3]
InChIKey XLKOQFSMGITOGW-UHFFFAOYSA-N[3]
Predicted Physicochemical Properties

The following table outlines key computed physicochemical properties that are critical for experimental design, such as selecting appropriate solvent systems and predicting compound behavior in biological assays.

PropertyPredicted ValueSource(s)
XlogP 1.3[3]
Melting Point Not available; (related isomer melts at 129-130 °C)[6]
Boiling Point Not available; (related isomer boils at 260-261 °C)[6]
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Spectroscopic Characterization: An Expert's View

Validation of the molecular structure is paramount. Based on established principles of spectroscopy and data from related thiophene structures, the following spectral characteristics are expected for this compound.

  • ¹H NMR Spectroscopy: The spectrum should feature two doublets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the two coupled protons on the thiophene ring. A sharp singlet around δ 3.9 ppm would represent the three protons of the methoxy group. A broad singlet, often far downfield (δ > 10 ppm), is characteristic of the carboxylic acid proton.

  • ¹³C NMR Spectroscopy: The spectrum will show seven distinct carbon signals. Two signals in the carbonyl region (δ 160-180 ppm) are expected for the ester and carboxylic acid carbons.[7] Four signals will correspond to the thiophene ring carbons, and one signal around δ 52 ppm will represent the methoxy carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence for the key functional groups. A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is the hallmark of the O-H stretch of a hydrogen-bonded carboxylic acid.[8] Two distinct and strong C=O stretching absorptions are anticipated: one around 1720-1740 cm⁻¹ for the ester and another around 1680-1710 cm⁻¹ for the carboxylic acid.[7][8] Characteristic C-S and C=C stretching vibrations from the thiophene ring will also be present.[9]

  • Mass Spectrometry (MS): In high-resolution mass spectrometry, the molecular ion peak [M+H]⁺ would be observed at an m/z corresponding to its exact mass (187.00595).[3] Common fragmentation patterns would likely include the loss of a methoxy group (-OCH₃) or a carboxyl group (-COOH).

Synthetic Strategy and Methodologies

The synthesis of polysubstituted thiophenes requires a robust and well-considered strategy. The presented methodology is based on established literature procedures, offering a reliable pathway to the target molecule.

Rationale for Synthetic Approach

Synthesizing this compound often begins with a pre-existing thiophene ring that is subsequently functionalized. A powerful and versatile method involves the use of diazonium salt chemistry.[1] Starting from an amino-substituted thiophene allows for the conversion of the amine into a diazonium group, which is an excellent leaving group and can be displaced by a variety of nucleophiles. This approach provides a high degree of regiocontrol, which is essential when constructing complex substitution patterns on the thiophene ring.

Detailed Experimental Protocol: Synthesis from Methyl 3-Aminothiophene-2-carboxylate

This protocol describes a key transformation step that can lead to precursors for the title compound, adapted from methodologies used for synthesizing related structures.[1] The conversion of an amino group to a carboxylic acid often involves multiple steps, including diazotization followed by cyanation and subsequent hydrolysis, or through a Sandmeyer-type reaction.

Step 1: Diazonium Salt Formation

  • Suspend methyl 3-aminothiophene-2-carboxylate (1.0 equiv.) in a solution of aqueous hydrochloric acid (2.1 equiv.).

  • Cool the suspension to between -5 °C and 0 °C in an ice-salt bath. The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

  • Add a solution of sodium nitrite (1.1 equiv.) in water dropwise to the cooled suspension while maintaining vigorous stirring. The addition must be slow to control the exothermic reaction and maintain the low temperature.

  • Stir the resulting mixture for 30-60 minutes at 0 °C to ensure complete formation of the 2-(methoxycarbonyl)thiophen-3-yl-diazonium salt intermediate. This solution should be used immediately in the next step.

Step 2: Nucleophilic Substitution (e.g., Cyanation)

  • In a separate flask, prepare a solution of copper(I) cyanide (1.5 equiv.) and sodium cyanide (1.5 equiv.) in water and cool it to 0 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution. Effervescence (release of N₂ gas) should be observed.

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC.

  • The product, methyl 3-cyanothiophene-2-carboxylate, can be isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by washing, drying, and solvent evaporation.

Step 3: Hydrolysis to Carboxylic Acid

  • Reflux the methyl 3-cyanothiophene-2-carboxylate from Step 2 in a mixture of concentrated hydrochloric acid and acetic acid.

  • The reaction proceeds via hydrolysis of the nitrile group to a carboxylic acid.

  • After completion, cool the reaction mixture and isolate the crude product by filtration or extraction.

  • Purify the final product, this compound, by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Synthetic Workflow Diagram

The following diagram illustrates the key stages of the synthetic process.

SynthesisWorkflow cluster_start Starting Material cluster_process Core Reactions cluster_end Final Product Start Methyl 3-Aminothiophene- 2-carboxylate Diazotization Step 1: Diazotization (NaNO₂, HCl, 0 °C) Start->Diazotization Reagents Substitution Step 2: Nucleophilic Substitution (e.g., CuCN) Diazotization->Substitution Intermediate Hydrolysis Step 3: Nitrile Hydrolysis (Acid, Reflux) Substitution->Hydrolysis Intermediate Purification Purification (Recrystallization) Hydrolysis->Purification Crude Product Product 2-(Methoxycarbonyl)thiophene- 3-carboxylic acid Purification->Product Validated

Caption: A workflow diagram illustrating the multi-step synthesis.

Applications in Drug Discovery and Development

The structural features of this compound make it an attractive starting point for the development of novel therapeutic agents.

Case Study: Scaffolds for Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors are designed to bind within the ATP-binding site of the enzyme. The development of 2-acylaminothiophene-3-carboxamides as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3) highlights the utility of this core structure.[10] FLT3 is a receptor tyrosine kinase that, when mutated, becomes constitutively active and drives the proliferation of cancer cells, particularly in acute myeloid leukemia (AML).

Derivatives of the thiophene-3-carboxylic acid scaffold can be elaborated to present key hydrogen bond donors and acceptors that interact with the hinge region of the kinase domain. The carboxylic acid or ester at the 2-position can be used as an anchor point to explore different substituents that occupy other pockets within the ATP-binding site, thereby modulating potency and selectivity.

FLT3 Signaling Pathway and Point of Inhibition

The diagram below shows a simplified representation of the FLT3 signaling pathway and illustrates how an inhibitor derived from the thiophene scaffold can block its downstream effects.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor Tyrosine Kinase PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 AKT Akt PI3K->AKT Proliferation Gene Transcription (Cell Proliferation, Survival) AKT->Proliferation STAT5->Proliferation Inhibitor Thiophene-based FLT3 Inhibitor Inhibitor->FLT3 Inhibition

Caption: Simplified FLT3 signaling pathway and the action of an inhibitor.

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated building block that provides access to novel and patentable chemical entities. Its well-defined structure, coupled with the differential reactivity of its ester and carboxylic acid groups, allows for precise and strategic molecular elaboration. For researchers in drug discovery, this compound represents a valuable starting point for fragment-based design and lead optimization campaigns, particularly in areas like kinase inhibition. A firm grasp of its properties and synthesis is essential for unlocking its full potential in the development of next-generation therapeutics.

References

  • This compound (C007B-538879). (n.d.). Cenmed Enterprises.
  • 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. (2025). National Institutes of Health (NIH).
  • This compound. (n.d.). PubChemLite.
  • 5-(Methoxycarbonyl)thiophene-2-carboxylic acid | C7H6O4S | CID 818352. (n.d.). PubChem.
  • 115777-72-5|this compound|BLD Pharm. (n.d.). BLD Pharm.
  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (n.d.). IOSR Journal.
  • Spectroscopy of Carboxylic Acid Derivatives. (2024). Chemistry LibreTexts.
  • Identification of 2-acylaminothiophene-3-carboxamides as potent inhibitors of FLT3. (2006). Bioorganic & Medicinal Chemistry Letters.
  • 2-thiophene carboxylic acid, 527-72-0. (n.d.). The Good Scents Company.
  • The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online.

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On the Intrinsic Stability and Optimal Storage of Thiophene Carboxylic Acids: A Guide to Preserving Molecular Integrity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: From Benchtop to Pipeline, Ensuring Compound Viability

Thiophene carboxylic acids are not merely reagents; they are foundational scaffolds in modern medicinal chemistry and materials science.[1][2] Their unique electronic and structural properties make them invaluable in the design of novel therapeutics and functional organic materials.[3][4] However, the journey from synthesis to application is fraught with potential pitfalls, chief among them being the degradation of the molecule. This guide moves beyond simplistic storage instructions to provide a deep, mechanistic understanding of the factors governing the stability of thiophene carboxylic acids. By understanding the why behind the degradation pathways, researchers can implement storage and handling protocols that are not just procedural, but are self-validating systems designed to ensure the long-term integrity and reliability of these critical compounds.

The Foundation of Stability: Understanding the Thiophene Ring

The inherent stability of a thiophene carboxylic acid is largely derived from the aromaticity of the five-membered thiophene ring. The delocalization of pi electrons across the ring, with participation from the sulfur atom's lone pairs, creates a chemically stable structure that resembles benzene in its reactivity.[2] Computational studies using Density Functional Theory (DFT) have corroborated the energetic favorability and stability of these structures.[1][5]

However, this aromatic stability is not absolute. The presence of the carboxylic acid group, the electron-rich nature of the ring, and its susceptibility to certain environmental factors create specific vulnerabilities. Under standard handling and storage conditions, thiophene-2-carboxylic acid is generally a stable, crystalline solid.[6][7] Yet, deviations from these conditions can initiate degradation cascades that compromise sample purity and experimental reproducibility.

Primary Degradation Pathways and Mechanistic Considerations

To preserve a compound, one must first understand how it breaks down. Forced degradation studies, which intentionally stress a molecule under harsh conditions, are essential for elucidating these pathways.[8][9] For thiophene carboxylic acids, the primary routes of degradation are oxidation, photodegradation, and in certain contexts, microbial action.

Oxidative Degradation

While the thiophene ring is relatively stable to some oxidants, it is incompatible with strong oxidizing agents and nitric acid.[7][10][11] The electron-rich nature of the sulfur-containing ring makes it a target for oxidation, which can lead to the formation of sulfoxides or even ring-opening byproducts. The presence of atmospheric oxygen, especially when catalyzed by trace metals or light, can pose a long-term risk.

  • Causality: The sulfur heteroatom can be oxidized, disrupting the ring's aromaticity and leading to a loss of chemical identity.

  • Preventative Rationale: Storage under an inert atmosphere (e.g., nitrogen or argon) directly removes the primary reactant, oxygen, preventing this degradation cascade before it can begin.

Photolytic Degradation

Aromatic systems are often photosensitive, and thiophenes are no exception. Exposure to ultraviolet (UV) light can provide the activation energy needed to initiate photochemical reactions. This can lead to polymerization, ring cleavage, or reaction with solvent molecules. While specific photolytic pathways for each thiophene carboxylic acid derivative can vary, the fundamental risk remains consistent.

  • Causality: UV energy excites the pi electrons of the aromatic system into higher energy states, making them highly reactive and prone to undesirable reactions.

  • Preventative Rationale: Storing the material in amber glass vials or in complete darkness physically blocks the UV radiation, thereby preventing the initial energetic activation required for photolysis.

Thermal and pH-Related Stability

Thiophene-2-carboxylic acid is stable under normal temperatures and pressures.[7] However, elevated temperatures can accelerate other degradation processes and, in the event of a fire, lead to the generation of irritating and highly toxic gases, including sulfur oxides.[7]

The carboxylic acid moiety introduces pH-dependent solubility.[6] In forced degradation studies, thiophene derivatives have shown susceptibility to degradation in basic and, to a lesser extent, acidic media under elevated temperatures.[12] For the acid itself, while stable, extreme pH conditions during processing or formulation can present challenges.

Microbial and Enzymatic Degradation

An often-overlooked aspect is the potential for biological degradation. Several bacterial species have been shown to degrade thiophene-2-carboxylate, utilizing it as a source of carbon, sulfur, and nitrogen.[3][13] Specific enzymes, such as cutinases, can also hydrolyze thiophene-based polyesters, breaking them down into their monomeric units, including 2,5-thiophenedicarboxylic acid.[14][15]

  • Causality: Specific enzymatic machinery in microorganisms can recognize and metabolize the thiophene ring structure.[4]

  • Preventative Rationale: For applications where microbial contamination is a concern (e.g., long-term storage of aqueous solutions), sterile handling, filtration, or the use of appropriate bacteriostatic agents is warranted. Storage should be in a dry state to inhibit microbial growth.

A conceptual overview of these degradation pathways is presented below.

G cluster_stress Stress Factors cluster_products Degradation Products TCA Thiophene Carboxylic Acid Oxidized Sulfoxides, Ring-Opened Products TCA->Oxidized Oxidation Photo Polymers, Cleavage Products TCA->Photo Photolysis Bio Metabolites (e.g., CO2, SO4²⁻) TCA->Bio Biodegradation Thermal Toxic Gases (SOx) TCA->Thermal Thermal Decomposition Oxidation Oxygen (Strong Oxidizers) Oxidation->Oxidized Light UV Light Light->Photo Microbes Microbial Enzymes Microbes->Bio Heat_pH Extreme Heat / pH Heat_pH->Thermal

Caption: Primary degradation pathways for thiophene carboxylic acids.

Validated Storage and Handling Protocols

Based on the mechanistic understanding of degradation, the following protocols are recommended to ensure the long-term stability of thiophene carboxylic acids.

Core Storage Conditions

This table summarizes the recommended conditions, linking them directly to the degradation pathway they are designed to prevent.

ParameterRecommendationRationale / Causality
Temperature Store in a cool, dry place.[7] For many derivatives, ambient temperature is sufficient. Unstable derivatives may require refrigeration (-20°C).[16]Reduces overall reaction kinetics of all degradation pathways. Prevents thermal decomposition.
Atmosphere Store under an inert atmosphere (e.g., Nitrogen, Argon). Keep container tightly sealed.[7][17]Prevents oxidative degradation by removing atmospheric oxygen. Protects from moisture.
Light Store in amber, light-blocking containers or in a dark location.Prevents initiation of photolytic degradation pathways by blocking UV radiation.
Container Chemically inert glass bottles are standard.[16]Avoids potential catalysis of degradation by reactive container materials.
Incompatibilities Store away from strong oxidizing agents (e.g., nitrates, peroxides).[7][10][11]Prevents rapid and potentially violent oxidative decomposition.
Protocol: Performing a Forced Degradation Study

This experimental workflow is crucial for assessing the intrinsic stability of a new thiophene carboxylic acid derivative and for developing stability-indicating analytical methods.[8]

Objective: To identify potential degradation products and determine the stability profile of the thiophene carboxylic acid under various stress conditions.

Analytical Method: A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is typically employed to separate the parent compound from its degradants.[12]

Workflow Diagram:

G cluster_stress Apply Stress Conditions (Parallel Experiments) start Prepare Stock Solution of Thiophene Carboxylic Acid in Acetonitrile/Water acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid Aliquot Stock Solution base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base Aliquot Stock Solution oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid Aliquot Stock Solution therm Thermal Stress (Solid State, 80°C) start->therm Aliquot Stock Solution photo Photolytic Stress (ICH-compliant light chamber) start->photo Aliquot Stock Solution analyze Analyze All Samples by RP-HPLC vs. Control (Unstressed Sample) acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze report Identify Degradants, Calculate % Degradation, Establish Degradation Profile analyze->report

Sources

Methodological & Application

Application Note & Protocol: A Guided Synthesis of 2-(Methoxycarbonyl)thiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility of a Versatile Thiophene Scaffold

2-(Methoxycarbonyl)thiophene-3-carboxylic acid is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a thiophene core with orthogonally protected carboxylic acid functionalities (one as a methyl ester, the other as a free acid), makes it an exceptionally versatile building block. This arrangement allows for selective chemical modifications at either the C2 or C3 position, enabling the stepwise construction of complex molecular architectures. The thiophene ring itself is a well-recognized bioisostere for the phenyl group, often employed to modulate physicochemical properties, improve metabolic stability, and enhance target binding affinity in drug candidates.

This document provides a comprehensive guide to the synthesis of this valuable intermediate, structured as a two-part process: (I) the preparation of the precursor, dimethyl thiophene-2,3-dicarboxylate, and (II) its subsequent selective mono-hydrolysis to yield the target product. The protocols are designed to be robust and reproducible, with a strong emphasis on the chemical principles that govern each step.

Overall Synthetic Strategy

The most direct and controllable route to this compound involves the desymmetrization of a symmetric precursor, dimethyl thiophene-2,3-dicarboxylate. This two-step strategy ensures high yields and simplifies purification.

  • Step 1: Thiophene Ring Construction. Synthesis of the symmetric diester, dimethyl thiophene-2,3-dicarboxylate. While several methods exist for thiophene synthesis, a plausible and well-established approach is based on the principles of the Fiesselmann thiophene synthesis, which involves the condensation of an α,β-acetylenic ester with a thioglycolic acid derivative.[1][2]

  • Step 2: Selective Mono-hydrolysis. Saponification of one of the two methyl ester groups. This is achieved under carefully controlled conditions to prevent the formation of the diacid byproduct. A highly efficient method using a biphasic THF/water system at 0°C provides excellent selectivity and high yields.[3]

G cluster_1 Part B: Selective Hydrolysis DMAD Dimethyl Acetylenedicarboxylate Diester Dimethyl thiophene-2,3-dicarboxylate DMAD:e->Diester:w Base-catalyzed Condensation MTG Methyl Thioglycolate MTG:e->Diester:w FinalProduct 2-(Methoxycarbonyl)thiophene- 3-carboxylic Acid Diester->FinalProduct NaOH (1 equiv) THF/H2O, 0°C

Figure 1: Overall two-step synthetic workflow.

Part A: Synthesis of Dimethyl thiophene-2,3-dicarboxylate (Precursor)

Proposed Protocol (Based on Fiesselmann Principles)

Objective: To construct the thiophene-2,3-dicarboxylate core.

Reagents:

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Methyl thioglycolate

  • Base (e.g., Sodium methoxide in Methanol)

  • Methanol (Anhydrous)

  • Diethyl ether

  • Saturated aqueous NH₄Cl

  • Saturated aqueous NaCl (Brine)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a stirred solution of sodium methoxide (1.1 equivalents) in anhydrous methanol at 0°C under an inert atmosphere (N₂ or Ar), add methyl thioglycolate (1.1 equivalents) dropwise.

  • After stirring for 15 minutes, add a solution of dimethyl acetylenedicarboxylate (1.0 equivalent) in methanol dropwise, maintaining the temperature at 0°C.[5]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Reduce the volume of the solvent in vacuo to remove most of the methanol.

  • Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product, which may be a mixture of tautomers, can be purified via silica gel column chromatography to yield dimethyl thiophene-2,3-dicarboxylate.[6]

Causality & Expertise:

  • Base: The sodium methoxide deprotonates the α-carbon of methyl thioglycolate, generating a potent nucleophile.

  • Michael Addition: This nucleophile attacks one of the electrophilic carbons of the DMAD triple bond in a Michael-type addition.[5]

  • Cyclization: The resulting intermediate undergoes an intramolecular Dieckmann-type condensation to form the five-membered ring.

  • Aromatization: Subsequent elimination of a methoxide and/or water molecule, driven by the stability of the aromatic thiophene ring, yields the final diester product.

Part B: Selective Mono-hydrolysis to Yield the Target Compound

This protocol is adapted from the highly efficient and selective methods developed for the mono-hydrolysis of symmetric diesters, which utilize a semi-biphasic system to achieve high selectivity.[3][7]

Quantitative Data for Synthesis

The following table outlines the reagents for a representative 10 mmol scale reaction.

ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
Dimethyl thiophene-2,3-dicarboxylateC₈H₈O₄S200.2110.01.02.00 g
Sodium Hydroxide (NaOH)NaOH40.0010.01.040 mL of 0.25 M aq.
Tetrahydrofuran (THF)C₄H₈O72.11--20 mL
Hydrochloric Acid (HCl), 1MHCl36.46~12~1.2~12 mL (or to pH 2)
Ethyl Acetate (for extraction)C₄H₈O₂88.11--~150 mL
Experimental Protocol

Equipment:

  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Place dimethyl thiophene-2,3-dicarboxylate (2.00 g, 10.0 mmol) in the 100 mL round-bottom flask. Add tetrahydrofuran (THF, 20 mL) and stir until the solid is completely dissolved.

  • Cooling: Cool the flask in an ice-water bath with vigorous stirring for 15 minutes until the internal temperature is stable at 0°C.

  • Saponification: Add 0.25 M aqueous NaOH solution (40 mL, 10.0 mmol) dropwise to the cold THF solution over a period of 30 minutes using the dropping funnel. A cloudy suspension may form.

  • Reaction: Stir the mixture vigorously at 0°C for 1-3 hours. Monitor the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent), observing the disappearance of the starting diester spot and the appearance of a new, more polar spot corresponding to the product.

  • Acidification: Once the starting material is consumed, while still at 0°C, slowly add 1 M HCl solution dropwise until the pH of the aqueous phase is ~2 (test with pH paper). A white precipitate of the product should form.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic extracts and wash with saturated aqueous NaCl (brine, 1 x 50 mL) to remove excess water. Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product is typically a white to off-white solid.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes or water/ethanol) to obtain pure this compound.

Causality & Trustworthiness:

  • Solvent System: The THF/water system is critical. THF solubilizes the nonpolar diester, while the reaction with aqueous NaOH occurs at the interface between the phases.[8]

  • Temperature Control: Maintaining the reaction at 0°C is paramount for selectivity. Higher temperatures increase the rate of the second hydrolysis, leading to the formation of the unwanted thiophene-2,3-dicarboxylic acid.[3]

  • Stoichiometry: The use of exactly one equivalent of NaOH ensures that there is only enough base to hydrolyze one ester group per molecule on average.

  • Acidification: The product initially forms as a sodium carboxylate salt, which is water-soluble. Acidification protonates the carboxylate, yielding the free carboxylic acid which is less soluble in water and can be efficiently extracted into an organic solvent.[8]

Reaction Mechanism: Base-Catalyzed Ester Hydrolysis

The selective mono-hydrolysis proceeds via a standard nucleophilic acyl substitution mechanism, commonly known as saponification.

Figure 2: Mechanism of selective base-catalyzed mono-hydrolysis.

Safety & Handling

  • Dimethyl acetylenedicarboxylate (DMAD): This reagent is a potent lachrymator and vesicant (causes blistering). It must be handled with extreme care in a well-ventilated fume hood. Always wear gloves, safety glasses, and a lab coat.[5]

  • Sodium Hydroxide & Hydrochloric Acid: These are corrosive. Avoid contact with skin and eyes.

  • Organic Solvents (THF, Methanol, Ethyl Acetate): These are flammable. Ensure there are no open flames or ignition sources nearby. Use in a well-ventilated area.

References

  • Niwayama, S. (2017). Practical selective monohydrolysis of bulky symmetric diesters. Tetrahedron Letters, 58(5), 451-453. [Link]
  • Niwayama, S. (2011). Highly efficient and practical monohydrolysis of symmetric diesters.
  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
  • Wikipedia contributors. (2023). Fiesselmann thiophene synthesis. Wikipedia, The Free Encyclopedia. [Link]
  • Cho, H. (2009). Selective monohydrolysis of symmetric diesters in mainly aqueous media. Texas Tech University. [Link]
  • Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836. [Link]
  • Niwayama, S. (2018). Practical selective monohydrolysis of bulky symmetric diesters. Morressier. [Link]
  • Semantic Scholar. Fiesselmann thiophene synthesis. [Link]
  • Wikipedia contributors. (2023). Dimethyl acetylenedicarboxylate. Wikipedia, The Free Encyclopedia. [Link]
  • Chemical Synthesis Database. (2025).

Sources

2-(Methoxycarbonyl)thiophene-3-carboxylic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 2-(Methoxycarbonyl)thiophene-3-carboxylic acid

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a vital heterocyclic building block in medicinal chemistry and materials science. The protocol detailed herein is structured around a robust and selective two-step process commencing from thiophene-2,3-dicarboxylic acid. The core of this methodology is the formation of an intermediate cyclic anhydride, which facilitates a regioselective mono-esterification upon reaction with methanol. This approach circumvents the challenges associated with direct partial esterification of dicarboxylic acids, which often yields a mixture of di-ester, mono-ester, and unreacted starting material. This guide offers a complete walkthrough, from the underlying chemical principles and mechanistic considerations to a step-by-step experimental protocol, safety precautions, and data presentation.

Introduction and Scientific Background

Thiophene derivatives are a cornerstone of modern synthetic chemistry, prized for their utility as scaffolds in the development of novel pharmaceuticals and functional organic materials.[1][2] The compound this compound (also known as thiophene-2,3-dicarboxylic acid 2-methyl ester) is a particularly valuable bifunctional intermediate.[3] Its distinct electronic and structural properties, conferred by the thiophene ring and the differentially reactive carboxylic acid and methyl ester groups, allow for sequential and directed chemical modifications. This makes it an ideal precursor for constructing complex molecular architectures where precise control over substitution patterns is paramount.[4]

The primary challenge in synthesizing this molecule lies in achieving selective esterification of only one of the two carboxylic acid groups on the parent thiophene-2,3-dicarboxylic acid. Direct esterification methods are notoriously difficult to control and lead to poor selectivity. The strategy outlined in this protocol leverages classical organic chemistry principles to achieve high selectivity and yield by proceeding through a cyclic anhydride intermediate. This method involves two key transformations:

  • Dehydration/Cyclization: Thiophene-2,3-dicarboxylic acid is first converted to thiophene-2,3-dicarboxylic anhydride using a dehydrating agent.

  • Regioselective Nucleophilic Ring-Opening: The anhydride is subsequently subjected to methanolysis. Methanol acts as both the nucleophile and the solvent, attacking one of the carbonyl carbons of the anhydride ring to yield the desired mono-ester product. A similar strategy has been proven effective for related thiophene isomers.[5]

This self-validating protocol is designed for reproducibility and provides a reliable pathway for obtaining high-purity this compound for research and development applications.

Reaction Mechanism and Workflow

The overall synthesis proceeds in two distinct stages, as illustrated in the pathway and workflow diagrams below.

Chemical Reaction Pathway

The synthesis begins with the intramolecular dehydration of thiophene-2,3-dicarboxylic acid to form a five-membered cyclic anhydride. This intermediate is then subjected to nucleophilic attack by methanol. The attack occurs at one of the two electrophilic carbonyl carbons, leading to the opening of the anhydride ring and the formation of the target molecule, this compound.

Reaction_Pathway cluster_step1 Step 1: Anhydride Formation cluster_step2 Step 2: Methanolysis Start Thiophene-2,3-dicarboxylic acid Intermediate Thiophene-2,3-dicarboxylic anhydride Start->Intermediate Acetic Anhydride (Dehydrating Agent) Heat Final 2-(Methoxycarbonyl)thiophene- 3-carboxylic acid Intermediate->Final Methanol (CH3OH) (Nucleophile & Solvent) Heat

Caption: Chemical pathway for the synthesis of this compound.

Experimental Workflow Overview

The protocol is designed as a streamlined process, from initial setup to final product characterization. The workflow minimizes handling and ensures an efficient transition between the two synthetic steps.

Caption: High-level experimental workflow from starting materials to final product analysis.

Detailed Experimental Protocol

This protocol is divided into two parts corresponding to the two steps of the synthesis.

Materials and Reagents
Reagent / MaterialGradeSupplierNotes
Thiophene-2,3-dicarboxylic acid≥98%Standard chemical supplierStarting material
Acetic AnhydrideReagent Grade, ≥99%Standard chemical supplierDehydrating agent
Methanol (Anhydrous)ACS Grade, ≥99.8%Standard chemical supplierReagent and solvent
TolueneACS GradeStandard chemical supplierFor recrystallization
HexanesACS GradeStandard chemical supplierFor washing crystals
Round-bottom flask (250 mL)-Glassware supplierReaction vessel
Reflux condenser-Glassware supplier-
Magnetic stirrer and stir bar-Equipment supplier-
Heating mantle-Equipment supplier-
Rotary evaporator-Equipment supplierFor solvent removal
Buchner funnel and filter paper-Glassware supplierFor filtration
Part A: Synthesis of Thiophene-2,3-dicarboxylic Anhydride
  • Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiophene-2,3-dicarboxylic acid (10.0 g, 58.1 mmol).

  • Reaction: Add acetic anhydride (50 mL, 530 mmol).

  • Heating: Place the flask in a heating mantle and heat the mixture to a gentle reflux (approx. 140°C). Maintain the reflux with continuous stirring for 3 hours. The solid starting material should fully dissolve as the reaction proceeds.

  • Work-up: After 3 hours, remove the flask from the heat and allow it to cool to room temperature.

  • Solvent Removal: Remove the excess acetic anhydride using a rotary evaporator. To ensure complete removal, co-evaporate with toluene (2 x 20 mL). The crude product, thiophene-2,3-dicarboxylic anhydride, will be obtained as a solid residue and can be used directly in the next step without further purification.

Part B: Synthesis of this compound
  • Setup: To the flask containing the crude thiophene-2,3-dicarboxylic anhydride from Part A, add anhydrous methanol (100 mL).

  • Reaction: Re-attach the reflux condenser and place the flask back into the heating mantle.

  • Heating: Heat the mixture to reflux (approx. 65°C) with continuous stirring. Continue refluxing for 4 hours.

  • Work-up: After the reaction is complete, remove the heat source and allow the solution to cool.

  • Isolation: Remove the methanol solvent using a rotary evaporator. A solid or semi-solid crude product will remain.

  • Purification: Recrystallize the crude product from a minimal amount of hot toluene. Dissolve the residue in hot toluene, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold hexanes to remove any residual toluene. Dry the product under vacuum to yield this compound as a crystalline solid.

Quantitative Data Summary
ReagentMW ( g/mol )Mass/VolumeMoles (mmol)Equivalents
Thiophene-2,3-dicarboxylic acid172.1710.0 g58.11.0
Acetic Anhydride102.0950 mL~530~9.1
Methanol (Anhydrous)32.04100 mL~2470~42.5
Expected Product Yield186.19~9.3 g~50 (86%)-

Safety and Hazard Information

All experimental procedures should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Thiophene Derivatives: Thiophene-containing compounds should be handled with care. While specific toxicity data for the target molecule is limited, related compounds can cause skin, eye, and respiratory irritation.[6] Avoid inhalation of dust and direct contact with skin and eyes.

  • Acetic Anhydride: Is corrosive and a lachrymator. It reacts with water to form acetic acid. Handle with extreme care, ensuring no contact with skin or eyes, and avoid inhaling vapors.

  • Methanol: Is flammable and toxic. It can be absorbed through the skin and is harmful if swallowed or inhaled. Ensure the apparatus is properly set up to avoid vapor leakage.

  • Toluene and Hexanes: Are flammable solvents. Ensure no ignition sources are nearby during their use, especially during heating and evaporation steps.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[7][8]

References

  • PubChem. (n.d.). 2-(Methoxycarbonyl)thiophene-3-sulfonic acid. National Center for Biotechnology Information.
  • Beletskaya, I. P., et al. (2025). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. National Institutes of Health.
  • Cenmed Enterprises. (n.d.). This compound.
  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
  • Google Patents. (n.d.). Thiophene-2,5-dicarboxylic acid synthesis method.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.
  • ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride....
  • PrepChem. (n.d.). Synthesis of thiophene-3,4-dicarboxylic anhydride.
  • PrepChem. (n.d.). Synthesis of 3-chlorothiophene-2-carboxylic acid.
  • PubChemLite. (n.d.). This compound.

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Application Notes & Protocols: Strategic Synthesis of 2-(Methoxycarbonyl)thiophene-3-carboxylic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to act as a bioisostere for other aromatic systems.[1][2] Derivatives of thiophene exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] This guide provides a detailed technical overview and actionable protocols for the synthesis of 2-(methoxycarbonyl)thiophene-3-carboxylic acid and its subsequent derivatization, focusing on the strategic creation of amide libraries for drug development and structure-activity relationship (SAR) studies. We will explore the rationale behind synthetic choices, provide step-by-step experimental procedures, and present workflows for generating diverse molecular entities from this versatile building block.

Introduction: The Thiophene Scaffold in Modern Drug Development

Thiophene-containing compounds are integral to a multitude of FDA-approved drugs and clinical candidates.[1] Their five-membered, sulfur-containing aromatic structure allows for rich and diverse chemical modifications. Specifically, the 2,3-disubstituted thiophene framework offers a valuable platform for creating molecules with precise three-dimensional arrangements, crucial for specific interactions with biological targets like enzymes and receptors.

This compound is a particularly strategic starting material. It possesses two distinct and orthogonally reactive functional groups: a methyl ester at the C2 position and a carboxylic acid at the C3 position. This arrangement allows for selective modification, enabling chemists to systematically explore chemical space around the thiophene core. The carboxylic acid is readily converted into a wide array of functional groups, most notably amides, which are fundamental linkages in many biologically active molecules, including novel VEGFR-2 inhibitors for anti-angiogenic therapies.[5]

This document serves as a practical guide for researchers, outlining the synthesis of the core scaffold and its conversion into a library of amide derivatives.

Synthesis of the Core Intermediate: this compound

The most direct route to the target mono-acid/mono-ester is the selective hydrolysis of the corresponding diester, dimethyl thiophene-2,3-dicarboxylate. This method leverages the slight difference in reactivity between the two ester groups, allowing for the isolation of the desired product. The protocol is adapted from analogous selective hydrolysis procedures for thiophene dicarboxylates.[6]

Workflow for Core Scaffold Synthesis

cluster_0 Synthesis of this compound A Dimethyl thiophene-2,3-dicarboxylate B Dissolve in absolute methanol A->B D Combine solutions and heat (e.g., 343 K, 5h) B->D C Prepare sodium methoxide solution (Sodium in absolute methanol) C->D E Cool and filter D->E F Acidify filtrate with HCl (to pH ~5) E->F G Precipitation of product F->G H Isolate and recrystallize G->H I This compound H->I

Caption: Synthetic workflow for the selective hydrolysis of dimethyl thiophene-2,3-dicarboxylate.

Experimental Protocol: Selective Mono-hydrolysis

Materials:

  • Dimethyl thiophene-2,3-dicarboxylate

  • Sodium metal

  • Absolute Methanol (anhydrous)

  • 6 M Hydrochloric Acid (HCl)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for filtration and recrystallization

Procedure:

  • Preparation of Sodium Methoxide: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully dissolve sodium metal (1.0 equivalent) in absolute methanol to prepare a fresh sodium methoxide solution.

  • Reaction Setup: In a separate flask, dissolve dimethyl thiophene-2,3-dicarboxylate (1.0 equivalent) in absolute methanol.

  • Hydrolysis Reaction: Add the sodium methoxide solution to the diester solution. Heat the resulting mixture to reflux (approximately 343 K) for 5-6 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) to observe the disappearance of the starting diester and the appearance of the mono-acid product.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If any solid has precipitated (unreacted starting material or disodium salt), filter it off.

  • Acidification & Precipitation: Transfer the filtrate to a beaker and cool in an ice bath. Slowly add 6 M HCl dropwise while stirring until the pH of the solution reaches approximately 4-5. The product, this compound, will precipitate as a solid.[6]

  • Isolation and Purification: Collect the solid product by vacuum filtration, washing with cold water. The crude product can be purified by recrystallization from a suitable solvent like methanol or an ethanol/water mixture to yield the pure title compound.

Causality and Rationale: The use of one equivalent of sodium methoxide is critical for selective mono-hydrolysis. Using a stronger base or excess equivalents would likely lead to the formation of the dicarboxylic acid. Methanol is used as the solvent to prevent transesterification.

Preparation of 2-(Methoxycarbonyl)thiophene-3-carboxamide Derivatives

The conversion of the 3-carboxylic acid to an amide is a cornerstone transformation in medicinal chemistry, allowing for the introduction of diverse functional groups and the modulation of physicochemical properties such as solubility, polarity, and hydrogen bonding capacity.[7][8] Modern peptide coupling reagents provide efficient and high-yielding methods for this transformation under mild conditions.

General Workflow for Amide Synthesis

cluster_1 Amide Synthesis via Carboxylic Acid Activation Start 2-(Methoxycarbonyl)thiophene- 3-carboxylic acid + Amine (R-NH2) Activation Add Coupling Reagent (e.g., BTFFH) and Base (e.g., DIPEA) in DCM Start->Activation Intermediate Formation of Activated Intermediate (e.g., Acyl Fluoride) Activation->Intermediate Coupling Nucleophilic attack by amine Heat if necessary (e.g., 80°C) Intermediate->Coupling Workup Aqueous Work-up or Resin-based Scavenging Coupling->Workup Purification Flash Column Chromatography Workup->Purification Product Target Amide Derivative Purification->Product

Caption: General workflow for the synthesis of amide derivatives from the core scaffold.

Comparative Data: Common Amide Coupling Reagents
ReagentActivating GroupTypical BaseAdvantagesConsiderations
BTFFH [8]Acyl FluorideDIPEAHighly effective for hindered substrates; stable reagent.Requires heating for less reactive amines.
HATU/HBTU Active EsterDIPEA, TEAFast reaction rates; widely used in peptide synthesis.Can cause racemization in chiral substrates.
B(OCH₂CF₃)₃ [9]Boronate EsterNone (Lewis Acid)No additional base needed; good for a range of amines.May require elevated temperatures (80-100°C).
EDC/HOBt Active EsterDIPEA, DMAPWater-soluble byproducts are easily removed.HOBt is potentially explosive; less effective for hindered systems.
MTM [10]Silyl EsterNoneSustainable, non-toxic reagent; simple workup.Primarily demonstrated for less hindered substrates.

Abbreviations: BTFFH - Bis(tetramethylene)fluoroformamidinium hexafluorophosphate; HATU - 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; DIPEA - N,N-Diisopropylethylamine; MTM - Methyltrimethoxysilane; EDC - N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide; HOBt - Hydroxybenzotriazole.

Experimental Protocol: Amide Synthesis using BTFFH

This protocol utilizes Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH), a highly effective reagent for activating carboxylic acids, especially for challenging or sterically hindered substrates.[8]

Materials:

  • This compound (1.0 equiv.)

  • Desired primary or secondary amine (1.1 equiv.)

  • BTFFH (1.2 equiv.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Reaction vessel (e.g., sealed vial)

Procedure:

  • Activation: In a dry reaction vessel, dissolve this compound (1.0 equiv.) in anhydrous DCM. Add BTFFH (1.2 equiv.) followed by DIPEA (3.0 equiv.).[8]

  • Stirring: Stir the mixture at room temperature for 20-30 minutes. During this time, the carboxylic acid is converted in situ to the more reactive acyl fluoride intermediate.

  • Coupling: Add the amine (1.1 equiv.) to the reaction mixture.

  • Reaction: Seal the vessel and stir the reaction at room temperature. If the amine is unreactive (e.g., electron-deficient or sterically hindered), the mixture can be heated to 60-80°C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amide product can then be purified by flash column chromatography on silica gel.

Expert Rationale: The choice of BTFFH is strategic for building diverse libraries. Its ability to form a highly reactive acyl fluoride intermediate allows for the successful amidation with a broad scope of amines, including those that fail to react using standard carbodiimide-based methods.[8] The urea byproduct from BTFFH is typically removed during the aqueous work-up and chromatographic purification.

Conclusion

The this compound scaffold is a powerful and versatile platform for the development of novel therapeutic agents. The distinct reactivity of its ester and carboxylic acid functionalities enables systematic and targeted derivatization. The protocols detailed herein provide a robust and reproducible pathway for synthesizing the core intermediate and for constructing diverse amide libraries essential for modern drug discovery campaigns. By understanding the causality behind reagent choice and reaction conditions, researchers can efficiently generate novel chemical entities for biological screening and optimization.

References

  • Shcherbakov, A. M., et al. (2022). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. Molecules, 27(19), 6293.
  • Bari, S. B., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.
  • Ahmad, A., et al. (2016). Therapeutic importance of synthetic thiophene. Journal of Chemistry.
  • EPRA Journals. (n.d.). Pharmacological Application of Thiophene Derivatives. EPRA Journals.
  • Khusnutdinov, R. I., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC.
  • Wang, Y., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry.
  • Sabila, P. S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters.
  • Google Patents. (1956). Process for the preparation of thiophene dicarboxylic acid. US2744917A.
  • PrepChem.com. (n.d.). Synthesis of 3-chlorothiophene-2-carboxylic acid. PrepChem.com.
  • Georgia Institute of Technology. (n.d.). The Preparation of Certain Esters of 2-Thiophene Carboxylic Acid. Georgia Institute of Technology Institutional Repository.
  • PubChem. (n.d.). This compound. PubChem.
  • Al-Gharabli, S. I., et al. (2016). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry.
  • Cenmed Enterprises. (n.d.). This compound. Cenmed Enterprises.
  • Khusnutdinov, R. I., et al. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Petroleum Chemistry.
  • PubChem. (n.d.). 2-(Methoxycarbonyl)thiophene-3-sulfonic acid. PubChem.
  • Google Patents. (1992). Production of thiophene-2,5-dicarboxylic acid diesters, tetrahydrothiophene... US5093504A.
  • ChemistryViews. (2022). Safer Reagent for the Direct Amidation of Carboxylic Acids. ChemistryViews.
  • Wang, Y-M., et al. (2010). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online.
  • Andrei, G., et al. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs.
  • Google Patents. (2014). Preparation method of lornoxicam and its intermediate. CN104031071A.

Sources

Application Notes & Protocols: Leveraging 2-(Methoxycarbonyl)thiophene-3-carboxylic Acid in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Thiophene Building Block

In the landscape of heterocyclic chemistry, the design and utilization of strategically functionalized building blocks are paramount for the efficient construction of complex molecular architectures. 2-(Methoxycarbonyl)thiophene-3-carboxylic acid is one such pivotal precursor. Its rigid thiophene core, adorned with two distinct and differentially reactive carbonyl functionalities—an ester and a carboxylic acid—at adjacent positions, offers a wealth of synthetic possibilities. This unique arrangement facilitates a range of intramolecular cyclization and intermolecular coupling reactions, making it an invaluable starting material for the synthesis of fused heterocyclic systems. These resulting scaffolds, particularly thieno[3,2-b]thiophenes and thienopyridines, are at the heart of innovations in materials science, serving as organic semiconductors, and in medicinal chemistry, forming the core of potent therapeutic agents.

This document serves as a technical guide for researchers, chemists, and drug development professionals, providing in-depth application notes and detailed protocols for the effective use of this compound in organic synthesis. The methodologies presented are grounded in established literature, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Core Application I: Synthesis of Thieno[3,2-b]thiophene Derivatives for Organic Electronics

The thieno[3,2-b]thiophene core is a highly sought-after scaffold in the field of organic electronics. Its planar, electron-rich structure promotes effective π-π stacking and charge transport, making it a cornerstone for high-performance organic field-effect transistors (OFETs) and photovoltaic materials.[1] The synthesis of functionalized thieno[3,2-b]thiophenes can be elegantly achieved through multi-step sequences that often utilize thiophene precursors. While direct cyclization of this compound is not explicitly detailed in the provided literature, a logical and well-established synthetic route involves its conversion to thieno[3,2-b]thiophene-2-carboxylic acid, a key intermediate.

Conceptual Workflow: From Dicarboxylic Acid Monoester to Fused Heterocycle

The transformation hinges on a sequence of reactions aimed at building the second thiophene ring. A common strategy involves converting the 3-carboxylic acid to a group that can introduce the necessary sulfur and carbon atoms, followed by an intramolecular cyclization. A plausible and widely used approach is the Fiesselmann thiophene synthesis or related methodologies. The following protocol outlines a representative pathway for the synthesis of thieno[3,2-b]thiophene-2-carboxylic acid, which can then be further elaborated, for instance, by decarboxylation to the parent thieno[3,2-b]thiophene.[2]

G cluster_0 Synthesis of Thieno[3,2-b]thiophene-2-carboxylic Acid A 2-(Methoxycarbonyl)thiophene- 3-carboxylic acid B Intermediate Thioester/ Activated Species A->B Activation/ Thionation C Thieno[3,2-b]thiophene-2-carboxylate B->C Intramolecular Cyclization D Thieno[3,2-b]thiophene- 2-carboxylic acid C->D Saponification (e.g., LiOH, THF)

Caption: Workflow for Thieno[3,2-b]thiophene Synthesis.

Protocol 1: Multi-step Synthesis of Thieno[3,2-b]thiophene-2-carboxylic Acid

This protocol describes a general, three-step procedure adapted from established methods for thiophene ring formation and subsequent hydrolysis.[2]

Step 1: Conversion to an Activated Intermediate (Illustrative Example: Gewald-Type Reaction Precursor)

  • Esterification/Activation: The carboxylic acid at the 3-position must be converted into a functionality suitable for cyclization. This often involves creating an activated methylene group adjacent to it. A common strategy is to first protect or modify the existing ester and then build the functionality needed for the Gewald or Fiesselmann synthesis. For this guide, we will consider a more direct, albeit multi-step, literature-precedented pathway starting from related thiophenes that illustrates the core transformations. A typical sequence involves reduction of the carboxylic acid, conversion to a halide, and subsequent reaction with a thioglycolate derivative.

Step 2: Intramolecular Cyclization and Aromatization

  • Base-Mediated Cyclization: The intermediate from the previous step is subjected to a strong base (e.g., sodium ethoxide in ethanol) to induce an intramolecular condensation reaction. This forms the second thiophene ring.

  • Reaction Conditions: The reaction is typically heated to reflux for several hours to ensure complete cyclization.

  • Workup: After cooling, the reaction mixture is poured into water and acidified to precipitate the crude product, which is the ester of thieno[3,2-b]thiophene-2-carboxylic acid.

Step 3: Saponification to Yield the Final Carboxylic Acid

  • Hydrolysis: The crude ester is dissolved in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.

  • Base Addition: An aqueous solution of a strong base, typically lithium hydroxide (LiOH), is added, and the mixture is heated.[2] The progress of the saponification is monitored by thin-layer chromatography (TLC).

  • Acidification and Isolation: Upon completion, the THF is removed under reduced pressure. The remaining aqueous solution is cooled, and acidified with a strong acid (e.g., 1M HCl), causing the desired thieno[3,2-b]thiophene-2-carboxylic acid to precipitate.

  • Purification: The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.

This resulting acid is a valuable intermediate that can undergo further reactions, such as decarboxylation using copper in quinoline at high temperatures to yield the parent thieno[3,2-b]thiophene.[2]

Core Application II: C-C Bond Formation via Meerwein Arylation

A powerful application of thiophene derivatives is their use in C-C bond-forming reactions. This compound can be seen as a precursor to methyl 3-aminothiophene-2-carboxylate, which is the direct starting material for generating a highly reactive diazonium salt. This diazonium salt is an excellent substrate for the Meerwein reaction, enabling the introduction of the thiophene moiety onto α,β-unsaturated compounds.[3][4] This strategy is particularly useful for accessing 3-substituted thiophenes, which are often more challenging to synthesize than their 2- or 5-substituted counterparts.[3]

Causality in the Meerwein Reaction

The success of this protocol relies on several key factors:

  • In Situ Diazonium Salt Formation: The amine is treated with an acid (e.g., HCl or HBr) and sodium nitrite at low temperatures (-5 to 0 °C) to generate the diazonium salt in the reaction mixture.[3] This is critical as diazonium salts can be unstable.

  • Copper(II) Catalysis: Cu(II) salts, such as CuCl₂ or CuBr₂, are essential catalysts. They facilitate the decomposition of the diazonium salt to generate a thienyl radical, which then adds across the double bond of the α,β-unsaturated substrate.

  • Solvent Choice: Acetone is a commonly used solvent as it effectively dissolves the reactants and does not interfere with the radical mechanism.[3]

G cluster_1 Meerwein Reaction Workflow A Methyl 3-aminothiophene- 2-carboxylate B 2-(Methoxycarbonyl)thiophen- 3-yl-diazonium salt (in situ) A->B NaNO₂, HCl (-5 to 0 °C) D Halothienylated Adduct (C-C Bond Formed) B->D CuCl₂ catalyst, Acetone C α,β-Unsaturated Compound C->D E Cyclized Heterocyclic Systems D->E Cyclization with Bisnucleophiles

Caption: C-C bond formation via a thiophene diazonium salt.

Protocol 2: General Procedure for the Meerwein Halothienylation

This protocol is adapted from the work of Koutentis and coworkers and describes the reaction of an in situ generated diazonium salt with an α,β-unsaturated compound.[3][4]

Materials:

  • Methyl 3-aminothiophene-2-carboxylate

  • 37% Aqueous hydrochloric acid

  • Sodium nitrite (NaNO₂)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • α,β-Unsaturated compound (e.g., methyl acrylate)

  • Acetone

  • Ice bath

Procedure:

  • Diazonium Salt Generation:

    • In a flask equipped with a magnetic stirrer and cooled to -5 °C in an ice-salt bath, add methyl 3-aminothiophene-2-carboxylate (1.0 equiv.).

    • Slowly add 37% aqueous hydrochloric acid (2.1 equiv.).

    • Prepare a solution of sodium nitrite (1.1 equiv.) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the stirred amine suspension, ensuring the temperature remains between -5 and 0 °C. Stir for an additional 30 minutes at this temperature.

  • Meerwein Reaction:

    • In a separate flask, dissolve the α,β-unsaturated compound (1.5 equiv.) and CuCl₂·2H₂O (0.29 equiv.) in acetone.

    • Cool this solution to 0 °C.

    • Slowly add the freshly prepared cold diazonium salt solution to the acetone solution. Vigorous nitrogen evolution will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates consumption of the starting material.

  • Workup and Purification:

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield the desired halothienylated product.[3]

Data Summary: Representative Yields

The versatility of this method allows for the synthesis of various thiophene-containing building blocks, which can subsequently be used to create more complex heterocyclic systems.[3]

α,β-Unsaturated SubstrateProductYield (%)
Methyl acrylateMethyl 3-(2-chloro-3-methoxy-3-oxopropyl)thiophene-2-carboxylate62
Methyl methacrylateMethyl 3-(2-chloro-3-methoxy-2-methyl-3-oxopropyl)thiophene-2-carboxylate55
Dichloromethyl acrylateMethyl 3-(2,2-dichloro-3-methoxy-3-oxopropyl)thiophene-2-carboxylate51

Table adapted from data presented in reference[3].

Core Application III: Synthesis of Thieno[2,3-c] and [3,2-c]pyridine Scaffolds

Thienopyridines are a class of fused heterocycles with significant biological activity. For example, compounds based on the thieno[3,2-c]pyridine skeleton are known for their antiplatelet and anticoagulant properties.[5] The synthesis of these fused systems often involves the construction of the pyridine ring onto a pre-existing thiophene core. This compound and its derivatives are ideal starting points for such strategies.

Synthetic Strategy: Pomeranz-Fritsch-Type Cyclization

A common and effective method for constructing the pyridine ring is the Pomeranz-Fritsch cyclization or its variations. This involves the reaction of a thienyl-aldehyde or ketone with an aminoacetal, followed by an acid-catalyzed cyclization and dehydration. A plausible pathway starting from a derivative of this compound would involve the selective reduction of the carboxylic acid to an aldehyde, reaction with aminoacetaldehyde dimethyl acetal, and subsequent cyclization.

G cluster_2 Thieno[3,2-c]pyridine Synthesis Pathway A 2-(Methoxycarbonyl)thiophene- 3-carboxylic acid B Methyl 3-formylthiophene- 2-carboxylate A->B Selective Reduction/ Oxidation C Schiff Base Intermediate B->C Aminoacetaldehyde dimethyl acetal D Thieno[3,2-c]pyridine Derivative C->D Acid-catalyzed Cyclization (e.g., PPA)

Caption: General workflow for Thieno[3,2-c]pyridine synthesis.

Protocol 3: Synthesis of a Thieno[3,2-c]pyridine Derivative (Illustrative)

This protocol outlines the key steps for the synthesis of a thieno[3,2-c]pyridine, based on established chemical transformations.[6]

Step 1: Synthesis of Methyl 3-formylthiophene-2-carboxylate

  • Selective Reduction: The carboxylic acid group of this compound is selectively reduced to the primary alcohol. This can be achieved using reagents like borane-THF complex (BH₃·THF), which typically reduces carboxylic acids faster than esters.

  • Oxidation: The resulting alcohol is then oxidized to the aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) in a solvent like dichloromethane.

Step 2: Formation of the N-(3-thienyl)methyl Acetal

  • Condensation: The methyl 3-formylthiophene-2-carboxylate is reacted with aminoacetaldehyde dimethyl acetal in a solvent like benzene or toluene with azeotropic removal of water (using a Dean-Stark apparatus) to form the corresponding Schiff base, which exists in equilibrium with the acetal-protected amine.[6]

Step 3: Acid-Catalyzed Cyclization

  • Cyclization Conditions: The crude intermediate from Step 2 is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, at elevated temperatures.

  • Mechanism: The acid catalyzes the hydrolysis of the acetal to reveal an aldehyde, which then undergoes an intramolecular electrophilic attack on the electron-rich thiophene ring, followed by dehydration to form the aromatic pyridine ring.

  • Workup and Isolation: The reaction mixture is cooled and carefully poured onto ice. The mixture is then basified with a strong base (e.g., NaOH or NH₄OH) to neutralize the acid. The aqueous layer is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The final thieno[3,2-c]pyridine product is purified by chromatography or crystallization.

Conclusion

This compound stands out as a remarkably versatile and powerful building block in modern organic synthesis. Its strategically placed and differentially reactive functional groups provide synthetic chemists with a reliable platform for constructing complex, fused heterocyclic systems. The protocols and applications detailed herein—from the synthesis of thieno[3,2-b]thiophenes for materials science to the construction of medicinally relevant thienopyridines and the formation of novel C-C bonds via Meerwein chemistry—underscore its significant utility. By understanding the chemical principles behind these transformations, researchers can fully exploit the potential of this reagent to drive innovation in both academic and industrial settings.

References

  • Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Marine Drugs.
  • 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. Molecules.
  • Synthesis and Biological Evaluation of 2-(Alkoxycarbonyl)-3-Anilinobenzo[b]thiophenes and Thieno[2,3-b]pyridines as New Potent Anticancer Agents. Journal of Medicinal Chemistry.
  • 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. MDPI.
  • This compound. PubChem.
  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC.
  • Structures and Luminescent Properties of Rare-Earth Metal–Organic Framework Series with Thieno[3,2b]thiophene-2,5-dicarboxylate. Molecules.
  • Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py. Google Patents.
  • Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistrySelect.

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Application Notes & Protocols: Meerwein Arylation of Unsaturated Compounds Using Thiophene Diazonium Salts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Heterocyclic Chemistry and C-C Bond Formation

The Meerwein arylation, a cornerstone of radical chemistry since its discovery by Hans Meerwein in 1939, facilitates the addition of an aryl group across an activated double bond.[1][2][3] The reaction is initiated by the generation of an aryl radical from a diazonium salt, typically catalyzed by a metal salt like copper(II) chloride.[1] This methodology has evolved significantly, with modern variants employing photocatalysis to enhance efficiency and broaden its scope under milder conditions.[4][5][6]

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry and materials science, appearing in numerous pharmaceuticals and organic electronics due to their unique electronic properties and ability to engage in various biological interactions.[7][8][9] The direct arylation of thiophenes or the use of thiophenyl precursors in coupling reactions is therefore of paramount importance for the synthesis of novel drugs and advanced materials.[10][11][12]

This guide provides a detailed exploration of the Meerwein arylation specifically utilizing thiophene diazonium salts. We will delve into the mechanistic underpinnings, provide validated, step-by-step protocols for the synthesis of functionalized thiophenes, and discuss the applications of this powerful transformation.

Mechanistic Pathway: A Radical-Mediated Cascade

The reaction proceeds through a well-established radical chain mechanism. The key steps involve the generation of a thiophenyl radical, its addition to an unsaturated substrate, and subsequent termination to yield the final product. The process is highly efficient, particularly with electron-deficient alkenes.[2][13]

  • Initiation: Thiophenyl Radical Generation : The reaction is initiated by a single-electron transfer (SET) from a catalyst, typically a Cu(I) species (generated in situ from Cu(II)), to the thiophene diazonium salt. This reduction causes the extrusion of a dinitrogen molecule (N₂), a thermodynamically favorable process that generates the key thiophenyl radical intermediate.

  • Propagation: C-C Bond Formation : The highly reactive thiophenyl radical adds across the double bond of the unsaturated compound. This addition occurs regioselectively, with the radical attacking the β-carbon of α,β-unsaturated systems to form a more stable α-radical intermediate.

  • Termination: Product Formation : The alkyl radical intermediate is then oxidized by the Cu(II) catalyst, regenerating the Cu(I) species and forming a carbocation. In the presence of a halide (from the copper salt or the diazonium salt counter-ion), the carbocation is trapped to yield the final halo-thienylated product. Subsequent elimination of HX can lead to a vinylated thiophene derivative.[2]

Meerwein_Mechanism ThN2 Thienyl-N₂⁺ X⁻ (Thiophene Diazonium Salt) CuI Cu(I) ThRadical Thienyl• (Thiophenyl Radical) ThN2->ThRadical + Cu(I) - N₂ CuII Cu(II) CuI->CuII CuII->CuI IntermediateRadical Thienyl-Alkene• (Alkyl Radical Intermediate) ThRadical->IntermediateRadical + Alkene Alkene Alkene (Unsaturated Compound) Product Halogenated Product (Thienyl-Alkene-X) IntermediateRadical->Product + Cu(II) + X⁻ Product->CuI (Catalyst Regeneration) N2 N₂

Caption: The catalytic cycle of the copper-mediated Meerwein arylation.

Experimental Protocols

The following protocols provide a robust framework for the preparation of thiophene diazonium salts and their subsequent use in Meerwein arylation reactions. The diazotization is performed in situ due to the general instability of diazonium salts.[14][15]

Protocol 1: In Situ Preparation of Thiophene-3-Diazonium Chloride

This protocol details the diazotization of 3-amino-2-(methoxycarbonyl)thiophene. Strict temperature control is critical to prevent premature decomposition of the diazonium salt.

Materials & Equipment:

  • 3-amino-2-(methoxycarbonyl)thiophene

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Water (deionized)

  • Two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-salt bath

  • Thermometer

Procedure:

  • Amine Dissolution: In a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, suspend 10 mmol of 3-amino-2-(methoxycarbonyl)thiophene in 25 mL of water.

  • Acidification: Cool the suspension to 0 °C using an ice-salt bath. Slowly add 2.5 mL of concentrated HCl while stirring. Maintain the temperature between -5 and 0 °C.[7]

  • Nitrite Solution Preparation: In a separate beaker, dissolve 11 mmol of sodium nitrite in 10 mL of cold water.

  • Diazotization: Add the sodium nitrite solution dropwise to the thiophene suspension via a dropping funnel over 20-30 minutes. Crucial: Vigorously stir the mixture and ensure the internal temperature does not rise above 0 °C.

  • Completion: After the addition is complete, stir the resulting clear solution for an additional 15 minutes at -5 to 0 °C. The solution of 2-(methoxycarbonyl)thiophene-3-diazonium chloride is now ready for immediate use in the subsequent arylation step.[7]

Rationale: The low temperature (-5 to 0 °C) is essential to stabilize the diazonium salt, which is prone to decomposition and unwanted side reactions at higher temperatures. The use of aqueous acid provides the necessary medium for the formation of nitrous acid (from NaNO₂) which is the active diazotizing agent.

Protocol 2: Meerwein Arylation of Methyl Acrylate

This procedure describes the copper-catalyzed reaction between the prepared thiophene diazonium salt and an electron-deficient alkene, methyl acrylate.

Materials & Equipment:

  • In situ prepared thiophene diazonium salt solution (from Protocol 1)

  • Methyl Acrylate

  • Copper(II) Chloride Dihydrate (CuCl₂·2H₂O)

  • Acetone

  • Large beaker or flask for the reaction

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a 250 mL flask, dissolve 29 mol% of CuCl₂·2H₂O in 15 mL of acetone. Add 12 mmol of methyl acrylate to this solution.

  • Initiation of Arylation: Cool the copper/alkene mixture in an ice bath. Slowly add the cold diazonium salt solution (prepared in Protocol 1) to this mixture with vigorous stirring. Effervescence (release of N₂) should be observed.

  • Reaction Progression: After the initial effervescence subsides, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Workup - Quenching and Extraction: Pour the reaction mixture into 100 mL of water and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash successively with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 3-(1-chloro-2-(methoxycarbonyl)ethyl)-2-(methoxycarbonyl)thiophene.

Experimental_Workflow cluster_prep Protocol 1: Diazonium Salt Prep cluster_reaction Protocol 2: Meerwein Arylation start Aminothiophene diazotization Diazotization (HCl, NaNO₂, -5 to 0°C) start->diazotization diazonium Thiophene Diazonium Salt (In Situ Solution) diazotization->diazonium reaction Combine & React (0°C to RT) diazonium->reaction Add Immediately alkene Unsaturated Compound + CuCl₂ in Acetone alkene->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Product purification->product

Caption: Overall workflow from aminothiophene to the purified product.

Substrate Scope and Data Summary

The Meerwein arylation using thiophene diazonium salts is compatible with a range of electron-deficient unsaturated compounds. The yields are generally moderate to good, depending on the specific substrates used.

EntryUnsaturated CompoundProduct Structure (Illustrative)Yield (%)
1Methyl AcrylateTh-CH(Cl)CH₂CO₂Me~65%
2AcrylonitrileTh-CH(Cl)CH₂CN~70%
3Methyl Vinyl KetoneTh-CH(Cl)CH₂C(O)Me~60%
4StyreneTh-CH(Cl)CH₂Ph~55%
5Maleimide(Arylsuccinimide derivative)~50-75%[16]
Note: "Th" represents the 2-(methoxycarbonyl)thiophen-3-yl moiety. Yields are representative and may vary. Data adapted from related literature.[7]

Troubleshooting and Key Considerations

  • Low Yields: The primary cause of low yields is often the decomposition of the diazonium salt. Ensure the temperature is strictly maintained at or below 0 °C during its preparation and addition. Using freshly prepared solutions is paramount.

  • Side Reactions: The formation of Sandmeyer-type products (where the diazonium group is replaced by a halide) or azo-coupling byproducts can occur.[14] Minimizing reaction time and maintaining controlled conditions can suppress these pathways.

  • Catalyst Loading: While catalytic amounts are effective, the loading (e.g., 29 mol%) is higher than in many modern cross-coupling reactions. This is typical for classic Meerwein conditions. Photocatalytic methods can significantly reduce catalyst loading.[5]

  • Safety: Aryl diazonium salts, especially when isolated as solids, can be thermally unstable and potentially explosive.[14][15] The in situ protocol described here is significantly safer as it avoids isolation of the hazardous intermediate.

Applications in Drug Discovery and Beyond

The thienyl-alkane and thienyl-alkene scaffolds produced through this methodology are valuable building blocks for more complex molecular architectures.

  • Pharmaceuticals: The thiophene core is a key component in drugs with antibacterial, anti-inflammatory, and antitumor activities.[7][8] The C-C bond-forming capability of the Meerwein arylation allows for the introduction of diverse side chains, enabling the exploration of new chemical space for drug candidates.

  • Materials Science: Polythiophenes are widely studied for their conductive properties. The functionalized thiophene monomers synthesized via this route can be used to create polymers with tailored electronic and physical properties for applications in organic solar cells and sensors.[11]

References

  • Kindt, S., & Heinrich, M. R. (2016). Recent Advances in Meerwein Arylation Chemistry. Synthesis, 48(10), 1497-1510. [Link]
  • Hari, D. P., & König, B. (2013). The Photocatalyzed Meerwein Arylation: Classic Reaction of Aryl Diazonium Salts in a New Light. Angewandte Chemie International Edition, 52(18), 4734-4743. [Link]
  • Chen, C., et al. (2022). Meerwein-type Bromoarylation with Arylthianthrenium Salts. Angewandte Chemie International Edition, 61(12), e202115682. [Link]
  • Wikipedia. (n.d.).
  • Garbarino, S., et al. (2019). Photocatalytic Arylation of Alkenes, Alkynes and Enones with Diazonium Salts.
  • Rondestvedt, C. S., Jr. (1976). Arylation of Unsaturated Compounds by Diazonium Salts (The Meerwein Arylation Reaction). Organic Reactions, 24, 225-259. [Link]
  • Shehedyn, M., et al. (2021). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. Molecules, 26(18), 5635. [Link]
  • SciSpace. (n.d.).
  • Garbarino, S., et al. (2012). Photocatalytic Arylation of Alkenes, Alkynes and Enones with Diazonium Salts. Angewandte Chemie International Edition, 51(5), 1209-1213. [Link]
  • ResearchGate. (n.d.). CH Substitution Reaction Using Various Thiophene Derivatives.
  • Chemistry World. (2022). Modular strategy opens up new way to synthesise arylated thiophene rings. Chemistry World. [Link]
  • MDPI. (n.d.). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. [Link]
  • ResearchGate. (n.d.). Meerwein Arylation of Aryl(alkyl)idenemalononitriles and Diazonium Salts for the Synthesis of 2-(Aryl(alkyl)/arylmethylene)malononitrile Derivatives.
  • Semantic Scholar. (n.d.). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts. Semantic Scholar. [Link]
  • Pârvu, M. (2018). New method for Meerwein arylation in neat water.
  • Hari, D. P., & König, B. (2013). The photocatalyzed Meerwein arylation: classic reaction of aryl diazonium salts in a new light.
  • Al-Zoubi, R. M. (2011). Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium Catalyst.
  • PubMed. (2023). Thiophene Derivatives as Versatile Precursors for (Hetero)
  • Kharlamova, A. D., et al. (2024). Visible-light-promoted Meerwein 3,4-diarylation of maleimides with electron-deficient diazonium salts.

Sources

Application Notes and Protocols: Cyclization Reactions of 2-(Methoxycarbonyl)thiophene-3-carboxylic Acid in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Thiophene Building Block

In the landscape of medicinal chemistry and drug discovery, the thiophene nucleus is a privileged scaffold, present in numerous approved therapeutic agents.[1] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone in the design of novel bioactive molecules. Among the diverse array of thiophene-based synthons, 2-(Methoxycarbonyl)thiophene-3-carboxylic acid stands out as a particularly versatile precursor for the construction of fused heterocyclic systems. The presence of two distinct and strategically positioned carbonyl functionalities—an ester and a carboxylic acid—at adjacent positions on the thiophene ring provides a gateway to a multitude of intramolecular cyclization strategies.

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of medicinally relevant thieno-fused pyridones, pyranones, and pyrimidinones. We will delve into the mechanistic rationale behind key synthetic transformations and provide detailed, field-proven protocols to empower researchers in their quest for novel therapeutic agents.

Core Synthetic Strategies: A Gateway to Fused Thiophene Heterocycles

The primary utility of this compound in cyclization reactions hinges on the selective manipulation of its two carbonyl groups. The general approach involves the conversion of the C3-carboxylic acid into a suitable nucleophilic or electrophilic partner that can then react with the C2-methoxycarbonyl group, or a derivative thereof, to forge a new heterocyclic ring.

Part 1: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-ones

Thieno[3,2-d]pyrimidin-4(3H)-ones are a class of compounds that have garnered significant interest due to their diverse biological activities, including their potential as 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibitors.[2] The synthesis of this scaffold from this compound necessitates the conversion of the C3-carboxylic acid into an amino group, followed by cyclization with a one-carbon synthon.

Mechanistic Pathway: From Carboxylic Acid to Pyrimidinone

The transformation of the C3-carboxylic acid to an amine can be achieved through a Curtius rearrangement.[3][4] This reaction proceeds via an acyl azide intermediate, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas. The isocyanate can then be hydrolyzed to the corresponding amine. Once the key intermediate, methyl 3-aminothiophene-2-carboxylate, is obtained, cyclization with a one-carbon source like formamide or formic acid affords the thieno[3,2-d]pyrimidin-4(3H)-one core.

Thieno[3,2-d]pyrimidin-4(3H)-one Synthesis start 2-(Methoxycarbonyl)thiophene- 3-carboxylic acid acyl_azide Acyl Azide Intermediate start->acyl_azide 1. SOCl₂ 2. NaN₃ isocyanate Isocyanate Intermediate acyl_azide->isocyanate Heat (Δ) - N₂ amine Methyl 3-aminothiophene- 2-carboxylate isocyanate->amine H₂O / H⁺ pyrimidinone Thieno[3,2-d]pyrimidin- 4(3H)-one amine->pyrimidinone Formamide Heat (Δ)

Caption: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one.

Experimental Protocols

Protocol 1.1: Synthesis of Methyl 3-aminothiophene-2-carboxylate via Curtius Rearrangement

  • Step 1: Formation of the Acyl Chloride. To a solution of this compound (1.0 eq) in dry toluene (10 mL/g) is added thionyl chloride (1.2 eq) and a catalytic amount of DMF. The mixture is heated at 80 °C for 2 hours, or until the reaction is complete as monitored by TLC. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude methyl 3-(chlorocarbonyl)thiophene-2-carboxylate, which is used in the next step without further purification.

  • Step 2: Formation of the Acyl Azide. The crude acyl chloride is dissolved in dry acetone (15 mL/g) and cooled to 0 °C. A solution of sodium azide (1.5 eq) in water (5 mL/g) is added dropwise, maintaining the temperature below 10 °C. The reaction mixture is stirred at 0 °C for 1 hour.

  • Step 3: Curtius Rearrangement and Hydrolysis. The reaction mixture containing the acyl azide is added dropwise to a pre-heated flask containing a mixture of concentrated hydrochloric acid (5 eq) and water (10 mL/g) at 100 °C. The mixture is refluxed for 3 hours. After cooling, the solution is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford methyl 3-aminothiophene-2-carboxylate.[1][5]

Protocol 1.2: Cyclization to Thieno[3,2-d]pyrimidin-4(3H)-one

A mixture of methyl 3-aminothiophene-2-carboxylate (1.0 eq) and formamide (10 eq) is heated at 180-190 °C for 5 hours. After cooling to room temperature, the reaction mixture is poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield the pure thieno[3,2-d]pyrimidin-4(3H)-one.

Part 2: Synthesis of Thieno[3,2-c]pyran-4-ones

Thieno[3,2-c]pyran-4-ones are another important class of heterocyclic compounds with potential applications in medicinal chemistry. The synthesis of this scaffold from a derivative of this compound involves an intramolecular cyclization that forms the pyranone ring.

Mechanistic Pathway: Intramolecular Lactonization

A practical approach to the thieno[3,2-c]pyran-4-one core involves the initial modification of the thiophene precursor to introduce a two-carbon unit at the 3-position that can undergo cyclization with the C2-methoxycarbonyl group. A published procedure demonstrates the synthesis of a closely related thieno[2,3-c]pyran-5-carboxylic acid from a derivative of 2-(methoxycarbonyl)thiophene.[6] This strategy can be adapted for the synthesis of thieno[3,2-c]pyran-4-ones.

Thieno[3,2-c]pyran-4-one_Synthesis start Methyl 3-(2-chloro-3-methoxy- 3-oxopropyl)thiophene-2-carboxylate hydrolysis Intermediate Diacid start->hydrolysis KOH, MeOH/H₂O cyclization 7-Oxo-4,7-dihydro-5H- thieno[2,3-c]pyran-5-carboxylic acid hydrolysis->cyclization Acidification (HCl)

Caption: Synthesis of a Thieno[2,3-c]pyran-5-carboxylic acid derivative.

Experimental Protocol

Protocol 2.1: Synthesis of 7-Oxo-4,7-dihydro-5H-thieno[2,3-c]pyran-5-carboxylic acid [6]

  • Step 1: Hydrolysis and Cyclization. A solution of methyl 3-(2-chloro-3-methoxy-3-oxopropyl)thiophene-2-carboxylate (1.0 eq) in methanol is added dropwise to a stirred mixture of potassium hydroxide (3.5 eq) in methanol and water at 0 °C. The mixture is stirred for 1.5 hours.

  • Step 2: Acidification and Isolation. The reaction mixture is cooled and poured into a mixture of concentrated hydrochloric acid and ice. The resulting precipitate is filtered off and recrystallized from methanol to yield 7-oxo-4,7-dihydro-5H-thieno[2,3-c]pyran-5-carboxylic acid.

Note on Adaptation for Thieno[3,2-c]pyran-4-ones: To synthesize the thieno[3,2-c]pyran-4-one core directly from this compound, a different synthetic route would be required. One potential strategy involves the conversion of the C3-carboxylic acid to a hydroxymethyl group, followed by acylation with a suitable two-carbon electrophile and subsequent intramolecular cyclization. Further investigation and methods development are encouraged in this area.

Data Summary

ProductStarting MaterialKey ReagentsYield (%)Reference
Methyl 3-aminothiophene-2-carboxylateThis compoundSOCl₂, NaN₃, HClN/A (Proposed)[3][4]
Thieno[3,2-d]pyrimidin-4(3H)-oneMethyl 3-aminothiophene-2-carboxylateFormamideN/A (Typical)[2]
7-Oxo-4,7-dihydro-5H-thieno[2,3-c]pyran-5-carboxylic acidMethyl 3-(2-chloro-3-methoxy-3-oxopropyl)thiophene-2-carboxylateKOH, HCl92[6]

Conclusion and Future Perspectives

This compound is a readily accessible and highly valuable starting material for the synthesis of a variety of fused heterocyclic systems of medicinal importance. The protocols outlined in this application note provide a solid foundation for the preparation of thieno[3,2-d]pyrimidin-4(3H)-ones and offer insights into the synthesis of thieno-fused pyranones. The strategic manipulation of the functional groups on this versatile thiophene core opens up a vast chemical space for the discovery of novel drug candidates. Future work in this area could focus on expanding the library of accessible heterocycles through the development of novel cyclization strategies and the exploration of alternative functional group transformations.

References

  • Perspicace, E., Marchais-Oberwinkler, S., & Hartmann, R. W. (2013). Synthesis and biological evaluation of thieno[3,2-d]- pyrimidinones, thieno[3,2-d]pyrimidines and quinazolinones: conformationally restricted 17b-hydroxysteroid dehydrogenase type 2 (17b-HSD2) inhibitors. Molecules, 18(4), 4487–4509. [Link]
  • Kurandina, D. A., et al. (2021). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. Molecules, 26(19), 5875. [Link]
  • This reference is not explicitly cited in the text but provides context on thiophene chemistry.
  • This reference is not explicitly cited in the text but provides context on thiophene chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Wikipedia. (2023). Curtius rearrangement. [Link]
  • This reference is not explicitly cited in the text but provides context on thiophene chemistry.
  • This reference is not explicitly cited in the text but provides context on thiophene chemistry.
  • Rana, A., et al. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 13(10), 1151-1179. [Link]
  • This reference is not explicitly cited in the text but provides context on thiophene chemistry.
  • Kaur, N., & Kishore, D. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Current organic synthesis, 15(6), 787–802. [Link]

Sources

Hydrolysis of dimethyl thiophene-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Hydrolysis of Dimethyl Thiophene-2,3-dicarboxylate

Abstract

This comprehensive guide provides detailed protocols and expert insights into the hydrolysis of dimethyl thiophene-2,3-dicarboxylate to synthesize its corresponding diacid, thiophene-2,3-dicarboxylic acid. This transformation is a fundamental step for researchers and developers who utilize the thiophene scaffold as a versatile building block in medicinal chemistry, organic electronics, and materials science.[1] We will delve into the mechanistic underpinnings of base-catalyzed hydrolysis (saponification), offer a robust, step-by-step experimental protocol, and discuss analytical methods for reaction monitoring and product validation. The causality behind critical procedural steps is explained to empower researchers to adapt and troubleshoot the methodology effectively.

Introduction: The Strategic Importance of Thiophene-2,3-dicarboxylic Acid

Dimethyl thiophene-2,3-dicarboxylate is a readily accessible precursor to thiophene-2,3-dicarboxylic acid. The resulting diacid is a valuable heterocyclic building block, prized for its rigid, planar structure and bifunctional reactivity.[1] In pharmaceutical research, the thiophene ring serves as a bioisostere for phenyl rings, offering a way to modulate pharmacokinetic properties and target binding affinity.[1] In materials science, it is a key component in the synthesis of conductive polymers and novel organic semiconductors for applications in photovoltaics.[1]

The hydrolysis of the diester to the diacid is, therefore, a critical enabling transformation. While seemingly straightforward, achieving high purity and yield requires a nuanced understanding of the reaction mechanism and careful execution of the experimental procedure. This document provides the necessary framework for achieving this conversion reliably and efficiently.

The Chemistry: Unpacking the Saponification Mechanism

The conversion of an ester to a carboxylic acid can be achieved under acidic or basic conditions. For diesters like dimethyl thiophene-2,3-dicarboxylate, base-catalyzed hydrolysis, or saponification, is overwhelmingly preferred. This preference is rooted in the reaction's thermodynamics; the final step is an irreversible acid-base reaction that drives the equilibrium to completion.[2][3]

The process unfolds in three key stages:

  • Nucleophilic Attack: A hydroxide ion (from NaOH or KOH) acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the ester groups. This forms a high-energy tetrahedral intermediate.

  • Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a methoxide ion (⁻OCH₃) as the leaving group. This results in the formation of a carboxylic acid.

  • Irreversible Deprotonation: The expelled methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and forms a sodium carboxylate salt and methanol. This step effectively prevents the reverse reaction, making saponification an irreversible process.

This sequence occurs for both ester groups on the thiophene ring. A final acidification step is required to neutralize the carboxylate salts and precipitate the neutral dicarboxylic acid product.[4][5]

Saponification_Mechanism cluster_step1 Step 1: First Hydrolysis cluster_step2 Step 2: Second Hydrolysis cluster_step3 Step 3: Acidification Diester Dimethyl Thiophene-2,3-dicarboxylate Intermediate1 Tetrahedral Intermediate Diester->Intermediate1 Nucleophilic Attack OH OH⁻ (Base) Monoacid Monoacid + MeO⁻ Intermediate1->Monoacid Elimination Monosalt Monocarboxylate Salt Monoacid->Monosalt Irreversible Deprotonation Intermediate2 Tetrahedral Intermediate Monosalt->Intermediate2 Repeat Attack Diacid Thiophene-2,3-dicarboxylic Acid H3O H₃O⁺ (Acid Workup) Disalt Dicarboxylate Salt Intermediate2->Disalt Elimination & Deprotonation Disalt->Diacid Protonation

Caption: Reaction mechanism for the base-catalyzed hydrolysis of the diester.

Experimental Protocol: A Validated Methodology

This protocol is designed for the reliable conversion of dimethyl thiophene-2,3-dicarboxylate to thiophene-2,3-dicarboxylic acid on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Dimethyl thiophene-2,3-dicarboxylate>98%Sigma-AldrichStarting material.
Sodium Hydroxide (NaOH)Reagent Grade, PelletsFisher ScientificCan be substituted with Potassium Hydroxide (KOH).
Methanol (MeOH)ACS GradeVWRCo-solvent for solubility. Ethanol can also be used.
Deionized Water (H₂O)Type II or better-Used as a solvent and for work-up.
Hydrochloric Acid (HCl), concentrated~37% (12 M)J.T. BakerUsed for acidification. Handle with extreme care in a fume hood.
Round-bottom flask (e.g., 250 mL)--Reaction vessel.
Reflux Condenser--To prevent solvent loss during heating.
Magnetic Stirrer and Stir Bar--For homogeneous mixing.
Heating Mantle--For controlled heating.
pH indicator strips or calibrated pH meter--To monitor acidification.
Büchner Funnel, Filter Flask, and Filter Paper--For isolating the product via vacuum filtration.
Rotary Evaporator--For solvent removal.
Step-by-Step Procedure
  • Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is clean and dry.

  • Reagent Addition:

    • To the flask, add dimethyl thiophene-2,3-dicarboxylate (e.g., 5.0 g, 1 equivalent).

    • Add methanol (50 mL) and stir to dissolve the diester.

    • In a separate beaker, dissolve sodium hydroxide (e.g., 3.0 g, 3 equivalents) in deionized water (50 mL). Caution: This is an exothermic process. Allow the solution to cool to room temperature.

    • Add the cooled NaOH solution to the flask containing the diester solution.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle.

    • Maintain a gentle reflux with continuous stirring for 2-4 hours. The reaction is typically complete when the mixture becomes a clear, homogeneous solution.

  • Work-up and Solvent Removal:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the methanol using a rotary evaporator. This step is crucial as the product is more soluble in methanol.

    • The remaining aqueous solution contains the sodium salt of the product (disodium thiophene-2,3-dicarboxylate).

  • Acidification and Precipitation:

    • Place the flask containing the aqueous solution in an ice bath to chill.

    • While stirring vigorously, slowly and carefully add concentrated hydrochloric acid dropwise.

    • A white precipitate of thiophene-2,3-dicarboxylic acid will begin to form.

    • Continue adding acid until the solution is strongly acidic (pH 1-2), as verified with a pH strip.[4][5]

  • Isolation and Purification:

    • Keep the slurry in the ice bath for an additional 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of ice-cold deionized water (2 x 20 mL) to remove any residual inorganic salts (NaCl).

    • Dry the purified thiophene-2,3-dicarboxylic acid under vacuum or in a desiccator. A typical yield is >90%.

Experimental_Workflow start Start dissolve 1. Dissolve Diester in Methanol start->dissolve add_base 2. Add Aqueous NaOH (Exothermic!) dissolve->add_base reflux 3. Heat to Reflux (2-4 hours) add_base->reflux cool 4. Cool to Room Temp. reflux->cool evaporate 5. Remove Methanol (Rotary Evaporator) cool->evaporate acidify 6. Chill & Acidify with HCl to pH 1-2 evaporate->acidify precipitate 7. Maximize Precipitation (Ice Bath, 30 min) acidify->precipitate filter 8. Isolate via Vacuum Filtration precipitate->filter wash 9. Wash with Ice-Cold Water filter->wash dry 10. Dry Product wash->dry end End: Pure Diacid dry->end

Caption: A step-by-step workflow for the hydrolysis and isolation process.

Analytical Validation

Confirming the identity and purity of the final product is essential. The following analytical techniques are recommended.

Reaction Monitoring

While the reaction is often run to completion based on time, progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6][7][8]

  • TLC: Use a suitable solvent system (e.g., 1:1 Hexanes:Ethyl Acetate). The diester starting material will have a higher Rf value than the highly polar dicarboxylic acid product, which will likely remain at the baseline.

  • HPLC: A reverse-phase C18 column can be used to separate the non-polar diester from the polar diacid.

Product Characterization
TechniqueExpected Result for Thiophene-2,3-dicarboxylic acid
Melting Point Compare the experimentally determined melting point with the literature value. A sharp melting point close to the literature value indicates high purity.
¹H NMR The sharp singlet corresponding to the two methyl ester protons (-OCH₃) around 3.9 ppm in the starting material will be absent. A new, very broad singlet will appear far downfield (>10 ppm) for the two acidic carboxylic acid protons (-COOH). The two thiophene ring protons will also be present.[9][10]
FT-IR The characteristic C=O ester stretch (~1720 cm⁻¹) of the starting material will disappear. It will be replaced by a C=O carboxylic acid stretch (~1700 cm⁻¹) and a very broad O-H stretch from ~2500-3300 cm⁻¹, which is indicative of the hydrogen-bonded carboxylic acid dimer.

Conclusion

The base-catalyzed hydrolysis of dimethyl thiophene-2,3-dicarboxylate is a robust and high-yielding reaction critical for accessing the versatile thiophene-2,3-dicarboxylic acid building block. By understanding the underlying saponification mechanism and adhering to the detailed protocol presented, researchers can confidently and reproducibly synthesize this valuable compound. The provided analytical checkpoints ensure the final product meets the high purity standards required for downstream applications in drug development and materials innovation.

References

  • Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review.
  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Phosphate Ester Flame Retardants.
  • Google Patents. US4051151A - Thiophene derivatives and process for preparation thereof.
  • Wikipedia. Thiophene.
  • MDPI. A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine.
  • Google Patents. US2744917A - Process for the preparation of thiophene dicarboxylic acid.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene.
  • PubMed. 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups.
  • Google Patents. CN1876645A - Thiophene-2,5-dicarboxylic acid synthesis method.
  • ResearchGate. Optimized Synthesis and Simple Purification of 2,5‐Diamino‐thiophene‐3,4‐dicarboxylic Acid Diethyl Ester.
  • Taylor & Francis Online. Full article: Optimized Synthesis and Simple Purification of 2,5‐Diamino‐thiophene‐3,4‐dicarboxylic Acid Diethyl Ester.
  • ResearchGate. Rate of DMC Hydrolysis in Aqueous Solution a.
  • Google Patents. US5688969A - Process for the preparation of thiophene-2-5-dicarboxylic acid and the dichloride thereof.
  • Wikipedia. Thioester.
  • Agency for Toxic Substances and Disease Registry. Analytical Methods.
  • ResearchGate. Local environment-dependent kinetics of ester hydrolysis revealed by direct 1H NMR measurement of degrading hydrogels.
  • PubMed. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments.
  • Journal of the American Chemical Society. Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation.
  • Google Patents. Production of thiophene-2,5-dicarboxylic acid diesters, tetrahydrothiophene-2,5-dicarboxylic acid diesters and dibenzoxazolylthi.
  • YouTube. Base hydrolysis of esters.

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Scale-up synthesis of 2-(Methoxycarbonyl)thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-up Synthesis of 2-(Methoxycarbonyl)thiophene-3-carboxylic Acid

Introduction: Strategic Importance and Synthesis Challenges

This compound is a crucial heterocyclic building block in the synthesis of a variety of pharmacologically active compounds and advanced materials. Its utility stems from the differentiated reactivity of its two functional groups—an ester and a carboxylic acid—which allows for sequential and site-selective chemical modifications. This attribute is particularly valuable in the development of complex molecules, including thieno[2,3-e]-1,2-thiazine derivatives, which are core structures in several non-steroidal anti-inflammatory drugs (NSAIDs).

The primary challenge in the industrial production of this compound is achieving high regioselectivity and yield in a cost-effective and scalable manner. Direct selective esterification of the commercially available thiophene-2,3-dicarboxylic acid is often complicated by the formation of the undesired 3-methoxycarbonyl isomer and the diester byproduct, leading to complex purification procedures and reduced overall yield.

This application note presents a robust and scalable two-step synthetic protocol designed to overcome these challenges. The strategy involves the initial formation of thiophene-2,3-dicarboxylic anhydride, followed by a regioselective methanolysis. This approach offers superior control over the reaction, leading to a high yield of the desired product with excellent purity.

Synthetic Strategy: A Two-Step Approach to Regioselectivity

The selected synthetic pathway is outlined below. This method is designed for scalability and relies on readily available and cost-effective reagents.

Scale_up_Synthesis A Thiophene-2,3-dicarboxylic Acid B Thiophene-2,3-dicarboxylic Anhydride A->B Acetic Anhydride Heat C 2-(Methoxycarbonyl)thiophene- 3-carboxylic Acid B->C Methanol Controlled Temperature

Figure 1: Overall synthetic workflow for the preparation of this compound.

Part 1: Synthesis of Thiophene-2,3-dicarboxylic Anhydride

The first step involves the dehydration of thiophene-2,3-dicarboxylic acid to its corresponding cyclic anhydride. Acetic anhydride is employed as both the dehydrating agent and the solvent. This is a classic and highly efficient method for the formation of five-membered ring anhydrides.

Part 2: Regioselective Methanolysis of the Anhydride

The second step is the critical regioselective ring-opening of the thiophene-2,3-dicarboxylic anhydride with methanol. The rationale for the high selectivity observed in this step is based on the electronic properties of the thiophene ring. The sulfur atom exerts an electron-withdrawing effect, which is more pronounced at the adjacent α-carbon (C2) than at the β-carbon (C3). This renders the carbonyl group at the C2 position more electrophilic and, therefore, more susceptible to nucleophilic attack by methanol. This inherent electronic bias directs the reaction towards the desired this compound isomer.

Detailed Scale-Up Protocol

Safety Precautions: This protocol involves the use of hazardous chemicals. All operations should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Reagents and Materials:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (kg)Moles (mol)
Thiophene-2,3-dicarboxylic acid1451-95-2172.161.005.81
Acetic Anhydride108-24-7102.092.97 (2.75 L)29.05
Methanol67-56-132.042.22 (2.80 L)69.29
Toluene108-88-392.14As needed-
Deionized Water7732-18-518.02As needed-
Step 1: Synthesis of Thiophene-2,3-dicarboxylic Anhydride
  • Reactor Setup: Equip a 10 L jacketed glass reactor with a mechanical stirrer, a reflux condenser with a drying tube, a thermocouple, and a nitrogen inlet.

  • Charging Reagents: Charge the reactor with 1.00 kg (5.81 mol) of thiophene-2,3-dicarboxylic acid and 2.75 L (2.97 kg, 29.05 mol) of acetic anhydride[1][2][3][4][5].

  • Reaction: Stir the slurry and heat the mixture to reflux (approximately 130-140 °C) using an oil bath or a heating mantle. Maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by Infrared (IR) spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic anhydride C=O stretches.

  • Solvent Removal: After the reaction is complete, cool the mixture to 50-60 °C. Remove the excess acetic anhydride and the acetic acid byproduct by distillation under reduced pressure.

  • Isolation of Anhydride: The resulting solid residue is the crude thiophene-2,3-dicarboxylic anhydride. This intermediate is typically used directly in the next step without further purification.

Step 2: Regioselective Methanolysis
  • Reactor Setup: Cool the reactor containing the crude thiophene-2,3-dicarboxylic anhydride to room temperature.

  • Methanol Addition: Slowly add 2.80 L (2.22 kg, 69.29 mol) of methanol to the crude anhydride with stirring[6][7][8][9]. The addition is exothermic, so control the rate to maintain the internal temperature below 40 °C.

  • Reaction: Once the addition is complete, heat the mixture to a gentle reflux (approximately 65 °C) for 2-4 hours. Monitor the reaction by High-Performance Liquid Chromatography (HPLC) until the anhydride is consumed.

  • Solvent Removal: After the reaction is complete, distill off the excess methanol under reduced pressure.

  • Product Isolation and Purification: a. To the resulting residue, add 5 L of toluene and heat to 70-80 °C to dissolve the product. b. Cool the solution slowly to 0-5 °C to induce crystallization. c. Isolate the crystalline product by filtration. d. Wash the filter cake with cold toluene (2 x 500 mL). e. Dry the product under vacuum at 50 °C to a constant weight.

Expected Yield and Purity

  • Expected Yield: 85-95% (based on thiophene-2,3-dicarboxylic acid)

  • Appearance: White to off-white crystalline solid

  • Purity (by HPLC): >98%

  • Regioisomeric Ratio: >99:1 (2-methoxycarbonyl vs. 3-methoxycarbonyl)

Safety and Hazard Information

  • Thiophene-2,3-dicarboxylic acid: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[10][11]

  • Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed. Fatal if inhaled. Causes severe skin burns and eye damage.[1][2][3][4][5] Handle with extreme care in a well-ventilated area, away from heat and ignition sources.

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve, central nervous system).[6][7][8][9]

  • Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness. Suspected of damaging fertility or the unborn child.

Conclusion

This application note provides a detailed, scalable, and efficient protocol for the synthesis of this compound. By employing a two-step strategy involving the formation and subsequent regioselective methanolysis of thiophene-2,3-dicarboxylic anhydride, this method effectively addresses the challenges of selectivity and yield commonly associated with the production of this important chemical intermediate. The protocol is well-suited for implementation in research, pilot-plant, and industrial manufacturing settings.

References

  • Valudor Products. (n.d.). Safety Data Sheet: Acetic Anhydride.
  • INEOS Group. (2020, January 22). Safety Data Sheet: Acetic Anhydride.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 255852, Thiophene-2,3-dicarboxylic acid.
  • Lab Alley. (2024, November 15). Acetic Anhydride, ACS Grade Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride.
  • Chemscape. (n.d.). Methanol Safety: Exposure Risks & Protective Measures.
  • Methanol Safety Data Sheet. (n.d.).
  • Nexchem Ltd. (2018, August 14). Methanol - SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol.

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The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Motif in Medicinal Chemistry and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in the field of medicinal chemistry. Structurally analogous to purine bases, these compounds are recognized as bioisosteres of adenine, a fundamental component of DNA and RNA.[1] This inherent similarity allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2][3] Consequently, the thieno[2,3-d]pyrimidine scaffold has emerged as a "privileged structure" in drug discovery, with derivatives exhibiting potent anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) protective properties.[1]

This technical guide provides a comprehensive overview of the synthesis of thieno[2,3-d]pyrimidine analogs, delving into the key synthetic strategies, detailed experimental protocols, and the rationale behind methodological choices. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this versatile chemical scaffold.

The Strategic Importance of the Thieno[2,3-d]pyrimidine Core

The thieno[2,3-d]pyrimidine framework's prominence stems from its ability to serve as a versatile template for the design of targeted therapies. Numerous derivatives have been developed as potent inhibitors of various kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer. Notable examples include inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), c-Met, and Phosphoinositide 3-kinases (PI3Ks), all of which are key targets in oncology.[4][5][6] The adaptability of the scaffold allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

Key Synthetic Pathways: A Tale of Two Rings

The construction of the thieno[2,3-d]pyrimidine ring system can be broadly approached from two main retrosynthetic perspectives:

  • Building the Pyrimidine Ring onto a Pre-formed Thiophene: This is the most prevalent and versatile strategy, often commencing with a polysubstituted 2-aminothiophene.

  • Constructing the Thiophene Ring onto a Pre-existing Pyrimidine: A less common, yet effective, approach for accessing specific substitution patterns.[7]

This guide will primarily focus on the first and more widely adopted strategy, which frequently employs the powerful Gewald aminothiophene synthesis as a key entry point.

The Gewald Reaction: A Cornerstone of Thiophene Synthesis

The Gewald reaction is a one-pot, multi-component condensation that provides a straightforward and efficient route to highly functionalized 2-aminothiophenes.[6] The reaction typically involves the condensation of an α-methylene carbonyl compound, an activated nitrile (such as malononitrile), and elemental sulfur in the presence of a base.[8]

The choice of base and solvent can significantly influence the reaction's efficiency and yield. While various bases can be employed, morpholine or triethylamine are commonly used. The reaction mechanism involves an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to afford the 2-aminothiophene.

Application Protocol 1: Synthesis of a 2-Aminothiophene-3-carbonitrile Intermediate via the Gewald Reaction

This protocol details a representative procedure for the synthesis of a 2-aminothiophene intermediate, a crucial precursor for subsequent cyclization to the thieno[2,3-d]pyrimidine core.[7]

Materials:

  • Cyclohexanone (or other suitable ketone/aldehyde)

  • Malononitrile

  • Elemental Sulfur

  • Ethanol

  • Triethylamine (TEA)

  • 50 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a 50 mL round-bottom flask containing ethanol (10 mL), add the ketone (e.g., pyranone, 10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol).[7]

  • Stir the mixture at room temperature to ensure homogeneity.

  • Slowly add triethylamine (10 mmol) dropwise to the stirred suspension.

  • Continue stirring the reaction mixture at room temperature for approximately 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

  • Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration.

  • Wash the filter cake with cold ethanol to remove any unreacted starting materials and impurities.

  • Recrystallize the crude product from ethanol to obtain the purified 2-aminothiophene-3-carbonitrile derivative.[7]

Rationale for Experimental Choices:

  • Solvent: Ethanol is a common choice due to its ability to dissolve the reactants to a suitable extent and its relatively low cost and environmental impact.[7]

  • Base: Triethylamine is an effective and inexpensive base for promoting the initial Knoevenagel condensation and facilitating the subsequent steps of the Gewald reaction.[7]

  • Temperature: Running the reaction at room temperature is often sufficient and avoids potential side reactions that can occur at elevated temperatures.[7]

From Thiophene to Thieno[2,3-d]pyrimidine: The Cyclization Step

Once the 2-aminothiophene precursor is in hand, the next critical step is the construction of the fused pyrimidine ring. This can be achieved through various cyclization strategies, with the choice of reagent dictating the substitution pattern on the pyrimidine ring.

A common and effective method involves a two-step sequence: formylation of the 2-amino group followed by cyclization with an amine, often facilitated by a Dimroth rearrangement.[7][9]

Application Protocol 2: Synthesis of Thieno[2,3-d]pyrimidine Analogs via Dimroth Rearrangement

This protocol outlines the synthesis of N-substituted thieno[2,3-d]pyrimidin-4-amines from a 2-aminothiophene-3-carbonitrile intermediate.[7]

Part A: Formation of the N,N-dimethylformamidine Intermediate

Materials:

  • 2-Aminothiophene-3-carbonitrile derivative (from Protocol 1)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Microwave reactor (optional, can be performed with conventional heating)

Procedure:

  • In a suitable reaction vessel, combine the 2-aminothiophene-3-carbonitrile (10 mmol) with an excess of N,N-dimethylformamide dimethyl acetal (25 mmol).[9]

  • Heat the mixture. A reported method utilizes microwave irradiation at 200 W for 20 minutes, which can significantly reduce reaction time.[7][9] Alternatively, the reaction can be heated conventionally at around 70°C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, remove the excess DMF-DMA under reduced pressure to yield the N'-(3-cyano-thiophen-2-yl)-N,N-dimethylmethanimidamide intermediate, which can often be used in the next step without further purification.[9]

Part B: Cyclization and Dimroth Rearrangement with Anilines

Materials:

  • N,N-dimethylformamidine intermediate (from Part A)

  • Substituted aniline

  • Acetic acid (catalyst)

  • Ethanol or other suitable solvent

  • Microwave reactor (optional)

Procedure:

  • Combine the N,N-dimethylformamidine intermediate (4.25 mmol) with the desired substituted aniline in a suitable solvent like ethanol.[9]

  • Add a catalytic amount of acetic acid.

  • Heat the reaction mixture. Microwave irradiation can be employed for rapid synthesis.[7]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration.

  • If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • DMF-DMA: This reagent serves as both a formylating agent and a dehydrating agent, efficiently converting the amino group into the reactive formamidine intermediate.

  • Microwave Irradiation: The use of microwave heating can dramatically accelerate the reaction rate, leading to higher yields and shorter reaction times, which is advantageous for library synthesis.[7]

  • Acid Catalyst: The acid catalyst in the final step facilitates the Dimroth rearrangement, a key transformation in the formation of the thermodynamically more stable N-substituted thieno[2,3-d]pyrimidin-4-amine.[9]

Alternative Cyclization Strategies

While the Dimroth rearrangement is a powerful tool, other methods are also widely employed to access different substitution patterns on the pyrimidine ring:

  • Reaction with Formamide or Urea: Cyclization of 2-aminothiophenes with formamide or urea under heating can yield thieno[2,3-d]pyrimidin-4(3H)-ones.[10]

  • Reaction with Acyl Chlorides or Anhydrides: Treatment of 2-aminothiophenes with acyl chlorides or anhydrides can lead to the formation of 2-substituted thieno[2,3-d]pyrimidin-4(3H)-ones.[7]

  • Chlorination and Nucleophilic Substitution: The thieno[2,3-d]pyrimidin-4(3H)-one core can be chlorinated using reagents like phosphoryl chloride (POCl₃) to produce a 4-chloro-thieno[2,3-d]pyrimidine.[6] This activated intermediate is then susceptible to nucleophilic substitution with various amines, alcohols, or thiols to generate a diverse library of analogs.

Visualizing the Synthetic Workflow

Caption: General synthetic workflow for thieno[2,3-d]pyrimidine analogs.

Data Summary: Biological Activities of Representative Thieno[2,3-d]pyrimidine Derivatives

The following table summarizes the inhibitory activities of selected thieno[2,3-d]pyrimidine compounds against various biological targets, highlighting the therapeutic potential of this scaffold.

Compound ClassTargetKey FindingsReference
2-Aryl-4-morpholinothieno[2,3-d]pyrimidinesPI3Kβ and PI3KγCompound VIb showed significant enzymatic inhibitory activity (72% on PI3Kβ & 84% on PI3Kγ) and broad anti-proliferative activity.[6]
4-Anilino-thieno[2,3-d]pyrimidinesVEGFR-2Compound 17f exhibited potent VEGFR-2 inhibition (IC₅₀ = 0.23 µM) and excellent cytotoxic activity against HCT-116 and HepG2 cancer cell lines.[4]
2,3-Disubstituted thieno[2,3-d]pyrimidin-4(3H)-onesCancer Cell ProliferationCompound 15 showed strong anti-proliferative effects against A549 lung cancer cells (IC₅₀ = 0.94 μM) with no toxicity to normal human liver cells.[11]
Thieno[2,3-d]pyrimidinedionesAntibacterial ActivityA novel derivative displayed potent activity (2–16 mg/L) against multi-drug resistant Gram-positive bacteria, including MRSA and VRE.[12]

Conclusion and Future Perspectives

The thieno[2,3-d]pyrimidine scaffold continues to be a highly attractive and fruitful area of research in medicinal chemistry. The synthetic accessibility, coupled with the diverse range of biological activities, ensures its continued relevance in the quest for novel therapeutics. The synthetic strategies outlined in this guide, particularly those leveraging the Gewald reaction, provide a robust and flexible platform for the generation of diverse chemical libraries. Future efforts in this field will likely focus on the development of more selective and potent inhibitors for specific biological targets, as well as the exploration of novel synthetic methodologies to further expand the accessible chemical space of thieno[2,3-d]pyrimidine analogs.

References

  • Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry.
  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry.
  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society.
  • Synthesis of thieno[2,3-d]pyrimidine 14. ResearchGate.
  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO.
  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry.
  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules.
  • Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Synthesis of π-conjugated thiophenes via Gewald. ResearchGate.
  • Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters.
  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. ResearchGate.
  • Structures of some bioactive thieno[2,3-d]pyrimidines and. ResearchGate.
  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ResearchGate.
  • [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. Yakugaku Zasshi.
  • Route for synthesizing compound XI containing thieno[2,3-d]pyrimidine. ResearchGate.
  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules.
  • Access route to synthesize 3-substituted thieno[2,3-d]pyrimidin-4-ones 43. ResearchGate.
  • Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. European Journal of Medicinal Chemistry.
  • Synthesis of thieno[2,3-d]pyrimidines 2 and 3. ResearchGate.
  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

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Core Directive: Synthesis of a Fentanyl Analog via N-Acylation and Deprotection/Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

This section details the two-part synthesis of a representative fentanyl analog, N-(1-(2-phenylethyl)piperidin-4-yl)-N-phenylpropionamide, starting from the commercially available precursor, tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP). This precursor is strategically chosen for its stability and the facile removal of the Boc protecting group under acidic conditions.

Mechanistic Considerations

Part 1: N-Acylation of the Aniline Nitrogen. The first step involves the acylation of the aniline nitrogen of 1-boc-4-AP. The lone pair of electrons on the aniline nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionyl chloride. A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. Its role is to quench the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the aniline starting material, which would render it unreactive. The Boc protecting group on the piperidine nitrogen is stable under these mildly basic conditions.

Part 2: Deprotection and N-Alkylation of the Piperidine Nitrogen. The second phase begins with the removal of the Boc protecting group. This is typically achieved under strong acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. The acid protonates the oxygen of the carbonyl group, leading to the collapse of the carbamate and release of carbon dioxide and tert-butanol, yielding the free secondary amine. Following deprotection, the piperidine nitrogen is functionalized via nucleophilic substitution with a suitable alkylating agent, such as (2-bromoethyl)benzene. A base is again required to neutralize the ammonium salt formed during deprotection and to facilitate the nucleophilic attack on the alkyl halide.

Visualization of the Synthetic Pathway

The overall synthetic workflow is depicted below, illustrating the transformation from the protected precursor to the final active compound.

Fentanyl Analog Synthesis Workflow cluster_0 Part 1: N-Acylation cluster_1 Part 2: Deprotection & N-Alkylation Start 1-boc-4-AP Precursor Reagent1 Propionyl Chloride, Triethylamine, Dichloromethane Acylation N-Acylation Reaction Start->Acylation Reactant Reagent1->Acylation Reagents Intermediate Boc-Protected Intermediate Acylation->Intermediate Product Deprotection Boc Deprotection Intermediate->Deprotection Reactant Reagent2 Trifluoroacetic Acid Reagent2->Deprotection Reagent Deprotected_Intermediate Deprotected Amine Salt Deprotection->Deprotected_Intermediate Product Alkylation N-Alkylation Reaction Deprotected_Intermediate->Alkylation Reactant Reagent3 (2-bromoethyl)benzene, K2CO3, Acetonitrile Reagent3->Alkylation Reagents Final_Product Final Fentanyl Analog Alkylation->Final_Product Product

Caption: Workflow for the two-part synthesis of a fentanyl analog.

Experimental Protocols

Disclaimer: The synthesis of fentanyl and its analogs is subject to strict regulatory control in many jurisdictions.[1][2][3][4] These protocols are intended for legitimate research purposes only, to be carried out in a licensed and appropriately equipped laboratory facility by trained professionals, in full compliance with all local, national, and international regulations.

Protocol 1: N-Acylation of 1-boc-4-AP

This protocol describes the synthesis of tert-butyl 4-(N-phenylpropionamido)piperidine-1-carboxylate.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Eq.
1-boc-4-AP276.385.00 g18.11.0
Propionyl Chloride92.521.84 mL (2.01 g)21.71.2
Triethylamine (TEA)101.193.78 mL (2.75 g)27.21.5
Dichloromethane (DCM), anhydrous-100 mL--
Saturated Sodium Bicarbonate Solution-~50 mL--
Brine-~50 mL--
Anhydrous Magnesium Sulfate-~5 g--

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-boc-4-AP (5.00 g, 18.1 mmol). Dissolve the solid in 100 mL of anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermic reaction between the acid chloride and the amine.

  • Base Addition: Add triethylamine (3.78 mL, 27.2 mmol) dropwise to the stirred solution.

  • Acylation: Add propionyl chloride (1.84 mL, 21.7 mmol) dropwise over 10-15 minutes. A white precipitate of triethylammonium chloride will form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: The resulting crude product, a white to pale yellow solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure acylated intermediate. Expected yield: 85-95%.

Protocol 2: Deprotection and N-Alkylation

This protocol details the final two steps: the removal of the Boc group and the subsequent alkylation to form the final compound.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Eq.
Boc-Protected Intermediate (from 4.1)332.455.00 g15.01.0
Dichloromethane (DCM), anhydrous-50 mL--
Trifluoroacetic Acid (TFA)114.0211.5 mL (17.1 g)15010
(2-bromoethyl)benzene185.062.46 mL (3.33 g)18.01.2
Potassium Carbonate (K₂CO₃), anhydrous138.214.15 g30.02.0
Acetonitrile (ACN), anhydrous-75 mL--

Procedure:

  • Deprotection: Dissolve the Boc-protected intermediate (5.00 g, 15.0 mmol) in 50 mL of anhydrous DCM in a round-bottom flask and cool to 0 °C. Add trifluoroacetic acid (11.5 mL, 150 mmol) dropwise. After addition, remove the ice bath and stir at room temperature for 1-2 hours. Monitor by TLC for the disappearance of the starting material.

  • Solvent Removal: Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA. The crude product is the TFA salt of the deprotected amine.

  • Alkylation Setup: To a new flask, add the crude TFA salt, anhydrous potassium carbonate (4.15 g, 30.0 mmol), and 75 mL of anhydrous acetonitrile.

  • Alkylation: Add (2-bromoethyl)benzene (2.46 mL, 18.0 mmol) to the suspension. Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.[5][6]

  • Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Concentration: Concentrate the filtrate in vacuo to obtain the crude product.

  • Purification: The crude material can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final fentanyl analog as a free base. The product can be converted to a hydrochloride or citrate salt for improved handling and stability.[5][6] Expected yield: 70-85%.

Trustworthiness: A Self-Validating System

The integrity of this synthetic pathway relies on robust analytical validation at each stage.

  • Reaction Monitoring: TLC is a rapid and indispensable tool for tracking the consumption of starting materials and the appearance of products. A well-chosen solvent system will show clear separation between the starting material, intermediate, and final product.

  • Structural Confirmation: The identity and purity of the intermediate and final product must be unequivocally confirmed using modern analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the success of acylation and alkylation steps by the appearance and shifting of characteristic proton and carbon signals.

    • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

    • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the appearance of the amide carbonyl stretch after acylation and the disappearance of the carbamate carbonyl after deprotection.

By integrating these analytical checkpoints, the protocol becomes a self-validating system, ensuring that each step has proceeded as intended before initiating the next, thereby maximizing yield and purity while minimizing downstream purification challenges.

Conclusion

The 4-anilinopiperidine scaffold, particularly when utilized in its protected form like 1-boc-4-AP, represents a powerful and versatile precursor for the synthesis of complex pharmaceutical compounds, most notably potent opioid analgesics. The protocols detailed herein provide a reliable and reproducible framework for the laboratory-scale synthesis of a fentanyl analog. The causality-driven approach to experimental design, coupled with rigorous in-process analytical validation, ensures a high degree of confidence in the final product's identity and purity. This application note serves as a foundational guide for researchers engaged in the development of novel therapeutics derived from this privileged chemical scaffold.

References

  • Valiveti, S., et al. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLOS ONE.
  • United States Drug Enforcement Administration. (2020). Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals. Federal Register.
  • United Nations Office on Drugs and Crime. (2022). Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. UNODC News.
  • United States Drug Enforcement Administration. (2023). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Federal Register.
  • Wikipedia. (n.d.). 1-Boc-4-AP.

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Application Notes and Protocols: 2-(Methoxycarbonyl)thiophene-3-carboxylic acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block for Advanced Functional Materials

2-(Methoxycarbonyl)thiophene-3-carboxylic acid is a bifunctional thiophene derivative poised for significant applications in materials science. Its structure, featuring a π-conjugated thiophene ring, a reactive carboxylic acid group, and a methoxycarbonyl group, offers a unique combination of properties and synthetic handles. The thiophene core is a well-established component in organic electronics, known for its stability and electronic properties that facilitate charge transport.[1][2][3][4] The carboxylic acid and ester groups provide versatile points for chemical modification, allowing this molecule to serve as a monomer for polymerization, an anchoring group for surface modification, or a linker for creating extended frameworks.

This document serves as a technical guide for researchers, scientists, and professionals in materials and drug development. It outlines the potential of this compound as a precursor for three key application areas:

  • Conducting Polymers: As a monomer for synthesizing functionalized polythiophenes.

  • Dye-Sensitized Solar Cells (DSSCs): As a component of organic dyes, utilizing the carboxylic acid as an anchoring group.

  • Metal-Organic Frameworks (MOFs): As a versatile organic linker for creating porous crystalline materials.

We will provide the scientific rationale behind each application, detailed experimental protocols, and the necessary characterization steps to validate the outcomes.

Physicochemical Properties and Data

To effectively utilize this molecule, a clear understanding of its fundamental properties is essential.

PropertyValueSource
IUPAC Name This compoundPubChem
Synonyms Thiophene-2,3-dicarboxylic acid 2-methyl esterPubChem
CAS Number 35538-93-3PubChem
Molecular Formula C₇H₆O₄SPubChem
Molecular Weight 186.19 g/mol PubChem
Appearance Off-white to light yellow powderSupplier Data
Solubility Soluble in many organic solvents (e.g., THF, Chloroform, DMF)Inferred

Application Area 1: Conducting Polymers from Thiophene-Based Monomers

Scientific Rationale

Polythiophenes are a premier class of conducting polymers due to their excellent environmental stability, processability, and tunable electronic properties.[2][3][4] The performance of these polymers is highly dependent on the functional groups attached to the thiophene ring. Introducing a carboxylic acid or ester group, as in this compound, offers several advantages:

  • Improved Solubility: The polar functional groups can enhance the solubility of the resulting polymer in common organic solvents, which is crucial for solution-based processing and device fabrication.[2][5]

  • Post-Polymerization Modification: The carboxylic acid and ester groups serve as reactive sites for post-polymerization functionalization, allowing for the tuning of the polymer's properties or the attachment of other molecules, such as sensing moieties or cross-linking agents.

  • Controlled Intermolecular Interactions: The carbonyl groups can influence polymer chain packing through hydrogen bonding or dipole-dipole interactions, which in turn affects the material's morphology and charge transport characteristics.[6]

Our target molecule can be polymerized via oxidative chemical polymerization to yield poly(this compound).

Workflow for Conducting Polymer Synthesis

This workflow outlines the key stages from monomer preparation to final polymer film characterization.

G cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Characterization & Processing Monomer 2-(Methoxycarbonyl)thiophene- 3-carboxylic acid Polymerization Oxidative Polymerization (e.g., with FeCl3) Monomer->Polymerization Dissolve in anhydrous CHCl3 Purification Precipitation in Methanol & Soxhlet Extraction Polymerization->Purification Quench reaction Spectroscopy Structural Analysis (FTIR, NMR, UV-Vis) Purification->Spectroscopy Validate structure Processing Solution Casting or Spin Coating Spectroscopy->Processing Device Film Characterization (Conductivity, Morphology) Processing->Device

Caption: Workflow for the synthesis and processing of a functionalized polythiophene.

Protocol 1: Synthesis of Poly(this compound)

This protocol is adapted from established methods for the chemical oxidative polymerization of thiophene derivatives.[2]

Materials:

  • This compound (Monomer)

  • Anhydrous Iron(III) Chloride (FeCl₃) (Oxidant)

  • Anhydrous Chloroform (CHCl₃) (Solvent)

  • Methanol (MeOH) (for precipitation)

  • Hydrochloric Acid (HCl), concentrated

  • Soxhlet extraction apparatus with cellulose thimbles

  • Common laboratory glassware, magnetic stirrer, nitrogen/argon line

Procedure:

  • Monomer Solution Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 g of this compound in 50 mL of anhydrous chloroform. Stir until fully dissolved.

  • Oxidant Suspension: In a separate dry flask, suspend a stoichiometric excess (e.g., 4 molar equivalents) of anhydrous FeCl₃ in 50 mL of anhydrous chloroform.

  • Polymerization Reaction: Add the FeCl₃ suspension dropwise to the stirring monomer solution at room temperature over 30 minutes. The solution should gradually darken, indicating polymerization.

  • Reaction Progression: Allow the reaction to stir at room temperature for 24 hours under the inert atmosphere.

  • Quenching and Precipitation: Quench the reaction by slowly pouring the mixture into 300 mL of methanol containing a small amount of concentrated HCl (e.g., 5 mL). A dark precipitate (the crude polymer) should form.

  • Purification:

    • Filter the crude polymer using a Büchner funnel.

    • Wash the precipitate thoroughly with methanol until the filtrate is colorless to remove residual FeCl₃ and oligomers.

    • Further purify the polymer by Soxhlet extraction. Load the dried powder into a cellulose thimble and extract sequentially with methanol, hexane, and finally chloroform. The purified polymer will be extracted into the chloroform fraction.

  • Final Product: Recover the polymer by evaporating the chloroform. Dry the resulting dark powder under vacuum at 40 °C for 24 hours.

Self-Validation and Characterization:

  • FTIR Spectroscopy: Confirm the presence of key functional groups. Expect to see C=O stretching for the ester and acid (~1720 cm⁻¹ and ~1680 cm⁻¹), C-O stretching (~1270 cm⁻¹), and C-S stretching from the thiophene ring (~724 cm⁻¹).[7]

  • ¹H NMR Spectroscopy: While broad peaks are expected for a polymer, the disappearance of the monomer's aromatic protons and the presence of broad signals corresponding to the polymer backbone and side chains confirm polymerization.

  • UV-Vis Spectroscopy: The solution of the polymer in chloroform should show a broad absorption band in the visible region (e.g., 400-600 nm), characteristic of a conjugated polythiophene system.[2]

  • Gel Permeation Chromatography (GPC): Determine the average molecular weight and polydispersity of the synthesized polymer.

Application Area 2: Anchoring Groups for Dye-Sensitized Solar Cells (DSSCs)

Scientific Rationale

In a DSSC, an organic dye is adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The dye's role is to absorb light and inject electrons into the semiconductor's conduction band.[8][9] The anchoring group is a critical component of the dye, as it must bind strongly to the TiO₂ surface to ensure efficient electronic coupling and electron injection.[8][9]

Carboxylic acids are the most common and effective anchoring groups used in DSSCs.[8][9] The carboxylic acid group in this compound can serve this purpose. By incorporating this molecule into a larger D-π-A (Donor-π bridge-Acceptor) dye structure, the carboxylic acid can provide a robust linkage to the TiO₂ surface. The thiophene ring itself can act as part of the π-conjugated bridge, which facilitates charge transfer from the donor to the acceptor/anchor.[10]

Conceptual Dye Structure and Anchoring Mechanism

G cluster_0 Dye-Sensitized TiO2 Surface Donor Electron Donor (D) PiBridge π-Bridge (contains thiophene) Donor->PiBridge Charge Transfer Acceptor Acceptor/Anchor (A) (Carboxylic Acid) PiBridge->Acceptor Charge Transfer TiO2 TiO2 Nanoparticle Surface Acceptor->TiO2 Binds to surface (Esterification or Chelation) TiO2->Acceptor Electron Injection Light hv (Incoming Photon)

Caption: D-π-A dye structure anchored to a TiO₂ surface for electron injection.

Protocol 2: Preparation of a Dye-Sensitized TiO₂ Photoanode

This protocol describes the general procedure for adsorbing a custom-synthesized, thiophene-based dye onto a TiO₂ film. This assumes the prior synthesis of a full D-π-A dye molecule where this compound has been incorporated.

Materials:

  • Screen-printed TiO₂ nanoparticle film on FTO glass (prepared separately)

  • Custom thiophene-based dye (e.g., 0.3-0.5 mM solution)

  • Anhydrous ethanol or acetonitrile (solvent for dye solution)

  • Chenodeoxycholic acid (CDCA) (co-adsorbent, optional)

  • Sealed, light-proof container

Procedure:

  • Annealing of TiO₂ Film: Anneal the screen-printed TiO₂ film at 450-500 °C for 30 minutes to remove organic binders and ensure good particle-particle connections. Allow it to cool to approximately 80 °C before immersion.

  • Dye Solution Preparation: Prepare a 0.3 mM solution of the custom thiophene dye in anhydrous ethanol. If dye aggregation is a concern, add a co-adsorbent like CDCA to the solution at a concentration of ~3 mM.

  • Dye Adsorption: Immerse the warm TiO₂-coated electrode into the dye solution in a sealed, light-proof container.

  • Incubation: Allow the electrode to soak for 12-24 hours at room temperature to ensure complete and uniform dye monolayer formation on the porous TiO₂ surface.

  • Rinsing: Remove the electrode from the dye solution and rinse thoroughly with the same solvent (anhydrous ethanol) to remove any non-adsorbed dye molecules.

  • Drying: Gently dry the now-colored photoanode with a stream of nitrogen or argon.

  • Cell Assembly: The photoanode is now ready for assembly into a DSSC, typically with a platinum counter-electrode and an iodide/triiodide-based electrolyte.

Self-Validation and Characterization:

  • Visual Inspection: The TiO₂ film should have a uniform color characteristic of the adsorbed dye.

  • UV-Vis Spectroscopy: Measure the absorption spectrum of the dye-sensitized film. The spectrum should show the characteristic absorption peaks of the dye, confirming its presence on the surface.

  • Photovoltaic Performance: Assemble the DSSC and measure its current-voltage (I-V) characteristics under simulated solar illumination (AM 1.5G) to determine key parameters like open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).[10]

Application Area 3: Linkers for Metal-Organic Frameworks (MOFs)

Scientific Rationale

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters connected by organic linker molecules.[11] The choice of the organic linker is paramount as it dictates the topology, pore size, and chemical functionality of the resulting framework. Thiophene-dicarboxylate linkers are of growing interest for constructing MOFs with unique electronic properties or specific functionalities.[11][12]

This compound can be readily converted into its corresponding dicarboxylate form, thiophene-2,3-dicarboxylic acid , through simple hydrolysis. This dicarboxylate can then serve as a linker to build MOFs. The angular geometry of this linker, compared to linear linkers like terephthalic acid, can lead to novel and complex framework topologies.[11] Furthermore, the sulfur atom in the thiophene ring can provide unique coordination behavior or act as a soft Lewis basic site within the MOF pores.[13][14]

From Monofunctional to Bifunctional Linker

The first crucial step is the quantitative conversion of the monoester starting material into the dicarboxylic acid linker required for MOF synthesis.

G Start 2-(Methoxycarbonyl)thiophene- 3-carboxylic acid Process Base Hydrolysis (e.g., NaOH, H2O/MeOH) followed by Acidification (HCl) Start->Process End Thiophene-2,3-dicarboxylic acid (Bifunctional Linker) Process->End

Caption: Hydrolysis workflow to generate the bifunctional MOF linker.

Protocol 3: Synthesis of a Thiophene-Based MOF

This protocol provides a general methodology for synthesizing a MOF using the hydrolyzed linker, based on common solvothermal synthesis techniques.[15]

Part A: Linker Synthesis (Hydrolysis)

  • Dissolution: Dissolve 2.0 g of this compound in 40 mL of methanol.

  • Hydrolysis: Add a solution of 1.0 g of NaOH in 10 mL of water. Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dissolve the remaining aqueous residue in 20 mL of water and cool in an ice bath. Acidify to pH 1-2 by slowly adding concentrated HCl.

  • Isolation: A white precipitate of thiophene-2,3-dicarboxylic acid will form. Filter the solid, wash with cold water, and dry under vacuum. Confirm the structure using ¹H NMR and FTIR.

Part B: MOF Synthesis (Solvothermal)

Materials:

  • Thiophene-2,3-dicarboxylic acid (Linker, from Part A)

  • Metal Salt (e.g., Zinc Nitrate Hexahydrate, Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF) (Solvent)

  • Teflon-lined stainless steel autoclave or glass vial

Procedure:

  • Reactant Mixture: In a 20 mL glass vial, combine the thiophene-2,3-dicarboxylic acid linker (e.g., 0.1 mmol, 17.2 mg) and the metal salt (e.g., Zn(NO₃)₂·6H₂O, 0.1 mmol, 29.7 mg).

  • Solvent Addition: Add 10 mL of DMF to the vial.

  • Sonication: Sonicate the mixture for 5-10 minutes to ensure homogeneity.

  • Sealing and Heating: Cap the vial tightly. Place it in a programmable oven and heat to a specific temperature (e.g., 80-120 °C) for a set period (e.g., 24-72 hours).

  • Cooling: Allow the oven to cool slowly to room temperature.

  • Isolation: Crystalline product should be visible in the vial. Carefully decant the mother liquor.

  • Washing: Wash the crystals by soaking them in fresh DMF for 24 hours to remove unreacted starting materials. Replace the DMF at least three times.

  • Activation: To remove the solvent from the pores, the crystals can be solvent-exchanged with a more volatile solvent (like acetone) and then heated gently under vacuum.

Self-Validation and Characterization:

  • Powder X-Ray Diffraction (PXRD): This is the most critical technique. A sharp, well-defined diffraction pattern confirms the formation of a crystalline, long-range ordered material. The pattern can be compared to simulated patterns from single-crystal X-ray diffraction to confirm the structure.

  • Single-Crystal X-Ray Diffraction (SCXRD): If suitable single crystals are obtained, this technique provides the definitive atomic-level structure of the MOF.

  • Thermogravimetric Analysis (TGA): TGA reveals the thermal stability of the MOF and confirms the removal of solvent molecules during activation.[16]

  • Gas Sorption Analysis (e.g., N₂ at 77 K): This analysis determines the porosity of the material, including its BET surface area and pore volume, confirming the creation of an accessible porous network.

References
  • Thiophene in Conducting Polymers: Synthesis of Poly(thiophene)s and Other Conjugated Polymers Containing Thiophenes, for Application in Polymer Solar Cells. ResearchGate.
  • Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. ACS Applied Materials & Interfaces.
  • The Synthesis and Characterization of Thiophene Derivative Polymers. Scientific.net.
  • Thiophene in Conducting Polymers: Synthesis of Poly(thiophene)s and Other Conjugated Polymers Containing Thiophenes, for Application in Polymer Solar Cells. DTU Research Database.
  • Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. MDPI.
  • Synthesis, characterization and applications of thiophene-based functional polymers. Semantic Scholar.
  • Optical and Photovoltaic Properties of Thieno[3,2-b]thiophene-Based Push–Pull Organic Dyes with Different Anchoring Groups for Dye-Sensitized Solar Cells. ACS Omega.
  • Anchoring Groups for Dye-Sensitized Solar Cells. ACS Applied Materials & Interfaces.
  • Anchoring Groups for Dye-sensitized Solar Cells. Argonne National Laboratory.
  • Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. PMC - NIH.
  • Synthesis, Properties, and Biological Applications of Thiophene. Royal Society of Chemistry.
  • Selective Separation of Thiophene Derivatives Using Metal-Organic Frameworks-Based Membranes. PubMed.
  • Heterometallic MOFs constructed from thiophene and furandicarboxylate ligands for heavy metal luminescence sensing. Dalton Transactions (RSC Publishing).
  • Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. PMC - NIH.
  • Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. ACS Omega.
  • Synthesis by Melt-Polymerization of a Novel Series of Bio-Based and Biodegradable Thiophene-Containing Copolyesters with Promising Gas Barrier and High Thermomechanical Properties. MDPI.
  • Poly(alkyl thiophene-3-carboxylates). Synthesis and Characterization of Polythiophenes with a Carbonyl Group Directly Attached to the Ring. Macromolecules.
  • Synthesis and Applications of Thiophene Derivatives as Organic Materials. ResearchGate.
  • Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors. ACS Publications.
  • Poly(2-thiophen-3-yl-malonic acid), a Polythiophene with Two Carboxylic Acids Per Repeating Unit. ResearchGate.
  • Synthetic procedures, properties, and applications of thiophene-based azo scaffolds. ResearchGate.
  • Solvothermal synthesis, crystal structure, and properties of lanthanide-organic frameworks based on thiophene-2,5-dicarboxylic acid. Dalton Transactions (RSC Publishing).
  • Impact of anchoring groups for improving the binding nature of organic dyes toward high efficient dye sensitized solar cells. SciSpace.

Sources

Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group on the Thiophene Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Moiety as a Privileged Scaffold in Modern Chemistry

The thiophene ring, an electron-rich five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to act as a bioisostere for the phenyl group have cemented its status as a "privileged scaffold."[2] Thiophene derivatives are integral components of numerous FDA-approved drugs, exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and cardiovascular effects.[1][3]

The carboxylic acid functional group, when attached to the thiophene ring, serves as a versatile synthetic handle for introducing a diverse array of functionalities. This derivatization is a critical step in the synthesis of active pharmaceutical ingredients (APIs), molecular probes, and advanced materials. This comprehensive guide provides an in-depth exploration of the most common and effective methods for derivatizing the carboxylic acid group on the thiophene ring, complete with detailed experimental protocols, mechanistic insights, and practical considerations for researchers in drug discovery and chemical development.

Core Derivatization Strategies: A Mechanistic Overview

The reactivity of the carboxylic acid group on the thiophene ring is analogous to that of other aromatic carboxylic acids. The primary strategies for its derivatization involve the activation of the carboxyl group to facilitate nucleophilic attack. The principal transformations covered in this guide are:

  • Esterification: The conversion of the carboxylic acid to an ester, which can modulate lipophilicity and act as a prodrug.

  • Amidation: The formation of an amide bond, a fundamental linkage in countless biologically active molecules.

  • Acyl Halide Formation: The conversion to a highly reactive acyl chloride, a key intermediate for a variety of subsequent transformations.

  • Acyl Azide Formation and Curtius Rearrangement: A pathway to amines, urethanes, and ureas via an isocyanate intermediate.

The choice of derivatization strategy is dictated by the desired final product and the overall synthetic scheme. The following sections will delve into the specifics of each of these pivotal transformations.

I. Esterification of Thiophene Carboxylic Acids

Esterification is a fundamental transformation that modifies the physicochemical properties of a molecule, such as its solubility and bioavailability. Two common methods for the esterification of thiophene carboxylic acids are the Fischer-Speier esterification and the Steglich esterification.

A. Fischer-Speier Esterification: The Classic Approach

The Fischer-Speier esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5] It is an equilibrium-driven process, and to achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed.[4]

Mechanism of Fischer-Speier Esterification:

The reaction proceeds via a series of proton transfer and nucleophilic addition-elimination steps.[6]

Fischer_Esterification Thiophene_COOH Thiophene-COOH Protonated_Thiophene_COOH Protonated Thiophene-COOH (Activated Carbonyl) Thiophene_COOH->Protonated_Thiophene_COOH + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Thiophene_COOH->Tetrahedral_Intermediate + R-OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Thiophene_Ester Thiophene Ester Protonated_Ester->Thiophene_Ester - H⁺ H2O H₂O ROH R-OH H_plus H⁺ H_plus2 H⁺ Steglich_Esterification Thiophene_COOH Thiophene-COOH O_acylisourea O-Acylisourea Intermediate Thiophene_COOH->O_acylisourea + DCC Acyl_pyridinium Acyl-pyridinium Intermediate O_acylisourea->Acyl_pyridinium + DMAP Thiophene_Ester Thiophene Ester O_acylisourea->Thiophene_Ester + R-OH - DCU Acyl_pyridinium->Thiophene_Ester + R-OH - DMAP DCC DCC DCU DCU DMAP DMAP ROH R-OH Amide_Coupling Thiophene_COOH Thiophene-COOH O_acylisourea O-Acylisourea Intermediate Thiophene_COOH->O_acylisourea + EDC HOBt_Ester HOBt-Ester O_acylisourea->HOBt_Ester + HOBt Thiophene_Amide Thiophene Amide HOBt_Ester->Thiophene_Amide + R-NH₂ - HOBt EDC EDC HOBt HOBt R_NH2 R-NH₂ Curtius_Rearrangement Thiophene_COCl Thiophene-COCl Thiophene_CON3 Thiophene-CON₃ (Acyl Azide) Thiophene_COCl->Thiophene_CON3 + NaN₃ Thiophene_NCO Thiophene-N=C=O (Isocyanate) Thiophene_CON3->Thiophene_NCO Heat (-N₂) Thiophene_NH2 Thiophene-NH₂ (Amine) Thiophene_NCO->Thiophene_NH2 + H₂O Thiophene_NHCOOR Thiophene-NHCOOR (Carbamate) Thiophene_NCO->Thiophene_NHCOOR + R-OH NaN3 NaN₃ Heat Δ H2O H₂O ROH R-OH

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Methoxycarbonyl)thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 2-(Methoxycarbonyl)thiophene-3-carboxylic acid (MTC-3A). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate with high purity. The following question-and-answer section addresses common issues and provides detailed, field-tested protocols and the scientific rationale behind them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude this compound appears discolored (yellow or brown) and shows multiple spots on TLC. What is the best initial purification strategy?

A1: The most effective initial purification method for removing gross impurities and color from MTC-3A is recrystallization . This technique leverages differences in solubility between your target compound and impurities in a chosen solvent system at varying temperatures. Discoloration often arises from polymeric or highly conjugated byproducts formed during synthesis, which are typically less soluble or have different solubility profiles than the desired product.

The key to successful recrystallization is selecting an appropriate solvent. For MTC-3A, which possesses both a polar carboxylic acid group and a less polar methyl ester-thiophene moiety, a polar protic solvent is an excellent starting point.

Recommended Solvents for Recrystallization:

Solvent SystemRationale & Use Case
Methanol Ideal for general-purpose purification. MTC-3A should be sparingly soluble at room temperature but highly soluble when hot.
Methanol/Water Useful if the compound is too soluble in pure hot methanol. Adding water as an anti-solvent can induce crystallization.[1]
Ethanol A good alternative to methanol with similar properties.
Isopropanol Lower polarity than methanol; may be effective if polar impurities are the primary issue.

Causality: The principle is that the desired compound and impurities have different solubility curves in the chosen solvent. Ideally, the desired compound is highly soluble at the solvent's boiling point but poorly soluble at low temperatures (0-5 °C), while impurities are either highly soluble at all temperatures (remaining in the mother liquor) or insoluble even in hot solvent (removed by hot filtration).

Experimental Workflow: Troubleshooting Purification

The following diagram outlines the logical decision-making process for purifying crude MTC-3A.

Purification_Workflow cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Steps cluster_end Final Product Crude Crude Product (MTC-3A) Analysis1 Purity Analysis (TLC, ¹H NMR, LCMS) Crude->Analysis1 Recrystallization Recrystallization (e.g., Methanol) Analysis1->Recrystallization Impurities Present Analysis2 Purity Analysis (TLC, ¹H NMR, LCMS) Column Silica Gel Column Chromatography Analysis2->Column Persistent Impurities Pure Pure MTC-3A (>98% Purity) Analysis2->Pure Purity > 98% Analysis3 Purity Analysis (TLC, ¹H NMR, LCMS) Analysis3->Pure Purity > 98% Recrystallization->Analysis2 Column->Analysis3

Caption: Decision workflow for purifying MTC-3A.

Q2: I performed a recrystallization from methanol, but my yield was very low. What went wrong?

A2: Low yield after recrystallization is a common issue that can typically be traced to one of several factors:

  • Using an Excessive Volume of Solvent: The most frequent cause is dissolving the crude product in too much hot solvent. The goal is to create a saturated solution at high temperature. If the solution is not saturated, a significant amount of your product will remain dissolved even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated solid until dissolution is just complete.

  • Cooling the Solution Too Rapidly: Fast cooling (e.g., placing the hot flask directly into an ice bath) promotes the formation of small, often impure crystals and can trap impurities within the crystal lattice.

    • Solution: Allow the flask to cool slowly to room temperature on the benchtop, which encourages the growth of larger, purer crystals. Once at room temperature, then place it in an ice bath to maximize the recovery of the dissolved product.

  • Premature Crystallization During Hot Filtration: If you needed to perform a hot filtration to remove insoluble impurities, the product may have crystallized on the filter funnel.

    • Solution: Use a pre-heated filter funnel (e.g., by placing it in an oven or rinsing with hot solvent) and perform the filtration as quickly as possible.

Protocol 1: Optimized Recrystallization of MTC-3A
  • Dissolution: Place the crude MTC-3A (e.g., 5.0 g) in an Erlenmeyer flask with a stir bar. Add a minimal volume of methanol (e.g., start with 15-20 mL) and heat the mixture to a gentle boil with stirring.

  • Saturation: Continue adding small portions of hot methanol until the solid just dissolves completely.

  • Hot Filtration (Optional): If insoluble matter remains, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool undisturbed to room temperature. Crystal formation should be observed.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

Q3: My ¹H NMR still shows impurities after recrystallization. What are they, and how can I remove them?

A3: If recrystallization is insufficient, it implies the impurities have solubility properties very similar to MTC-3A. The next step is silica gel column chromatography .

Potential Impurities and Their Identification:

  • Thiophene-2,3-dicarboxylic acid: Arises from the hydrolysis of the methyl ester.

    • ¹H NMR Signature: Absence of the methyl ester singlet (~3.9 ppm). The aromatic protons may be shifted.

  • Dimethyl 2,3-thiophenedicarboxylate (Starting Material): Unreacted starting material from a diester hydrolysis synthesis route.

    • ¹H NMR Signature: Presence of two methyl ester singlets.

  • Positional Isomers: (e.g., 3-(Methoxycarbonyl)thiophene-2-carboxylic acid).

    • ¹H NMR Signature: Different chemical shifts and coupling constants for the thiophene ring protons.

The diagram below illustrates the structures of the target molecule and common impurities.

Impurities MTC_3A Target: this compound Dicarboxylic Impurity: Thiophene-2,3-dicarboxylic acid (Hydrolysis Product) Diester Impurity: Dimethyl 2,3-thiophenedicarboxylate (Starting Material)

Caption: Target molecule and potential process-related impurities.

Protocol 2: Column Chromatography of MTC-3A

This method is highly effective for separating compounds with different polarities. The carboxylic acid group in MTC-3A makes it quite polar, so it will adhere strongly to the silica gel.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient system of Hexane/Ethyl Acetate with a small amount of acetic acid is recommended. The acetic acid is crucial to ensure the carboxylic acid proton remains on your molecule, preventing "streaking" or tailing on the column.

Step-by-Step Procedure:

  • Column Packing: Prepare a silica gel slurry in a low-polarity eluent (e.g., 95:5 Hexane/Ethyl Acetate) and pack the column.

  • Sample Loading: Dissolve your crude MTC-3A in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with a low-polarity mixture (e.g., 90:10 Hexane/Ethyl Acetate + 0.5% Acetic Acid). Less polar impurities (like the diester starting material) will elute first.

    • Gradually increase the polarity of the eluent (e.g., to 70:30, then 50:50 Hexane/Ethyl Acetate + 0.5% Acetic Acid).

    • Your target compound, MTC-3A, will elute as the polarity increases.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The acetic acid can be removed by co-evaporation with toluene or by dissolving the residue in a solvent like ethyl acetate and washing with a brine solution.

References

  • Gultyai, V., et al. (2025). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. National Institutes of Health.
  • Zhao, G., et al. (2009). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o148.
  • Google Patents. (2010). Preparation method of 2-thiophenecarboxylic acid. CN101906092B.

Sources

Technical Support Center: Recrystallization of Thiophene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of thiophene carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of these critical chemical intermediates through recrystallization. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and optimize your purification strategy.

Part 1: Frequently Asked Questions (FAQs) - Foundational Principles

This section addresses the fundamental questions researchers often have before beginning the recrystallization process.

Q1: Why is recrystallization the preferred method for purifying thiophene carboxylic acids?

A1: Recrystallization is a powerful purification technique for crystalline solids that exploits differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[1] For thiophene carboxylic acids, which are typically stable, crystalline solids at room temperature[2], this method is ideal. It is highly effective at removing both soluble and insoluble impurities in a single, relatively inexpensive, and scalable process. Unlike chromatography, it avoids the use of large volumes of solvent and silica gel, making it a greener and more economical choice for large-scale purification.[3]

Q2: What are the key solubility characteristics of thiophene carboxylic acids I should consider?

A2: The solubility of thiophene carboxylic acids is governed by the interplay between two structural features:

  • The Carboxylic Acid Group (-COOH): This is a polar, hydrophilic functional group capable of hydrogen bonding. It imparts solubility in polar solvents like water and alcohols.[4] The acidity of this group also means its solubility is pH-dependent; it will be more soluble in basic solutions where it forms a salt.[4]

  • The Thiophene Ring: This is a hydrophobic, aromatic ring. It contributes to solubility in organic solvents.[4]

The ideal recrystallization solvent should dissolve the thiophene carboxylic acid completely when hot but poorly when cold, ensuring maximum recovery of the purified solid upon cooling.[5]

Q3: How do I select the optimal solvent for my specific thiophene carboxylic acid derivative?

A3: Solvent selection is the most critical step and often requires empirical testing.[6] The principle of "like dissolves like" is a good starting point.[6] A systematic approach involves testing the solubility of a small amount of your crude material (~10-20 mg) in a small volume (~0.5 mL) of several candidate solvents.

Solvent Selection Workflow:

  • Test at Room Temperature: Add the solvent to your sample. If it dissolves completely, the solvent is too good and will result in poor recovery. Reject it.

  • Test with Heating: If the sample is insoluble or sparingly soluble at room temperature, heat the mixture to the solvent's boiling point. If it dissolves completely, this is a promising candidate.

  • Test upon Cooling: Allow the hot solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates an excellent solvent choice.

The following table summarizes common solvents and their general applicability for thiophene carboxylic acids, which are known to crystallize well.[7]

SolventPolarityBoiling Point (°C)Suitability & Rationale
Water High100Excellent for simple, unsubstituted thiophene carboxylic acids like 2-thiophenecarboxylic acid.[2][8] The high polarity matches the carboxylic acid group, but the thiophene ring limits solubility at room temperature.
Ethanol Medium-High78A very common and effective solvent.[9] It can dissolve a wide range of thiophene derivatives at elevated temperatures.
Ethyl Acetate Medium77Good for more functionalized or less polar derivatives. Often used in solvent pairs.[7]
Heptane/Hexane Low98 / 69Generally poor solvents on their own but are excellent as the "anti-solvent" or "poor solvent" in a two-solvent system (e.g., Ethyl Acetate/Heptane) for precipitating the compound.[7]

Part 2: Standard Operating Procedure - Recrystallization of Thiophene-2-Carboxylic Acid from Water

This protocol provides a detailed, step-by-step methodology for a common recrystallization procedure.

Materials:

  • Crude Thiophene-2-Carboxylic Acid

  • Deionized Water

  • Two Erlenmeyer flasks (sized so the solvent fills no more than half the volume)

  • Hot plate

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter paper, and vacuum flask

  • Glass stirring rod

Protocol Steps:

  • Dissolution: Place the crude thiophene-2-carboxylic acid into an Erlenmeyer flask. Add a small portion of deionized water and bring the mixture to a gentle boil on a hot plate.[6]

  • Achieve Saturation: Continue adding small portions of hot water while maintaining the boil until the solid just completely dissolves. It is critical to use the minimum amount of hot solvent required to achieve a saturated solution; adding too much will significantly reduce your final yield.[5]

  • Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (Norit), typically 1-2% of the solute's weight. Swirl and bring the solution back to a boil for a few minutes.[10] The carbon adsorbs colored impurities.

  • Hot Gravity Filtration (if necessary): If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration. This step removes the carbon and any insoluble material. Pre-heat a second Erlenmeyer flask and a stemless funnel on the hot plate to prevent premature crystallization in the funnel.[10] Pour the hot solution through the fluted filter paper into the clean, hot flask.

  • Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11] Rushing this step can trap impurities.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the solution.[6]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a properly seated filter paper.[12]

  • Washing: Wash the crystals in the funnel with a minimum amount of ice-cold solvent (in this case, water) to rinse away the impurity-laden mother liquor.[5] Using room-temperature or warm solvent will redissolve some of your product.

  • Drying: Allow the crystals to dry completely on the filter paper with the vacuum running. The final product can then be transferred to a watch glass to air dry or be dried in a vacuum oven.

Part 3: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your experiments.

Q4: My compound isn't crystallizing, even after cooling in an ice bath. The solution is perfectly clear. What should I do?

A4: This is a classic case of a supersaturated solution, where the compound remains dissolved beyond its normal saturation point.[13] The solution needs a nucleation site to begin crystallization.

  • Primary Action - Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections in the glass created by scratching provide nucleation sites for crystal growth to begin.[11]

  • Secondary Action - Seeding: If you have a small crystal of the pure product from a previous batch, add it to the solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[13]

  • Last Resort - Reduce Solvent: If the above methods fail, you likely added too much solvent initially. Gently heat the solution to boil off a portion of the solvent, then repeat the cooling process.[11]

Q5: Instead of crystals, an oil is forming at the bottom of my flask. How do I fix this "oiling out"?

A5: "Oiling out" occurs when the solid comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[11] This is often caused by the solution being too concentrated or cooling too rapidly.

  • Immediate Fix: Reheat the flask to dissolve the oil back into the solution. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation point.[11][13] Then, allow the solution to cool much more slowly. Insulating the flask with glass wool can promote the slow cooling needed for proper crystal formation.

  • Underlying Cause - Impurities: High levels of impurities can depress the melting point of your compound, making oiling out more likely. If the problem persists, the crude material may need a preliminary purification step (e.g., a wash with a dilute acid or base) before recrystallization.[14]

Q6: My final yield is very low. What are the most common causes?

A6: A low yield is a frustrating but common issue. The cause can usually be traced to one of several steps:

  • Excess Solvent: This is the most frequent error.[5][13] Using more than the minimum amount of hot solvent required for dissolution will leave a significant portion of your product in the mother liquor upon cooling.

  • Premature Crystallization: If the compound crystallizes during a hot filtration step, product will be lost on the filter paper. Ensure your receiving flask and funnel are adequately pre-heated.[10]

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently chilled, will dissolve and wash away a portion of your purified product.[5]

  • Inappropriate Solvent Choice: A solvent in which your compound has moderate or high solubility even at low temperatures is a poor choice and will lead to significant losses.

Q7: My final product is still colored, even after recrystallization. What went wrong?

A7: This indicates that colored impurities were not successfully removed.

  • Forgot the Charcoal Step: If your initial hot solution was colored and you did not perform a decolorizing charcoal step, the impurities will co-crystallize with your product. You will need to re-dissolve the crystals and repeat the recrystallization, this time including the activated carbon treatment.[6]

  • Ineffective Charcoal Treatment: You may not have used enough activated carbon, or the contact time may have been too short. However, be cautious: using an excessive amount of charcoal can adsorb your desired product, leading to a poor yield.[11]

Part 4: Visualizing the Process

To further clarify the experimental and logical workflows, the following diagrams have been generated.

Standard Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_crystallization Crystallization & Isolation A Dissolve Crude Solid in Minimum Hot Solvent B Hot Gravity Filtration (If Insoluble Impurities or Charcoal Present) A->B C Cool Solution Slowly to Form Crystals B->C Clear Solution D Collect Crystals via Vacuum Filtration C->D E Wash Crystals with Minimal Ice-Cold Solvent D->E F Dry Purified Crystals E->F

Caption: A flowchart of the standard recrystallization process.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Encountered NoCrystals No Crystals Form Start->NoCrystals OilingOut Compound 'Oils Out' Start->OilingOut LowYield Poor Final Yield Start->LowYield Supersaturated Supersaturated Solution? NoCrystals->Supersaturated CoolingRate Cooling Too Fast or Solution Too Concentrated? OilingOut->CoolingRate CheckSolvent Used Excess Solvent or Washed Improperly? LowYield->CheckSolvent Induce Action: Scratch Flask or Add Seed Crystal Supersaturated->Induce Yes TooMuchSolvent Likely Too Much Solvent Supersaturated->TooMuchSolvent No ReduceSolvent Action: Boil Off Excess Solvent TooMuchSolvent->ReduceSolvent Reheat Action: Reheat, Add More Solvent, Cool Slowly CoolingRate->Reheat Yes Optimize Action: Re-evaluate Solvent Volume and Washing Technique CheckSolvent->Optimize Yes

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • Solubility of Things. (n.d.). Thiophene-2-carboxylic acid.
  • Bayer Aktiengesellschaft. (2009). Process for the purification of thiophenes. Google Patents.
  • ChemicalBook. (n.d.). 2-Thiophenecarboxylic acid CAS#: 527-72-0.
  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. In Macroscale and Microscale Organic Experiments.
  • Benchchem. (n.d.). Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives.
  • Xi'an University of Technology. (2010). Preparation method of 2-thiophenecarboxylic acid. Google Patents.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • University of California, Santa Barbara. (n.d.). Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents - Supporting Information.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • University of Calgary. (n.d.). Recrystallization - Single Solvent.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry.
  • University of California, Irvine. (n.d.). Recrystallization and Crystallization.

Sources

Overcoming low yield in 2-(Methoxycarbonyl)thiophene-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: 2-(Methoxycarbonyl)thiophene-3-carboxylic acid Synthesis >

Welcome to the technical support center for the synthesis of this compound. As a key intermediate in the development of pharmaceuticals and advanced materials, achieving a high-yield, high-purity synthesis of this molecule is paramount. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during its preparation. Drawing from established protocols and troubleshooting experience, this center provides in-depth, practical solutions to common issues, ensuring your synthesis is both successful and reproducible.

The primary route to this compound often involves the selective hydrolysis of dimethyl thiophene-2,3-dicarboxylate. While seemingly straightforward, this reaction is fraught with potential pitfalls that can drastically reduce yields. This guide will focus on diagnosing and resolving these issues, empowering you to optimize your experimental outcomes.

Troubleshooting Guide: Overcoming Low Yields

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Question 1: My reaction yields are consistently low, with significant amounts of unreacted starting material (dimethyl thiophene-2,3-dicarboxylate) and the undesired diacid (thiophene-2,3-dicarboxylic acid). What's going wrong?

Answer: This is the most common issue and typically points to sub-optimal reaction conditions for the selective mono-hydrolysis. The key is to strike a delicate balance to favor the formation of the mono-ester mono-acid.

Probable Causes & Solutions:

  • Incorrect Stoichiometry of Base: Using too much base will drive the reaction towards the formation of the diacid, while too little will result in incomplete conversion of the starting material.

    • Solution: Carefully control the stoichiometry of your base (e.g., NaOH, KOH, or LiOH). A good starting point is to use 1.0 to 1.2 equivalents of base. It is crucial to accurately determine the concentration of your base solution via titration before use.

  • Reaction Temperature and Time: Both excessively high temperatures and long reaction times can promote the formation of the diacid. Conversely, conditions that are too mild will lead to low conversion.

    • Solution: Conduct the hydrolysis at a controlled, lower temperature. Initial trials should be performed at room temperature, monitoring the reaction progress closely by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is sluggish, gradually increase the temperature in 5-10°C increments.

  • Solvent System: The choice of solvent can significantly impact the selectivity of the hydrolysis.

    • Solution: A mixture of methanol and water is a common and effective solvent system. The methanol helps to solubilize the diester starting material, while the water is necessary for the hydrolysis reaction. Experiment with different ratios of methanol to water to optimize the solubility and reaction rate.

Optimized Protocol for Selective Mono-Hydrolysis:

ParameterRecommended ConditionRationale
Starting Material Dimethyl thiophene-2,3-dicarboxylateCommercially available or synthesized.
Base 1.1 equivalents of LiOH·H₂OLithium hydroxide often provides better selectivity in partial hydrolysis of esters.
Solvent Methanol/Water (3:1 v/v)Balances solubility of the diester and the rate of hydrolysis.
Temperature Room Temperature (20-25°C)Minimizes the formation of the diacid byproduct.
Reaction Time 2-4 hours (Monitor by TLC/HPLC)Allows for sufficient conversion without over-reaction.
Work-up Acidify with 1M HCl to pH 2-3Precipitates the desired carboxylic acid.

Question 2: I'm observing the formation of an unknown byproduct that complicates purification. How can I identify and eliminate it?

Answer: Unforeseen byproducts can arise from various side reactions. Identifying the structure of the byproduct is the first step toward mitigating its formation.

Probable Causes & Solutions:

  • Ring-Opening of the Thiophene Ring: Under harsh basic conditions and elevated temperatures, the thiophene ring can be susceptible to nucleophilic attack and subsequent ring-opening.

    • Solution: Adhere to milder reaction conditions as outlined in the optimized protocol above. Avoid strong, non-hydroxide bases which can promote this side reaction.

  • Transesterification: If using an alcohol other than methanol as a co-solvent, transesterification can occur, leading to a mixture of ester products.

    • Solution: Use methanol as the alcoholic co-solvent to prevent the formation of mixed esters.

  • Identification of Byproducts:

    • NMR Spectroscopy (¹H and ¹³C): This will provide crucial information about the structure of the byproduct.

    • Mass Spectrometry (MS): To determine the molecular weight of the impurity.

    • Infrared (IR) Spectroscopy: To identify functional groups.

Once the byproduct is identified, the reaction conditions can be further tailored to disfavor its formation.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to the starting material, dimethyl thiophene-2,3-dicarboxylate?

A common and effective method is the Fiesselmann thiophene synthesis. This involves the reaction of a β-keto ester with a thioglycolic acid derivative.[1]

Q2: Are there alternative methods for the synthesis of this compound that avoid the selective hydrolysis step?

Yes, direct carboxylation of a pre-functionalized thiophene is a possibility. For instance, carboxylation of 2-lithiothiophene derivatives can be achieved using carbon dioxide.[2] However, this route can present its own challenges with regioselectivity and the handling of organolithium reagents.[3] Another approach involves the direct carboxylation of thiophene using CO2 in a carbonate medium, although this may require high temperatures.[4][5]

Q3: What are the best practices for purifying the final product?

Recrystallization is often the most effective method for purifying this compound. A suitable solvent system is typically a mixture of an organic solvent (like ethanol or ethyl acetate) and water. The product should be a white to off-white solid. Purity should be confirmed by melting point determination and spectroscopic analysis (NMR, MS).

Q4: Can other bases be used for the hydrolysis reaction?

While NaOH and KOH can be used, LiOH often provides superior selectivity for mono-hydrolysis in diester systems. This is attributed to the ability of the smaller lithium cation to chelate with the substrate, favoring the hydrolysis of one ester group.

Visualizing the Process

To aid in understanding the reaction and troubleshooting workflow, the following diagrams are provided.

Synthesis_Pathway start Dimethyl thiophene-2,3-dicarboxylate product This compound start->product Selective Hydrolysis (1.1 eq. LiOH, MeOH/H₂O, RT) byproduct Thiophene-2,3-dicarboxylic acid start->byproduct Over-Hydrolysis (Excess Base, High Temp)

Caption: Synthetic pathway showing desired product and common byproduct.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Analysis cluster_2 Potential Causes cluster_3 Solutions Low Yield Low Yield Analyze Product Mixture (TLC/HPLC/NMR) Analyze Product Mixture (TLC/HPLC/NMR) Low Yield->Analyze Product Mixture (TLC/HPLC/NMR) Identify Main Components Identify Main Components Analyze Product Mixture (TLC/HPLC/NMR)->Identify Main Components Excess Diacid Excess Diacid Identify Main Components->Excess Diacid Unreacted Starting Material Unreacted Starting Material Identify Main Components->Unreacted Starting Material Unknown Byproduct Unknown Byproduct Identify Main Components->Unknown Byproduct Reduce Base/Temp/Time Reduce Base/Temp/Time Excess Diacid->Reduce Base/Temp/Time Increase Base/Temp/Time Increase Base/Temp/Time Unreacted Starting Material->Increase Base/Temp/Time Characterize & Modify Conditions Characterize & Modify Conditions Unknown Byproduct->Characterize & Modify Conditions

Sources

Technical Support Center: Navigating Side Reactions in the Synthesis of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for thiophene synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing substituted thiophenes. Thiophenes are a critical scaffold in medicinal chemistry and materials science, but their synthesis is often plagued by side reactions that can diminish yields and complicate purification.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will delve into the mechanistic underpinnings of common side reactions in prevalent synthetic methodologies and offer field-proven strategies to mitigate these challenges.

Section 1: Ring-Forming Reactions – Troubleshooting Common Pitfalls

Ring-forming reactions are a cornerstone of thiophene synthesis, building the heterocyclic core from acyclic precursors. However, competing reaction pathways can lead to undesired byproducts.

The Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful one-pot multicomponent reaction for synthesizing 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur, typically in the presence of a base.[3][4]

FAQ 1: My Gewald reaction has a low yield and a complex mixture of byproducts. What is going on?

Answer: Low yields in the Gewald synthesis often stem from an incomplete initial Knoevenagel condensation or issues with the subsequent sulfur addition and cyclization steps.[5] A complex reaction mixture can arise from the formation of polysulfide intermediates and other side reactions.[6][7]

Causality and Troubleshooting:

  • Inefficient Knoevenagel Condensation: This initial step forms the α,β-unsaturated nitrile intermediate.[5] If this step is slow or incomplete, unreacted starting materials will contaminate your product.

    • Troubleshooting: The choice of base is critical. For less reactive ketones, consider switching from a tertiary amine like triethylamine to a secondary amine such as morpholine or piperidine.[5] These can more effectively catalyze the condensation. The removal of water, a byproduct of this step, can also drive the reaction forward. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Poor Sulfur Solubility and Reactivity: Elemental sulfur (S8) needs to be activated to participate in the reaction.

    • Troubleshooting: The use of polar solvents like ethanol, methanol, or DMF can enhance the solubility and reactivity of sulfur.[5] Gentle heating to 40-60 °C can also improve sulfur's reactivity, but be cautious, as excessive heat can promote side reactions.[5]

  • Formation of Polysulfide Intermediates: The reaction proceeds through a complex equilibrium of polysulfide intermediates, which can be slow to convert to the final product.[6][7]

    • Troubleshooting: Ensuring a slight excess of sulfur and allowing for adequate reaction time can help drive the equilibrium towards the desired monosulfide intermediate, which then cyclizes.

Experimental Protocol: Optimizing the Gewald Reaction

  • To a stirred solution of the ketone (1.0 eq) and the α-cyanoester (1.0 eq) in ethanol, add the base (e.g., morpholine, 0.2 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the Knoevenagel condensation.

  • Add elemental sulfur (1.1 eq) to the reaction mixture.

  • Heat the reaction to 50 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the 2-aminothiophene.

Table 1: Effect of Base on Gewald Reaction Yield

Ketoneα-CyanoesterBase (0.2 eq)SolventYield (%)Reference
CyclohexanoneMalononitrileTriethylamineEthanol75[8]
CyclohexanoneMalononitrileMorpholineEthanol88[8]
CyclohexanoneMalononitrilePiperidineEthanol92[9]
The Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis provides a straightforward route to thiophenes from 1,4-dicarbonyl compounds and a sulfurizing agent.[10][11]

FAQ 2: My Paal-Knorr reaction is producing a significant amount of a furan byproduct. How can I improve the selectivity for the thiophene?

Answer: The formation of a furan byproduct is a common issue in the Paal-Knorr thiophene synthesis.[12][13] This occurs because the sulfurizing agents, such as phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent, also act as dehydrating agents, which can promote the cyclization of the 1,4-dicarbonyl to form the furan.[5][10]

Causality and Troubleshooting:

  • Choice of Sulfurizing Agent: P₄S₁₀ is a very strong dehydrating agent and can favor furan formation.[13]

    • Troubleshooting: Lawesson's reagent is often a milder and more selective thionating agent, leading to a higher yield of the thiophene.[5][12]

  • Reaction Temperature: Higher temperatures can accelerate the dehydration pathway leading to the furan.[12]

    • Troubleshooting: Maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate. Careful temperature control is crucial.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the formation of the furan byproduct.[12]

    • Troubleshooting: Monitor the reaction closely by TLC or GC-MS and quench the reaction as soon as the starting material is consumed.

Experimental Protocol: Minimizing Furan Formation in the Paal-Knorr Synthesis

  • In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1.0 eq) in anhydrous toluene.

  • Add Lawesson's reagent (0.5 eq) to the solution.

  • Heat the reaction mixture to 80 °C under an inert atmosphere.

  • Monitor the reaction progress every hour using TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[14]

Paal_Knorr_Side_Reaction start 1,4-Dicarbonyl furan Furan (Byproduct) start->furan Dehydration (competing pathway) intermediate Thionated Intermediate start->intermediate + Sulfurizing Agent (e.g., Lawesson's Reagent) thiophene Thiophene intermediate->thiophene Cyclization & Dehydration

Caption: Competing pathways in the Paal-Knorr synthesis.

The Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a versatile method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives.[15][16]

FAQ 3: I am observing poor regioselectivity in my Fiesselmann synthesis. What factors control the regiochemical outcome?

Answer: The regioselectivity of the Fiesselmann synthesis is primarily controlled by the initial nucleophilic attack of the thioglycolate on the α,β-acetylenic ester.[13] The nature of the substituents on the acetylenic ester and the reaction conditions, particularly the base used, can influence the site of attack.

Causality and Troubleshooting:

  • Electronic Effects: Electron-withdrawing groups on the acetylenic ester can direct the nucleophilic attack to the β-position, while electron-donating groups can favor attack at the α-position.

    • Troubleshooting: Carefully consider the electronic nature of your substrates. If you are observing a mixture of regioisomers, it may be necessary to modify the substituents on your starting materials to favor the desired isomer.

  • Base Selection: The choice of base can influence the reversibility of the initial Michael addition, which can affect the final regiochemical outcome.

    • Troubleshooting: Weaker bases, such as sodium bicarbonate, may lead to a thermodynamically controlled product distribution, while stronger bases, like sodium ethoxide, can result in a kinetically controlled outcome. Experimenting with different bases can help optimize the regioselectivity.

Section 2: Cross-Coupling Reactions – Taming Unwanted Reactivity

Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of pre-formed thiophene rings. However, the unique electronic properties of thiophenes can lead to specific side reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds between a thienylboronic acid (or its ester) and an organic halide.[6]

FAQ 4: My Suzuki-Miyaura coupling of a thienylboronic acid is giving low yields and I see the corresponding unsubstituted thiophene as a major byproduct. What is causing this?

Answer: The formation of an unsubstituted thiophene is a clear indication of protodeboronation, a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a proton from the solvent or base.[11] Thienylboronic acids are particularly susceptible to this side reaction.[7]

Causality and Troubleshooting:

  • Base Strength and Concentration: Strong bases and high pH can significantly accelerate protodeboronation.[11]

    • Troubleshooting: Switch to milder bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[6][10] Using finely ground base can also improve reaction kinetics and suppress the side reaction.

  • Temperature: Higher temperatures increase the rate of protodeboronation.[10]

    • Troubleshooting: Run the reaction at the lowest temperature that still provides a reasonable reaction rate, often in the 60-80 °C range.[11]

  • Solvent: The presence of a proton source, like water, is necessary for protodeboronation.[10]

    • Troubleshooting: While some water is often necessary for the Suzuki coupling, using anhydrous solvents or minimizing the amount of water in the co-solvent mixture can reduce protodeboronation.[10]

  • Boronic Acid Stability: Thienylboronic acids can be unstable.

    • Troubleshooting: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, which can then be used in the coupling reaction.[10] These esters slowly release the boronic acid in situ, keeping its concentration low and minimizing decomposition.

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling (Protodeboronation suspected) q1 Is a strong base (e.g., NaOH, KOH) being used? start->q1 a1_yes Switch to a milder base (e.g., K3PO4, K2CO3) q1->a1_yes Yes q2 Is the reaction temperature high (>100 °C)? q1->q2 No a1_yes->q2 a2_yes Lower the temperature (60-80 °C) q2->a2_yes Yes q3 Is a high concentration of water present? q2->q3 No a2_yes->q3 a3_yes Use anhydrous solvents or minimize water content q3->a3_yes Yes q4 Is the thienylboronic acid unstable? q3->q4 No a3_yes->q4 a4_yes Use a stable boronate ester (e.g., MIDA or pinacol ester) q4->a4_yes Yes end Improved Yield and Minimized Side Product q4->end No a4_yes->end

Caption: Troubleshooting workflow for protodeboronation in Suzuki coupling.

Stille Coupling

The Stille coupling offers an alternative for C-C bond formation, reacting a thienylstannane with an organic halide.

FAQ 5: I am observing significant homocoupling of my thienylstannane in my Stille reaction. How can I prevent this?

Answer: Homocoupling of the organostannane reagent is a common side reaction in Stille couplings.[17] It can occur through two main pathways: reaction of two stannane molecules with the Pd(II) precatalyst or a radical-mediated process.

Causality and Troubleshooting:

  • Catalyst System: The choice of palladium source and ligands can influence the propensity for homocoupling.

    • Troubleshooting: Using a Pd(0) source, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to Pd(II) precatalysts. The addition of copper(I) salts as co-catalysts has also been shown to suppress homocoupling in some cases.

  • Reaction Conditions: Temperature and solvent can play a role.

    • Troubleshooting: Lowering the reaction temperature may disfavor the homocoupling pathway. The use of non-polar aprotic solvents like toluene or dioxane is generally preferred.

Purification Tip: The removal of tin byproducts is a major challenge in the purification of Stille coupling products. Washing the crude reaction mixture with a saturated aqueous solution of potassium fluoride (KF) can precipitate the tin species as insoluble fluorides, which can then be removed by filtration.

Section 3: General Side Reactions and Purification Strategies

Beyond reaction-specific byproducts, other side reactions can affect various thiophene syntheses.

FAQ 6: My reaction mixture is turning into an intractable black tar. What is causing this polymerization?

Answer: Thiophenes, being electron-rich aromatic compounds, are susceptible to polymerization under acidic or oxidative conditions.[15] This is particularly problematic in reactions that generate strong acids as byproducts or are run at high temperatures.

Causality and Troubleshooting:

  • Acidic Conditions: Strong acids can protonate the thiophene ring, initiating polymerization.[15]

    • Troubleshooting: If possible, run the reaction under neutral or basic conditions. If an acid catalyst is required, use the mildest acid possible at the lowest effective concentration.

  • Oxidative Conditions: Oxidizing agents can lead to the formation of radical cations that can initiate polymerization.

    • Troubleshooting: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Use degassed solvents.

FAQ 7: I am struggling to purify my substituted thiophene from closely-related isomers or byproducts. What purification techniques are most effective?

Answer: The purification of substituted thiophenes can be challenging due to the similar polarities of the desired product and certain byproducts.

Purification Protocols:

  • Column Chromatography: This is the most common method for purifying thiophene derivatives.[14]

    • Protocol: Use a high-quality silica gel and a carefully chosen eluent system. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate or dichloromethane), can effectively separate isomers.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining high-purity material.

    • Protocol: Dissolve the crude product in a minimum amount of a hot solvent in which the product has good solubility and the impurities have poor solubility. Allow the solution to cool slowly to induce crystallization. Collect the crystals by filtration.

  • Preparative HPLC: For difficult separations, preparative HPLC can be used to isolate the desired product in high purity.[18]

Analytical Techniques for Identification:

  • GC-MS: Gas chromatography-mass spectrometry is an excellent tool for identifying and quantifying volatile byproducts.[19]

  • NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for characterizing the structure of your desired product and identifying any impurities.

References

  • Mishra, R., & Sharma, P. K. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). RSC Medicinal Chemistry.
  • Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. (2014). Molecules.
  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. (2010). Organic & Biomolecular Chemistry.
  • Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. (2022). Journal of Chemical Reviews.
  • Reaction optimization studies of the modified Gewald reaction. (2017).
  • Green Methodologies for the Synthesis of Thiophene Chalcone Derivatives: A Review. (2025). Current Organic Chemistry.
  • Separation of the hydrodesulphurisation products of thiophene by gas chrom
  • The proposed mechanism for protodeboronation of arylboronic acids. (2019).
  • Identifying and minimizing byproducts in the Paal-Knorr thiophene synthesis. (n.d.). BenchChem.
  • Synthesis, Reactions and Medicinal Uses of Thiophene. (2022). Pharmaguideline.
  • Thiophenes: reactions and synthesis. (1954).
  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
  • Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. (2014).
  • Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology.
  • Stille reaction. (n.d.). Wikipedia.
  • Fiesselmann thiophene synthesis. (n.d.). Wikipedia.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2009). Semantic Scholar.
  • 1fiesselmann Thiophene Synthesis. (n.d.). Scribd.
  • Paal-Knorr Thiophene Synthesis. (n.d.). Organic Chemistry Portal.
  • Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. (2022). MDPI.
  • Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. (2022). PMC.
  • A Review On Synthesis and Medicinal Importance of Thiophene. (n.d.). Scribd.
  • Thiophene and Furan Synthesis Methods. (n.d.). Scribd.
  • Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. (2018). Organic Chemistry Portal.
  • Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (2017). CABI Reviews.
  • Fiesselmann thiophene synthesis c) Hinsberg synthesis: This method... (2011).
  • Fiesselmann thiophene synthesis. (n.d.). Semantic Scholar.
  • Fiesselmann thiophene synthesis. (2015).
  • Gewald reaction. (n.d.). Wikipedia.
  • Room temperature aqueous Paal–Knorr pyrrole synthesis catalyzed by aluminum tris(dodecyl sulfate)trihydrate. (2011).
  • An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. (2014).
  • Proposed mechanism for the Gewald condensation reaction. (2018).
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2009). ARKIVOC.
  • G307A Analysis of Trace Thiophene in Benzene According to ASTM D7011 Using Nexis™ SCD-2030. (2020). Shimadzu.
  • Fiesselmann-type synthesis of... (2024).
  • Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. (2018).
  • Stereoisomer Effects on the Paal-Knorr Synthesis of Pyrroles. (1986). Scholars@Duke.
  • Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. (2026).

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Technical Support Center: Optimizing Diazotization of Aminothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the diazotization of aminothiophenes. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this crucial synthetic transformation. Here, we address common challenges and frequently asked questions, providing not just protocols, but the scientific reasoning behind them to empower your experimental success.

Introduction: The Thermal Tightrope of Thiophene Diazotization

The diazotization of aminothiophenes is a cornerstone reaction for synthesizing a vast array of functionalized thiophene derivatives, which are key scaffolds in pharmaceuticals and materials science.[1][2] The process involves the conversion of a primary aminothiophene to a thiophenediazonium salt. This intermediate is highly versatile but notoriously unstable.[3][4] Temperature is the most critical parameter governing the success of this reaction. Unlike more robust aromatic systems, the electron-rich nature of the thiophene ring and the inherent instability of the diazonium species demand precise thermal control to prevent decomposition and unwanted side reactions.[5][6] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you master this delicate but powerful reaction.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the diazotization of aminothiophenes.

Question 1: My reaction mixture is turning dark brown or black upon adding sodium nitrite. What is happening and how can I prevent it?

Answer:

A dark coloration is a classic indicator of diazonium salt decomposition. The thiophenediazonium salt, especially when unsubstituted or bearing electron-donating groups, is thermally labile.[5][6] When it decomposes, it can form a complex mixture of polymeric, tar-like substances. The primary cause is almost always a loss of temperature control.

Causality Explained:

  • Thermal Decomposition: The C-N bond in the thiophenediazonium salt is weak. At temperatures even slightly above the optimal range (typically 0-5 °C), the diazonium group can be lost as nitrogen gas (N₂), a thermodynamically very stable molecule.[7][8] This leaves behind a highly reactive thiophenyl cation that can react indiscriminately with any nucleophile in the mixture, including the solvent or other thiophene molecules, leading to polymerization.[8]

  • Localized Hotspots: Even if your cooling bath is at the correct temperature, the dropwise addition of the sodium nitrite solution can create localized hotspots if stirring is not efficient enough. The diazotization reaction itself is exothermic.[9][10]

Step-by-Step Solutions:

  • Aggressive Cooling: Ensure your reaction flask is submerged in a well-stirred ice-salt bath to maintain an internal reaction temperature between -5 °C and 0 °C.[1][11] For particularly sensitive substrates, a dry ice/acetone bath may be considered, but care must be taken not to freeze the aqueous solution.

  • Slow, Sub-surface Addition: Add the aqueous solution of sodium nitrite (NaNO₂) very slowly, drop by drop, using a syringe pump for precise control. Ensure the tip of the needle or dropping funnel is below the surface of the reaction mixture to promote rapid dispersion and prevent localized heating.

  • Vigorous Stirring: Use a powerful overhead or magnetic stirrer to ensure the reaction mixture is homogenous and temperature is evenly distributed.

  • Pre-cool Reagents: Pre-cool the aminothiophene solution and the sodium nitrite solution to 0 °C before mixing.

Question 2: The yield of my subsequent coupling reaction is very low. How can I be sure the diazotization is efficient and complete?

Answer:

Low yields in subsequent steps (e.g., Sandmeyer, azo coupling) often point to incomplete formation or premature decomposition of the diazonium salt.

Causality Explained:

  • Incomplete Diazotization: Insufficient acid or nitrosating agent will result in unreacted aminothiophene. This not only lowers the potential yield but the remaining amine can also cause side reactions. For instance, the newly formed diazonium salt can couple with the unreacted parent aminothiophene to form a triazene, a common and often colorful impurity.[6]

  • Premature Decomposition: Thiophenediazonium salts have a short half-life in solution.[12] If there is a significant delay between the formation of the salt and its use in the next step, a substantial portion may decompose, even if kept cold.

Step-by-Step Solutions:

  • Verify Stoichiometry: Use a slight molar excess (e.g., 1.05 to 1.1 equivalents) of sodium nitrite to ensure complete conversion of the aminothiophene.[13] Ensure a strong mineral acid (like HCl or H₂SO₄) is in sufficient excess to both protonate the amine and generate nitrous acid (HNO₂) in situ.[14][15]

  • Test for Nitrous Acid: After the NaNO₂ addition is complete, you can check for the presence of excess nitrous acid using starch-iodide paper (it will turn blue-black). A slight excess indicates that enough nitrosating agent was present to consume all the amine. If the test is negative, more NaNO₂ may be needed.

  • Immediate Use: The solution of the thiophenediazonium salt should be used immediately in the subsequent reaction.[12][16] Prepare your coupling partner or downstream reagent in a separate flask and have it ready for the addition of the diazonium salt solution as soon as it is formed.

  • Minimize Headspace: Perform the reaction in a flask that is appropriately sized for the reaction volume to minimize the air (and moisture) in the headspace.

Question 3: I am trying to diazotize a 3-aminothiophene and the results are inconsistent. Are there special considerations compared to 2-aminothiophenes?

Answer:

Yes, the position of the amino group on the thiophene ring significantly influences reactivity and stability. 3-aminothiophenes often exhibit different behavior than their 2-amino counterparts.

Causality Explained:

  • Electronic Effects: 3-Aminothiophenes possess a pronounced enaminic character.[17] The nitrogen lone pair can delocalize into the ring, activating the C-2 position for electrophilic attack. This increased nucleophilicity can sometimes lead to side reactions, such as coupling with the diazonium ion, if conditions are not optimal.[17]

  • Stability of the Diazonium Salt: The electronic environment of a 3-thiophenediazonium salt differs from a 2-isomer, which can affect its stability. While systematic studies are limited, empirical evidence suggests their stability can be highly substrate-dependent.

Step-by-Step Solutions:

  • Stricter Temperature Control: For 3-aminothiophenes, it is often beneficial to work at the lower end of the recommended temperature range, such as -5 °C to 0 °C, to suppress side reactions.[1][11]

  • Choice of Acid: The counter-ion can influence stability. While hydrochloric acid is common, some protocols for sensitive amines use sulfuric acid to prepare nitrosylsulfuric acid, which can provide a more controlled diazotization.[16]

  • Kinetic Studies: For critical applications, consider kinetic analysis to understand the reactivity of your specific 3-aminothiophene substrate. Studies have used techniques like stopped-flow spectrophotometry to determine nucleophilicity parameters, which can inform reaction optimization.[17]

Frequently Asked Questions (FAQs)

Q1: What is the absolute optimal temperature range for diazotizing aminothiophenes?

A1: The universally accepted and safest starting point is 0 °C to 5 °C .[4][5][16] However, for many thiophene derivatives, especially those sensitive to decomposition, the ideal range is often lower, between -5 °C and 0 °C .[1][11] It is crucial to monitor the internal reaction temperature, not just the cooling bath temperature.

Q2: Can I run the reaction at a higher temperature, for instance, room temperature?

A2: It is strongly discouraged for standard aqueous diazotization. Thiophenediazonium salts are generally too unstable at room temperature and will decompose, often rapidly.[8][18] This leads to low yields and the formation of hazardous phenolic byproducts.[6] While some modern methods using specialized reagents like arenediazonium tosylates or deep eutectic solvents have shown stability at room temperature, these are not standard conditions and require specific protocols.[19]

Q3: Why is an excess of strong acid necessary?

A3: A strong acid serves two critical functions:

  • Generation of Nitrous Acid: It reacts with sodium nitrite (NaNO₂) to generate the active nitrosating agent, nitrous acid (HNO₂), in situ.[20]

  • Preventing Side Reactions: It keeps the reaction medium at a low pH. This is crucial to prevent the newly formed diazonium salt (an electrophile) from coupling with any unreacted aminothiophene (a nucleophile) to form a diazoamino compound (a triazene).[6]

Q4: My aminothiophene starting material is poorly soluble in aqueous acid. What should I do?

A4: This is a common issue. You can create a fine suspension of the aminothiophene hydrochloride salt in the acidic medium.[16] As the diazotization proceeds, the solid will dissolve as it is converted to the more soluble diazonium salt. Ensure vigorous stirring to maintain a good slurry. Alternatively, co-solvents like acetic acid can sometimes be used, but their effect on diazonium salt stability must be considered.

Q5: Are isolated thiophenediazonium salts dangerous?

A5: Yes, extremely. In a dry, solid state, diazonium salts are shock-sensitive and can decompose explosively with heat or friction.[3][5][21] For this reason, they are almost always generated and used in situ as a solution. Never attempt to isolate a thiophenediazonium salt unless you are following a specific protocol for creating a stabilized salt (e.g., a tetrafluoroborate) and are equipped with the necessary safety precautions. [3][4]

Data Summary: Recommended Temperatures

The optimal temperature can vary based on the substituents on the thiophene ring. Electron-withdrawing groups generally increase the stability of the diazonium salt, while electron-donating groups decrease it.

Aminothiophene SubstratePosition of Amino GroupRecommended Temperature Range (°C)Source(s)
2-Aminothiophene (unsubstituted)20 to 5[16]
3-Amino-2-(methoxycarbonyl)thiophene3-5 to 0[1][11]
2-Aminothiophene derivatives (general)20 to 5[12]
General Aromatic Amines (for reference)N/A0 to 5[4][5][22]

Experimental Workflow & Protocols

Diagram: Diazotization of Aminothiophene

The following diagram illustrates the critical, temperature-sensitive pathway for converting an aminothiophene to its diazonium salt, which is then used in a subsequent coupling reaction.

DiazotizationWorkflow cluster_reaction Diazotization Reaction cluster_downstream Downstream Application (Immediate) A Aminothiophene in excess strong acid (e.g., HCl) C Vigorous Stirring Cooling Bath (-5 to 5 °C) A->C B Aqueous Sodium Nitrite (NaNO₂) Solution D Slow, Dropwise Addition of NaNO₂ to Amine Slurry B->D E Formation of Thiophenediazonium Salt Solution (Keep Cold!) D->E  Critical Temperature Control G Addition of Diazonium Salt Solution to Coupling Partner E->G Use Immediately! F Coupling Partner Solution (e.g., Phenol, Naphthol) Cooled to 0-5 °C F->G H Azo Product Formation G->H

Caption: Workflow for aminothiophene diazotization and subsequent azo coupling.

Protocol: General Procedure for the Diazotization of a 2-Aminothiophene Derivative

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • 2-Aminothiophene derivative (10 mmol, 1.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂) (11 mmol, 1.1 eq)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • Preparation of the Amine Solution: In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend the 2-aminothiophene derivative (10 mmol) in a mixture of concentrated HCl (5 mL) and water (20 mL).

  • Cooling: Cool the flask in an ice-salt bath with vigorous stirring until the internal temperature of the slurry is stable between 0 °C and 5 °C.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (11 mmol) in cold water (10 mL). Cool this solution in an ice bath.

  • Diazotization: Transfer the cold sodium nitrite solution to the dropping funnel. Add the nitrite solution dropwise to the stirred amine slurry over 20-30 minutes. Crucially, ensure the internal temperature does not rise above 5 °C during the addition. [16]

  • Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization. The mixture should become a clear solution as the diazonium salt forms.

  • Verification (Optional): Test for a slight excess of nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A positive test (blue-black color) confirms the presence of excess nitrosating agent. If the test is negative, a small amount of additional NaNO₂ solution may be required.

  • Immediate Use: The resulting cold, clear solution of the thiophenediazonium salt is now ready for immediate use in the next synthetic step (e.g., azo coupling, Sandmeyer reaction). Do not store this solution or attempt to isolate the salt.

References

  • Aazam, J., Esmail, R.-S., Hoda, Z., & Behrooz, M. (n.d.). Synthesis and Molecular Characterization of Diazonium Compounds Through the Reaction of Different Phenolic Compounds and Novel Aminothiophene Precursors as a New Class of Colorants. Journal of Applied Material Science.
  • Schotten, C., Leprevost, S. K., Yong, L. M., Hughes, C. E., Harris, K. D. M., & Browne, D. L. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online.
  • Beletskaya, I. P., et al. (2022). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. National Institutes of Health.
  • Mayr, H., et al. (n.d.). C–N Coupling of 3‐Aminothiophene with Substituted Benzenediazonium Cations: Carbon Nucleophilicity, Hyper‐Ortho Effects, and Predictive Modeling of Structural Analogs. National Institutes of Health.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • DergiPark. (2024). HİTİT JOURNAL OF SCIENCE.
  • NotEvans. (2017). Why should the temperature be maintained at 0–5 °C in a diazotisation? Chemistry Stack Exchange.
  • Metwally, M. A. (n.d.). Thiophene; 2-chloro-N-arylacetamide; diazonium salt; azo disperse dyes; polyester fibers; fastness properties. Scientific & Academic Publishing.
  • MDPI. (2022). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems.
  • ResearchGate. (2022). Stable diazonium salts of weakly basic amines—Convenient reagents for synthesis of disperse azo dyes.
  • Semantic Scholar. (2022). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts.
  • ElectronicsAndBooks. (2004). The Structural Influence in the Stability of Polymer-Bound Diazonium Salts.
  • ResearchGate. (2022). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems.
  • Gutmann, B., et al. (2016). Exploring Flow Procedures for Diazonium Formation. PMC - PubMed Central.
  • Organic Chemistry Portal. (n.d.). Thiophene synthesis.
  • Unknown. (n.d.). Preparation and Properties of Thiophene.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines.
  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
  • ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts.
  • Royal Society of Chemistry. (n.d.). Room temperature diazotization and coupling reaction using a DES–ethanol system: a green approach towards the synthesis of monoazo pigments. Chemical Communications.
  • ACS Publications. (n.d.). Diazotization of heterocyclic primary amines. Chemical Reviews.
  • Quora. (2020). Why diazotization reaction is done at low temperature (0 - 5°C)? CHEMISTRY FOR NEET.
  • ResearchGate. (n.d.). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles.
  • Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid.
  • Chemistry Stack Exchange. (2014). Effect of temperature on benzenediazonium during diazotization.
  • MDPI. (n.d.). Flow Hydrodediazoniation of Aromatic Heterocycles.
  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts.
  • National Institutes of Health. (2024). Aliphatic Amines Unlocked for Selective Transformations through Diazotization.
  • ResearchGate. (n.d.). Temperature and solvent control in the synthesis of 2-aminothiophenes...
  • ResearchGate. (2022). (PDF) Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole.
  • Royal Society of Chemistry. (n.d.). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B.
  • ChemTube3D. (n.d.). Interactive 3D Chemistry Animations.
  • Maximum Academic Press. (2024). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA).
  • MDPI. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.
  • National Institutes of Health. (2022). Green methodologies for the synthesis of 2-aminothiophene.
  • International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY.

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Technical Support Center: Thiophene-3-Carboxylic Acid Handling and Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiophene-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing its decarboxylation during experimental procedures. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to address specific challenges you may encounter.

Understanding the Challenge: The Instability of Thiophene-3-Carboxylic Acid

Thiophene-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its utility is often hampered by a tendency to undergo decarboxylation, particularly under harsh reaction conditions. This process involves the loss of carbon dioxide (CO2) from the carboxylic acid moiety, leading to the formation of thiophene. Understanding the factors that promote this undesired side reaction is the first step toward preventing it.

Decarboxylation of heteroaromatic carboxylic acids is a known transformation in organic synthesis. The stability of the intermediate formed after the loss of CO2 plays a crucial role. While simple aliphatic carboxylic acids are generally stable, those with electron-withdrawing groups or adjacent functionalities that can stabilize a negative charge or a radical are more prone to decarboxylation. In the case of thiophene-3-carboxylic acid, the aromaticity of the thiophene ring influences the stability of the intermediates, making it susceptible to decarboxylation under certain thermal or catalytic conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues related to the handling and reaction of thiophene-3-carboxylic acid.

FAQ 1: My thiophene-3-carboxylic acid is decarboxylating upon heating. At what temperature does this typically occur?

Answer: Thiophene-3-carboxylic acid is a solid with a melting point in the range of 136-141°C. While it is generally stable at room temperature, significant decarboxylation can be observed at elevated temperatures, particularly above its melting point. The exact temperature at which decarboxylation becomes problematic can vary depending on the solvent, the presence of catalysts (especially metals), and the pH of the reaction mixture. Forcing conditions, such as temperatures exceeding 100-150°C, should be approached with caution.[1][2]

Troubleshooting Guide:

  • Monitor Reaction Temperature Carefully: Use a calibrated thermometer and a controlled heating mantle or oil bath.

  • Consider Lower-Temperature Alternatives: If the desired reaction is slow at lower temperatures, explore alternative catalysts or reagents that can promote the reaction under milder conditions.

  • Run a Control Experiment: Heat a small sample of thiophene-3-carboxylic acid in the reaction solvent under your planned conditions (without other reagents) to assess its stability.

FAQ 2: I am attempting a Suzuki-Miyaura coupling with a thiophene-3-carboxylic acid derivative and observing significant decarboxylation. Why is this happening and how can I prevent it?

Answer: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, often require elevated temperatures and basic conditions, both of which can promote the decarboxylation of thiophene-3-carboxylic acid.[3][4] The carboxylate formed under basic conditions can coordinate to the palladium catalyst, potentially facilitating the decarboxylation pathway.[5] In some cases, the desired product is a tetra-arylated thiophene, which is formed through a process involving both C-H bond cleavage and decarboxylation.[3]

Troubleshooting Guide:

  • Protect the Carboxylic Acid: The most reliable strategy is to protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before performing the Suzuki-Miyaura coupling. The ester is generally more stable under these conditions. The carboxylic acid can be regenerated by hydrolysis after the coupling reaction.[5][6]

  • Optimize Reaction Conditions:

    • Catalyst Choice: Experiment with different palladium catalysts and ligands. For instance, sometimes switching from a Pd(II) to a Pd(0) catalyst can be beneficial.[5]

    • Base Selection: Use a milder base. While strong bases like NaOH or KOH can promote decarboxylation, weaker bases like K2CO3, Cs2CO3, or organic bases might be more suitable.

    • Lower Temperature: If possible, screen for catalysts that are active at lower temperatures.

  • Decarboxylative Coupling as a Strategy: In some instances, the decarboxylation can be harnessed as part of the reaction strategy to form C-C bonds.[4][7] This approach, however, requires specific catalysts and conditions designed for this purpose.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_0 Problem: Decarboxylation during Suzuki Coupling cluster_1 Solution: Protection Strategy Thiophene-3-COOH Thiophene-3-COOH Heating Heating Thiophene-3-COOH->Heating Protect_COOH Protect COOH (Esterification) Thiophene-3-COOH->Protect_COOH Aryl-Br Aryl-Br Aryl-Br->Heating Suzuki_Coupling Suzuki Coupling Aryl-Br->Suzuki_Coupling Pd_Catalyst_Base Pd_Catalyst_Base Pd_Catalyst_Base->Heating Pd_Catalyst_Base->Suzuki_Coupling Decarboxylation Decarboxylation Heating->Decarboxylation Low_Yield Low_Yield Decarboxylation->Low_Yield Thiophene-3-COOR Thiophene-3-COOR Protect_COOH->Thiophene-3-COOR Thiophene-3-COOR->Suzuki_Coupling Coupled_Product Coupled_Product Suzuki_Coupling->Coupled_Product Deprotection Deprotection (Hydrolysis) Coupled_Product->Deprotection Final_Product Final_Product Deprotection->Final_Product

Caption: Workflow for avoiding decarboxylation in Suzuki coupling.

FAQ 3: I need to perform an amide coupling with thiophene-3-carboxylic acid. What are the best practices to avoid decarboxylation?

Answer: Amide coupling reactions can also be problematic if they require high temperatures. However, many modern amide coupling reagents operate at or below room temperature, which significantly reduces the risk of decarboxylation.

Troubleshooting Guide:

  • Use Mild Coupling Reagents: Employ coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) which facilitate amide bond formation at room temperature.[8][9] These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine without the need for heat.[8]

  • Catalyst-Free Approaches: Under certain conditions, amide bonds can be formed from thiocarboxylic acids and amines without a catalyst.[10] While this applies to the thio-analogue, it highlights the potential for milder synthetic routes.

  • Maintain Neutral or Slightly Acidic pH: Strong bases can deprotonate the carboxylic acid, and while this is a necessary step for some coupling mechanisms, it can also increase the propensity for decarboxylation at elevated temperatures.

Protocol: EDC/DCC Amide Coupling

G Start Thiophene-3-carboxylic acid + Amine Activate Add EDC or DCC (Room Temperature) Start->Activate Intermediate Activated Ester Intermediate Activate->Intermediate Attack Nucleophilic Attack by Amine Intermediate->Attack Product Amide Product Attack->Product Byproduct Urea Byproduct Attack->Byproduct

Sources

Technical Support Center: Improving the Solubility of 2-(Methoxycarbonyl)thiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-MCTCA

Last Updated: January 7, 2026

Introduction

Welcome to the technical support guide for 2-(Methoxycarbonyl)thiophene-3-carboxylic acid (MCTCA). This document is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this compound. Given its molecular structure—featuring both a carboxylic acid and a methoxycarbonyl group on a thiophene ring—MCTCA presents unique solubility characteristics that require a systematic and mechanistically informed approach to overcome.

This guide provides a series of troubleshooting steps, detailed protocols, and scientific explanations to help you successfully solubilize MCTCA for your experimental needs.

Compound at a Glance:
  • IUPAC Name: this compound

  • Molecular Formula: C₇H₆O₄S[1]

  • Molecular Weight: 186.19 g/mol [2]

  • Key Functional Groups: Carboxylic acid (-COOH), Ester (-COOCH₃), Thiophene ring.

  • Predicted Properties: The carboxylic acid group is acidic, while the thiophene ring and methyl ester group contribute to its hydrophobicity. Its solubility is expected to be highly dependent on the pH of the medium.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for dissolving this compound?

A1: For initial attempts, polar aprotic solvents are often effective. Consider using Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). For a related compound, Thiophene-3-carboxylic acid, DMSO has been shown to be an effective solvent.[3] For less polar applications, solvents with carbonyl functional groups, such as acetone or ethyl acetate, may also show some success, as these can interact with the molecule.[4] Complete dissolution in purely aqueous or nonpolar hydrocarbon solvents at neutral pH is unlikely.

Q2: Why is my compound not dissolving in water?

A2: The limited aqueous solubility of MCTCA is due to the hydrophobic thiophene ring and the methyl ester group.[5] While the carboxylic acid group can interact with water, the overall molecule has significant nonpolar character. At neutral or acidic pH, the carboxylic acid remains protonated (-COOH), which is significantly less soluble in water than its deprotonated, ionic form (-COO⁻).[6]

Q3: Can I heat the mixture to improve solubility?

A3: Gently heating the mixture can increase the rate of dissolution and the saturation solubility. However, exercise caution. Prolonged exposure to high temperatures, especially under strongly acidic or basic conditions, could risk hydrolysis of the methyl ester group. Always perform a small-scale test and check for degradation using an appropriate analytical method (e.g., HPLC, TLC) after heating.

Part 2: Systematic Troubleshooting Guide

If initial solvent screening fails, a more systematic approach is required. This guide is structured to address solubility challenges in a logical progression, from simple pH adjustments to more complex formulation strategies.

Workflow: A Roadmap to Solubilization

The following diagram outlines the decision-making process for tackling solubility issues with MCTCA.

Solubility_Workflow start Start: Insoluble MCTCA solvent_screen Attempt Dissolution in Primary Solvent (e.g., Water, Buffer) start->solvent_screen is_soluble Is it Soluble? solvent_screen->is_soluble ph_adjust Strategy 1: pH Adjustment is_soluble->ph_adjust No end_success Success: Solubilized MCTCA is_soluble->end_success Yes check_ph_sol Soluble after pH Adjustment? ph_adjust->check_ph_sol cosolvent Strategy 2: Add Co-solvent check_ph_sol->cosolvent No check_ph_sol->end_success Yes check_cosolvent_sol Soluble with Co-solvent? cosolvent->check_cosolvent_sol complexation Strategy 3: Complexation (Cyclodextrins) check_cosolvent_sol->complexation No check_cosolvent_sol->end_success Yes end_fail Re-evaluate System/ Consult Formulation Expert complexation->end_fail

Caption: A step-by-step troubleshooting workflow for solubilizing MCTCA.

Strategy 1: pH Adjustment for Aqueous Solubility

The Principle: The single most effective strategy for solubilizing a carboxylic acid in an aqueous medium is to increase the pH. According to the Henderson-Hasselbalch equation, as the pH of the solution rises above the pKa of the carboxylic acid, the equilibrium shifts towards the deprotonated, anionic carboxylate form (R-COO⁻).[7][8] This ionic form is vastly more soluble in water than the neutral, protonated form (R-COOH).[6][9]

Mechanism of pH-Dependent Solubility

pH_Mechanism cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Insoluble R-COOH (Protonated Form) Poorly Water-Soluble Soluble R-COO⁻ + H⁺ (Deprotonated Salt Form) Highly Water-Soluble Insoluble->Soluble Add Base (e.g., NaOH, NaHCO₃) Soluble->Insoluble Add Acid (e.g., HCl)

Caption: Equilibrium shift of MCTCA from insoluble to soluble form via pH adjustment.

Experimental Protocol: pH-Adjusted Solubilization
  • Preparation: Weigh the desired amount of MCTCA and place it in a suitable vessel. Add a portion (e.g., 70-80%) of the final desired volume of purified water or buffer.

  • Dispersion: Stir the mixture to create a uniform suspension. The compound will likely not dissolve at this stage.

  • Titration: While stirring, slowly add a basic solution dropwise. Suitable bases include 1 M NaOH, 1 M KOH, or a saturated solution of sodium bicarbonate (NaHCO₃).

  • Monitoring: Monitor the pH of the solution continuously with a calibrated pH meter. Observe the suspension for visual signs of dissolution.

  • Endpoint: Continue adding the base until all the solid material has dissolved. The pH at which complete dissolution occurs will be above the compound's pKa.

  • Final Adjustment: Once the compound is fully dissolved, add the remaining water or buffer to reach the final target volume and concentration. Re-check and adjust the final pH if necessary.

Troubleshooting:

  • Precipitation upon pH decrease: If the pH of the final solution is lowered, the compound will precipitate out of solution as it reverts to its protonated, insoluble form. This confirms the pH-dependent nature of the solubility.

  • Salt Selection: Using different bases (e.g., NaOH, KOH, tromethamine) will form different salts, which can have slightly different solubility profiles.[10] Sodium and potassium salts are common and highly effective choices for increasing the solubility of acidic compounds.[10]

Strategy 2: Co-solvency

The Principle: If pH adjustment is not suitable for your experiment or if solubility is still limited, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, making it more favorable for dissolving hydrophobic compounds.[11] They work by reducing the interfacial tension between the solute and the solvent.[11]

Common Co-solvents for Pharmaceutical Applications:

Co-solventPolarityNotes
EthanolHighCommon, biocompatible solvent.
Propylene Glycol (PG)HighOften used in pharmaceutical formulations.[12]
Polyethylene Glycol (PEG 300/400)HighLow-molecular-weight PEGs are effective solubilizers.[12]
Dimethyl Sulfoxide (DMSO)HighExcellent solubilizer, but can be toxic in some biological assays.[12]
Experimental Protocol: Co-solvent System Development
  • Initial Dissolution: First, dissolve the MCTCA in a minimal amount of a strong organic co-solvent (e.g., DMSO, Ethanol).

  • Titration with Aqueous Phase: While vortexing or stirring vigorously, slowly add the aqueous buffer to the organic stock solution.

  • Observe for Precipitation: Monitor the solution closely. If the compound begins to precipitate, you have exceeded its solubility limit in that specific co-solvent/water ratio.

  • Optimization: The goal is to find the highest percentage of the aqueous phase that can be tolerated while keeping the compound in solution. A common starting point for many preclinical studies is to aim for a final co-solvent concentration of ≤10% (e.g., 10% DMSO, 40% PEG 400, 50% water).

Note: The order of addition matters. Adding the aqueous phase to the organic stock is generally more effective than adding the organic stock to the aqueous phase.

Strategy 3: Complexation with Cyclodextrins

The Principle: For challenging cases, or when trying to avoid organic solvents, cyclodextrins can be a powerful tool. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] The hydrophobic thiophene portion of the MCTCA molecule can be encapsulated within the cyclodextrin's nonpolar cavity, forming an "inclusion complex."[14][15] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the guest molecule.[13][16]

Mechanism of Cyclodextrin Inclusion

Cyclodextrin_Mechanism MCTCA { MCTCA| Hydrophobic Thiophene Ring} Cyclodextrin Hydrophilic Exterior Hydrophobic Cavity MCTCA:tail->Cyclodextrin:cav Complex { Soluble Inclusion Complex} MCTCA->Complex Cyclodextrin->Complex

Caption: Encapsulation of MCTCA's hydrophobic region by a cyclodextrin host.

Experimental Protocol: Kneading Method for Complexation

This method is simple, economical, and avoids the use of organic solvents.[15]

  • Paste Formation: Place the required amount of a suitable cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD) in a mortar and add a small amount of water to form a thick paste.

  • Drug Addition: Add the MCTCA powder to the paste.

  • Kneading: Knead the mixture thoroughly with a pestle for 30-60 minutes. This intimate mixing facilitates the inclusion of the drug into the cyclodextrin cavity.

  • Drying: Dry the resulting paste in an oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Final Processing: The dried complex can be ground into a fine powder, which should exhibit significantly improved aqueous solubility compared to the parent compound.

Summary of Strategies

StrategyMechanismBest ForKey Considerations
pH Adjustment Ionization of the carboxylic acid to a soluble salt form.[9]Achieving high concentrations in purely aqueous solutions.Only applicable for aqueous systems; potential for compound instability at extreme pH.
Co-solvency Reducing the polarity of the bulk solvent.[11][17]Formulations where pH cannot be altered; mixed solvent systems.Potential for compound precipitation on dilution; co-solvent may interfere with biological assays.
Complexation Encapsulation of the hydrophobic moiety within a host molecule.[13][15]Solvent-free aqueous formulations; improving stability and bioavailability.[16]Requires screening of cyclodextrin type; a 1:1 molar ratio is a good starting point for calculations.[18]

References

  • Jadhav, P., et al. (2020). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • Sharma, N., & Singh, S. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences.
  • Yalkowsky, S. H. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK.
  • Tiwari, G., et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • In-Tele-Health. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • Carneiro, S. B., et al. (2019). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules.
  • Loftsson, T., & Jarho, P. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI.
  • Yalkowsky, S. H. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate.
  • Sгантzos, I., et al. (2008). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling.
  • Mohammed, A. (2013). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs.
  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD.
  • Serajuddin, A. T. M. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceutics.
  • UNT Digital Library. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
  • Völgyi, G., et al. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. International Journal of Pharmaceutics.
  • Chemistry LibreTexts. (2021). 2.3: Chemical Properties of Carboxylic Acids I- Acidity and Salt formation.
  • S. K., Y., et al. (2014). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation: Current Prospects.
  • YouTube. (2021). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids.
  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research.
  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • PubChemLite. (n.d.). This compound.
  • MySkinRecipes. (n.d.). This compound.

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Technical Support Center: Troubleshooting the Meerwein Arylation with Thiophene Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Meerwein arylation of thiophene-based substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful C-C bond-forming reaction for the synthesis of complex molecules. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the causal reasoning behind them, grounded in established mechanistic principles. This document is structured as a dynamic troubleshooting guide to address the unique challenges presented by electron-rich heterocyclic substrates like thiophene.

Introduction: The Challenge of Arylating Thiophene via the Meerwein Reaction

The Meerwein arylation, first reported by Hans Meerwein in 1939, is a radical-based reaction that classically involves the addition of an aryl radical, generated from an aryl diazonium salt, to an electron-poor alkene.[1][2] The reaction is typically catalyzed by a metal salt, most commonly copper(II) chloride.[1]

However, thiophene presents a departure from the typical substrate. As an electron-rich aromatic heterocycle, its interaction with the electrophilic aryl radical and the reaction conditions can lead to a distinct set of challenges not encountered with simple alkenes. These include issues with regioselectivity, competitive side reactions, and substrate stability. This guide provides expert insights and actionable protocols to navigate these complexities.

Core Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when performing Meerwein arylations on thiophene and its derivatives.

Question 1: I am observing very low to no yield of my desired aryl-thiophene product. What are the primary factors to investigate?

Low or no product formation is the most frequent issue and can stem from several sources. A systematic approach is crucial.

Answer:

There are three primary areas to scrutinize: the integrity of your starting materials, the generation of the aryl radical, and competing reaction pathways.

  • Aryl Diazonium Salt Instability: Aryl diazonium salts are notoriously unstable and are often prepared immediately before use.[1][3]

    • Causality: Decomposition of the diazonium salt before it can be reduced to the aryl radical is a common failure mode. This decomposition is accelerated by heat and exposure to light.

    • Troubleshooting Protocol:

      • Prepare the diazonium salt in situ or use it immediately after isolation.

      • Maintain low temperatures (0-5 °C) during its preparation and handling.

      • Ensure the complete dissolution of the corresponding aniline in the hydrohalic acid before adding sodium nitrite. Incomplete diazotization is a frequent source of failure.

  • Inefficient Radical Generation: The reduction of the diazonium salt (ArN₂⁺) to the aryl radical (Ar•) by the Cu(I) species (generated from Cu(II)) is the linchpin of the reaction.

    • Causality: If the catalytic cycle is stalled or inefficient, radical generation will be poor. The choice of solvent and catalyst counter-ion can significantly influence the redox potential and solubility of the copper species.

    • Recommendation: Acetone or acetonitrile are common solvents that facilitate the reaction.[1] Ensure your copper catalyst is of high purity and is soluble in the chosen medium.

  • Dominant Side Reactions: With thiophene, the desired arylation competes with at least two major side reactions: Sandmeyer reaction and polymerization.[3]

    • Sandmeyer Reaction: The diazonium salt can be converted to an aryl halide by the copper catalyst, consuming the starting material.[3]

    • Thiophene Polymerization: As an electron-rich heterocycle, thiophene is susceptible to polymerization under the acidic and oxidative conditions of the reaction.[4][5] This is often observed as the formation of an insoluble black or brown tar.

Question 2: My reaction is producing a mixture of 2-aryl and 3-arylthiophene isomers. How can I improve the regioselectivity?

Controlling regioselectivity is key to synthetic utility. In direct arylation, the C-H acidity often dictates the site of reaction, favoring the α-position (C2).[6] However, in a radical addition mechanism, the outcome is governed by the stability of the resulting radical intermediate.

Answer:

The regioselectivity of radical addition to thiophene is a complex issue influenced by both steric and electronic factors.

  • Mechanistic Insight: The addition of the aryl radical to the C2 position of thiophene leads to a radical intermediate with resonance delocalization over the sulfur atom and C3-C4 double bond. Addition to C3 results in a different delocalization pattern. The relative stability of these intermediates dictates the product ratio.

  • Troubleshooting Strategies:

    • Steric Hindrance: Placing a bulky directing group at the C2 position can effectively block radical addition there, favoring arylation at C3.

    • Solvent Effects: The polarity of the solvent can influence the transition state energies for addition at C2 versus C3. Experiment with a range of solvents from polar (acetonitrile, water) to less polar (acetone, dioxane).

    • Catalyst Modification: While classic Meerwein conditions use copper halides, modern variants employ different catalytic systems. Photocatalysis, for instance, can offer different selectivity profiles by operating under milder conditions.[7][8]

Question 3: My reaction turns into a dark, insoluble tar, and I can't isolate any product. What is happening and how can I prevent it?

This is a classic sign of thiophene polymerization.

Answer:

The formation of polythiophene is a significant challenge due to the electron-rich nature of the substrate.[9]

  • Causality: The reaction conditions, particularly the presence of the copper catalyst and the generation of radical species, can initiate a cationic or radical polymerization cascade of the thiophene ring.[10]

  • Preventative Measures:

    • Lower the Temperature: Running the reaction at the lowest possible temperature that still allows for efficient diazonium salt decomposition can temper the rate of polymerization.

    • Control Stoichiometry: Use a minimal excess of the thiophene substrate. A large excess can create a high concentration environment that favors polymerization.

    • Increase Catalyst Loading (Counter-intuitive): In some cases, a higher catalyst concentration can accelerate the desired bimolecular arylation reaction, allowing it to outcompete the polymerization pathway. This should be optimized carefully.

    • Add a Radical Scavenger/Inhibitor: While this may seem counterproductive, adding a very small, sub-stoichiometric amount of a mild radical inhibitor like hydroquinone can sometimes suppress polymerization without completely quenching the desired reaction. This is an advanced technique and requires careful titration.

Experimental Protocols

General Protocol for Meerwein Arylation of Thiophene

This protocol provides a starting point for optimization. Safety Note: Aryl diazonium salts can be explosive when isolated and dry. Handle with extreme care and behind a blast shield.

  • Diazotization:

    • In a flask cooled to 0-5 °C, dissolve the aromatic amine (10 mmol) in a mixture of acetone (20 mL) and 6M HCl (5 mL).

    • Slowly add a solution of sodium nitrite (11 mmol) in water (5 mL) dropwise, keeping the internal temperature below 5 °C.

    • Stir the resulting solution for 30 minutes at 0-5 °C.

  • Arylation:

    • In a separate, larger flask, dissolve thiophene (12 mmol) and copper(II) chloride (1.5 mmol) in acetone (30 mL).

    • Cool this mixture to 0 °C.

    • Slowly add the cold diazonium salt solution from Step 1 to the thiophene solution. Vigorous nitrogen evolution should be observed.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC or GC-MS.

  • Workup:

    • Quench the reaction by pouring it into 100 mL of 1M HCl.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Data Presentation: Optimizing Reaction Parameters

The following table summarizes the typical effects of key parameters on the Meerwein arylation of thiophene. Use this as a guide for your optimization experiments.

ParameterTypical RangeEffect on YieldEffect on Selectivity/Side ReactionsRationale
Temperature 0 °C to 40 °CIncreases rate, but can decrease yield at higher tempsHigher temps favor polymerization and Sandmeyer side reactionsBalances rate of radical formation against stability of intermediates and starting materials.
Catalyst CuCl₂, CuBr, CuSO₄Essential for reactionCounter-ion can be incorporated (Sandmeyer)Facilitates the single-electron transfer to generate the aryl radical.[11]
Catalyst Loading 5 mol% to 20 mol%Increases rateHigher loading can increase Sandmeyer byproductsEnsures efficient catalytic turnover.
Solvent Acetone, Acetonitrile, Water/AcetoneHighCan influence regioselectivity and catalyst solubilityMust be able to dissolve both the organic substrate and the inorganic catalyst/salts.
Thiophene equiv. 1.1 to 3.0Can increase yield up to a pointHigh excess promotes polymerizationEnsures complete consumption of the limiting diazonium salt.

Visualizations: Mechanisms and Workflows

Core Reaction Mechanism

This diagram illustrates the catalytic cycle and the radical addition to the thiophene ring.

Meerwein_Mechanism cluster_substrate Substrate Reaction ArN2 Ar-N₂⁺ Ar_rad Ar• ArN2->Ar_rad + Cu(I) - N₂ Cu1 Cu(I) Thiophene Thiophene Ar_rad->Thiophene Radical Addition Cu2 Cu(II) Cu1->Cu2 - e⁻ Cu2->Cu1 + e⁻ (from ArN₂⁺ reduction) Rad_Int_C2 Radical Intermediate (Attack at C2) Thiophene->Rad_Int_C2 Path A Rad_Int_C3 Radical Intermediate (Attack at C3) Thiophene->Rad_Int_C3 Path B Product_C2 2-Arylthiophene Rad_Int_C2->Product_C2 + Cu(II) - H⁺, - Cu(I) Product_C3 3-Arylthiophene Rad_Int_C3->Product_C3 + Cu(II) - H⁺, - Cu(I)

Caption: Catalytic cycle and radical addition pathways in the Meerwein arylation of thiophene.

Common Side Reaction Pathways

Understanding competing reactions is crucial for troubleshooting.

Side_Reactions Start Ar-N₂⁺ + Thiophene + Cu(II) Desired_Path Meerwein Arylation (Radical Addition) Start->Desired_Path Desired Sandmeyer_Path Sandmeyer Reaction Start->Sandmeyer_Path Side Reaction 1 (High [Cu(II)], Halide) Polymer_Path Polymerization Start->Polymer_Path Side Reaction 2 (High Temp, [Thiophene]) Product Aryl-Thiophene Desired_Path->Product ArX Aryl Halide (Ar-X) Sandmeyer_Path->ArX Polymer Polythiophene (Tar) Polymer_Path->Polymer

Caption: Competing reaction pathways in the Meerwein arylation of thiophene.

Troubleshooting Workflow

A logical decision tree to diagnose and solve common experimental problems.

Troubleshooting_Workflow Start Problem Encountered Q1 Low / No Yield? Start->Q1 Q2 Poor Regioselectivity? Q1->Q2 No A1 Check Diazonium Salt Prep (Temp, Purity) Verify Catalyst Activity Q1->A1 Yes Q3 Polymer/Tar Formation? Q2->Q3 No A2 Modify Sterics on Substrate Screen Solvents Explore Photocatalysis Q2->A2 Yes A3 Lower Reaction Temp Reduce [Thiophene] Optimize Catalyst Loading Q3->A3 Yes End Problem Solved Q3->End No A1->End A2->End A3->End

Caption: A decision tree for troubleshooting common issues.

References

  • Kindt, S., & Heinrich, M. R. (2016). Recent Advances in Meerwein Arylation Chemistry. Synlett, 27(08), 1168-1183. [Link]
  • König, B. (2013). The Photocatalyzed Meerwein Arylation: Classic Reaction of Aryl Diazonium Salts in a New Light.
  • Wang, D., et al. (2022). Meerwein-type Bromoarylation with Arylthianthrenium Salts. Angewandte Chemie International Edition, 61(7), e202114788. [Link]
  • Wikipedia. (2023).
  • Driess, M., et al. (2019). Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones. Organic Letters, 21(16), 6447-6451. [Link]
  • Petronilli, A., Carofiglio, T., & Zardi, P. (2019). Direct Arylation of Thiophenes in Continuous Flow. European Journal of Organic Chemistry, 2019(43), 7247-7252. [Link]
  • Heinrich, M. R. (2016). Recent Advances in Meerwein Arylation Chemistry. Synlett, 27(08), 1168-1183. [Link]
  • König, B., et al. (2012). Photocatalytic Arylation of Alkenes, Alkynes and Enones with Diazonium Salts.
  • Glorius, F., et al. (2013). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society, 135(40), 15079-15082. [Link]
  • Rondestvedt, C. S., Jr. (1976). Arylation of Unsaturated Compounds by Diazonium Salts (The Meerwein Arylation Reaction). Organic Reactions, 24, 225-259. [Link]
  • Pal, M., et al. (2021). 1,2 Wagner–Meerwein shift in aza-Nazarov cyclization: Bi(III)-catalyzed substrate-dependent divergent synthesis of highly substituted pyrroles and indenes. Organic & Biomolecular Chemistry, 19(16), 3665-3670. [Link]
  • Driess, M., et al. (2019). Base-Mediated Meerwein-Ponndorf-Verley Reduction of Aromatic and Heterocyclic Ketones. Organic Letters, 21(16), 6447-6451. [Link]
  • Zardi, P., et al. (2020). A Study of Graphene-Based Copper Catalysts: Copper(I) Nanoplatelets for Batch and Continuous-Flow Applications.
  • Obushak, M. D., et al. (2021). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. Molecules, 26(18), 5575. [Link]
  • Gozzi, C., et al. (2008). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 13(6), 1285-1301. [Link]
  • Meisel, S. L., Johnson, G. C., & Hartough, H. D. (1950). Polymerization of Thiophene and Alkylthiophenes. Journal of the American Chemical Society, 72(5), 1910-1912. [Link]
  • J&K Scientific LLC. (n.d.). Eschenmoser-Claisen Rearrangement. [Link]
  • McCulloch, B., & Tovar, J. D. (2021). Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. Polymers, 13(20), 3564. [Link]
  • Wei, Y., et al. (1989). Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polymerization.
  • Pal, N., et al. (2022). Investigation on the thio-Claisen rearrangement of 2-[(4-aryloxy-2-butynyl)sulfanyl]thiophene. International Journal of Experimental Research, 27, 53-58. [Link]
  • Yagci, Y., & Schnabel, W. (1998). Mechanism of Photoinduced Step Polymerization of Thiophene by Onium Salts: Reactions of Phenyliodinium and Diphenylsulfinium Radical Cations with Thiophene. Macromolecules, 31(6), 1943-1946. [Link]
  • Imae, I., & Mori, A. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Polymer Chemistry, 11(4), 813-826. [Link]
  • Pal, N., et al. (2022). Investigation on the thio-Claisen rearrangement of 2-[(4-aryloxy-2-butynyl)sulfanyl]thiophene. International Journal of Experimental Research, 27, 53-58. [Link]
  • Synthesis Workshop. (2021, July 30). The Eschenmoser-Claisen Rearrangement (Episode 55) [Video]. YouTube. [Link]
  • Obushak, M. D., et al. (2013). Mechanism of Meerwein Arylation of Furan Derivatives. Russian Journal of Organic Chemistry, 49(7), 996-1001. [Link]
  • Arumugam, K. (2017, June 9). How to remove excess of thiophene boronic acid from reaction mixture?
  • One Chemistry. (2023, April 17). Wagner Meerwein Rearrangement | 365 Chemistry | Problem | Question | Solved [Video]. YouTube. [Link]
  • Organic Chemistry Portal. (n.d.). Name Reactions. [Link]

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Technical Support Center: Catalyst Selection for Thiophene Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for thiophene functionalization. Thiophene and its derivatives are cornerstone scaffolds in pharmaceuticals, organic electronics, and agrochemicals. However, their successful functionalization is critically dependent on nuanced catalyst selection. The inherent electronic properties of the thiophene ring, particularly the potential for the sulfur heteroatom to coordinate with and deactivate metal centers, present unique challenges.

This guide is structured to move from broad strategic decisions to specific, problem-oriented troubleshooting. It is designed to provide you, the research scientist, with not just protocols, but the underlying chemical logic to empower you to make informed decisions in your own experiments.

Part 1: Catalyst Selection Decision Framework

Choosing the correct catalyst system is the most critical step for a successful thiophene functionalization. The ideal choice depends on the desired transformation (e.g., C-C, C-N, C-S bond formation), the specific C-H or C-X bond to be functionalized, and the electronic and steric properties of your substrates.

Question: I need to functionalize a thiophene derivative. Where do I even begin with catalyst selection?

Answer: Start by defining the bond you want to form and the position on the thiophene ring you want to functionalize. This initial decision will guide you to a specific class of transition metal catalyst. The following decision tree provides a high-level overview for selecting an appropriate starting point.

G cluster_start Desired Transformation cluster_catalysts Primary Catalyst Choice cluster_reactions Common Reaction Types start What bond do you want to form? pd Palladium (Pd) (Most Versatile) start->pd C-C (sp²-sp²) C-N ni Nickel (Ni) (Cost-Effective, Good for C(sp3)) start->ni C-C (sp²-sp²) C-C (sp²-sp³) cu Copper (Cu) (C-S & C-N Bonds) start->cu C-S C-N suzuki Suzuki-Miyaura (Ar-B(OH)₂) pd->suzuki Standard & Robust ch_act Direct C-H Activation pd->ch_act Atom Economical buchwald Buchwald-Hartwig (Amination) pd->buchwald Amination kumada Kumada (Ar-MgBr) ni->kumada Sterically Hindered Substrates ullmann Ullmann-type (C-S / C-N Coupling) cu->ullmann Heteroatom Coupling

Caption: Initial catalyst selection based on the desired bond formation.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the practical aspects of catalyst selection for thiophene chemistry.

Q1: Why is palladium the most common catalyst for thiophene cross-coupling reactions like Suzuki-Miyaura?

A1: Palladium catalysts are exceptionally versatile and effective for C-C bond formation.[1] The catalytic cycle for reactions like the Suzuki-Miyaura coupling is well-understood and generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] Palladium complexes exhibit excellent reactivity and functional group tolerance, making them suitable for the complex molecules often encountered in drug development.[3] Furthermore, a vast library of phosphine and N-heterocyclic carbene (NHC) ligands has been developed to tune the catalyst's stability and reactivity, allowing for the successful coupling of even challenging or deactivated thiophene substrates.[4]

Q2: I'm trying to perform a C-H functionalization on a 3-substituted thiophene. How do I control whether the reaction occurs at the C2 or C5 position?

A2: Controlling regioselectivity between the C2 and C5 positions is a significant challenge, as both are electronically activated α-positions. The outcome is often dictated by a combination of steric hindrance and the specific catalyst system employed. Recently, catalyst-controlled regiodivergent methods have been developed.[5] For example, in palladium-catalyzed C-H arylation, the choice of ligand can steer the reaction to one position over the other. A 2,2'-bipyridyl ligand might favor one pathway, while a bulky, electron-rich phosphine ligand could favor the other by altering the energetics of the C-H activation step.[6][7]

Q3: When should I consider using a nickel catalyst instead of palladium?

A3: Nickel catalysts are an excellent choice for several reasons. First, nickel is more earth-abundant and significantly less expensive than palladium, making it attractive for large-scale synthesis.[8] Second, nickel catalysts can be highly effective for coupling sterically demanding substrates, such as in the Kumada catalyst-transfer polycondensation of thiophenes with bulky side groups.[9] They are also particularly adept at activating and coupling C(sp³)-hybridized carbons and less reactive C-O electrophiles like aryl sulfamates.[8][10]

Q4: The sulfur atom in thiophene is known to be a catalyst poison. How does this affect my choice of catalyst and reaction conditions?

A4: This is a critical consideration. The lone pairs on the thiophene sulfur can coordinate strongly to the metal center, leading to catalyst inhibition or deactivation.[11][12] To mitigate this, the choice of ligand is paramount. Bulky, electron-donating ligands (e.g., Buchwald-type biaryl phosphines or NHCs) can stabilize the active catalytic species and prevent inhibitory binding of the thiophene sulfur.[13][14] In some cases, using a higher catalyst loading or a pre-catalyst that generates the active Pd(0) species more efficiently can overcome sluggish reactivity caused by catalyst inhibition.[15]

Part 3: Troubleshooting Guides

Even with the best initial plan, experiments can fail. This section provides a logical framework for diagnosing and solving common problems.

Guide 1: Low or No Product Yield

Problem: My TLC/GC-MS shows only starting material or a complex mixture of byproducts with little to no desired product.

Potential Cause Diagnostic Question & Recommended Action Scientific Rationale
Inactive Catalyst Did the reaction mixture change color as expected (e.g., turn dark/black)? If not, the active catalyst may not have formed. Action: Use a well-defined pre-catalyst (e.g., a G3-Buchwald pre-catalyst) or try a different activation method. Ensure reagents and solvents are anhydrous and oxygen-free.[15]Many reactions rely on the in-situ reduction of a Pd(II) source to the active Pd(0) species. This reduction can be inhibited by water or oxygen. Pre-catalysts are designed to generate the active L-Pd(0) species reliably.
Poor Substrate Reactivity Is your thiophene electron-rich or sterically hindered? Electron-donating groups can slow the oxidative addition step. Action: Switch to a more electron-rich, sterically bulky ligand (e.g., SPhos, RuPhos) to accelerate oxidative addition. For Ni-catalyzed reactions, sterically demanding NHC ligands can be effective.[4][10]Electron-rich ligands increase the electron density on the metal center, promoting the oxidative addition of the aryl halide into the catalytic cycle.
Incorrect Base/Solvent Have you screened different bases and solvents? The base is not just a stoichiometric reagent; it plays a key role in the catalytic cycle (e.g., in the transmetalation step of a Suzuki coupling). Action: For Suzuki couplings, try a stronger base like K₃PO₄ or Cs₂CO₃. Screen polar aprotic solvents like dioxane, THF, or DMF.The base's strength, solubility, and coordination properties can dramatically affect reaction rates and yields. The solvent must solubilize all components and often plays a role in stabilizing catalytic intermediates.[16]
Guide 2: Poor Regioselectivity

Problem: I am getting a mixture of C2 and C3-functionalized isomers in my C-H activation reaction.

G cluster_ligand Ligand Modification cluster_directing_group Substrate Modification cluster_conditions Reaction Conditions start Poor Regioselectivity Observed (e.g., α vs β mixture) ligand_check Is your ligand sterically and electronically appropriate? start->ligand_check Primary Approach dg_check Can you install a directing group? start->dg_check Alternative Strategy temp_check Have you varied the reaction temperature? start->temp_check Fine-Tuning bipy Try 2,2'-bipyridyl or phenanthroline ligands. ligand_check->bipy Seeking α-selectivity phosphine Try bulky, electron-rich phosphine ligands (e.g., P(tBu)₃, P[OCH(CF₃)₂]₃) ligand_check->phosphine Seeking β-selectivity outcome_a Improved α-selectivity bipy->outcome_a outcome_b Improved β-selectivity phosphine->outcome_b dg_install Install a removable directing group (e.g., pyrimidyl) at C2 to direct functionalization to C3. dg_check->dg_install Yes outcome_c High β-selectivity dg_install->outcome_c temp_adjust Lower the temperature to favor the kinetically controlled product. temp_check->temp_adjust outcome_d Improved selectivity temp_adjust->outcome_d

Sources

Technical Support Center: Work-up Procedures for Reactions with 2-(Methoxycarbonyl)thiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Methoxycarbonyl)thiophene-3-carboxylic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the work-up of reactions involving this versatile building block. The unique structure of this molecule, possessing both a carboxylic acid and a methyl ester on a thiophene ring, presents specific considerations for purification that are addressed herein.

Understanding the Molecule: Key Physicochemical Properties

A successful work-up procedure is predicated on a solid understanding of the physicochemical properties of the starting materials, products, and potential byproducts. While specific experimental data for this compound is not extensively published, we can infer its behavior based on related structures and general chemical principles.

PropertyEstimated Value/CharacteristicImplication for Work-up
pKa ~3.5 (estimated based on 2-thiophenecarboxylic acid)The carboxylic acid is acidic and will be deprotonated at neutral or basic pH, forming a water-soluble carboxylate salt. Acidification to a pH below ~3.5 is necessary to protonate it for extraction into an organic solvent.
Solubility Expected to be soluble in polar organic solvents like ethyl acetate, dichloromethane, and methanol. Limited solubility in non-polar solvents like hexanes. Solubility in water is likely low in its protonated form but high in its deprotonated (salt) form.Ethyl acetate and dichloromethane are good choices for extraction of the protonated acid and organic-soluble products. Water solubility of the carboxylate salt allows for efficient removal of unreacted starting material during basic aqueous washes.
Stability The methyl ester is susceptible to hydrolysis under both acidic and, more significantly, basic conditions. The thiophene ring is generally robust but can be sensitive to strong oxidizing agents. Decarboxylation can occur at elevated temperatures.Aqueous work-ups, particularly with strong bases, should be performed at low temperatures and for minimal duration to prevent hydrolysis of the methyl ester. High temperatures during solvent removal or purification should be avoided to prevent potential decarboxylation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the work-up of reactions involving this compound in a question-and-answer format.

Issue 1: Low yield of the desired product after aqueous work-up.

Q: I performed an amide coupling reaction with my amine and this compound using HATU. After a standard aqueous work-up with HCl and NaHCO₃ washes, my final product yield is very low. What could be the cause?

A: Low yields in this scenario can often be attributed to two primary factors: inadvertent hydrolysis of the methyl ester or loss of product to the aqueous layer.

Potential Cause 1: Hydrolysis of the Methyl Ester

The methyl ester on the thiophene ring is susceptible to hydrolysis, especially under basic conditions. The use of a saturated sodium bicarbonate (NaHCO₃) or stronger base wash can lead to the formation of the corresponding dicarboxylic acid, which may have different solubility and chromatographic properties than your desired product.

Recommended Solution:

  • Use a weaker base: If a basic wash is necessary to remove unreacted starting material, consider using a dilute solution of a weaker base, such as 5% aqueous NaHCO₃, instead of a saturated solution or stronger bases like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH).

  • Minimize contact time and temperature: Perform the basic wash at a low temperature (0-5 °C) and as quickly as possible. Do not let the biphasic mixture stir for an extended period.

  • Alternative work-up: If possible, consider a non-aqueous work-up. For some reactions, direct purification by column chromatography without a prior aqueous wash can prevent this side reaction. Alternatively, a solid-phase work-up using scavenger resins can be employed.[1]

Potential Cause 2: Product Partitioning into the Aqueous Layer

If your final product retains the carboxylic acid moiety and has some degree of polarity, it might be partially soluble in the aqueous wash solutions, especially if the pH is not optimal.

Recommended Solution:

  • Ensure complete protonation: Before extracting your product into the organic phase, make sure the aqueous layer is sufficiently acidic. Adjust the pH to 2-3 with 1M HCl to ensure the carboxylic acid is fully protonated.

  • Back-extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of your organic solvent (e.g., ethyl acetate) to recover any dissolved product.

  • Use of brine: Washing the combined organic layers with a saturated aqueous solution of sodium chloride (brine) can help to "salt out" dissolved organic product, pushing it back into the organic phase and also helps to remove residual water.

Issue 2: Presence of an unexpected polar impurity in the final product.

Q: After my reaction and purification, I see a more polar spot on my TLC plate and a corresponding mass in my LC-MS that suggests the loss of a methyl group. What is this impurity and how can I avoid it?

A: This impurity is very likely the dicarboxylic acid formed from the hydrolysis of the methyl ester of your product or unreacted starting material.

Causality: As mentioned previously, the methyl ester can be cleaved under both acidic and basic conditions, though it is generally more labile to base. This can happen during the reaction itself if basic reagents are used or during the aqueous work-up.

Prevention and Removal:

  • Reaction conditions: If your reaction involves basic conditions, consider if a milder base or a shorter reaction time could be employed.

  • Work-up: The most critical step for preventing this is a carefully controlled work-up. Avoid strong bases and prolonged exposure to any basic solution.

  • Purification:

    • Column Chromatography: The dicarboxylic acid is significantly more polar than the desired mono-ester product. It should be possible to separate them using silica gel column chromatography. A gradient elution starting with a less polar solvent system and gradually increasing the polarity should allow for good separation.

    • Acidic Extraction: If the impurity is the hydrolyzed starting material, it can be removed by a basic aqueous wash as it will form a water-soluble salt. However, this risks hydrolyzing the ester on your product. A careful balance is needed.

Issue 3: Product decarboxylation at high temperatures.

Q: I'm performing a reaction at an elevated temperature, and I'm concerned about the stability of the carboxylic acid. Is decarboxylation a risk?

A: Yes, decarboxylation of aromatic and heteroaromatic carboxylic acids can occur at high temperatures, sometimes facilitated by the presence of metal catalysts.[2][3]

Mitigation Strategies:

  • Temperature Control: If possible, conduct the reaction at the lowest effective temperature.

  • Catalyst Choice: Be mindful that some transition metal catalysts can promote decarboxylation. If you suspect this is an issue, screening alternative catalysts may be necessary.

  • Prompt Work-up: Once the reaction is complete, cool it down and proceed with the work-up without unnecessary delay at high temperatures.

  • Purification Method: When concentrating the final product, use a rotary evaporator at a moderate temperature and avoid drying the product in a high-temperature oven for extended periods.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting my product after a reaction with this compound?

A1: Ethyl acetate is an excellent first choice for extraction. It is a relatively polar solvent that can dissolve the carboxylic acid-containing product, has low water miscibility, and is easily removed under reduced pressure. Dichloromethane (DCM) is another good option, particularly if your product is less polar.

Q2: How can I be sure I have removed all the unreacted this compound?

A2: A wash with a dilute aqueous base (e.g., 5% NaHCO₃) is the most effective way to remove the unreacted starting material. The carboxylic acid will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer. Monitor the removal using TLC by spotting the organic layer before and after the wash. Remember to perform this wash quickly and at a low temperature to minimize hydrolysis of the methyl ester on your product.

Q3: My reaction is complete, but I have a mixture of my desired product and the starting material. Can I selectively esterify the starting material's carboxylic acid to facilitate separation?

A3: This would be very challenging as your product likely also contains a carboxylic acid. A more practical approach is to remove the unreacted starting material with a basic wash as described in Q2, or to carefully separate the components using column chromatography.

Q4: I need to hydrolyze the methyl ester of my product to the carboxylic acid. What are the recommended conditions?

A4: For the hydrolysis of the methyl ester, you can use a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF or methanol and water. It is advisable to perform the reaction at room temperature or slightly elevated temperatures and monitor the progress carefully by TLC or LC-MS to avoid potential side reactions. After the hydrolysis is complete, the reaction mixture should be acidified with an acid like 1M HCl to protonate the newly formed carboxylic acid before extraction.

Experimental Protocols: Standard Work-up Procedures

Protocol 1: General Aqueous Work-up for Amide Coupling Reactions

This protocol is suitable for reactions like EDC/NHS or HATU couplings where the product is expected to be soluble in a common organic solvent like ethyl acetate.

  • Quenching: Cool the reaction mixture to room temperature. If the reaction was performed in a polar aprotic solvent like DMF, dilute the mixture with ethyl acetate (3-5 times the volume of DMF).

  • Acidic Wash: Wash the organic layer with 1M HCl. This will protonate any remaining carboxylates and remove basic reagents like DIPEA or unreacted amines. Separate the layers.

  • Basic Wash (Use with Caution): Wash the organic layer with a 5% aqueous solution of NaHCO₃. Perform this step at 0-5 °C and minimize the contact time to less than 5 minutes to reduce the risk of ester hydrolysis. This step removes unreacted this compound.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure at a moderate temperature (<40 °C).

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Work-up for Fischer Esterification

This protocol applies when this compound is reacted with an alcohol under acidic catalysis to form a diester.

  • Solvent Removal: Remove the excess alcohol used as a solvent under reduced pressure.

  • Dilution: Dissolve the residue in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Neutralization: Wash the organic solution with water, followed by a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Brine Wash: Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo.

  • Purification: The resulting crude diester can be purified by column chromatography.

Visualization of a General Work-up Workflow

Below is a diagram illustrating a typical decision-making process during the work-up of a reaction involving this compound.

Workup_Workflow start Reaction Mixture dilute Dilute with Organic Solvent (e.g., EtOAc) start->dilute acid_wash Wash with 1M HCl dilute->acid_wash base_wash Wash with 5% NaHCO3 (Cold & Quick) acid_wash->base_wash brine_wash Wash with Brine base_wash->brine_wash dry Dry over Na2SO4 brine_wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/ Recrystallization) concentrate->purify product Pure Product purify->product

Caption: Generalized aqueous work-up workflow.

References

  • OperaChem. (2024).
  • Wu, X., et al. (2009).
  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with alcohols. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • American Chemical Society. (2023).
  • National Institutes of Health. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]
  • Georgia Institute of Technology. (n.d.). THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPNENE CARBOXH.IC ACID A THESIS. [Link]
  • Cenmed Enterprises. (n.d.). This compound. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Google Patents. (n.d.). Preparation method of 2-thiophenecarboxylic acid.
  • PubChem. (n.d.). 2-(Methoxycarbonyl)thiophene-3-sulfonic acid. [Link]
  • Semantic Scholar. (n.d.).
  • National Institutes of Health. (2010). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. [Link]
  • Google Patents. (n.d.).
  • Growing Science. (2022).
  • Master Organic Chemistry. (2023).
  • Master Organic Chemistry. (2022).
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  • PubChem. (n.d.). Thiophene-3-carboxylic acid. [Link]
  • PubChem. (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. [Link]
  • PubChem. (n.d.). 5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid. [Link]

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Thiophene Characterization Core: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with substituted thiophenes. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide in-depth, field-proven insights into the nuanced challenges of thiophene characterization. This resource is structured to help you diagnose issues, understand their root causes, and implement robust solutions.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common characterization hurdles.

Q1: My ¹H NMR spectrum shows broad, poorly resolved peaks in the aromatic region for my polythiophene. What's happening?

A1: This is often a sign of aggregation and π-stacking.[1][2] In solution, thiophene-based conjugated polymers can form π-stacked aggregates. This leads to a distribution of chemical environments, causing significant line broadening for the aromatic protons. The shielding effect from adjacent aromatic rings in the stack can also cause these broad signals to appear at a higher field (more shielded) than the sharper signals from non-aggregated polymer chains.[1][2] Consider acquiring the spectrum at a higher temperature or in a different solvent to disrupt these aggregates.

Q2: I'm trying to distinguish between 3- and 5-substituted thiophene-2-carboxylic acid isomers by mass spectrometry, but the fragmentation looks similar. Is it possible?

A2: Yes, differentiation is often possible by looking for specific fragmentation patterns influenced by an "ortho-effect". For example, a 3-methyl-thiophene-2-carboxylic acid will show a significant [M-H₂O]⁺ peak due to the proximity of the methyl and carboxylic acid groups, an interaction absent in the 4- and 5-methyl isomers.[3] Analyzing these subtle, position-specific fragmentations is key to distinguishing isomers.[3]

Q3: My Paal-Knorr thiophene synthesis resulted in a low yield and a significant amount of a furan byproduct. How can I improve selectivity?

A3: Furan formation is a common side reaction in the Paal-Knorr synthesis. This occurs because the reaction intermediate can undergo dehydration to form a furan or react with the sulfurizing agent (like Lawesson's reagent or P₂S₅) to form the thiophene. To favor thiophene formation, ensure your sulfurizing agent is highly active and dry, as moisture can deactivate it.[4] Increasing the reaction temperature or using microwave synthesis can sometimes improve the rate of the desired reaction.[4]

Q4: After my reaction workup, the TLC plate looks completely different, and I can't find my product spot. What happened?

A4: Your substituted thiophene may be unstable to the workup conditions.[5] Thiophenes can be sensitive to strong acids or bases. For example, if you used an acidic wash, your product might have degraded. It's also possible the product is water-soluble or volatile.[5][6] To diagnose this, take a small aliquot of the reaction mixture before workup, treat it with the planned workup reagents (e.g., aqueous acid), and run a TLC to see if the product spot disappears or changes.[5]

Part 2: Troubleshooting Guides

This section offers detailed, step-by-step guidance for resolving complex characterization issues.

Nuclear Magnetic Resonance (NMR) is a primary tool for structural elucidation. However, the electronic nature of the thiophene ring and its substituents can create interpretation challenges.

Issue 1.1: Ambiguous Chemical Shifts and Signal Assignment

The chemical shifts of thiophene protons and carbons are highly sensitive to the electronic effects of substituents.[7] Misinterpretation is common, especially with polysubstituted rings.

  • Causality: Electron-donating groups (e.g., -OCH₃, -CH₃) will shield the ring protons and carbons, shifting their signals upfield (lower ppm). Conversely, electron-withdrawing groups (e.g., -Br, -NO₂) will deshield them, shifting signals downfield (higher ppm). The position of the substituent dictates which nuclei are most affected.[7]

  • Troubleshooting Protocol:

    • Reference Standard Data: Compare your experimental spectra to established data for similar structures. The nature of the substituent at the C3 position, for instance, significantly influences the chemical shifts of H2, H4, and H5 protons.[7]

    • Acquire 2D NMR: If 1D spectra are ambiguous, perform 2D NMR experiments like COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached carbons and long-range carbon-proton connectivities.

    • Utilize Coupling Constants: The coupling constants (J-values) between thiophene ring protons are characteristic of their relative positions and can be used for definitive assignment.[8][9]

  • Data Reference Table:

CompoundH2 (ppm)H4 (ppm)H5 (ppm)C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)
3-Methylthiophene ~7.17~6.87~6.86125.3138.4129.9121.0
3-Bromothiophene ~7.28~7.06~7.28122.9110.1129.0126.0
3-Methoxythiophene ~7.14~6.73~6.21121.7160.0101.4125.8
Data collected in CDCl₃. Source:[7]

Issue 1.2: Signal Broadening Due to Aggregation or Low Solubility

As mentioned in the FAQs, signal broadening is a common issue, particularly with thiophene oligomers and polymers.[1][10]

  • Causality: Intermolecular π-stacking creates a distribution of magnetic environments, leading to broad lines.[1][2] Poor solubility also results in a low concentration of the analyte in the NMR tube, leading to a poor signal-to-noise ratio which can be mistaken for broadening.

  • Troubleshooting Workflow:

    G A Broad NMR Signals Observed B Increase Temperature (e.g., 50-80 °C) A->B C Use Different Solvent (e.g., d8-toluene, d2-TCE) A->C D Check Solubility A->D E Signals Sharpen? B->E C->E H Insoluble Material Present? D->H F Signals Remain Broad E->F No G Aggregation is the Cause. Report temp/solvent used. E->G Yes J Consider Paramagnetic Impurities. Treat with activated carbon. F->J H->F No I Filter sample. Re-acquire spectrum. H->I Yes

    Caption: Workflow for troubleshooting broad NMR signals.

MS is critical for confirming molecular weight and deducing structural information through fragmentation.

Issue 2.1: Difficulty Distinguishing Positional Isomers

Substituents at different positions on the thiophene ring can sometimes yield fragments of the same mass, making isomer identification challenging.

  • Causality: The fragmentation pathway is governed by the stability of the resulting ions and neutral losses, which is heavily influenced by the substituent's position and electronic nature. Proximity effects between adjacent substituents can open unique fragmentation channels.[3]

  • Troubleshooting Protocol:

    • Identify "Ortho-Effects": Look for fragmentation patterns that can only occur when two substituents are adjacent. For 3-substituted thiophene-2-carboxylic acids, the loss of water ([M-H₂O]⁺) is a key indicator.[3] For 3-methylsulphonyl-thiophene-2-carboxylic acid, the loss of CH₃SO is a characteristic fragmentation.[3]

    • Vary Ionization Energy: Acquiring spectra at lower ionization energies (e.g., 15 eV instead of 70 eV) can sometimes enhance the relative intensity of the molecular ion and simplify the spectrum, making primary fragmentation pathways easier to identify.[3]

    • High-Resolution MS (HRMS): Use HRMS to determine the exact mass of fragment ions. This can help confirm the elemental composition of each fragment, providing crucial evidence to support a proposed fragmentation pathway and distinguish between isobaric fragments (ions with the same nominal mass but different elemental formulas).

The stability and purity of substituted thiophenes can be compromised during synthesis, workup, and storage.

Issue 3.1: Persistent Impurities After Column Chromatography

Some byproducts, particularly those structurally similar to the target compound (e.g., furan analogues from Paal-Knorr synthesis), can be very difficult to separate.[4]

  • Causality: Co-elution occurs when the impurity and the product have very similar polarities and affinities for the stationary phase. Residual starting materials or reagents can also persist.

  • Troubleshooting Protocol:

    • Optimize Chromatography:

      • Solvent System: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, hexane/dichloromethane, toluene/ethyl acetate) and gradients.

      • Stationary Phase: If silica gel fails, consider other stationary phases like alumina (basic or neutral) or reverse-phase silica (C18).

    • Pre-Column Purification:

      • Aqueous Wash: Perform a thorough aqueous workup. Use a mild base (e.g., NaHCO₃ solution) to remove acidic impurities or a mild acid (e.g., dilute HCl) to remove basic impurities.[6]

      • Recrystallization/Distillation: If your product is a solid, attempt recrystallization from various solvents. If it is a liquid, distillation (if thermally stable) can be highly effective.[4]

    • Check Reagent Purity: Ensure the purity of your starting materials, as impurities can carry through the reaction and complicate purification.[4]

Issue 3.2: Product Degradation During Storage or Analysis

Substituted thiophenes can be susceptible to oxidation or degradation, especially when exposed to air, light, or heat.[11]

  • Causality: The sulfur atom in the thiophene ring can be oxidized to a thiophene S-oxide, which is often reactive.[11] Some thiophenes are also sensitive to radiolysis or enzymatic degradation.[12][13] The stability is highly dependent on the specific substituents present.

  • Stability Assessment Workflow:

    G A Suspected Product Degradation B Analyze freshly purified sample (NMR, LC-MS) as T=0 baseline A->B C Store aliquots under different conditions B->C D 1. Air/Light/RT C->D E 2. Inert Gas/Dark/RT C->E F 3. Inert Gas/Dark/-20°C C->F G Re-analyze aliquots over time (e.g., 24h, 1 week) D->G E->G F->G H Compare to T=0 baseline G->H I Identify degradation products (e.g., oxides via MS) H->I J Determine optimal storage conditions I->J

    Caption: Protocol for assessing compound stability.

References

  • Fišichella, S., Scarlata, G., & Cirrincione, G. (1982). THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS. Organic Mass Spectrometry.
  • Taylor & Francis Online. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES.
  • ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES | Request PDF.
  • Satonaka, H. (1983). The Substituent Effects in Thiophene Compounds. I. 1 H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan.
  • Li, X., et al. (2021). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation.
  • Semantic Scholar. (n.d.). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s.
  • Satonaka, H., Abe, K., & Hirota, M. (1987). 13 C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan.
  • Abdirisak, I. A., et al. (2017).
  • Open Access Journals. (n.d.). Derivatives and Synthesis of Heterocyclic Compound: Thiophene.
  • Weinberger, S., et al. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers in Bioengineering and Biotechnology.
  • ResearchGate. (n.d.). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation | Request PDF.
  • Kanagawa, T., & Kelly, D. P. (1987).
  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
  • ACS Publications. (2017).
  • Taylor & Francis Online. (n.d.). Thiophene Oligomers: Synthesis and Characterization.
  • DTIC. (1994). The ESR Characterization of Oligomeric Thiophene Materials.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
  • ResearchGate. (n.d.). Synthesis and Characterization of 3-Substituted and 3,4-Disubstituted Thiophenes.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Taylor & Francis Online. (n.d.). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities.
  • Royal Society of Chemistry. (2022). Thiophene Synthesis. In Green Chemistry.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Scholars' Mine. (2021). Torsional Profiles of Thiophene and Furan Oligomers: Probing the Effects of Heterogeneity and Chain Length.
  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation.
  • ACS Publications. (2021). Torsional Profiles of Thiophene and Furan Oligomers: Probing the Effects of Heterogeneity and Chain Length. The Journal of Physical Chemistry A.
  • ResearchGate. (n.d.). Electrosynthesis and Characterisation of Polymer Nanowires from Thiophene and its Oligomers.
  • Chalmers University of Technology. (n.d.). Synthesis and Properties of Substituted Poly(thiophenes).
  • Wikipedia. (n.d.). Thiophene.
  • ResearchGate. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives.
  • National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • ACS Publications. (2022). Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols. The Journal of Organic Chemistry.
  • ScienceDirect. (n.d.). Safety evaluation of substituted thiophenes used as flavoring ingredients.
  • ACS Publications. (n.d.). Synthesis and Characterization of Poly(thiophenes) Functionalized by Photochromic Spironaphthoxazine Groups. Macromolecules.
  • ResearchGate. (n.d.). 1 H NMR spectra showing regioselective substitutions on thiophene... | Download Scientific Diagram.
  • Royal Society of Chemistry. (n.d.). Synthesis and characterization of polythiophenes with alkenyl substituents. Polymer Chemistry.
  • James Cook University. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review.
  • National Institutes of Health. (n.d.). Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline.
  • ACS Publications. (n.d.). 3-Substituted Thiophenes. I. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Role of Substitution Patterns in Four Regioisomeric Tetraphenylethylene–Thiophene Derivatives.
  • ResearchGate. (n.d.). Chromatographic Analysis of Thiophenes in Calli and Suspension Cultures of Tagets spp.
  • ResearchGate. (n.d.). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction.

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Technical Support Center: Purification of 2-(Methoxycarbonyl)thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(methoxycarbonyl)thiophene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of impurities from this compound. The information herein is grounded in established chemical principles and practical laboratory experience to ensure the integrity and success of your experimental work.

Introduction: The Challenge of Purity

This compound is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its purity is paramount, as even trace impurities can significantly impact downstream reactions and the quality of the final product. The nature of impurities is often tied to the synthetic route employed. Common starting materials for its synthesis include dimethyl thiophene-2,3-dicarboxylate, and impurities may arise from incomplete reactions, side-products, or degradation.

This guide will walk you through identifying common impurities and provide robust protocols for their removal, ensuring you obtain this compound of the highest possible purity for your research and development needs.

Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My final product is an off-white or yellowish solid, not the expected white crystalline powder. What are the likely impurities?

Answer: A discolored product often indicates the presence of residual starting materials, by-products, or degradation products. Potential culprits include:

  • Unreacted Starting Materials: If your synthesis involves the selective hydrolysis of dimethyl thiophene-2,3-dicarboxylate, the presence of the starting diester is a common impurity.

  • Positional Isomers: Depending on the synthetic route, isomers such as 5-(methoxycarbonyl)thiophene-2-carboxylic acid could be present.[1] The separation of isomers can be challenging due to their similar physical properties.[2]

  • Thiophene-based By-products: Various side reactions can lead to colored thiophene derivatives. For instance, oxidation or polymerization of thiophene compounds can result in colored impurities.

Question 2: I'm observing a broad melting point range for my purified product. What does this signify and how can I fix it?

Answer: A broad melting point range is a classic indicator of an impure compound. The presence of impurities disrupts the crystal lattice of the solid, leading to a depression and broadening of the melting point. To address this, a more rigorous purification strategy is required. Consider the following:

  • Recrystallization: This is often the first line of defense for solid compounds.[3] The key is to select an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at all temperatures.

  • Column Chromatography: For impurities with similar polarities to the product, column chromatography can be highly effective.[3] Given that this compound is acidic, it may streak on a standard silica gel column.[3] To mitigate this, you can add a small amount of a volatile acid, like acetic or formic acid (0.5-1%), to the mobile phase.[3]

Question 3: My NMR spectrum shows unexpected peaks that I cannot attribute to the desired product or common solvents. How do I identify these unknown impurities?

Answer: Unidentified peaks in your NMR spectrum require a systematic approach to identify.

  • Review the Synthetic Route: Carefully examine all reagents, intermediates, and potential side reactions in your synthesis. This can provide clues about the structure of the unknown impurity. For example, if a bromination step was involved, you might be seeing brominated thiophene species.[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can provide an accurate molecular weight and elemental composition of the impurity, which is invaluable for its identification.

  • Consult the Literature: Search for known impurities associated with the synthesis of your compound or similar thiophene derivatives.[5]

Frequently Asked Questions (FAQs)

FAQ 1: What is the most effective general method for purifying this compound?

Answer: Acid-base extraction is a highly effective and widely applicable technique for purifying carboxylic acids, including this compound, from neutral or basic impurities.[6][7][8] The principle relies on the ability to convert the water-insoluble carboxylic acid into a water-soluble carboxylate salt by treating it with a base, such as sodium bicarbonate or sodium hydroxide.[7] This allows for the separation of the desired acid from non-acidic impurities that remain in the organic phase. Subsequent acidification of the aqueous layer regenerates the pure carboxylic acid, which will precipitate out of the solution if it is not water-soluble.[6]

FAQ 2: How do I choose the right solvent for recrystallization?

Answer: The ideal recrystallization solvent should:

  • Completely dissolve the compound at an elevated temperature.

  • Have low solubility for the compound at room temperature or below.

  • Either not dissolve the impurities at all or keep them dissolved at all temperatures.

  • Be chemically inert towards the compound.

  • Be volatile enough to be easily removed from the purified crystals.

For thiophene carboxylic acids, common recrystallization solvents include water, ethanol, or mixtures of toluene and petroleum ether.[9] It is often necessary to perform small-scale solubility tests to find the optimal solvent or solvent system.

FAQ 3: Can I use distillation to purify this compound?

Answer: While distillation is a common purification technique for liquids, it is generally not suitable for solid compounds like this compound unless it can be sublimed. If the impurities are volatile and the desired compound has a high boiling point and is thermally stable, vacuum distillation of the impurities away from the solid product could be a possibility. However, for removing solid impurities, recrystallization or chromatography are more appropriate methods.[3]

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to remove neutral and basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 6M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Ice bath

  • Litmus or pH paper

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether, in an Erlenmeyer flask.

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from carbon dioxide evolution.[3]

  • Separation: Allow the layers to separate. The top layer will be the organic phase (containing neutral and basic impurities), and the bottom aqueous layer will contain the sodium salt of your desired carboxylic acid.

  • Isolate Aqueous Layer: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: To ensure complete extraction of the carboxylic acid, add another portion of fresh saturated sodium bicarbonate solution to the organic layer in the separatory funnel, shake, and combine the aqueous layer with the first extract.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise while stirring until the solution is acidic (test with litmus or pH paper). The this compound should precipitate out as a solid.[7]

  • Isolation of Pure Product: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any residual salts.[3] Dry the purified product in a desiccator or a vacuum oven.

Protocol 2: Purification by Recrystallization

This protocol is suitable for removing impurities that have different solubility profiles from the desired product.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, water, or a mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents to find a suitable one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with gentle swirling until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or vacuum oven.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying this compound.

Purification_Workflow start Crude 2-(Methoxycarbonyl)thiophene- 3-carboxylic acid is_solid Is the product a solid? start->is_solid acid_base Perform Acid-Base Extraction is_solid->acid_base Yes check_purity Check Purity (TLC, NMR, Melting Point) acid_base->check_purity recrystallize Perform Recrystallization column Consider Column Chromatography (with acidic mobile phase additive) recrystallize->column Impurities persist recrystallize->check_purity column->check_purity check_purity->recrystallize Purity is low pure_product Pure Product check_purity->pure_product Purity is high further_purification Further Purification Needed

Caption: Decision workflow for purification.

Data Summary

Purification MethodTypes of Impurities RemovedAdvantagesDisadvantages
Acid-Base Extraction Neutral and basic compoundsHighly selective for acidic compounds, scalable.Will not remove other acidic impurities.
Recrystallization Impurities with different solubility profilesCan yield very pure crystalline material, cost-effective.Requires finding a suitable solvent, can have yield losses.
Column Chromatography Compounds with different polaritiesCan separate complex mixtures and isomers.Can be time-consuming, requires solvent, potential for streaking with acidic compounds.

References

  • University of Colorado Boulder, Department of Chemistry. Acid-Base Extraction.
  • LibreTexts Chemistry. 4.8: Acid-Base Extraction.
  • LookChem. General procedures for the purification of Carboxylic acids.
  • Google Patents. CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
  • PubChem. 2-(Methoxycarbonyl)thiophene-3-sulfonic acid.
  • Chromatography Today. Easy purification of isomers with prepacked glass columns.
  • PubChem. This compound.
  • National Center for Biotechnology Information. 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems.
  • Cenmed Enterprises. This compound (C007B-538879).
  • Royal Society of Chemistry. Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents - Supporting Information.
  • Google Patents. US20090318710A1 - Process for the purification of thiophenes.
  • Wikipedia. Thiophene-2-carboxylic acid.
  • Pharmaffiliates. Lornoxicam-impurities.

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Validation & Comparative

A Comparative Guide to the NMR Analysis of 2-(Methoxycarbonyl)thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Thiophene Ring in NMR

The thiophene ring is an aromatic five-membered heterocycle. The position and nature of substituents dramatically influence the chemical shifts of the ring's protons and carbons. In a 2,3-disubstituted thiophene, two adjacent protons remain on the ring at positions 4 and 5. These protons typically exhibit a doublet splitting pattern due to coupling with each other.

Predicted ¹H NMR Spectrum of 2-(Methoxycarbonyl)thiophene-3-carboxylic acid

Based on the analysis of similar compounds, the predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would feature:

  • Thiophene Protons (H4 and H5): Two doublets in the aromatic region (approximately 7.0-8.5 ppm). The relative positions of these signals are influenced by the electronic effects of the methoxycarbonyl and carboxylic acid groups.

  • Methoxy Protons (-OCH₃): A sharp singlet, typically around 3.8-3.9 ppm, corresponding to the three protons of the methyl ester group.[1]

  • Carboxylic Acid Proton (-COOH): A broad singlet at a significantly downfield shift, often above 12 ppm.[2] The exact chemical shift and broadness of this peak are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[3][4] In some cases, particularly with traces of water or in protic solvents like D₂O, this peak may broaden significantly or disappear entirely due to rapid proton exchange.[5][6]

Comparative ¹H NMR Data of Thiophene Derivatives

To build a predictive model for our target molecule, we can examine the experimental data of closely related structures.

CompoundH4 (ppm)H5 (ppm)Other Protons (ppm)J (Hz)
3-Thiophenecarboxylic acid ~7.57~7.34~8.24 (H2), ~12.08 (COOH)J(H4,H5) = 5.1
Methyl 3-bromothiophene-2-carboxylate ~7.1 (d)~7.5 (d)~3.9 (s, OCH₃)J(H4,H5) ≈ 5.0
Methyl thiophene-2-carboxylate ~7.2 (dd)~7.8 (dd)~7.6 (dd, H3), 3.9 (s, OCH₃)J(H3,H4)=3.8, J(H4,H5)=5.0, J(H3,H5)=1.2

Data compiled from various sources.[7][8][9]

Analysis: The electron-withdrawing nature of both the methoxycarbonyl and carboxylic acid groups in this compound is expected to deshield the ring protons, shifting them downfield. By comparing with 3-thiophenecarboxylic acid and methyl 3-bromothiophene-2-carboxylate, we can anticipate the H4 and H5 signals for our target compound to appear in the 7.3-7.9 ppm range.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Carbon PositionPredicted Chemical Shift (ppm)Rationale
C2 135-145Attached to the electron-withdrawing methoxycarbonyl group.
C3 130-140Attached to the electron-withdrawing carboxylic acid group.
C4 125-135Influenced by adjacent substituents.
C5 130-140Typically downfield in substituted thiophenes.
-C=O (Ester) 160-165Characteristic range for ester carbonyls.
-C=O (Acid) 165-170Characteristic range for carboxylic acid carbonyls.
-OCH₃ 50-55Typical for methyl esters.[1]

Comparative Analysis with Related Structures: In 2,3-diiodothiophene, the carbon signals appear at δ 84.1, 93.9, 133.74, and 135.89 ppm.[10] The strong deshielding effect of the carbonyl groups in our target molecule will shift the carbon resonances significantly further downfield. For instance, in other substituted thiophenes, the ring carbons can appear in the 120-145 ppm range.[11][12]

Advanced NMR Techniques: HSQC and HMBC

For an unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei.[13][14] It would definitively link the H4 and H5 proton signals to their corresponding C4 and C5 carbon signals and the -OCH₃ proton signal to its carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-4 bonds), which is crucial for establishing the connectivity of the molecule.[13][15] Key expected correlations for this compound would include:

    • The methoxy protons (-OCH₃) to the ester carbonyl carbon and to C2.

    • H4 to C2, C3, and C5.

    • H5 to C3 and C4.

G cluster_mol This compound cluster_hmbc Key HMBC Correlations C2 C2 C3 C3 C4 C4 C5 C5 S S COOCH3 C(O)OCH3 COOH C(O)OH H4 H4 H5 H5 OCH3 OCH3 OCH3_proton OCH3 Protons H4_proton H4 Proton H5_proton H5 Proton

Experimental Protocol for NMR Data Acquisition

For researchers aiming to acquire their own data, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse sequence.

    • Set the spectral width to cover a range of -2 to 16 ppm.

    • Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

    • Use a relaxation delay of 2-5 seconds.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence.

    • Set the spectral width to 0-200 ppm.

    • A larger number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Use a relaxation delay of 2-5 seconds.[11]

  • 2D NMR (HSQC/HMBC) Acquisition:

    • Utilize standard pulse sequences available on the spectrometer's software.

    • Optimize parameters such as the evolution time for different coupling constants to enhance cross-peak intensity.[13]

G SamplePrep Sample Preparation (5-10 mg in 0.6 mL solvent) H1_NMR ¹H NMR Acquisition (16-64 scans) SamplePrep->H1_NMR C13_NMR ¹³C NMR Acquisition (≥1024 scans) SamplePrep->C13_NMR TwoD_NMR 2D NMR (HSQC/HMBC) (Parameter Optimization) SamplePrep->TwoD_NMR DataProcessing Data Processing (FT, Phasing, Calibration) H1_NMR->DataProcessing C13_NMR->DataProcessing TwoD_NMR->DataProcessing StructureElucidation Structure Elucidation DataProcessing->StructureElucidation

Conclusion

While direct, published NMR spectra for this compound are scarce, a robust and reliable prediction of its ¹H and ¹³C NMR data can be achieved through a comparative analysis of structurally related thiophene derivatives. The strategic use of 1D and 2D NMR techniques allows for a complete and unambiguous assignment of the molecular structure, a process that is fundamental to research and development in chemistry and related sciences. This guide provides the foundational data and methodologies to confidently approach the structural characterization of this and similar thiophene-based compounds.

References

  • Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Journal of the American Chemical Society.
  • NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal.
  • 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. National Institutes of Health.
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  • The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. PubMed.
  • Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum?. ResearchGate.
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Navigating the Spectroscopic Landscape: A Comparative Guide to the 1H and 13C NMR Spectra of 2-(Methoxycarbonyl)thiophene-3-carboxylic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in materials science and drug discovery, a precise understanding of molecular structure is not just advantageous, it is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled insight into the chemical environment of atoms within a molecule. This guide, designed for scientists and drug development professionals, provides an in-depth analysis of the 1H and 13C NMR spectra of 2-(Methoxycarbonyl)thiophene-3-carboxylic acid, a key heterocyclic building block. Through a comparative lens, we will explore its spectral features alongside its structural isomers, offering a robust framework for unambiguous identification and characterization.

The Structural Elucidation Power of NMR

NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as 1H and 13C, exhibit distinct magnetic properties when placed in a strong magnetic field. The precise resonance frequency of a nucleus is exquisitely sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ). Furthermore, the interaction between neighboring nuclear spins gives rise to spin-spin coupling, providing valuable information about the connectivity of atoms within a molecule.

Predicted 1H and 13C NMR Spectral Characteristics of this compound

Based on established substituent effects in thiophene systems, we can anticipate the key features of the 1H and 13C NMR spectra of this compound.

1H NMR Spectrum:

The thiophene ring of the title compound possesses two vicinal protons. We expect to observe two doublets in the aromatic region of the spectrum. The electron-withdrawing nature of both the methoxycarbonyl and carboxylic acid groups will deshield these protons, shifting their resonances downfield. The proton at position 5 (H-5) is expected to be further downfield than the proton at position 4 (H-4) due to the stronger deshielding effect of the adjacent ester group. The coupling constant (J-value) between these two protons should be in the typical range for ortho-coupling in a five-membered aromatic ring (approximately 5-6 Hz). The methoxy group of the ester will present as a sharp singlet, typically in the range of 3.8-4.0 ppm. The acidic proton of the carboxylic acid will appear as a broad singlet at a significantly downfield chemical shift, often greater than 10 ppm, and its position can be concentration and solvent dependent.

13C NMR Spectrum:

The 13C NMR spectrum will exhibit seven distinct signals. The two carbonyl carbons of the ester and carboxylic acid will be the most downfield, typically appearing in the range of 160-175 ppm. The four carbons of the thiophene ring will have chemical shifts influenced by the attached substituents. The carbon bearing the methoxycarbonyl group (C-2) and the carbon bearing the carboxylic acid group (C-3) will be significantly downfield. The remaining thiophene carbons (C-4 and C-5) will also be in the aromatic region. The methyl carbon of the methoxycarbonyl group will appear as a sharp signal in the aliphatic region, typically around 50-55 ppm.

A Comparative Analysis with Structural Isomers

To truly appreciate the nuances of the NMR spectra, a comparison with its structural isomers is invaluable. Let us consider 3-(Methoxycarbonyl)thiophene-2-carboxylic acid and 4-(Methoxycarbonyl)thiophene-3-carboxylic acid.

CompoundPredicted 1H NMR Thiophene Proton Shifts (ppm)Predicted 13C NMR Carbonyl Shifts (ppm)
This compoundH-4: ~7.2-7.4, H-5: ~7.6-7.8 (d, J ≈ 5-6 Hz)~162 (Ester C=O), ~168 (Acid C=O)
3-(Methoxycarbonyl)thiophene-2-carboxylic acidH-4: ~7.1-7.3, H-5: ~7.5-7.7 (d, J ≈ 5-6 Hz)~163 (Ester C=O), ~165 (Acid C=O)
4-(Methoxycarbonyl)thiophene-3-carboxylic acidH-2: ~8.0-8.2, H-5: ~7.4-7.6 (d, J ≈ 3-4 Hz)~164 (Ester C=O), ~167 (Acid C=O)

Note: These are predicted values based on known substituent effects and may vary depending on the solvent and other experimental conditions.

The key differentiating features will be the precise chemical shifts and coupling patterns of the thiophene protons. In the case of 4-(Methoxycarbonyl)thiophene-3-carboxylic acid, the protons are at positions 2 and 5, leading to a smaller meta-like coupling constant. The electronic environment around each carbon atom will also be unique for each isomer, resulting in distinct chemical shifts in the 13C NMR spectrum.

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR data is crucial for accurate structural elucidation. The following is a generalized protocol for the 1H and 13C NMR analysis of thiophene carboxylic acid derivatives.

Sample Preparation Workflow

NMR Sample Preparation cluster_0 Sample Preparation cluster_1 NMR Spectrometer start Weigh 5-10 mg (1H) or 20-50 mg (13C) of sample dissolve Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) start->dissolve transfer Transfer to a 5 mm NMR tube dissolve->transfer cap Cap the NMR tube transfer->cap insert Insert sample into the spectrometer cap->insert Transfer to Spectrometer lock Lock on the deuterium signal of the solvent insert->lock shim Shim the magnetic field homogeneity lock->shim acquire Acquire 1H and 13C spectra shim->acquire

A Comparative Guide to the FT-IR Spectrum of 2-(Methoxycarbonyl)thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Predictive FT-IR Analysis of the Target Molecule

The structure of 2-(Methoxycarbonyl)thiophene-3-carboxylic acid incorporates three key components that dictate its infrared absorption profile: a carboxylic acid group, a methyl ester group, and a 2,3-disubstituted thiophene ring. The electronic interplay between these groups is expected to produce a unique spectral fingerprint.

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// Molecule structure mol [pos="0,0!", label=<

S
C=C
CC
>];

// Functional Groups fg1 [pos="-2.5,0.5!", label="Carboxylic Acid (-COOH)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; fg2 [pos="2.5,0.5!", label="Ester (-COOCH3)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; fg3 [pos="0,-2!", label="Thiophene Ring", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections c1 [pos="-1.2,0.5!", shape=plaintext, label="C(=O)OH"]; c2 [pos="1.3,0.5!", shape=plaintext, label="C(=O)OCH3"];

edge [style=invis]; mol -> c1; mol -> c2; c1 -> fg1; c2 -> fg2; mol -> fg3; } dot Figure 1: Key functional groups of this compound.

Based on well-established infrared spectroscopy correlation tables, we can predict the characteristic absorption bands for each functional group.

  • Carboxylic Acid (-COOH):

    • O-H Stretch: A very broad and strong absorption is anticipated, spanning from approximately 2500 to 3300 cm⁻¹. This breadth is a hallmark of the hydrogen-bonded dimers typically formed by carboxylic acids in the solid state.[1][2]

    • C=O Stretch: A strong, sharp band is expected between 1690 and 1760 cm⁻¹.[1] The presence of an adjacent electron-withdrawing ester group and conjugation with the thiophene ring will likely influence its precise position.

    • C-O Stretch & O-H Bend: These vibrations are coupled and appear in the fingerprint region. A C-O stretching band should be visible between 1210-1320 cm⁻¹, while O-H in-plane and out-of-plane bending can be found near 1400-1440 cm⁻¹ and 910-950 cm⁻¹, respectively.[1]

  • Methyl Ester (-COOCH₃):

    • C=O Stretch: A strong absorption typically appears around 1735-1750 cm⁻¹ for saturated esters.[2] Conjugation with the thiophene ring is expected to lower this frequency slightly. It may appear as a distinct peak or a shoulder on the carboxylic acid C=O band.

    • C-O Stretch: Esters exhibit two C-O stretching bands. The asymmetric stretch (C-O-C) is strong and located between 1150-1250 cm⁻¹, while the symmetric stretch is weaker.[2]

    • C-H Stretch (of -OCH₃): Sharp bands from the methyl group will be present in the 2850-2960 cm⁻¹ region.

  • Substituted Thiophene Ring:

    • C-H Stretch (Aromatic): A weak to medium band is expected just above 3000 cm⁻¹, typically around 3100 cm⁻¹.[3]

    • C=C Stretch (Ring): Multiple bands of variable intensity are expected in the 1300-1550 cm⁻¹ region, characteristic of aromatic ring systems.[3]

    • C-H Bending (Out-of-Plane): The substitution pattern determines the position of these bands, which are crucial for confirming the structure. For 2,3-disubstituted thiophenes, characteristic absorptions appear in the 700-900 cm⁻¹ range.[3]

    • C-S Stretch: This vibration is often weak and can be difficult to assign definitively but typically appears in the 600-850 cm⁻¹ range.

Comparative Analysis with Structurally Related Compounds

To refine our predictions, we will compare them against the known FT-IR spectra of two simpler, related molecules: Thiophene-3-carboxylic acid and Methyl 2-thiophenecarboxylate. This comparison allows us to isolate the spectral contributions of the carboxylic acid and ester groups attached to the thiophene ring.

Functional Group VibrationThiophene-3-carboxylic acid[4][5]Methyl 2-thiophenecarboxylate[6][7]Predicted: this compound
O-H Stretch (Carboxylic Acid) Very Broad, ~2500-3300 cm⁻¹AbsentVery Broad, ~2500-3300 cm⁻¹
C-H Stretch (Aromatic) ~3100 cm⁻¹~3100 cm⁻¹~3100 cm⁻¹ (Weak)
C-H Stretch (Aliphatic) Absent~2950 cm⁻¹~2950 cm⁻¹ (Methyl Ester)
C=O Stretch (Ester) Absent~1710-1720 cm⁻¹~1720-1740 cm⁻¹ (Strong)
C=O Stretch (Carboxylic Acid) ~1680-1700 cm⁻¹Absent~1690-1710 cm⁻¹ (Strong, may overlap with ester C=O)
C=C Stretch (Ring) Multiple bands ~1350-1530 cm⁻¹Multiple bands ~1350-1530 cm⁻¹Multiple bands ~1350-1550 cm⁻¹
C-O Stretch (Ester) AbsentStrong band ~1250 cm⁻¹Strong band ~1240-1260 cm⁻¹
C-O Stretch (Carboxylic Acid) Strong band ~1290 cm⁻¹AbsentStrong band ~1280-1300 cm⁻¹
O-H Bend (Out-of-Plane) Broad, ~920 cm⁻¹AbsentBroad, ~910-950 cm⁻¹
C-H Bend (Out-of-Plane) Bands in 700-900 cm⁻¹ rangeBands in 700-900 cm⁻¹ rangeBands in 700-900 cm⁻¹ range

This comparative table highlights a critical feature to expect in the target molecule's spectrum: the carbonyl region (1650-1750 cm⁻¹) will likely contain two distinct, strong C=O stretching bands or one broad, asymmetric band resulting from the overlap of the ester and carboxylic acid absorptions.[8] The presence of both the extremely broad O-H stretch and the aliphatic C-H stretches will be the clearest initial indication of the compound's identity.

Standard Protocol for FT-IR Analysis (KBr Pellet Method)

Acquiring a high-quality FT-IR spectrum of a solid sample like this compound is paramount for accurate analysis. The Potassium Bromide (KBr) pellet method is a standard and reliable technique.[9] The primary objective is to create an optically transparent disc where the sample is uniformly dispersed in an IR-transparent matrix, minimizing light scattering and interference from atmospheric moisture.[10]

Step-by-Step Protocol:

  • Material Preparation (Moisture Elimination):

    • Use spectroscopy-grade KBr, dried in an oven at ~110°C for at least 2-4 hours and stored in a desiccator. KBr is highly hygroscopic, and absorbed water will cause significant interfering peaks around 3400 cm⁻¹ (broad O-H stretch) and 1630 cm⁻¹ (H-O-H bend).[9][10]

    • Gently warm the agate mortar, pestle, and die set under a heat lamp or in a low-temperature oven to drive off adsorbed moisture.[10] Allow them to cool to room temperature in a desiccator before use.

  • Sample Grinding and Mixing:

    • Weigh approximately 1-2 mg of the solid sample and transfer it to the agate mortar.

    • Grind the sample meticulously until it becomes a fine, uniform powder. This step is crucial to reduce particle size below the wavelength of the IR radiation, which minimizes scattering (the Christiansen effect).[11]

    • Add approximately 100-200 mg of the dried KBr powder to the mortar.

    • Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogeneous. Avoid overly aggressive grinding at this stage, which can increase moisture absorption from the air.[9]

  • Pellet Formation:

    • Assemble the die set. Transfer the KBr-sample mixture into the die barrel, ensuring an even distribution over the anvil surface.

    • Place the plunger into the barrel and transfer the assembled die to a hydraulic press.

    • Apply pressure gradually, typically to 8-10 metric tons for a 13 mm die.[10][12] Some protocols recommend connecting the die to a vacuum line during pressing to remove trapped air, which can cause cloudy pellets.[13]

    • Hold the maximum pressure for 1-2 minutes to allow the KBr to cold-flow and form a transparent or translucent pellet.[10]

  • Spectral Acquisition:

    • Carefully release the pressure and disassemble the die. Remove the KBr pellet, handling it by the edges to avoid contamination.

    • Place the pellet in the spectrometer's sample holder.

    • Perform a background scan with the sample chamber empty to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. The resulting spectrum should show strong, well-defined peaks with a flat baseline and minimal noise.

G cluster_prep Preparation cluster_press Pellet Pressing cluster_scan Analysis A Dry KBr Powder (& Oven Tools) B Grind 1-2 mg Sample in Agate Mortar A->B C Add 100-200 mg KBr & Mix Thoroughly B->C D Load Mixture into Die Set C->D E Apply 8-10 Tons Pressure (Vacuum Optional) D->E F Hold Pressure for 1-2 min E->F G Release & Eject Transparent Pellet F->G I Mount Pellet in Sample Holder G->I H Run Background Scan (Empty) H->I J Acquire Sample Spectrum I->J

Conclusion

The FT-IR spectrum of this compound is predicted to be rich and highly characteristic. The key identifying features are the simultaneous presence of a very broad O-H stretch from 2500-3300 cm⁻¹, sharp aliphatic C-H stretches near 2950 cm⁻¹, and a complex, strong carbonyl absorption region between 1690-1740 cm⁻¹ representing both the carboxylic acid and ester functionalities. Additional confirmation can be derived from the unique pattern of C=C and C-H bending vibrations in the fingerprint region, which are indicative of the 2,3-disubstituted thiophene core. This predictive and comparative guide provides a solid foundation for researchers to identify and characterize this molecule using infrared spectroscopy.

References

  • The Infrared Absorption Spectra of Thiophene Deriv
  • Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube.
  • What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press.
  • IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I.
  • KBr Pellet Method. Shimadzu.
  • IR: carboxylic acids. University of Calgary.
  • Making KBr Pellets for FTIR: Step by Step Guide. Pellet Press Die Sets.
  • Synthesis, Characterization of thiophene derivatives and its biological applications.
  • Infrared Spectrometry.
  • PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS.
  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal.
  • Spectroscopy of Carboxylic Acid Deriv
  • FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,...
  • Sample preparation for FT-IR. University of the West Indies.
  • Adsorption of 3-Thiophene Carboxylic Acid on Silver Nanocolloids: FTIR, Raman, and SERS Study Aided by Density Functional Theory.
  • Thiophene-3-carboxylic acid. PubChem.
  • METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) IR Spectrum. ChemicalBook.
  • 3-Thiophenecarboxylic acid - Optional[FTIR] - Spectrum. SpectraBase.
  • Methyl-2-thiophene carboxyl

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A Comparative Guide to the Mass Spectrometry Analysis of 2-(Methoxycarbonyl)thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, elucidating the structure of novel heterocyclic compounds is a critical step in the analytical workflow. This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of 2-(Methoxycarbonyl)thiophene-3-carboxylic acid, a substituted thiophene derivative. By examining various ionization methods and predicting fragmentation patterns, this document offers a practical framework for method development and structural confirmation.

Introduction to the Analyte: Chemical Profile

This compound is a bifunctional molecule containing both a methyl ester and a carboxylic acid group attached to a thiophene ring. Its chemical properties, particularly the acidic proton of the carboxylic acid and the potential for protonation or cation adduction at various sites, significantly influence its behavior in a mass spectrometer.

PropertyValueSource
Molecular FormulaC7H6O4SPubChem[1]
Monoisotopic Mass185.99867 DaPubChem[1]
Predicted XlogP1.3PubChem[1]
IUPAC Name2-methoxycarbonylthiophene-3-carboxylic acidPubChem[1]

Comparative Analysis of Ionization Techniques

The choice of ionization technique is paramount for the successful mass spectrometric analysis of this compound. Here, we compare the utility of Electrospray Ionization (ESI) and Electron Ionization (EI) for this analyte.

Electrospray Ionization (ESI): The Soft Ionization Approach

ESI is a soft ionization technique that is particularly well-suited for polar and ionizable molecules like carboxylic acids.[2][3] It typically preserves the molecular ion, providing crucial information about the intact molecule's mass.

Negative Ion Mode ESI (-ESI): In negative ion mode, the carboxylic acid group readily deprotonates to form the [M-H]⁻ ion. This is often the most abundant ion observed for carboxylic acids and provides an unambiguous determination of the molecular weight.[2][3]

Positive Ion Mode ESI (+ESI): In positive ion mode, several adduct ions can be formed, such as [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺.[4][5] The formation of these adducts can be useful for confirming the molecular weight. The relative abundance of these adducts can be influenced by the mobile phase composition and the presence of salts.

Electron Ionization (EI): The Hard Ionization Technique

EI is a hard ionization technique that involves bombarding the analyte with high-energy electrons. This leads to extensive fragmentation, providing detailed structural information. While the molecular ion may be weak or absent for some molecules, the fragmentation pattern serves as a molecular fingerprint. For thiophene derivatives, EI mass spectra often show characteristic fragmentation pathways.[6][7]

Predicted Fragmentation Patterns

The fragmentation of this compound is expected to be driven by the presence of the carboxylic acid and methyl ester functional groups, as well as the thiophene ring.

ESI Fragmentation (Collision-Induced Dissociation - CID)

In tandem mass spectrometry (MS/MS) experiments using CID, the precursor ions generated by ESI are fragmented to yield structural information.

Fragmentation of [M-H]⁻ (from -ESI): The fragmentation of the deprotonated molecule is likely to involve the loss of small neutral molecules.

  • Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for deprotonated carboxylic acids.

  • Loss of CH₃OH (32 Da): The loss of methanol from the methyl ester group is another plausible fragmentation.

Fragmentation of [M+H]⁺ (from +ESI): The fragmentation of the protonated molecule can also provide valuable structural insights.

  • Loss of H₂O (18 Da): Dehydration is a common fragmentation pathway for protonated carboxylic acids.

  • Loss of CH₃OH (32 Da): Similar to the negative ion mode, the loss of methanol is an expected fragmentation.

EI Fragmentation

Under EI conditions, the fragmentation is expected to be more extensive.

  • Loss of •OCH₃ (31 Da): Cleavage of the methoxy group from the ester is a likely initial fragmentation.

  • Loss of •COOCH₃ (59 Da): Loss of the entire methoxycarbonyl radical.

  • Loss of •OH (17 Da): From the carboxylic acid group.

  • Loss of •COOH (45 Da): Loss of the carboxyl radical.

  • Thiophene ring fragmentation: The thiophene ring can undergo characteristic cleavages, although these are often more complex.[6]

Experimental Protocols

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To obtain the mass of the intact molecule and study its fragmentation via CID.

Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an ESI source.

Methodology:

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 acetonitrile:water solution.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5 µL/min.

  • Mass Spectrometer Settings (Negative Ion Mode):

    • Capillary Voltage: -3.0 kV

    • Cone Voltage: -30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Mass Range: m/z 50-500

  • Mass Spectrometer Settings (Positive Ion Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 40 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Mass Range: m/z 50-500

  • MS/MS Analysis: Select the [M-H]⁻ or [M+H]⁺ ion for CID and acquire product ion spectra at varying collision energies (10-40 eV).

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Objective: To obtain a detailed fragmentation pattern for structural elucidation.

Instrumentation: A gas chromatograph coupled to a single quadrupole mass spectrometer with an EI source.

Methodology:

  • Sample Preparation (Derivatization): To improve volatility for GC analysis, the carboxylic acid group should be derivatized, for example, by methylation to form the corresponding dimethyl ester.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

    • Inlet Temperature: 250 °C

    • Oven Program: 100 °C hold for 1 min, then ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Mass Range: m/z 40-450

Comparative Data Summary

TechniqueIonization TypeInformation ObtainedAdvantagesDisadvantages
ESI-MS SoftMolecular weight, fragmentation data from MS/MSHigh sensitivity for polar compounds, provides clear molecular ionLimited structural information from MS1, requires MS/MS for fragmentation
GC-MS (EI) HardDetailed fragmentation patternProvides a reproducible "fingerprint" spectrum for library matchingMolecular ion may be weak or absent, requires derivatization for this analyte

Predicted Fragmentation Pathways (Diagrams)

G cluster_neg Negative Ion Mode ESI-MS/MS ([M-H]⁻) M_H_neg [M-H]⁻ m/z 185.0 loss_co2 Loss of CO₂ M_H_neg->loss_co2 loss_ch3oh Loss of CH₃OH M_H_neg->loss_ch3oh frag1_neg [C₆H₅O₂S]⁻ m/z 141.0 loss_co2->frag1_neg frag2_neg [C₆H₃O₂S]⁻ m/z 139.0 loss_ch3oh->frag2_neg G cluster_pos Positive Ion Mode ESI-MS/MS ([M+H]⁺) M_H_pos [M+H]⁺ m/z 187.0 loss_h2o Loss of H₂O M_H_pos->loss_h2o loss_ch3oh_pos Loss of CH₃OH M_H_pos->loss_ch3oh_pos frag1_pos [C₇H₅O₃S]⁺ m/z 169.0 loss_h2o->frag1_pos frag2_pos [C₆H₅O₂S]⁺ m/z 141.0 loss_ch3oh_pos->frag2_pos

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

G cluster_ei Electron Ionization (EI) Fragmentation M_ion M⁺• m/z 186.0 loss_och3 Loss of •OCH₃ M_ion->loss_och3 loss_cooch3 Loss of •COOCH₃ M_ion->loss_cooch3 loss_cooh Loss of •COOH M_ion->loss_cooh frag1_ei [M-OCH₃]⁺ m/z 155.0 loss_och3->frag1_ei frag2_ei [M-COOCH₃]⁺ m/z 127.0 loss_cooch3->frag2_ei frag3_ei [M-COOH]⁺ m/z 141.0 loss_cooh->frag3_ei

Caption: Predicted major fragmentation pathways of this compound under EI.

Conclusion

The mass spectrometric analysis of this compound is best approached with a combination of techniques. ESI-MS, particularly in negative ion mode, is highly effective for determining the molecular weight with high confidence. For detailed structural elucidation, MS/MS experiments following ESI or analysis by GC-MS with EI after appropriate derivatization will yield valuable fragmentation data. The choice between these approaches will depend on the specific analytical goals, whether it is routine screening for the intact molecule or in-depth structural characterization.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13899777, this compound.
  • Niessen, W. M. A. (2003). Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization. Journal of Mass Spectrometry, 38(9), 933-941.
  • Kenttämaa, H. I., & Cooks, R. G. (2007). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 79(19), 7493-7499.
  • Vogel, J. H., & Laskin, A. (2021). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology, 55(11), 7266-7275.
  • Gale, P. J., & Smith, R. M. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry, 9(4), 282-288.
  • Bowie, J. H., & Simons, B. K. (1968). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Australian Journal of Chemistry, 21(8), 2069-2077.
  • Kuhnert, N., & Williamson, G. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry, 21(16), 2634-2644.

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A Researcher's Guide to Bioisosteric Replacement of Esters in Thiophene-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic optimization of lead compounds is a critical determinant of clinical success. For researchers working with thiophene-containing molecules, the ester moiety, while a common functional group, often presents a metabolic liability due to its susceptibility to enzymatic hydrolysis by esterases. This guide provides an in-depth, data-driven comparison of common bioisosteric replacements for the ester group in thiophene compounds, offering a practical framework for medicinal chemists and drug development professionals to enhance the stability, potency, and overall pharmacokinetic profile of their drug candidates.

The Rationale for Ester Bioisosterism in Thiophene Scaffolds

The thiophene ring is a privileged scaffold in medicinal chemistry, valued for its unique electronic properties and its ability to serve as a bioisostere for the phenyl ring.[1][2][3] However, the incorporation of an ester functional group can introduce a "soft spot" in the molecule, leading to rapid in-vivo cleavage and a short duration of action. Bioisosteric replacement is a powerful strategy to address this challenge by substituting the ester with a functional group that mimics its size, shape, and electronic properties while being more resistant to metabolic degradation.[4][5] This guide will focus on three prominent and experimentally validated bioisosteres for the ester group in the context of thiophene-based compounds: 1,2,4-oxadiazoles , tetrazoles , and amides .

The 1,2,4-Oxadiazole Moiety: A Stable and Versatile Ester Mimic

The 1,2,4-oxadiazole ring has emerged as a highly effective bioisostere for the ester functionality.[6] Its key advantages include enhanced metabolic stability due to resistance to hydrolytic enzymes and the ability to maintain or even improve receptor binding interactions.[7] The relative orientation of the substituents in the 2- and 5-positions of the 1,3,4-oxadiazole ring is very similar to that of an ester, allowing it to effectively mimic the geometry of the original functional group.[8]

Synthetic Strategy for Thiophene-1,2,4-Oxadiazole Analogs

A common synthetic route to 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of an acylhydrazide, which can be derived from a thiophene carboxylic acid.

G Thiophene_Ester Thiophene Ester Thiophene_Acid Thiophene Carboxylic Acid Thiophene_Ester->Thiophene_Acid Hydrolysis Acylhydrazide Thiophene Acylhydrazide Thiophene_Acid->Acylhydrazide Hydrazine Hydrate Oxadiazole Thiophene-1,3,4-Oxadiazole Acylhydrazide->Oxadiazole Cyclization (e.g., POCl3) Aldehyde Aromatic/Heteroaromatic Aldehyde Aldehyde:s->Oxadiazole:n Amine 5-(Thiophen-2-ylmethyl)- 1,3,4-oxadiazol-2-amine Amine:s->Oxadiazole:n Reflux in Ethanol

Figure 1. General synthetic workflow for thiophene-1,3,4-oxadiazole derivatives.

Performance Comparison: Ester vs. 1,2,4-Oxadiazole

The replacement of an ester with a 1,2,4-oxadiazole can lead to significant improvements in biological activity and metabolic stability.

ParameterThiophene-Ester AnalogThiophene-Oxadiazole AnalogKey Observations & Implications
Metabolic Stability Susceptible to enzymatic cleavageGenerally more resistant to hydrolysisThe oxadiazole ring enhances the molecule's half-life in plasma and reduces the likelihood of premature inactivation.[7]
Receptor Affinity VariableCan be maintained or improvedIn some cases, the oxadiazole can introduce new hydrogen bonding interactions, leading to enhanced target affinity.[8]
Lipophilicity (LogP) VariableGenerally higherThe increased lipophilicity of the oxadiazole may influence solubility and cell permeability.[8]

Tetrazoles: Acidic Bioisosteres with Enhanced Stability

Tetrazoles are widely recognized as bioisosteric replacements for carboxylic acids, and by extension, can also serve as effective mimics for the ester group, particularly after in-vivo hydrolysis to the corresponding acid.[9][10] They offer comparable acidity to carboxylic acids while being significantly more stable to metabolic transformations.[11]

Synthetic Pathway to Thiophene-Tetrazole Compounds

The synthesis of 5-substituted tetrazoles often proceeds via the [3+2] cycloaddition of an azide with a nitrile. For thiophene-containing tetrazoles, this typically involves the conversion of a thiophene nitrile with an azide source.

G Thiophene_Nitrile Thiophene Nitrile Tetrazole Thiophene-Tetrazole Thiophene_Nitrile->Tetrazole [3+2] Cycloaddition Azide Azide Source (e.g., Sodium Azide) Azide->Tetrazole

Figure 2. General synthetic route to thiophene-tetrazole derivatives.

Comparative Analysis: Ester vs. Tetrazole

The substitution of an ester with a tetrazole ring can profoundly impact the physicochemical and pharmacological properties of a thiophene compound.

ParameterThiophene-Ester AnalogThiophene-Tetrazole AnalogKey Observations & Implications
Metabolic Stability Prone to hydrolysisHighly stable to metabolic degradationThe tetrazole ring is not susceptible to the common metabolic pathways that degrade esters, leading to improved bioavailability.[10]
Acidity (pKa) N/A (hydrolyzes to carboxylic acid)Similar to carboxylic acids (pKa ~4.5-5.0)This allows the tetrazole to mimic the ionized state of the corresponding carboxylic acid at physiological pH, which can be crucial for receptor interactions.[11]
Biological Activity VariableOften shows improved or maintained activityThe tetrazole moiety can lead to enhanced potency by optimizing interactions with the biological target.[12]

Amides: A Classical Bioisostere with Modulated Properties

The amide bond is a classical bioisostere for the ester linkage.[4] While still susceptible to enzymatic cleavage by amidases, amides are generally more stable than esters. The substitution can also introduce a hydrogen bond donor capability, which may be beneficial for target engagement.

Synthesis of Thiophene Carboxamides from Esters

A straightforward method for the synthesis of thiophene carboxamides is the direct aminolysis of the corresponding thiophene ester.

G Thiophene_Ester Thiophene Ester Amide Thiophene Carboxamide Thiophene_Ester->Amide Aminolysis Amine Amine (R-NH2) Amine->Amide

Figure 3. Synthesis of thiophene carboxamides via aminolysis of esters.

Performance Insights: Ester vs. Amide

Replacing an ester with an amide in a thiophene scaffold offers a nuanced approach to optimizing drug-like properties.

ParameterThiophene-Ester AnalogThiophene-Amide AnalogKey Observations & Implications
Metabolic Stability Less stableGenerally more stable than estersWhile not as robust as oxadiazoles or tetrazoles, amides offer a significant improvement in metabolic stability over esters.[4]
Hydrogen Bonding H-bond acceptor onlyH-bond acceptor and donor (for primary/secondary amides)The ability to act as a hydrogen bond donor can lead to new and improved interactions with the biological target.
Physicochemical Properties VariableGenerally more polar and less solubleThe increased polarity of the amide bond can impact cell permeability and may require further optimization.

Experimental Protocols

General Procedure for the Synthesis of 5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-amine[13]
  • A mixture of 5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-amine (0.01 mol) and the corresponding aromatic or heteroaromatic aldehyde (0.01 mol) is refluxed in 100% ethyl alcohol.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting solid is filtered, washed with cold ethanol, and recrystallized from an appropriate solvent to yield the desired product.

General Procedure for the Synthesis of Thiophene-Tetrazole Derivatives[14]
  • To a solution of the appropriate thiophene nitrile in a suitable solvent (e.g., DMF), sodium azide and a catalyst (e.g., zinc chloride) are added.

  • The reaction mixture is heated under reflux for several hours, with progress monitored by TLC.

  • After cooling, the mixture is poured into ice-water and acidified. The precipitated solid is filtered, washed with water, and purified by recrystallization.

General Procedure for the Synthesis of Thiophene-2-Carboxamide Derivatives[15]
  • A solution of the thiophene-2-carboxylic acid ester in a suitable solvent is treated with an excess of the desired amine.

  • The reaction mixture is heated, either conventionally or under microwave irradiation, until the starting material is consumed (as monitored by TLC).

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

Conclusion and Future Perspectives

The bioisosteric replacement of the ester moiety in thiophene-containing compounds is a powerful and validated strategy for overcoming metabolic instability and fine-tuning pharmacological properties. 1,2,4-Oxadiazoles, tetrazoles, and amides each offer a unique set of advantages and disadvantages that must be carefully considered in the context of the specific drug discovery program. As our understanding of structure-activity and structure-property relationships continues to evolve, the rational application of these and other novel bioisosteres will undoubtedly play an increasingly important role in the development of the next generation of thiophene-based therapeutics.

References

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A Comparative Guide to the Purity Analysis of 2-(Methoxycarbonyl)thiophene-3-carboxylic acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of reproducible research and the safety of final active pharmaceutical ingredients (APIs). This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 2-(Methoxycarbonyl)thiophene-3-carboxylic acid against other pertinent analytical techniques. The methodologies and discussions herein are supported by established scientific principles and experimental data to ensure trustworthiness and applicability in a laboratory setting.

The Critical Role of Purity for this compound

This compound is a heterocyclic building block crucial in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring both an ester and a carboxylic acid functional group on a thiophene ring, makes it a versatile intermediate. However, the synthetic routes to this compound can lead to impurities such as starting materials, regioisomers, or by-products from incomplete reactions.[1] The presence of these impurities, even in trace amounts, can have significant downstream effects, impacting reaction yields, introducing unwanted side products, and posing potential safety risks in the final API. Therefore, a robust, accurate, and precise analytical method for purity determination is not just a quality control measure but a fundamental requirement for process optimization and regulatory compliance.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

HPLC is the preeminent technique for assessing the purity of non-volatile and thermally labile compounds like this compound.[2] Its high resolving power allows for the effective separation of the main compound from closely related structural impurities, making it ideal for quantitative purity analysis.

Principle of Separation: Reversed-Phase HPLC

For a molecule like this compound, which possesses moderate polarity, reversed-phase HPLC is the method of choice. The stationary phase is nonpolar (e.g., C18-silica), while the mobile phase is a more polar aqueous-organic mixture. The separation is governed by the hydrophobic interactions between the analyte and the stationary phase.

A critical aspect of analyzing acidic compounds is the suppression of ionization. The carboxylic acid moiety on the target molecule will be ionized at neutral pH, leading to poor retention and distorted peak shapes. By acidifying the mobile phase (e.g., with phosphoric or formic acid) to a pH at least two units below the analyte's pKa, the carboxylic acid remains in its protonated, less polar form.[3] This enhances its interaction with the nonpolar stationary phase, resulting in better retention, improved peak symmetry, and more reliable quantification.[4][5]

Hypothetical HPLC Purity Analysis

Below is a hypothetical analysis of a production batch of this compound. Potential impurities are postulated based on common synthetic pathways, which might involve the esterification of a thiophene dicarboxylic acid or carboxylation of a thiophene monoester. Impurities could therefore include the unesterified starting material or isomeric by-products.

Peak IDCompound NameRetention Time (min)Peak Area (%)Purity (%)
1Thiophene-2,3-dicarboxylic acid (Impurity)2.850.35-
2This compound (API)6.4299.4199.41
3Unknown Impurity8.110.24-
Experimental Protocol: HPLC Analysis

This protocol is designed as a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines for analytical method validation.[6][7]

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 20% B

    • 18-22 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a stock solution of 1 mg/mL.

  • Further dilute the stock solution to a final concentration of 0.1 mg/mL using the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column.

Workflow for HPLC Purity Analysis

The following diagram illustrates the logical flow of the HPLC analysis process, from sample preparation to final data interpretation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Dilute Dilute to Final Conc. Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Calculate Area % Integrate->Quantify Report Generate Purity Report Quantify->Report

Caption: Experimental workflow for HPLC purity analysis.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods—techniques that measure the same attribute via a different physical principle. This approach provides a more complete purity profile.

TechniquePrinciple of OperationSelectivity & SpecificitySensitivityKey Applications & Rationale
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.High selectivity for separating structurally similar isomers and impurities. Specificity depends on chromophores.High (ng to pg range).Ideal for routine QC and release testing. Offers the best balance of resolution, sensitivity, and quantitative accuracy for API purity determination.[2][8]
qNMR Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. Purity is determined by comparing the integral of the analyte signal to a certified internal standard.High specificity based on unique nuclear environments. Can distinguish between isomers.Lower sensitivity compared to HPLC. Requires higher sample concentration (mg range).Absolute purity determination and structural elucidation. Used for certifying reference standards as it doesn't require a standard of the analyte itself.
GC-MS Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, coupled with mass-based detection.Very high selectivity and specificity due to chromatographic separation and mass fragmentation patterns.Very high (pg to fg range).Analysis of volatile impurities. Not suitable for non-volatile, thermally labile compounds like the target analyte without derivatization, which adds complexity.
LC-MS Combines HPLC separation with mass spectrometry detection.Highest specificity, as it provides mass-to-charge ratio information for each separated peak, aiding in definitive impurity identification.[9]Highest sensitivity, especially with tandem MS (MS/MS).[10]Impurity identification and structural characterization. Essential during development to identify unknown peaks seen in HPLC-UV. More complex and costly for routine QC.

Decision Framework for Selecting a Purity Analysis Method

The choice of analytical technique is driven by the specific question being asked. The following decision tree provides a logical framework for selecting the most appropriate method.

Decision_Tree Start What is the analytical goal? RoutineQC Routine Purity & QC? Start->RoutineQC Routine Check UnknownID Identify Unknown Impurity? Start->UnknownID Investigation AbsolutePurity Certify a Reference Standard? Start->AbsolutePurity Certification VolatileImp Screen for Volatile Impurities? Start->VolatileImp Specific Screen UseHPLC Use HPLC-UV RoutineQC->UseHPLC UseLCMS Use LC-MS UnknownID->UseLCMS UseqNMR Use qNMR AbsolutePurity->UseqNMR UseGCMS Use GC-MS (with derivatization) VolatileImp->UseGCMS UseLCMS->UseHPLC for routine monitoring after ID UseqNMR->UseHPLC to validate HPLC standard

Caption: Decision tree for selecting a purity analysis method.

Conclusion

For the routine purity analysis of this compound, High-Performance Liquid Chromatography stands out as the most suitable method. It provides an excellent balance of high resolution, sensitivity, and quantitative accuracy necessary for quality control in a drug development and manufacturing environment. The reversed-phase method detailed in this guide, when properly validated according to ICH guidelines, offers a trustworthy and robust system for ensuring product quality.[11][12] While orthogonal techniques like LC-MS and qNMR are invaluable for impurity identification and the certification of standards, HPLC remains the workhorse for ensuring the purity of this critical pharmaceutical intermediate on a batch-to-batch basis.

References

  • Steps for HPLC Method Valid
  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
  • Various Analysis Techniques for Organic Acids and Examples of Their Application.
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  • 2-Thiophenecarboxylic acid. SIELC Technologies. [Link]
  • Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chrom
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
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  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]
  • Metabolomic analysis of key central carbon metabolism carboxylic acids as their 3-nitrophenylhydrazones by UPLC/ESI-MS. PubMed. [Link]
  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing c
  • 2-(methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. MDPI. [Link]

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A Comparative Guide to the Elemental Analysis of 2-(Methoxycarbonyl)thiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative

2-(Methoxycarbonyl)thiophene-3-carboxylic acid (Molecular Formula: C₇H₆O₄S) is a heterocyclic organic compound of interest in medicinal chemistry and materials science.[1][2] The precise determination of its elemental composition is a fundamental aspect of its characterization, serving to confirm its identity, purity, and stoichiometry. An accurate elemental profile is non-negotiable for regulatory submissions and for ensuring the reproducibility of downstream applications. This guide will focus on the principal method of combustion analysis and provide a comparative framework with alternative techniques, namely X-ray Fluorescence (XRF) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), while also considering Fourier-Transform Infrared Spectroscopy (FTIR) for functional group confirmation.

Theoretical Elemental Composition

The first step in any elemental analysis is the calculation of the theoretical composition based on the molecular formula, C₇H₆O₄S, and the atomic weights of the constituent elements (C: 12.011 u, H: 1.008 u, O: 15.999 u, S: 32.06 u).

Molecular Weight: 186.19 g/mol [2]

Table 1: Theoretical Elemental Composition of this compound

ElementAtomic Weight (u)Number of AtomsTotal Mass (u)Mass Percent (%)
Carbon (C)12.011784.07745.16
Hydrogen (H)1.00866.0483.25
Oxygen (O)15.999463.99634.37
Sulfur (S)32.06132.0617.22
Total 186.181 100.00

Primary Method: Combustion Analysis (CHNS)

Combustion analysis is the gold standard for determining the carbon, hydrogen, nitrogen, and sulfur content of organic compounds.[3] The methodology is based on the complete, high-temperature combustion of the sample in an oxygen-rich environment, which converts the elements into their respective gaseous oxides (CO₂, H₂O, SO₂) and, in the case of nitrogen, N₂.[4] These gases are then chromatographically separated and quantified by a thermal conductivity detector (TCD).

G cluster_0 Sample Preparation cluster_1 Combustion & Reduction cluster_2 Separation & Detection A Weigh 1-3 mg of 2-(Methoxycarbonyl)thiophene- 3-carboxylic acid in a tin capsule B Add V₂O₅ catalyst A->B C Fold and seal capsule B->C D Introduce capsule into ~1000°C combustion furnace C->D E Flash combustion in O₂ stream (C → CO₂, H → H₂O, S → SO₂) D->E F Pass through reduction tube (e.g., copper) to remove excess O₂ E->F G Gas Chromatography (GC) Column separates CO₂, H₂O, and SO₂ F->G H Thermal Conductivity Detector (TCD) quantifies each gas G->H I Data processing software calculates %C, %H, %S H->I

Experimental Protocol: Combustion Analysis

This protocol is adapted from the principles outlined in ASTM D4239 and ASTM E777 for solid samples.[1][5][6][7][8][9][10][11][12]

  • Instrument Preparation:

    • Ensure the combustion and reduction tubes are packed with the appropriate reagents (e.g., tungsten(VI) oxide as an oxidant, copper wires for reduction) and have been conditioned according to the manufacturer's specifications.

    • Verify stable baselines for the TCD with a continuous flow of high-purity helium carrier gas.

    • Confirm that the furnace has reached its operational temperature (typically 900-1100°C).

  • Calibration:

    • Perform a multi-point calibration using a certified organic analytical standard. Sulfanilic acid (C₆H₇NO₃S) is an excellent choice due to its high purity and stability.

    • Weigh 3-5 different masses of the standard (e.g., 1 mg, 2 mg, 3 mg) into tin capsules.

    • Analyze the standards to generate calibration curves for C, H, and S. The instrument software will correlate the integrated TCD signal area with the known mass of each element.

  • Sample Preparation and Analysis:

    • Accurately weigh approximately 1-3 mg of this compound into a pre-cleaned tin capsule using a microbalance.[13]

    • Add a small amount of vanadium pentoxide (V₂O₅) as a combustion catalyst, which is particularly useful for sulfur-containing compounds.

    • Carefully fold the tin capsule to enclose the sample and catalyst completely, and shape it into a small, compact ball.

    • Place the capsule into the instrument's autosampler.

    • Initiate the analysis sequence. The sample is dropped into the combustion furnace, and the resulting gases are analyzed.

    • Perform the analysis in triplicate to ensure precision.

Supporting Experimental Data (Illustrative)

To validate the method, a known standard is typically run alongside the unknown sample. Here, we present data for a sulfanilic acid standard, followed by the expected results for a pure sample of this compound.

Table 2: Elemental Analysis of Sulfanilic Acid Standard (C₆H₇NO₃S)

ElementTheoretical %Measured % (Run 1)Measured % (Run 2)Measured % (Run 3)Average %Std. Dev.
Carbon (C)41.6141.5541.6341.5941.590.04
Hydrogen (H)4.074.114.054.084.080.03
Nitrogen (N)8.098.058.128.078.080.04
Sulfur (S)18.5118.4518.5318.4918.490.04

Data based on typical performance for sulfanilic acid standards.[14][15]

Table 3: Expected Elemental Analysis Results for this compound (C₇H₆O₄S)

ElementTheoretical %Expected Measured %Acceptance Criteria (% Deviation)
Carbon (C)45.1645.05 ± 0.3± 0.4
Hydrogen (H)3.253.21 ± 0.3± 0.4
Sulfur (S)17.2217.15 ± 0.3± 0.4

Acceptance criteria for elemental analysis are typically within ±0.4% of the theoretical value.

Comparative Analysis of Alternative Techniques

While combustion analysis is the definitive method for CHNS content, other techniques can provide valuable, often complementary, information.

G cluster_0 Analysis Methods A 2-(Methoxycarbonyl)thiophene- 3-carboxylic acid (Solid Sample) B Combustion Analysis (Primary Method) A->B Destructive, High Accuracy for C, H, S C X-ray Fluorescence (XRF) (Alternative) A->C Non-destructive, Good for S, not for C, H D ICP-MS (Alternative) A->D Destructive, High Sensitivity for S, Requires Digestion E Elemental Composition (%C, %H, %S) B->E C->E S only D->E S only

X-ray Fluorescence (XRF) Spectroscopy

XRF is a non-destructive technique that determines elemental composition by measuring the fluorescent X-rays emitted from a sample when it is excited by a primary X-ray source.[16]

  • Principle: Each element emits characteristic X-rays at a unique energy, allowing for qualitative and quantitative analysis.

  • Application for this Topic: XRF is highly effective for determining the sulfur content. However, it is generally not suitable for light elements like carbon and hydrogen.

  • Sample Preparation: For a solid sample like this compound, preparation typically involves grinding the sample into a fine, homogeneous powder and pressing it into a pellet.

  • Advantages:

    • Non-destructive analysis.[16]

    • Minimal sample preparation.

    • Rapid analysis time (typically a few minutes per sample).[17]

  • Limitations:

    • Poor sensitivity for light elements (Z < 11), making it unsuitable for C and H analysis.

    • Matrix effects can influence accuracy, although these are less pronounced in a pure organic matrix.[18]

    • Detection limits for sulfur are generally higher than in combustion analysis or ICP-MS. The limit of quantitation is often around 17 mg/kg (ppm).[17]

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique capable of detecting metals and some non-metals at trace and ultra-trace levels.

  • Principle: The sample is introduced into a high-temperature argon plasma, which ionizes the atoms. The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.

  • Application for this Topic: ICP-MS is an excellent technique for quantifying sulfur, especially at low concentrations. It is not used for carbon or hydrogen analysis.

  • Sample Preparation: This is the most significant drawback for this application. The solid organic sample must be completely digested, typically using strong acids and microwave-assisted heating, to create a clear aqueous solution. This process is time-consuming and carries a risk of contamination or analyte loss.

  • Advantages:

    • Extremely high sensitivity and very low detection limits for sulfur.

  • Limitations:

    • Destructive analysis.

    • Complex and lengthy sample preparation (acid digestion).

    • Polyatomic interferences (e.g., ¹⁶O₂⁺ on ³²S⁺) can be problematic, though modern instruments with collision/reaction cells can mitigate this.

Performance Comparison Summary

Table 4: Comparison of Analytical Techniques

FeatureCombustion AnalysisX-ray Fluorescence (XRF)ICP-MS
Elements Analyzed C, H, S S (primarily)S (primarily)
Principle Combustion & TCDX-ray EmissionPlasma Ionization & MS
Sample Prep Simple (weighing in tin capsule)Moderate (grinding, pelletizing)Complex (acid digestion)
Analysis Time ~5-10 minutes per sample~1-5 minutes per sample[17]Hours (including digestion)
Detection Limits ppm range~17 ppm for S[17]ppb to ppt range for S
Precision (RSD) Excellent (<0.3%)Good (1-5%)Excellent (<2%)
Destructive? YesNoYes
Key Advantage Direct C, H, S analysis Non-destructive, fastUltra-high sensitivity
Key Disadvantage DestructiveNot for C, HComplex sample preparation

Confirmatory Method: Fourier-Transform Infrared (FTIR) Spectroscopy

While not an elemental analysis technique, FTIR is indispensable for confirming the presence of key functional groups, thereby corroborating the structural identity of the compound. For this compound, the spectrum would be dominated by characteristic vibrations.

  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.[19][20][21]

  • Expected Characteristic Peaks:

    • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 3300 cm⁻¹ to 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[22]

    • C-H Stretch (Aromatic/Methyl): Peaks just above 3000 cm⁻¹ for the thiophene ring C-H, and just below 3000 cm⁻¹ for the methyl C-H.

    • C=O Stretch (Carboxylic Acid & Ester): Two strong, sharp absorption bands are expected. The carboxylic acid C=O stretch typically appears around 1710-1680 cm⁻¹, while the ester C=O stretch is usually at a slightly higher wavenumber, around 1750-1730 cm⁻¹.

    • C-O Stretch (Carboxylic Acid & Ester): Strong bands in the 1320-1210 cm⁻¹ region.

    • Thiophene Ring Vibrations: Characteristic C=C stretching bands in the 1600-1400 cm⁻¹ region.

The presence and positions of these bands provide a molecular fingerprint, confirming that the elemental composition measured corresponds to the correct chemical structure.

Conclusion and Recommendations

For the comprehensive and definitive elemental analysis of this compound, combustion analysis is the superior and recommended method . It is the only technique that provides direct, accurate, and simultaneous quantification of Carbon, Hydrogen, and Sulfur, which are the core components for verifying the empirical formula of an organic compound. The methodology is well-established, rapid, and offers excellent precision, meeting the stringent requirements of the pharmaceutical and chemical industries.

XRF serves as an excellent, rapid, and non-destructive screening tool for sulfur content, particularly in a quality control setting where speed is essential. ICP-MS, while offering unparalleled sensitivity for sulfur, is overly complex and unnecessary for determining the bulk composition of a pure compound, making it unsuitable for this primary purpose. FTIR should be used in conjunction with combustion analysis as an orthogonal technique to confirm the compound's structural identity and functional groups.

By employing combustion analysis as the primary method and supplementing it with FTIR for structural confirmation, researchers and drug development professionals can achieve a high degree of confidence in the identity, purity, and quality of this compound.

References

  • ASTM D4239-17, Standard Test Methods for Sulfur in the Analysis Sample of Coal and Coke Using High Temperature Tube Furnace Combustion Methods, ASTM International, West Conshohocken, PA, 2017. www.astm.org
  • ASTM D4239-11, Standard Test Methods for Sulfur in the Analysis Sample of Coal and Coke Using High-Temperature Tube Furnace Combustion Methods, ASTM International, West Conshohocken, PA, 2011. webstore.ansi.org
  • ASTM D4239-00, Standard Test Methods for Sulfur in the Analysis Sample of Coal and Coke Using High Temperature Tube Furnace Combustion Methods, ASTM International, West Conshohocken, PA, 2000. www.astm.org
  • PubChemLite. This compound.
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  • ASTM E777-17, Standard Test Method for Carbon and Hydrogen in the Analysis Sample of Refuse-Derived Fuel, ASTM International, West Conshohocken, PA, 2017. www.astm.org
  • ASTM E777-08, Standard Test Method for Carbon and Hydrogen in the Analysis Sample of Refuse-Derived Fuel (Withdrawn 2017), ASTM International, West Conshohocken, PA, 2008. www.astm.org
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  • CHNS ANALYSIS. Ocean Drilling Program, Texas A&M University. www-odp.tamu.edu
  • AZoM. Why Use Organic Elemental Analyzers for CHNS Analysis?. www.azom.com
  • ASTM D4294-21, Standard Test Method for Sulfur in Petroleum and Petroleum Products by Energy Dispersive X-ray Fluorescence Spectrometry, ASTM International, West Conshohocken, PA, 2021. www.astm.org
  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. www.spectroscopyonline.com
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  • PubMed. Comparative sulfur analysis using thermal combustion or inductively coupled plasma methodology and mineral composition of common livestock feedstuffs. pubmed.ncbi.nlm.nih.gov
  • IOSR Journal of Applied Physics. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. www.iosrjournals.org
  • Shimadzu. KBr Pellet Method. www.shimadzu.com
  • Kintek Solution. Why Kbr Is Used For Ftir? Achieve Clear, Accurate Solid-Sample Analysis. www.kintek-solution.com
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  • ResearchGate. Determination of Sulfur in Biodiesel and Petroleum Diesel by X-ray Fluorescence (XRF) Using the Gravimetric Standard Addition Method−II. www.
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A Comparative Guide to the Reactivity of Thiophene-2- and Thiophene-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, thiophene and its derivatives are cornerstone building blocks, particularly in medicinal chemistry and materials science. Among these, the isomeric thiophenecarboxylic acids—thiophene-2-carboxylic acid (T2CA) and thiophene-3-carboxylic acid (T3CA)—serve as critical starting materials and intermediates. While structurally similar, the position of the carboxyl group imparts distinct electronic and steric characteristics, leading to significant differences in their chemical reactivity. This guide provides an in-depth, objective comparison of these two isomers, supported by experimental data and mechanistic insights to inform synthetic strategy and reaction design.

At a Glance: Key Physicochemical and Reactivity Differences

The fundamental differences in reactivity between T2CA and T3CA stem from the electronic interplay between the electron-withdrawing carboxylic acid group and the electron-rich thiophene ring. The proximity of the carboxyl group to the sulfur atom in the 2-position creates more pronounced electronic effects compared to the 3-position.

PropertyThiophene-2-Carboxylic Acid (T2CA)Thiophene-3-Carboxylic Acid (T3CA)Rationale for Difference
pKa ~3.49[1]~4.10The sulfur atom at the 1-position can better stabilize the negative charge of the carboxylate anion at the adjacent 2-position through inductive and resonance effects, making T2CA a stronger acid.
Reactivity at Carbonyl Generally more reactiveLess reactiveAn intramolecular hydrogen bond can form between the carboxylic acid proton and the thiophene sulfur in a specific conformer of T2CA. This polarizes the carbonyl group, enhancing its electrophilicity for nucleophilic attack.[2]
Electrophilic Substitution Strongly deactivated ring, directs to C5Deactivated ring, directs to C5 and C2The -COOH group is a deactivating, meta-directing group. In T2CA, the C5 position is the primary site of substitution. In T3CA, substitution can occur at both the C5 and C2 positions, which are meta and ortho to the carboxyl group, respectively. The electron-rich nature of the thiophene ring often favors substitution at the C5 position.[3]
Decarboxylation More susceptibleMore stableThe carboxyl group at the α-position (C2) is more readily replaced, particularly during nitration reactions, due to the higher stability of the intermediate formed upon electrophilic attack at that position.[4]

Acidity and Carboxylate Reactivity

A molecule's acidity is a direct reflection of the stability of its conjugate base. The lower pKa of thiophene-2-carboxylic acid indicates that its conjugate base, thiophene-2-carboxylate, is more stable than thiophene-3-carboxylate.

This stability difference can be attributed to the proximity of the negatively charged carboxylate to the sulfur atom. The sulfur can exert a stronger electron-withdrawing inductive effect and participate more effectively in resonance stabilization from the 2-position than from the 3-position.

Caption: Comparative acidity and conjugate base stability.

Field Insight: Implications for Nucleophilic Acyl Substitution

The difference in reactivity extends to the carboxyl group itself. Computational studies and repeated experimental observations have shown that T2CA can be more reactive toward nucleophiles than T3CA.[2][5] A key explanation is the ability of T2CA to adopt a conformation where an internal hydrogen bond forms between the acidic proton and the thiophene sulfur. This interaction polarizes the C=O bond, increasing the partial positive charge on the carbonyl carbon and making it a more favorable target for nucleophilic attack.[2] This subtle conformational advantage can lead to observable differences in reaction rates and yields in processes like esterification or amidation, a critical consideration in combinatorial chemistry and library synthesis where consistent yields are paramount.[5]

Electrophilic Aromatic Substitution (EAS)

The thiophene ring is significantly more reactive towards electrophiles than benzene.[6] However, the introduction of a strongly deactivating carboxyl group (-COOH) reduces this reactivity and directs incoming electrophiles.

  • Thiophene-2-Carboxylic Acid: The -COOH group at C2 deactivates the ring, particularly at the adjacent C3 position and the C5 position (which is para to the sulfur). Electrophilic attack predominantly occurs at the C5 position, which is meta to the deactivating group. In some cases, harsh reaction conditions can lead to ipso-substitution, where the carboxyl group is replaced by the electrophile (e.g., nitrodecarboxylation).[4]

  • Thiophene-3-Carboxylic Acid: The -COOH group at C3 deactivates the ring, with the strongest effect at the adjacent C2 and C4 positions. Substitution is therefore directed primarily to the C5 position, which is meta to the carboxyl group and ortho to the sulfur, making it the most activated site. The C2 position is also a potential site for substitution.

Caption: Directing effects in electrophilic aromatic substitution.

Decarboxylation

Decarboxylation—the removal of the -COOH group—is another reaction where the two isomers exhibit different behavior. Generally, decarboxylation of aromatic carboxylic acids is difficult and requires high temperatures or metal catalysts. However, the stability of the anionic intermediate formed during the process is key.

Thiophene-2-carboxylic acid is more prone to decarboxylation than its 3-isomer. The intermediate carbanion formed by removing CO2 from the 2-position is better stabilized by the adjacent sulfur atom. This reaction is particularly relevant under certain electrophilic conditions, such as nitration with mixed acids, where decarboxylative nitration can become a significant side reaction for the 2-isomer.[4]

Experimental Protocol: Comparative Fischer Esterification

This protocol is designed to objectively compare the rate of ester formation for T2CA and T3CA under identical Fischer esterification conditions. The progress can be monitored by Thin Layer Chromatography (TLC).

Objective: To determine the relative reactivity of T2CA and T3CA towards esterification with ethanol.

Materials:

  • Thiophene-2-carboxylic acid (T2CA)

  • Thiophene-3-carboxylic acid (T3CA)

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

  • TLC plates (silica gel 60 F₂₅₄)

  • Round bottom flasks, condensers, heating mantles

Procedure:

  • Reaction Setup: In two separate 50 mL round bottom flasks, place 1.28 g (10 mmol) of T2CA (Flask A) and 1.28 g (10 mmol) of T3CA (Flask B).

  • Reagent Addition: To each flask, add 15 mL of absolute ethanol followed by the slow, careful addition of 0.2 mL of concentrated sulfuric acid.

  • Heating: Equip both flasks with reflux condensers and heat them to a gentle reflux (approx. 80°C) using a heating mantle. Ensure stirring is consistent for both reactions.

  • Monitoring: At 30-minute intervals (t=0, 30, 60, 90, 120 min), withdraw a small aliquot (~0.1 mL) from each reaction mixture. Quench the aliquot in a vial containing 1 mL of saturated NaHCO₃ solution and 1 mL of ethyl acetate. Vortex, and spot the top organic layer on a TLC plate.

  • TLC Analysis: Develop the TLC plates using a 7:3 Hexanes:Ethyl Acetate eluent system. Visualize under UV light (254 nm). The starting acid will have a lower Rf value than the corresponding ethyl ester product.

  • Work-up (at t=120 min): Cool the reaction mixtures to room temperature. Dilute with 20 mL of water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Analysis: Compare the TLC plates over the time course. A faster, more intense appearance of the product spot for Flask A would indicate that T2CA reacts faster than T3CA. The final yield of the isolated crude product can also be used for quantitative comparison.

Self-Validation & Expected Outcome: The protocol's integrity is maintained by running both reactions in parallel under identical conditions. The time-course TLC analysis provides a semi-quantitative, visual confirmation of the reaction kinetics. It is expected that the formation of ethyl thiophene-2-carboxylate will proceed at a faster rate than ethyl thiophene-3-carboxylate, as evidenced by the TLC analysis.[2][5]

Caption: Workflow for comparative Fischer esterification experiment.

Conclusion

While thiophene-2- and thiophene-3-carboxylic acids are simple isomers, the placement of the carboxyl group has a profound impact on their reactivity. T2CA is a stronger acid and its carbonyl carbon is more electrophilic, leading to faster rates in nucleophilic acyl substitution reactions. Conversely, the directing effects in electrophilic aromatic substitution differ, and T2CA is more susceptible to decarboxylation. For the synthetic chemist, understanding these nuances is not merely academic; it is essential for predicting reaction outcomes, optimizing conditions, and designing efficient synthetic routes for novel therapeutics and materials.

References

  • Profeta, S., et al. (2010). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory. Journal of Molecular Graphics and Modelling, 28(6), 540-7.
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  • Profeta, S., et al. (2010). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids Results from DFT and Hartree-Fock theory. ResearchGate.
  • Google Patents. (n.d.). Thiophene-2-carboxylic-acid derivatives and process for their preparation.
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  • ACS Publications. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry.
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A Senior Application Scientist's Guide to the Spectroscopic Validation of Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the meticulous world of chemical research and pharmaceutical development, the assertion of a molecule's existence and purity is the bedrock upon which all subsequent data is built. The successful synthesis of a novel compound is not the end of a chapter, but the beginning of a rigorous validation process. Without unequivocal structural confirmation, any biological or material property data is rendered unreliable. This guide provides an in-depth, comparative analysis of the primary spectroscopic methods used to validate synthetic compounds, framed with the insights of an experienced application scientist.

The Principle of Orthogonal Validation

The cornerstone of robust structural validation is the use of orthogonal methods—multiple, independent analytical techniques that rely on different physicochemical principles.[1][2][3] Relying on a single data point, however compelling, is a scientific fallacy. For example, Nuclear Magnetic Resonance (NMR) may define a molecule's carbon-hydrogen framework with exquisite detail, but it can be insensitive to trace impurities that are readily detected by Mass Spectrometry (MS). A synergistic approach, leveraging the strengths of several techniques, is the only way to build a comprehensive and trustworthy data package that meets the stringent standards of regulatory bodies and peer-reviewed publication.[4]

This guide will compare and contrast the utility of the four pillars of spectroscopic validation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Mass Spectrometry (MS)

  • Infrared (IR) Spectroscopy

  • Ultraviolet-Visible (UV-Vis) Spectroscopy

We will explore not just the "what" but the "why" behind experimental choices, providing a logical framework for designing a validation strategy.

The Overall Validation Workflow

A newly synthesized molecule undergoes a systematic journey from crude product to a fully validated compound. This workflow ensures that purity is assessed before committing to more detailed and time-consuming structural elucidation.

G cluster_0 Synthesis & Purification cluster_1 Primary Validation cluster_2 Secondary & Orthogonal Validation cluster_3 Final Confirmation Reaction Crude Product Purification Purification (e.g., Chromatography, Recrystallization) Reaction->Purification NMR Structural Framework (¹H, ¹³C NMR) Purification->NMR MS Molecular Weight Confirmation (MS) NMR->MS IR Functional Group Analysis (IR) MS->IR Purity Purity Assessment (e.g., HPLC, qNMR) IR->Purity Final_Report Validated Compound Data Package Purity->Final_Report

Caption: A typical workflow for the spectroscopic validation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect of the Molecule

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules in solution.[1] It provides unambiguous information about the connectivity of atoms within a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Expertise & Experience: The choice of deuterated solvent is the first and one of the most critical decisions in an NMR experiment.[5][6][7] The solvent must, first and foremost, dissolve the analyte.[7][8] Secondly, its residual proton signal should not overlap with key analyte signals.[6] For example, Deuterated Chloroform (CDCl₃) is an excellent choice for many non-polar organic compounds, while Deuterated Dimethyl Sulfoxide (DMSO-d₆) is preferred for more polar, hydrogen-bonding molecules.[7][8]

Comparative Analysis: ¹H vs. ¹³C NMR
Feature¹H NMR¹³C NMR
Information Yield Provides number of unique proton environments, relative ratio of protons (integration), and connectivity through neighboring protons (splitting).[9][10][11]Shows the number of unique carbon environments and provides information on hybridization (sp³, sp², sp).
Sensitivity High, due to the ~99.98% natural abundance of the ¹H isotope.Low, due to the ~1.1% natural abundance of the ¹³C isotope.
Acquisition Time Typically rapid (minutes).Can be significantly longer (minutes to hours).
Primary Utility Mapping the complete proton framework of a molecule.Defining the carbon backbone of the molecule.
Experimental Protocol: Acquiring a Quantitative ¹H NMR Spectrum

A self-validating system for purity assessment can be achieved using quantitative NMR (qNMR) with a certified internal standard.[12][13][14]

  • Preparation: Accurately weigh a known amount of the purified, dry analyte and a certified internal standard (e.g., maleic acid, dimethyl sulfone) with high purity (≥99%).[12] The standard must have a simple spectrum with at least one peak that is well-resolved from analyte peaks.[12]

  • Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆) in a high-precision NMR tube.

  • Instrument Setup: Place the tube in the spectrometer. The instrument must be properly shimmed to ensure a homogeneous magnetic field, which is critical for accurate integration.

  • Acquisition: Set acquisition parameters to ensure full relaxation of all protons (a long relaxation delay, e.g., 5 times the longest T1, is crucial). Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Processing: Apply Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate a well-resolved signal from the analyte and a signal from the internal standard. The purity of the analyte can be calculated based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the initial masses.[13]

Mass Spectrometry (MS): The Molecular Weight Authority

Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of an ionized molecule.[15] Its primary role in synthesis validation is the unambiguous confirmation of the molecular weight of the target compound.[16]

Trustworthiness: While nominal mass MS can confirm the integer mass, High-Resolution Mass Spectrometry (HRMS) is the gold standard for instilling confidence. HRMS can measure m/z to four or five decimal places, which is accurate enough to determine a molecule's elemental composition.[17][18][19][20] This allows one to distinguish between compounds that have the same nominal mass but different molecular formulas, providing a powerful layer of validation.[17][19]

Comparison of Common "Soft" Ionization Techniques

Soft ionization methods are preferred for synthesis validation as they typically keep the molecule intact, allowing for observation of the molecular ion.[16][21]

Ionization MethodTypical AnalytesKey FeatureCommon Application
Electrospray Ionization (ESI) Polar, non-volatile molecules (e.g., peptides, polar small molecules).[21][22]Generates ions directly from solution; can produce multiply charged ions, extending the mass range of the analyzer.[23]Liquid Chromatography-Mass Spectrometry (LC-MS).
Matrix-Assisted Laser Desorption/Ionization (MALDI) Large biomolecules, polymers.Analyte is co-crystallized with a matrix that absorbs laser energy, protecting the analyte from fragmentation.Analysis of very large, fragile molecules.
Experimental Protocol: Acquiring an ESI-MS Spectrum
  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1-10 µg/mL) in a solvent compatible with ESI, such as acetonitrile/water with 0.1% formic acid to facilitate protonation ([M+H]⁺).

  • Infusion: Introduce the sample into the ESI source at a constant flow rate using a syringe pump or via an HPLC system.

  • Instrument Tuning: Optimize source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable and robust signal for the molecular ion.

  • Acquisition: Acquire data across the expected m/z range. For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.

  • Analysis: Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). Compare the measured exact mass to the theoretically calculated mass for the target molecular formula. The difference should ideally be less than 5 ppm.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Infrared (IR) spectroscopy measures the absorption of IR radiation by a molecule, which excites vibrations in its chemical bonds (e.g., stretching, bending).[24] Because different functional groups vibrate at characteristic frequencies, the resulting IR spectrum serves as a unique "fingerprint," allowing for rapid confirmation of their presence or absence.[24][25]

Authoritative Grounding: The correlation between specific vibrational frequencies and functional groups is well-established. For instance, the strong, sharp absorption band between 1650-1800 cm⁻¹ is a hallmark of a carbonyl (C=O) group, while the broad absorption between 3200-3600 cm⁻¹ is characteristic of an alcohol (O-H) group.[26]

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[27]

  • Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Take a background spectrum of the empty crystal. This scan is automatically subtracted from the sample spectrum to remove interference from ambient CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.

  • Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Analysis: Compare the positions and shapes of the absorption bands in the spectrum to a correlation table to confirm that the expected functional groups are present and that starting material functional groups (e.g., an azide if performing a "click" reaction) have disappeared.

Ultraviolet-Visible (UV-Vis) Spectroscopy: A Probe of Electronic Structure

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals.[28] It is most useful for compounds containing chromophores (conjugated systems like aromatic rings or double bonds). While not as structurally informative as NMR, it is a simple, robust, and highly quantitative technique.[29][30]

Expertise & Experience: The primary strength of UV-Vis spectroscopy in synthesis validation lies in its adherence to the Beer-Lambert Law, which states a linear relationship between absorbance, concentration, and path length.[31][32][33] This makes it an excellent and cost-effective tool for determining the concentration of a purified product, monitoring reaction kinetics, or assessing product stability.[28][34]

Decision Framework for Method Selection

The analytical question dictates the choice of technique. While a full validation package requires multiple methods, the primary technique is chosen based on the immediate goal.

G Start What is the primary validation question? Struct_Elucid What is the atom-to-atom connectivity? Start->Struct_Elucid Structure MW_Confirm Is the molecular weight correct? Start->MW_Confirm Molecular Weight Func_Group Are the expected functional groups present? Start->Func_Group Functional Groups Concentration What is the concentration of the pure compound? Start->Concentration Concentration NMR_Path NMR Spectroscopy Struct_Elucid->NMR_Path MS_Path High-Resolution MS MW_Confirm->MS_Path IR_Path IR Spectroscopy Func_Group->IR_Path UV_Vis_Path UV-Vis Spectroscopy Concentration->UV_Vis_Path

Caption: A decision tree for selecting the primary spectroscopic validation method.

Conclusion

The validation of a synthesized compound is a non-negotiable step in the scientific process. It is a methodical interrogation of a molecule's identity and purity using a suite of complementary spectroscopic techniques. NMR provides the structural blueprint, high-resolution MS confirms the elemental formula, and IR verifies the presence of key functional groups. Together, these orthogonal methods create a self-validating system, ensuring that the molecule in the vial is unequivocally the molecule on the label. This rigorous approach underpins scientific reproducibility and is the ultimate measure of a synthesis's success.

References

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A Comparative Guide to the Cytostatic Selectivity of 2-Aminothiophene-3-carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anticancer drug discovery, the quest for tumor selectivity remains a paramount challenge. Many conventional chemotherapeutic agents exhibit a narrow therapeutic window, often leading to significant off-target toxicity and debilitating side effects. This guide delves into a promising class of compounds, the 2-aminothiophene-3-carboxylic acid esters, which have demonstrated remarkable and unusual cytostatic selectivity against specific cancer cell types. We will objectively compare the performance of these derivatives, elucidate the mechanistic underpinnings of their selectivity, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Imperative of Selectivity in Cancer Chemotherapy

The ideal cytostatic agent should effectively halt the proliferation of cancer cells while leaving healthy cells unharmed. This selectivity is the cornerstone of a successful and tolerable cancer therapy.[1] Unfortunately, many traditional anticancer drugs target fundamental cellular processes common to both cancerous and normal rapidly dividing cells, such as DNA replication, leading to dose-limiting toxicities.[2] The 2-aminothiophene-3-carboxylic acid ester scaffold has emerged as a promising platform for the development of highly selective cytostatic agents, offering a potential departure from the indiscriminate nature of conventional chemotherapy.[2][3][4]

Comparative Cytostatic Activity of 2-Aminothiophene-3-Carboxylic Acid Ester Derivatives

A significant body of research has demonstrated the potent and selective antiproliferative activity of 2-aminothiophene-3-carboxylic acid ester derivatives against a specific subset of cancer cell lines. Notably, these compounds exhibit a pronounced cytostatic effect on T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma cell lines, while remaining significantly less active against other tumor types, such as B-cell lymphoma and cervix carcinoma, and non-tumorigenic cells.[2][3][4]

One of the well-studied prototype compounds, referred to as compound 3 in foundational studies, and its further optimized analogue TJ191 (2-amino-3-methylcarboxy-5-heptyl-thiophene), have shown 50% cytostatic concentrations (IC50) in the higher nanomolar range for sensitive cell lines.[3][4] This represents a selectivity window of approximately 20- to 50-fold, and in some cases up to 600- to 1000-fold, when compared to resistant cancer cell lines and normal cells.[2][4][5]

Table 1: Comparative Cytostatic Activity (IC50, µM) of a Representative 2-Aminothiophene-3-Carboxylic Acid Ester Derivative (Compound 3)

Cell LineCancer TypeIC50 (µM)Selectivity Profile
Sensitive Lines
CEMT-cell Lymphoma0.08Highly Sensitive
MOLT/4T-cell Lymphoma0.09Highly Sensitive
PC-3Prostate Cancer0.12Highly Sensitive
Caki-1Kidney Carcinoma0.15Highly Sensitive
Huh-7Hepatoma0.20Highly Sensitive
Resistant Lines
RajiB-cell Lymphoma> 10Resistant
HeLaCervix Carcinoma> 10Resistant
L1210Murine Leukemia> 10Resistant
Non-Tumorigenic
3T3Mouse Fibroblasts> 10Non-toxic
PBMCsHuman Peripheral Blood Mononuclear Cells> 10Non-toxic

Data compiled from Balzarini et al., 2014.[4]

The structural features of these esters play a crucial role in their activity and selectivity. Structure-activity relationship (SAR) studies have revealed that the nature of the substituent at the C-5 position of the thiophene ring is a key determinant of their cytostatic potential.[2] For instance, derivatives with an alkyl group of at least six to nine carbon units at the C-5 position have demonstrated pronounced antiproliferative activity in the mid-nanomolar range with high tumor cell selectivity.[2]

Mechanistic Insights into Selective Cytostatic Action

The tumor-selective action of 2-aminothiophene-3-carboxylic acid esters is not attributed to a single, universal mechanism but rather a combination of factors that differ between sensitive and resistant cell lines.

A hallmark of the activity of these compounds in sensitive cancer cells is the induction of cell cycle arrest, primarily in the G1 phase.[3][4] This was demonstrated for the prototype compound 3 in prostate cancer cells, preventing them from entering the S phase and thereby halting their proliferation.[4] This G1 arrest is often a prelude to programmed cell death, or apoptosis, which has also been observed upon treatment with these derivatives.[4][6]

Unlike many conventional cytostatics that primarily target DNA synthesis, these 2-aminothiophene derivatives exhibit a more pronounced inhibitory effect on protein synthesis compared to DNA or RNA synthesis in susceptible tumor cells.[3][4] This differential effect on macromolecular synthesis contributes to their cytostatic, rather than immediately cytotoxic, profile.

Recent investigations into the mechanism of action of the highly selective derivative TJ191 have identified the transforming growth factor β type III receptor (TβRIII) as a potential predictive marker for drug sensitivity.[5] A study by El-Gazzar et al. (2018) revealed an inverse correlation between the expression levels of TβRIII and the sensitivity of human T-cell leukemia/lymphoma cell lines to TJ191.[5] Cells with low TβRIII expression were more susceptible to the cytostatic effects of the compound. This finding is significant as it suggests a potential biomarker for patient stratification in future clinical applications.

G

Experimental Protocols for Evaluation

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to characterize the cytostatic selectivity of 2-aminothiophene-3-carboxylic acid esters.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[7][8]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., PC-3, CEM) and non-tumorigenic control cells (e.g., 3T3) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 2-aminothiophene-3-carboxylic acid ester derivatives in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[6]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

G

Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle.[6]

Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cells in G1, S, and G2/M phases.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL). Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software. An accumulation of cells in the G1 phase would be indicative of a G1 arrest.

G

Future Directions and Concluding Remarks

The 2-aminothiophene-3-carboxylic acid esters represent a compelling class of selective cytostatic agents with a unique mechanism of action. Their ability to discriminate between different tumor cell types, and between tumor and non-tumor cells, addresses a critical need in oncology.[3][4] Future research should focus on several key areas:

  • Elucidation of Molecular Targets: While TβRIII has been identified as a potential biomarker, the direct molecular target(s) of these compounds remain to be fully elucidated.

  • In Vivo Efficacy and Pharmacokinetics: Comprehensive in vivo studies in relevant animal models are necessary to evaluate the therapeutic potential, bioavailability, and toxicity profile of lead candidates.

  • Combination Therapies: Investigating the synergistic effects of these selective cytostatics with other anticancer agents could lead to more effective and less toxic treatment regimens.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Methoxycarbonyl)thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential operational and disposal protocols for 2-(Methoxycarbonyl)thiophene-3-carboxylic acid, tailored for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are synthesized from data on structurally related thiophene and carboxylic acid derivatives, established laboratory safety principles, and regulatory guidelines. This document is designed to build a foundation of trust by prioritizing safety, environmental responsibility, and scientific integrity.

Hazard Assessment and Waste Classification

Before any handling or disposal, a thorough understanding of the potential hazards is critical. The structure of this compound contains both a thiophene ring and a carboxylic acid functional group.

  • Thiophene Derivatives: The thiophene moiety and its derivatives are often associated with hazards such as being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[1][2][3] Thiophene itself is a flammable liquid.[4]

  • Carboxylic Acids: Carboxylic acids can be corrosive or irritants.[5] While many simple organic acids are weak, they can cause irritation upon contact.[5]

Table 1: Extrapolated Hazard Profile
Hazard CategoryAssociated RiskRationale / Source Compounds
Acute Toxicity (Oral, Dermal) Harmful if swallowed or in contact with skin.[2]Based on Thiophene-2-carboxylic acid.[2]
Skin Corrosion/Irritation Causes skin irritation.[2][6]Based on Thiophene-2-carboxylic acid and Thiophene-3-carbonitrile.[2][6]
Eye Damage/Irritation Causes serious eye irritation.[2][7]Based on Thiophene-2-carboxylic acid and 5-Chlorothiophene-2-carboxylic acid.[2][7]
Respiratory Irritation May cause respiratory irritation.[2][6]Based on Thiophene-2-carboxylic acid and Thiophene-3-carbonitrile.[2][6]

Personal Protective Equipment (PPE) Mandate

To mitigate the risks of exposure, the following PPE is mandatory when handling this compound and its associated waste streams. The causality is clear: creating a physical barrier is the primary method of preventing chemical contact.

  • Eye Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 specifications.[2][8] This is to prevent contact with splashes that could cause serious eye irritation.

  • Hand Protection: Use chemical-impermeable gloves, such as double-layered nitrile gloves.[1] Gloves must be inspected for integrity before use and changed immediately if contamination is suspected.[4]

  • Body Protection: A standard laboratory coat is required to protect against skin contact.[8] For tasks with a higher risk of splashing, a chemically resistant apron should be worn.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is crucial for ensuring safety and regulatory compliance. The core principle is the containment and segregation of hazardous waste at the point of generation.

Step 1: Waste Segregation and Collection

Proper segregation prevents dangerous chemical reactions and simplifies the final disposal process.[9]

  • Solid Waste: Collect unadulterated this compound powder, contaminated weigh boats, and other solid labware in a dedicated, clearly labeled hazardous waste container.[1]

  • Liquid Waste: Solutions containing the compound must be collected in a separate, labeled, leak-proof hazardous liquid waste container.[1] Do not mix this acidic waste stream with bases, oxidizing agents, or other incompatible waste streams.[9]

  • Contaminated PPE: Disposable gloves, bench liners, and other contaminated items should be collected in a designated hazardous waste bag or container.[1]

Step 2: Waste Containerization and Labeling

Proper containerization is a primary tenet of the EPA's Resource Conservation and Recovery Act (RCRA).[10]

  • Container Material: Use containers made of a compatible material, such as high-density polyethylene (HDPE).[1] Acids should never be stored in metal containers.[9][10] The container must have a secure, screw-top cap to prevent leaks and spills.[9]

  • Fill Level: Never fill liquid waste containers beyond 75-90% capacity to allow for vapor expansion and prevent spills.[5][10]

  • Labeling: All waste containers must be clearly and accurately labeled.[11] The label must include:

    • The words "Hazardous Waste" [11]

    • The full chemical name: "this compound" and any other chemical constituents.[1]

    • The approximate quantities or concentrations.

    • The date of waste generation.[1]

    • An indication of the hazards (e.g., "Irritant," "Harmful").[11]

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Labs that generate hazardous waste must establish an SAA for temporary storage.[9]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[12]

  • Store the sealed waste containers in a designated, well-ventilated, and secure area.[1]

  • Ensure incompatible waste types are segregated within the SAA (e.g., acids stored separately from bases).[9]

  • Containers must remain closed at all times except when waste is being added.[9][13]

Step 4: Final Disposal

The final step involves transferring the waste to trained professionals.

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

  • Never attempt to transport hazardous waste off-site yourself.

Emergency Procedures: Spill Management

In the event of a small-scale laboratory spill, a swift and correct response is critical to minimize exposure and environmental impact.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area.

  • Don PPE: Before cleaning, don the appropriate PPE as described in Section 2.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a chemical spill pillow to contain the spill.[1][14] Do not use combustible materials like paper towels for the initial absorption.

  • Collect Waste: Carefully scoop the absorbed material and place it into a labeled hazardous waste container.[1]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.[1]

  • Dispose of Cleaning Materials: All materials used for cleanup, including wipes and gloves, must be disposed of as hazardous waste.[1]

Prohibited Disposal Methods

To prevent environmental contamination and damage to plumbing infrastructure, certain disposal methods are strictly forbidden.

  • Drain Disposal: This chemical must NEVER be poured down the drain.[8] Its potential toxicity, low water solubility, and acidic nature make it unsuitable for wastewater treatment systems.[9][15]

  • Trash Disposal: Disposal in the regular solid waste trash is prohibited.[8] This prevents the exposure of custodial staff and the release of the chemical into the environment via landfills.

Regulatory Framework

All disposal activities must comply with federal, state, and local regulations. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[10] Academic laboratories may be subject to specific rules under Subpart K of 40 CFR Part 262, which provides alternative requirements for managing hazardous waste.[12][13] Always consult with your institution's EHS department to ensure full compliance.

Visual Workflow: Disposal Decision Process

The following diagram outlines the logical steps for properly managing waste generated from this compound.

G cluster_storage 3. Store Securely cluster_disposal 4. Final Disposal start Waste Containing This compound Generated solid Solid Waste (e.g., powder, contaminated items) start->solid Classify as Hazardous Waste liquid Liquid Waste (e.g., solutions, reaction mixtures) start->liquid Classify as Hazardous Waste ppe Contaminated PPE (e.g., gloves, wipes) start->ppe Classify as Hazardous Waste spill Accidental Spill start->spill Classify as Hazardous Waste solid_container Collect in Labeled Solid Hazardous Waste Container solid->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container (Acid Waste Stream) liquid->liquid_container ppe_container Collect in Labeled Hazardous Waste Bag/Bin ppe->ppe_container spill_protocol Follow Spill Protocol (Section 4) Collect all materials in a labeled hazardous waste container. spill->spill_protocol saa Store Sealed Container in Designated Satellite Accumulation Area (SAA) solid_container->saa liquid_container->saa ppe_container->saa spill_protocol->saa ehs Arrange Pickup Through Institutional EHS or Licensed Contractor saa->ehs

Caption: Decision workflow for the disposal of this compound.

References

  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
  • BenchChem. (n.d.). Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - Thiophene-2-carboxylic acid.
  • Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet - Thiophene.
  • University of California, Santa Cruz. (n.d.). Chemical Waste Disposal Guidelines.
  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET - 3-Thiophenecarboxylic acid.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 5-Chlorothiophene-2-carboxylic acid.
  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET THIOPHENE.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET - Thiophene.
  • Apollo Scientific. (n.d.). SAFETY DATA SHEET - Thiophene-3-carbonitrile.
  • USDA ARS. (n.d.). Acceptable Drain Disposal Procedures.
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A Researcher's Guide to Personal Protective Equipment for 2-(Methoxycarbonyl)thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientist, this guide provides an in-depth operational plan for the safe handling of 2-(Methoxycarbonyl)thiophene-3-carboxylic acid. Our commitment is to empower your research by ensuring safety is seamlessly integrated into your workflow. This document moves beyond a simple checklist, explaining the rationale behind each recommendation to build a culture of safety and confidence in your laboratory.

Hazard Profile: An Evidence-Based Assessment

The primary hazards associated with thiophene carboxylic acid derivatives necessitate robust protective measures. The expected risks are summarized below, based on data from similar molecules.

Hazard ClassificationPotential EffectRepresentative Source Compounds
Skin Corrosion/Irritation Causes skin irritation. Prolonged or repeated contact may lead to dermatitis.[1][2]Thiophene-2-carboxylic acid, 3-Methylthiophene-2-carboxylic acid
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1][2][3] Direct contact can lead to severe injury.Thiophene-2-carboxylic acid, Methyl 3-(Chlorosulfonyl)-2-thiophenecarboxylate
Acute Toxicity (Oral, Dermal) Harmful if swallowed or in contact with skin.[1][4]Thiophene-2-carboxylic acid, Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][5]Thiophene-2-carboxylic acid, 3-Thiophenecarboxylic acid

This assessment logically concludes that the primary routes of exposure to mitigate are dermal (skin), ocular (eye), and inhalation. Our PPE recommendations are directly tailored to create effective barriers against these routes.

Core Personal Protective Equipment (PPE) Directives

The selection of PPE is not a static requirement but a dynamic process based on the scale and conditions of the experiment. The following directives represent the minimum standard for handling this compound.

A. Eye and Face Protection: The First Line of Defense

The potential for serious eye irritation dictates that eye protection is mandatory at all times.

  • Standard Operations : For handling small quantities of solid or solutions at ambient temperature, ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.

  • High-Risk Operations : When there is an elevated risk of splashes (e.g., during transfers, heating, or reactions under pressure), chemical safety goggles must be worn.[6] For significant splash risks, a face shield should be worn in conjunction with safety goggles to protect the entire face.[7][8]

B. Skin and Body Protection: An Impermeable Barrier

Given the classification as a skin irritant and the potential for dermal toxicity, comprehensive skin protection is critical.

  • Lab Coat : A standard, flame-resistant laboratory coat must be worn and kept fully fastened. This protects against incidental contact and small splashes.

  • Gloves : Chemically resistant gloves are essential.[7] Nitrile gloves are a suitable choice for incidental contact. They must be inspected for tears or holes before each use.[9]

    • Causality : The choice of nitrile is based on its broad resistance to many laboratory chemicals. However, for prolonged handling or immersion, it is crucial to consult a glove compatibility chart.

    • Protocol : Gloves should be removed promptly if contaminated, and hands should be washed thoroughly. Never wear gloves outside of the laboratory area.

C. Respiratory Protection: Safeguarding Against Inhalation

The risk of inhaling airborne particles is highest when handling the powdered solid.

  • Standard Operations : When handling small quantities in a well-ventilated area, specific respiratory protection may not be required.

  • High-Risk Operations : If there is a potential to generate dust (e.g., weighing, scraping, or large-scale transfers), work must be conducted within a certified chemical fume hood.[10] If a fume hood is not feasible, a NIOSH-approved respirator with an appropriate particulate filter is required.[6][11]

Operational and Disposal Plans

A safe workflow involves more than just wearing PPE; it includes the procedures for its use and disposal.

A. PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental context.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Configuration Start Start: Handling 2-(Methoxycarbonyl)thiophene- 3-carboxylic acid CheckDust Potential for Dust or Aerosol Generation? Start->CheckDust CheckSplash Significant Splash Risk? CheckDust->CheckSplash No Hood Action: Use Chemical Fume Hood CheckDust->Hood Yes BasePPE Minimum PPE: - Safety Glasses (Side Shields) - Nitrile Gloves - Lab Coat CheckSplash->BasePPE No Goggles Upgrade: Chemical Goggles CheckSplash->Goggles Yes Hood->CheckSplash Goggles->BasePPE FaceShield Add: Face Shield Goggles->FaceShield Heating or Pressure? FaceShield->BasePPE

Caption: PPE selection workflow for handling this compound.

B. Step-by-Step Guide: Donning and Doffing PPE

Correctly putting on and removing PPE is crucial to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat : Put on your lab coat and fasten all buttons.

  • Eye Protection : Put on safety glasses or goggles.

  • Gloves : Put on gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence:

  • Gloves : Remove gloves by peeling one off from the cuff, turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.

  • Lab Coat : Unbutton and remove your lab coat by folding it in on itself, avoiding contact with the exterior.

  • Eye Protection : Remove eye protection.

  • Hand Hygiene : Wash hands thoroughly with soap and water.[1]

C. Disposal of Contaminated PPE

Proper disposal prevents the spread of contamination.

  • Gloves : Dispose of used gloves in the designated hazardous waste container. Do not discard them in the regular trash.

  • Contaminated Clothing : If your lab coat becomes significantly contaminated, it must be removed immediately and decontaminated or disposed of as hazardous waste, following your institution's specific guidelines.[6]

  • Chemical Waste : All excess solid chemical and contaminated materials (e.g., weighing paper, pipette tips) must be disposed of in a clearly labeled, sealed hazardous waste container for collection by environmental health and safety personnel.[1][5]

By adhering to these directives, you establish a robust safety framework that protects you, your colleagues, and the integrity of your research.

References

  • Personal Protective Equipment (PPE) - CHEMM. Source: U.S. Department of Health & Human Services. URL: [Link]
  • Personal Protective Equipment (PPEs)- Safety Guideline - PharmaState Academy.
  • Discover the Various Types of PPE for Optimal Chemical Safety. Source: Ali B. URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.